molecular formula C5H6N2O B112774 2-Amino-5-hydroxypyridine CAS No. 55717-46-9

2-Amino-5-hydroxypyridine

Cat. No.: B112774
CAS No.: 55717-46-9
M. Wt: 110.11 g/mol
InChI Key: ZTWYBFHLUJUUDX-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxypyridine is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-5-2-1-4(8)3-7-5/h1-3,8H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWYBFHLUJUUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401080
Record name 2-Amino-5-hydroxypyridine
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55717-41-4, 55717-46-9
Record name 3-Pyridinol, 6-amino-, radical ion(1+)
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Record name 2-Amino-5-hydroxypyridine
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Record name 2-Amino-5-hydroxypyridine
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Foundational & Exploratory

Introduction: The Strategic Importance of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This compound is a heteroaromatic organic compound that holds significant strategic value in medicinal chemistry and materials science.[1] As a substituted pyridine, its unique arrangement of an amino group and a hydroxyl group on the pyridine ring imparts a rich and versatile reactivity profile. These functional groups allow it to serve as a nucleophile, a hydrogen bond donor and acceptor, and a precursor to a wide array of more complex molecular architectures.[1][2] Its importance is underscored by its role as a key intermediate in the synthesis of novel drug candidates and as an effective antioxidant.[3][4][5] This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in research and development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueReference
CAS Number 55717-46-9[1][3]
IUPAC Name 6-aminopyridin-3-ol[1]
Molecular Formula C₅H₆N₂O[1][6]
Molecular Weight 110.11 g/mol [1][6]
Appearance White to light yellow or gray crystalline solid[1][3][5]
Melting Point 100 - 117 °C[1][5]
Solubility Soluble in polar solvents (e.g., water, ethanol)[1]
pKa (Predicted) 10.47 ± 0.10[5]

Structural Chemistry: The Critical Role of Tautomerism

A defining characteristic of hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms.[7][8] For this compound, this involves an intramolecular proton transfer between the hydroxyl group and the ring nitrogen, resulting in the formation of 6-Amino-3(2H)-pyridone.

The position of this equilibrium is highly sensitive to the solvent environment.[9][10] In non-polar solvents, the this compound form is generally favored. Conversely, in polar, protic solvents such as water and ethanol, the equilibrium shifts significantly toward the more polar 6-amino-3(2H)-pyridone tautomer, which benefits from intermolecular hydrogen bonding and possesses a large dipole moment.[9][10] This phenomenon is causally critical, as the reactivity and spectroscopic signature of the molecule can differ substantially depending on which tautomer predominates under the experimental conditions.

SynthesisWorkflow Synthesis Workflow: Catalytic Hydrogenolysis start Start: 5-(benzyloxy)pyridin-2-amine reaction Reaction Vessel: Autoclave start->reaction reagents Reagents: - 10% Palladium on Carbon (Pd/C) - Ethanol (Solvent) - Toluene (Solvent) reagents->reaction conditions Conditions: - Hydrogen Atmosphere (0.2 MPa) - 25°C - Several Hours reaction->conditions filtration Filtration: Remove Pd/C Catalyst reaction->filtration wash Wash Residue with Ethanol filtration->wash evaporation Evaporation: Dry Filtrate under Reduced Pressure wash->evaporation product Product: this compound (Yield: 92%) evaporation->product

Caption: High-yield synthesis workflow for this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenolysis

[3][6] This protocol describes the synthesis of this compound from 5-(benzyloxy)pyridin-2-amine, adapted from established high-yield procedures.

1. Materials and Equipment:

  • 5-(benzyloxy)pyridin-2-amine (1 equivalent)

  • 10% Palladium on activated carbon (Pd/C), 53% moisture content

  • Ethanol

  • Toluene

  • Autoclave or suitable hydrogenation reactor

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

2. Procedure:

  • Vessel Charging: In an autoclave, charge the 5-(benzyloxy)pyridin-2-amine, ethanol, a toluene solution containing the 10% Pd/C catalyst, and additional ethanol. A representative scale involves 2-amino-5-benzyloxypyridine, 217g of ethanol, and a toluene solution (331g) containing 2.28g of 10% Pd/C. [3] * Causality Insight: The use of a Pd/C catalyst is crucial for the hydrogenolysis reaction, which cleaves the C-O bond of the benzyl ether protecting group. Ethanol and toluene act as solvents to ensure the homogeneity of the reaction mixture.

  • Hydrogenation: Seal the autoclave and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to 0.2 MPa (absolute pressure). [3][6]3. Reaction: Maintain the reaction at 25°C with continuous stirring. The reaction typically proceeds for several hours (e.g., 4 hours). [6] * Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the complete consumption of the starting material.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen from the autoclave and purge with an inert gas. Remove the Pd/C catalyst by filtration through a pad of Celite or suitable filter paper. [3][6]5. Washing: Wash the filtered catalyst residue with additional ethanol (e.g., 76g) to ensure the complete recovery of the product. [3][6]6. Isolation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvents.

  • Product: The resulting solid is this compound, which can be dried further under a vacuum. This procedure has been reported to yield the product in 92% purity. [3][6]

Chemical Reactivity and Applications in Drug Discovery

The dual functionality of this compound makes it a highly valuable building block in synthetic and medicinal chemistry. [1][4]The amino group is a potent nucleophile, while the hydroxyl group can be functionalized through various reactions. This allows for selective and sequential modifications to build complex molecular scaffolds.

  • Nucleophilic Substitution: The amino group readily participates in C-N bond formation reactions, such as copper-catalyzed aminations, enabling its coupling with a variety of substrates. [1]* Pharmaceutical Scaffolding: It is a privileged scaffold used in the construction of a wide range of biologically active molecules. [2]Its structure is found in compounds investigated for anti-inflammatory, anti-cancer, and antibacterial properties. [2][11]* Antioxidant Activity: The compound has been identified as an efficient antioxidant, particularly in preventing the oxidation of human low-density lipoproteins (LDL), suggesting its potential utility in cardiovascular research. [3][5]

ReactivityHub cluster_reactions Key Reactions cluster_applications Resulting Compound Classes center_node This compound (Core Building Block) alkylation N-Alkylation / N-Arylation center_node->alkylation Amino Group Reactivity acylation N-Acylation center_node->acylation Amino Group Reactivity etherification O-Alkylation (Ether Synthesis) center_node->etherification Hydroxyl Group Reactivity esterification O-Acylation (Ester Synthesis) center_node->esterification Hydroxyl Group Reactivity pharma Pharmaceutical Agents (e.g., Kinase Inhibitors) alkylation->pharma materials Functional Polymers / Dyes alkylation->materials acylation->pharma antiox Antioxidant Derivatives etherification->antiox etherification->materials agro Agrochemicals esterification->agro

Caption: Reactivity and applications of this compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazard statements.

  • Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [5]* Precautions for Safe Handling:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [12] * Ensure adequate ventilation, preferably by working in a chemical fume hood, to avoid inhalation of dust or vapors. [12] * Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water. [12][13] * Practice good industrial hygiene. Wash hands before breaks and at the end of work. [12]* Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place. [12] * For long-term stability, keep in a dark place under an inert atmosphere at room temperature. [5]

Conclusion

This compound is a compound of considerable utility for scientific research and development. Its well-defined physicochemical properties, coupled with its versatile reactivity and accessible high-yield synthesis, establish it as a valuable intermediate. A thorough understanding of its tautomeric nature is paramount for predicting its behavior and designing robust experimental protocols. For professionals in drug discovery, its role as a privileged scaffold continues to facilitate the exploration of new chemical space and the development of novel therapeutic agents.

References

  • Synthesis method of this compound. (2015). Google Patents (CN105175321A).
  • Cheng, J. (2016). Synthesis of this compound via Demethoxylation. ResearchGate.
  • Cheng, J., & Liu, C. (2016). Synthesis of this compound via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.
  • This compound. (n.d.). PubChem.
  • MATERIAL SAFETY DATA SHEET - 2-AMINO PYRIDINE. (n.d.). Alkali Metals Limited.
  • 2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D.
  • 2-Pyridone. (n.d.). Wikipedia.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances.
  • Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). ChemTube3D.

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-hydroxypyridine (CAS No. 55717-46-9) is a pivotal heteroaromatic organic compound, recognized for its role as a versatile building block in the synthesis of biologically active molecules and its application as an antioxidant.[1][2][3] This guide provides a comprehensive examination of its core physical properties, offering researchers, scientists, and drug development professionals a detailed reference for its characterization and application. The document synthesizes data from established chemical literature and provides field-proven, step-by-step protocols for the experimental determination of key physical characteristics, ensuring both technical accuracy and practical utility.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the foundation of all further research. This compound is a derivative of pyridine, featuring both an amino (-NH₂) and a hydroxyl (-OH) group, which grant it unique chemical reactivity and physical characteristics.[1]

IdentifierValueSource
IUPAC Name 6-aminopyridin-3-ol[1]
CAS Number 55717-46-9[1][2]
Molecular Formula C₅H₆N₂O[1][2]
Molecular Weight 110.11 g/mol [1]
Canonical SMILES C1=CC(=NC=C1O)N[1]
InChI Key ZTWYBFHLUJUUDX-UHFFFAOYSA-N[1]

Core Physical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. For this compound, the presence of hydrogen-bonding capable amino and hydroxyl groups significantly influences its physical state, melting point, and solubility.

PropertyValue / DescriptionSignificance & Commentary
Appearance White to light yellow or gray crystalline solid/powder.[1][2][3]The color can vary based on purity and exposure to air/light. For analytical purposes, a consistent, pale color is desirable.
Melting Point 116-117 °C[3] (Another source reports ~100°C[1])The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[4] The discrepancy in reported values highlights the importance of experimental verification.
Boiling Point 447.4 ± 30.0 °C (Predicted)This high predicted boiling point is consistent with a molecule capable of strong intermolecular hydrogen bonding.
Solubility Soluble in polar solvents like water and ethanol.[1]The polar -NH₂ and -OH groups readily form hydrogen bonds with polar solvents, facilitating dissolution. This property is crucial for solution-phase reactions and analyses.
Density 1.320 ± 0.06 g/cm³ (Predicted)Provides a useful conversion factor between mass and volume for the solid material.
pKa 10.47 ± 0.10 (Predicted)This value likely corresponds to the deprotonation of the hydroxyl group, indicating it is a weak acid, a key parameter for designing pH-dependent extraction or reaction conditions.

Experimental Workflow: Melting Point Determination

Expertise & Causality: The determination of a melting point is more than a measurement; it is a primary assessment of sample purity. The capillary method is a time-honored and reliable technique.[5] The choice to first perform a rapid determination is a matter of efficiency, establishing an approximate range. The subsequent, slower measurement (1-2°C/min) is critical for accuracy.[6] Rapid heating can cause the sample's temperature to lag behind the thermometer reading, leading to erroneously high and broad melting ranges.

Protocol 3.1: Capillary Method for Melting Point Determination
  • Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered. Grind gently in a mortar and pestle if necessary. This ensures uniform heat transfer.

  • Capillary Loading: Press the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[6] A sample height of 1-2 mm is optimal.[7]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/min) to find the approximate melting temperature.[6]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a fresh capillary.

  • Heating and Observation: Set a slow ramp rate of 1-2°C/minute.

  • Record Range: Observe the sample through the magnifying eyepiece.

    • Record T1: The temperature at which the first drop of liquid appears.

    • Record T2: The temperature at which the last solid crystal melts.

  • Reporting: The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow.

Visualization: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Reporting prep1 Dry & Powder Sample prep2 Load Capillary (1-2mm) prep1->prep2 meas1 Insert into Apparatus prep2->meas1 meas2 Heat Rapidly (Find Approx. MP) meas1->meas2 meas3 Cool Down & Use New Sample meas2->meas3 meas4 Heat Slowly (1-2°C/min) ~20°C below Approx. MP meas3->meas4 meas5 Observe & Record T1 (First liquid) meas4->meas5 meas6 Observe & Record T2 (Last solid melts) meas5->meas6 report1 Report as Range (T1-T2) meas6->report1 report2 Assess Purity (Narrow range = high purity) report1->report2

Caption: Workflow for Melting Point Determination.

Spectroscopic Profile

Spectroscopy provides a fingerprint of the molecular structure, allowing for unambiguous identification and characterization. For a molecule like this compound, NMR and IR spectroscopy are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. The choice of a deuterated solvent is non-negotiable for ¹H NMR; it prevents the solvent's own proton signals from overwhelming the analyte's signals.[8] The solvent's deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability and high resolution during data acquisition.[9] Sample concentration is a balance: too dilute, and the signal-to-noise ratio is poor; too concentrated, and line broadening can occur.[9]

Protocol 4.1.1: ¹H NMR Sample Preparation and Acquisition
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CD₃OD). Ensure the solvent's residual peaks do not obscure important regions of the analyte's spectrum.

  • Sample Weighing: Accurately weigh 5-20 mg of this compound into a clean vial.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] Gently vortex or sonicate to ensure complete dissolution.

  • Filtration & Transfer: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality NMR tube.[8]

  • Tube Cleaning & Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) and cap it securely.

  • Spectrometer Insertion: Place the NMR tube into a spinner turbine, adjust the depth using a gauge, and insert it into the spectrometer.

  • Data Acquisition:

    • Locking: The spectrometer locks onto the deuterium signal of the solvent.[9]

    • Shimming: The magnetic field homogeneity is optimized to achieve sharp, symmetrical peaks.

    • Tuning: The probe is tuned to the ¹H frequency to maximize signal reception.

    • Acquisition: Set appropriate parameters (e.g., number of scans) and acquire the spectrum.

Visualization: NMR Spectroscopy Workflow

NMRWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-20 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap & Clean Tube filter->cap insert Insert into Spectrometer cap->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10] The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds (e.g., O-H, N-H, C=C).[11] For a solid sample like this compound, preparing a KBr disk or a Nujol mull is standard practice.[12] The goal is to suspend the finely ground analyte in an IR-transparent medium to minimize light scattering and obtain a clean spectrum.[13]

Protocol 4.2.1: KBr Disk Sample Preparation
  • Grinding: Add ~1 mg of the sample and ~100 mg of dry, spectroscopic-grade KBr to an agate mortar. Grind thoroughly with a pestle until the mixture is a fine, homogeneous powder.

  • Pellet Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (as per instrument instructions, typically several tons) for a few minutes to form a transparent or translucent disk.

  • Analysis: Place the KBr disk in the sample holder of the IR spectrometer and acquire the spectrum.

  • Interpretation: Analyze the spectrum for characteristic absorption bands. For this compound, one would expect to see:

    • Broad O-H and N-H stretching bands (approx. 3200-3500 cm⁻¹)

    • Aromatic C=C and C=N stretching bands (approx. 1500-1600 cm⁻¹)

    • C-O and C-N stretching bands in the fingerprint region (approx. 1000-1300 cm⁻¹)

Visualization: IR Spectroscopy Workflow (KBr Method)

IRWorkflow grind Grind Sample (1mg) with KBr (100mg) press Press Mixture into Transparent Disk grind->press mount Place Disk in Spectrometer Holder press->mount acquire Acquire IR Spectrum mount->acquire analyze Analyze Spectrum for Functional Group Bands acquire->analyze

Sources

A Senior Application Scientist's In-depth Guide to the Synthesis of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-hydroxypyridine is a pivotal building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a wide array of pharmaceutical agents and functional molecules. Its unique electronic and structural properties, stemming from the interplay between the amino and hydroxyl substituents on the pyridine ring, make it a valuable synthon. This guide provides an in-depth analysis of the primary synthetic routes to this compound, tailored for researchers, chemists, and drug development professionals. We will dissect the mechanistic underpinnings, provide detailed, field-tested protocols, and offer a comparative analysis to guide the selection of the most appropriate synthetic strategy based on laboratory scale, resource availability, and desired purity.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone of modern drug discovery. The strategic placement of amino and hydroxyl groups, as seen in this compound, creates a versatile platform for molecular elaboration. The amino group serves as a potent nucleophile or a site for diazotization, while the hydroxyl group can be alkylated, acylated, or used to modulate solubility and hydrogen bonding capabilities. This dual functionality has led to its incorporation into molecules targeting a range of diseases. A thorough understanding of its synthesis is therefore not merely an academic exercise but a critical step in the pipeline of drug development and materials innovation.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several distinct precursors. The choice of route is often a strategic decision balancing precursor availability, reaction scalability, and overall cost-efficiency. The most prevalent and validated strategies include:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) via Hydroxylation: Starting from an easily accessible halo-substituted pyridine, typically 2-Amino-5-bromopyridine.

  • Route B: Reduction of a Nitro Precursor: Employing 2-Amino-5-nitropyridine, where the nitro group is reduced to the target hydroxylamine and subsequently rearranged or directly reduced to the amine.

  • Route C: Diazotization and Hydrolysis: A classical approach starting from 2,5-Diaminopyridine.

This guide will focus on the most reliable and commonly cited methods in contemporary literature.

Detailed Synthetic Routes & Protocols

Route A: Synthesis via O-Protected Intermediate

A highly efficient and scalable approach involves the protection of the hydroxyl group, often as a benzyl or methyl ether, followed by deprotection in the final step. This strategy prevents unwanted side reactions and often leads to higher yields and purity. A common starting material for this route is 2-amino-5-bromopyridine.[1][2][3]

Rationale & Mechanistic Insight: The initial step involves protecting the amino group of 2-amino-5-bromopyridine, for example with 2,5-hexanedione, to form a pyrrole ring.[2][4] This is crucial because the free amino group can interfere with the subsequent substitution reaction. The protected intermediate then undergoes a substitution reaction, where the bromine is replaced. One common method is methoxylation using sodium methoxide.[2][5] Alternatively, sodium benzyl alcohol can be used to introduce a benzyloxy group.[1][3] The final step is a deprotection. For a methoxy group, a strong acid like H2SO4 is used for demethylation.[2][4][5] For a benzyloxy group, catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) is a clean and effective method for debenzylation, yielding the final product with high purity.[6][7]

Detailed Experimental Protocol (Debenzylation Approach):

  • Step 1: Synthesis of 5-(benzyloxy)pyridin-2-amine

    • This protocol assumes the precursor is available or synthesized via methods such as reacting 2-amino-5-bromopyridine with sodium benzyl alcohol.[1][3]

  • Step 2: Catalytic Hydrogenation for Deprotection [6][7]

    • Vessel Preparation: To a suitable autoclave, charge 5-(benzyloxy)pyridin-2-amine, ethanol, and a 10% Palladium on carbon (Pd/C) catalyst (typically 50% wet to mitigate fire risk). A common solvent system is a mixture of toluene and ethanol.

    • Reaction Conditions: Seal the autoclave and purge thoroughly with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to approximately 0.2 MPa (absolute pressure).

    • Execution: Maintain the reaction at ambient temperature (e.g., 25 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within several hours.

    • Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

    • Purification: Combine the filtrate and washes, and concentrate under reduced pressure to remove the solvents. The resulting solid is this compound, which can be further purified by recrystallization if necessary. This method is known to produce high yields, often exceeding 90%.[6][7]

Route B: Reduction of 2-Amino-5-nitropyridine

This classical route leverages the well-established chemistry of nitro group reduction. The starting material, 2-Amino-5-nitropyridine, is commercially available or can be synthesized by the nitration of 2-aminopyridine.[8][9]

Rationale & Mechanistic Insight: The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[10][11] A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation (H₂/Pd-C, H₂/PtO₂) is a clean and efficient method.[10] Chemical reducing agents like tin(II) chloride (SnCl₂) in concentrated HCl, or iron (Fe) powder in acetic acid are also effective and often more practical for smaller laboratory scales where specialized high-pressure equipment is unavailable. The choice of reductant is critical and depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Detailed Experimental Protocol (Using SnCl₂):

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-5-nitropyridine.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) dissolved in concentrated hydrochloric acid. An excess of the reducing agent is typically used.

  • Reaction: Heat the mixture to reflux. The reaction is often exothermic, so controlled heating is advised. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution until the pH is basic. This will precipitate tin salts.

  • Isolation: Filter the mixture to remove the inorganic salts. The aqueous filtrate is then extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualization of Synthetic Workflow

Decision Workflow for Route Selection

The following diagram illustrates a logical workflow for selecting an appropriate synthetic route based on key project and laboratory constraints.

G start Start: Need to Synthesize This compound scale What is the required scale? start->scale precursor Precursor Availability? scale->precursor Large Scale (>100g) equipment High-Pressure Hydrogenator Available? scale->equipment Lab Scale (<100g) routeA Route A: O-Protected Intermediate (e.g., Debenzylation) precursor->routeA 2-Amino-5-benzyloxypyridine is available/affordable consider_alt Consider Alternative Routes (e.g., from Diaminopyridine) precursor->consider_alt Precursors are expensive or unavailable equipment->routeA Yes routeB Route B: Nitro Reduction (e.g., SnCl2/HCl) equipment->routeB No

Caption: Decision tree for selecting a synthetic route.

Experimental Workflow for Route A (Debenzylation)

This diagram outlines the step-by-step laboratory process for the debenzylation protocol described above.

G cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Isolation prep1 Charge Autoclave: 1. 5-(benzyloxy)pyridin-2-amine 2. Toluene/Ethanol 3. 10% Pd/C (wet) prep2 Seal & Purge Vessel (Nitrogen -> Hydrogen) prep1->prep2 react1 Pressurize with H2 (0.2 MPa) Stir at 25°C prep2->react1 react2 Monitor by TLC/HPLC (Typically 4h) react1->react2 workup1 Vent H2, Purge with N2 react2->workup1 workup2 Filter through Celite® to remove Pd/C workup1->workup2 workup3 Wash filter pad with Ethanol workup2->workup3 workup4 Combine Filtrate & Washes workup3->workup4 workup5 Concentrate under Reduced Pressure workup4->workup5 final Final Product: This compound workup5->final

Sources

2-Amino-5-hydroxypyridine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Utility of 2-Amino-5-hydroxypyridine

Abstract

This compound (CAS No: 55717-46-9), a pivotal heterocyclic aromatic compound, serves as a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxyl group, makes it a highly versatile intermediate for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive examination of its core molecular structure, with a critical focus on its tautomeric nature, which dictates its reactivity and biological interactions. We will delve into its spectroscopic signature, validated synthesis protocols, and its established role as a privileged scaffold in drug discovery, supported by an analysis of its derivatives' biological activities. This document is intended for researchers, chemists, and drug development professionals seeking a deep, application-oriented understanding of this important molecule.

Core Molecular Structure and Tautomerism

This compound, systematically named 6-aminopyridin-3-ol, is a substituted pyridine with the molecular formula C₅H₆N₂O.[1][3] Its fundamental structure is comprised of a pyridine ring substituted with an amino group at position 2 and a hydroxyl group at position 5. However, a static representation of this structure is scientifically incomplete. Like other hydroxypyridines, it exists in a dynamic equilibrium between two tautomeric forms: the enol form (this compound) and the keto form (6-amino-3(1H)-pyridinone).[4][5][6]

This lactam-lactim tautomerism is a critical determinant of the molecule's chemical behavior. The equilibrium between these forms is influenced by factors such as solvent polarity, pH, and temperature.[5][7] In polar solvents, the pyridone (lactam) tautomer is often favored due to its ability to form strong intermolecular hydrogen bonds and its inherent aromaticity, which is maintained through the delocalization of the nitrogen lone pair into the ring.[4][6] Understanding this equilibrium is paramount for predicting reaction outcomes and designing molecules for specific biological targets, as each tautomer presents a different set of hydrogen bond donors and acceptors.

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through a combination of its physical properties and spectroscopic analysis. This multi-faceted characterization forms a self-validating system for any researcher working with this compound.

Physicochemical Properties

The compound is typically supplied as a light yellow to white crystalline solid, with moderate thermal stability. Its polar functional groups grant it solubility in polar solvents like water and ethanol.[1]

PropertyValueSource
CAS Number 55717-46-9[1][3][8][9][10]
Molecular Formula C₅H₆N₂O[1][3]
Molecular Weight 110.11 g/mol [1][3]
Appearance White to light yellow crystalline solid[1][8]
Melting Point ~100 °C[1]
IUPAC Name 6-aminopyridin-3-ol[1]
InChI Key ZTWYBFHLUJUUDX-UHFFFAOYSA-N[1][9]
Spectroscopic Analysis

Spectroscopic methods provide an unambiguous fingerprint of the molecular structure.

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns would be indicative of their relative positions. Additionally, exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) or amide (-NH-) groups will be present, often as broad singlets.

  • ¹³C NMR Spectroscopy: The spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The chemical shift of the carbon atom bonded to the oxygen (C5) will be particularly informative, with its value differing significantly between the enol (~150-160 ppm) and keto (~170-180 ppm) tautomers, providing insight into the dominant form in solution.

  • Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. Characteristic peaks include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), O-H stretching for the hydroxyl group (broad, ~3200-3600 cm⁻¹), and aromatic C=C and C=N stretching (around 1500-1650 cm⁻¹). The presence of a strong C=O stretching band (around 1650-1680 cm⁻¹) is a definitive indicator of the pyridone tautomer.

  • Mass Spectrometry (MS): In mass spectrometry, the compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 110.11), confirming its elemental composition.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established. A common and efficient laboratory-scale method involves the catalytic hydrogenation of a protected precursor, which is advantageous due to its high yield and clean reaction profile.[8][11]

SynthesisWorkflow start Start: 5-(Benzyloxy)pyridin-2-amine reagents Reagents: - 10% Pd/C Catalyst - Ethanol/Toluene Solvent - Hydrogen Gas (H₂) start->reagents Combine reaction Reaction Vessel (Autoclave) Conditions: - 25 °C - 0.2 MPa H₂ Pressure - Duration: Several hours reagents->reaction Charge filtration Workup Step 1: Filtration to remove Pd/C catalyst reaction->filtration Reaction Completion wash Workup Step 2: Washing residue with Ethanol filtration->wash drying Workup Step 3: Evaporation of solvent under reduced pressure wash->drying product Final Product: This compound drying->product Yield: ~92%

Caption: Workflow for the synthesis of this compound.

Protocol: Synthesis via Catalytic Debenzylation

This protocol is adapted from established procedures for the synthesis of this compound from 5-(benzyloxy)pyridin-2-amine.[8][11]

Causality: The benzyl group is used as a protecting group for the hydroxyl moiety. Catalytic hydrogenation with Palladium on carbon (Pd/C) is a standard and highly effective method for cleaving benzyl ethers (debenzylation) to yield the free hydroxyl group.

Methodology:

  • Vessel Preparation: To a suitable autoclave, add 5-(benzyloxy)pyridin-2-amine, ethanol, and a 10% Palladium on carbon (Pd/C) catalyst.[8][11]

  • Reaction Execution: Seal the autoclave and purge with an inert gas before introducing hydrogen gas. Maintain the internal hydrogen pressure at approximately 0.2 MPa.[8][11]

  • Incubation: Stir the reaction mixture at room temperature (25 °C) for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Catalyst Removal (Workup): Upon completion, carefully vent the hydrogen gas. Remove the Pd/C catalyst by filtration through a pad of celite. Wash the filter cake with additional ethanol to ensure complete recovery of the product.[8][11]

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Validation: The resulting solid is this compound.[8][11] Confirm the identity and purity of the product via melting point determination and spectroscopic analysis (NMR, IR) as described in Section 2. A successful synthesis should yield the product in high purity (>95%) with a yield of approximately 92%.[8][11]

Applications in Research and Drug Development

The pyridine ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[12][13] this compound is a valuable building block because its functional groups provide convenient handles for constructing more complex, biologically active molecules.[2][14]

  • Nucleophilic Reactivity: The amino group readily acts as a nucleophile, participating in reactions like aminations and copper-catalyzed C-N bond formations.[1]

  • Hydrogen Bonding: Both the amino and hydroxyl/pyridone functionalities are excellent hydrogen bond donors and acceptors, enabling the molecule and its derivatives to bind effectively to biological targets such as enzymes and receptors.[1][15]

  • Biological Activity: While the parent molecule is noted as an antioxidant, its true value lies in its derivatives.[8] The 2-aminopyridine and 2-pyridone motifs are integral to compounds with a wide range of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[13][15][16]

Applications scaffold This compound (Core Scaffold) amino_rxn Derivatization at Amino Group (C2) scaffold->amino_rxn R-X hydroxyl_rxn Derivatization at Hydroxyl Group (C5) scaffold->hydroxyl_rxn R'-Y antimicrobial Antimicrobial Agents amino_rxn->antimicrobial anticancer Anticancer Agents amino_rxn->anticancer neuroprotective Neuroprotective Agents hydroxyl_rxn->neuroprotective antioxidant Antioxidants hydroxyl_rxn->antioxidant

Caption: Role as a scaffold for developing bioactive agents.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

  • Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17][18]

  • Precautions for Safe Handling:

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18]

    • Ensure adequate ventilation or handle within a chemical fume hood to avoid inhalation of dust.[17]

    • Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[17][19]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[17]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[17][18]

    • Inhalation: Move to fresh air.[17]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place. Store at room temperature in an inert atmosphere.[9]

Conclusion

This compound is more than a simple chemical reagent; it is a structurally dynamic and synthetically versatile platform for innovation. Its critical feature of tautomerism directly impacts its reactivity and its potential as a pharmacophore. A thorough understanding of its structure, validated by robust spectroscopic and synthetic protocols, empowers researchers to fully exploit its potential in the rational design of novel pharmaceuticals and advanced materials.

References

  • Synthesis method of this compound.
  • Synthesis of this compound via Demethoxylation. Asian Journal of Chemistry. [Link]
  • Synthesis of this compound via Demethoxylation.
  • This compound | CAS 55717-46-9.
  • This compound | C5H6N2O. PubChem, NIH. [Link]
  • SAFETY DATA SHEET - 5-Amino-2-hydroxypyridine. Fisher Scientific. [Link]
  • MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE. Alkali Metals Ltd. [Link]
  • 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]
  • How about Tautomers?. WuXi Biology. [Link]
  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.
  • 2-Pyridone. Wikipedia. [Link]
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
  • 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations.... Sultan Qaboos University House of Expertise. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-hydroxypyridine, a pivotal building block in medicinal chemistry and materials science, presents a unique set of handling and safety considerations. This technical guide provides an in-depth analysis of its chemical and physical properties, potential hazards, and comprehensive protocols for safe handling, storage, and disposal. Moving beyond a mere recitation of safety data, this document elucidates the scientific rationale behind each procedural step, empowering researchers to cultivate a proactive safety culture and mitigate risks effectively. By integrating field-proven insights with authoritative data, this guide serves as an essential resource for professionals working with this versatile pyridine derivative.

Compound Profile and Inherent Risks

This compound (CAS No: 55717-46-9, Molecular Formula: C₅H₆N₂O) is a light yellow crystalline solid.[1][2] Its utility as an antioxidant and a precursor in the synthesis of biologically active compounds underscores its importance in drug development.[1] However, the very reactivity that makes it a valuable synthon also necessitates a thorough understanding of its potential hazards.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for anticipating its behavior under various laboratory conditions.

PropertyValueSource
Molecular Weight 110.11 g/mol [2]
Appearance Light yellow crystalline solid[1][2]
Melting Point Approximately 100°C[2]
Solubility Soluble in polar solvents like water and ethanol[2]

The compound's solubility in common laboratory solvents indicates a potential for rapid absorption through the skin, a critical factor in dermal exposure risk assessment. Its moderate melting point suggests thermal stability under normal laboratory conditions, but also points to the possibility of decomposition at elevated temperatures, which could release hazardous fumes.

Toxicological Profile: A Multi-faceted Hazard

Data from safety data sheets and toxicological studies on analogous compounds indicate that this compound should be handled as a hazardous substance. The primary routes of exposure and associated health effects are outlined below.

  • Skin Irritation and Corrosion: Direct contact with the skin may cause irritation.[3][4][7] Prolonged or repeated exposure could lead to more severe dermal effects.

  • Serious Eye Damage/Irritation: As with many fine chemical solids, dust particles can cause serious eye irritation upon contact.[3][4][7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4][6]

The presence of both an amino and a hydroxyl group on the pyridine ring can influence its reactivity and toxicological profile. The amino group, in particular, is a common feature in many sensitizing agents.

The Core of Safety: A Risk-Based Approach to Handling

A comprehensive safety protocol is not a static checklist but a dynamic process of risk assessment and mitigation. The following sections detail a systematic approach to handling this compound, from initial preparation to final disposal.

The Hierarchy of Controls: A Proactive Safety Paradigm

To ensure maximum protection, a hierarchical approach to hazard control should be implemented. This prioritizes the most effective control measures.

Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls for mitigating laboratory hazards.

In the context of this compound, complete elimination or substitution may not be feasible due to its specific role in a synthesis. Therefore, the focus lies heavily on robust engineering controls, stringent administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.

  • Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of dust particles and vapors.[8] The fume hood provides a physical barrier and active ventilation to capture and exhaust airborne contaminants.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6][9]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[6][7] In the event of an accidental splash, immediate and copious irrigation of the affected area is critical to minimizing injury.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are primary, PPE provides a crucial final barrier between the researcher and the chemical.

  • Hand Protection: Wear appropriate chemical-resistant gloves.[3][9] Nitrile gloves are a common choice, but it is essential to consult the manufacturer's glove compatibility chart for the specific solvents being used. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating the skin.

  • Eye Protection: Chemical safety goggles are mandatory.[3][7] A face shield should be worn in situations with a higher risk of splashing, such as when transferring large volumes of solutions.[5]

  • Skin and Body Protection: A lab coat should be worn at all times. For larger scale operations, or when there is a significant risk of splashing, additional protective clothing may be necessary.[5][9]

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator may be necessary.[5][7]

PPE for this compound cluster_ppe Personal Protective Equipment Gloves Chemical-Resistant Gloves Goggles Safety Goggles LabCoat Lab Coat FaceShield Face Shield (as needed) Respirator Respirator (as needed) Researcher Researcher Researcher->Gloves Researcher->Goggles Researcher->LabCoat Researcher->FaceShield Researcher->Respirator

Caption: Recommended PPE for handling this compound.

Standard Operating Procedures: From Benchtop to Waste Stream

Adherence to well-defined standard operating procedures (SOPs) is critical for ensuring consistent and safe handling.

Prudent Practices for Handling and Storage
  • Avoid Dust Generation: Minimize the creation of dust when handling the solid material.[6][10] Use a spatula to carefully transfer the solid, avoiding scooping actions that can aerosolize the powder.

  • Container Integrity: Keep the container tightly closed when not in use to prevent contamination and the release of dust.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][10]

  • Personal Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3][10] Contaminated work clothing should be laundered separately from personal clothing.[10]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for safely weighing and dissolving this compound.

  • Preparation:

    • Don all required PPE.

    • Ensure the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment (beaker, stir bar, solvent, spatula, etc.) and place it inside the fume hood.

  • Weighing:

    • Tare the balance with a weigh boat or appropriate container.

    • Carefully transfer the desired amount of this compound to the container using a spatula.

    • Close the primary container of this compound immediately after dispensing.

  • Dissolution:

    • Place the beaker with the stir bar and the weighed solid on a stir plate inside the fume hood.

    • Slowly add the desired solvent to the beaker while stirring.

    • Cover the beaker with a watch glass to minimize solvent evaporation and potential splashing.

  • Cleanup:

    • Clean any minor spills within the fume hood immediately.

    • Wipe down the work area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Properly dispose of all contaminated consumables (gloves, weigh boats, etc.) in a designated hazardous waste container.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7][9]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][9] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

  • Spills:

    • Minor Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]

    • Major Spills: For larger spills, evacuate the area and contact the appropriate emergency response team.[10]

Emergency Response Workflow cluster_exposure Accidental Exposure cluster_spill Spill cluster_response Immediate Actions EyeContact Eye Contact FlushEyes Flush with water for 15 min EyeContact->FlushEyes SkinContact Skin Contact WashSkin Wash with soap and water for 15 min SkinContact->WashSkin Inhalation Inhalation FreshAir Move to fresh air Inhalation->FreshAir Ingestion Ingestion RinseMouth Rinse mouth, do not induce vomiting Ingestion->RinseMouth MinorSpill Minor Spill AbsorbSpill Absorb with inert material MinorSpill->AbsorbSpill MajorSpill Major Spill Evacuate Evacuate and call for help MajorSpill->Evacuate SeekMedical Seek Medical Attention FlushEyes->SeekMedical WashSkin->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Caption: A workflow for responding to emergencies involving this compound.

Waste Disposal: A Cradle-to-Grave Responsibility

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[7][9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: Fostering a Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a deep understanding of its properties and a steadfast commitment to robust safety protocols. By moving beyond mere compliance and embracing a proactive, risk-based approach to safety, researchers can unlock the full synthetic potential of this valuable compound while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational resource, but it is the continuous vigilance and critical thinking of the individual scientist that ultimately cultivates a true culture of safety in the laboratory.

References

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  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98% - Cole-Parmer.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016-04-21).
  • CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals Limited.

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An In-depth Technical Guide to the Solubility of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-hydroxypyridine, a crucial pyridine derivative with applications in pharmaceutical development and organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for formulation, bioavailability, and overall efficacy. This document delves into the theoretical underpinnings of this compound's solubility, presents estimated solubility data in various solvents, and provides detailed, field-proven methodologies for its experimental determination.

Introduction: The Significance of this compound and its Solubility

This compound is a substituted pyridine that serves as a valuable building block in the synthesis of biologically active molecules. Its utility as an antioxidant in human low-density lipoproteins has also been noted[1]. The presence of both an amino and a hydroxyl group on the pyridine ring imparts a unique combination of polarity, hydrogen bonding capabilities, and reactivity, making it a compound of significant interest.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its absorption and bioavailability. Poor aqueous solubility can present significant challenges during drug development, leading to suboptimal therapeutic outcomes. Therefore, a detailed characterization of the solubility of this compound is essential for its effective application.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by its molecular structure and the resulting intermolecular forces it can form with a given solvent.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₆N₂O[2]
Molecular Weight110.11 g/mol [2]
Melting Point116–117 °C[3]
pKa10.47 ± 0.10[3]
AppearanceWhite to light yellow crystalline solid[3]

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (pyridine nitrogen and hydroxyl oxygen) allows for strong interactions with polar protic solvents like water and alcohols. The aromatic pyridine ring also contributes to its overall polarity and can engage in π-π stacking interactions.

Estimated Solubility of this compound

Table 2: Estimated Solubility of this compound in Various Solvents at 25 °C

SolventDielectric Constant (ε)Estimated SolubilityRationale for Estimation
Water80.1HighHigh polarity and extensive hydrogen bonding capabilities.
Methanol32.7HighPolar protic solvent capable of strong hydrogen bonding.
Ethanol24.6Moderate to HighGood balance of polarity and non-polar character.
1-Propanol20.1ModerateDecreased polarity compared to methanol and ethanol.
Acetone20.7ModeratePolar aprotic solvent, can act as a hydrogen bond acceptor.
Acetonitrile37.5Low to ModeratePolar aprotic solvent with weaker hydrogen bonding capacity.
Dimethyl Sulfoxide (DMSO)46.7HighHighly polar aprotic solvent, excellent hydrogen bond acceptor.
Toluene2.4Very LowNon-polar solvent, unfavorable interactions.
n-Hexane1.9InsolubleNon-polar solvent, unfavorable interactions.

Note: These are estimations and should be confirmed by experimental determination.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method is reliable and provides a thermodynamic measure of solubility.[4][5]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Detailed Experimental Protocol

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm pore size)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and adhere to the Beer-Lambert law.

  • Equilibration:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent.

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the samples to equilibrate for a predetermined time (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

  • Analysis:

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Using the equation from the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_cal Calibration cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution standards Prepare Standard Solutions stock->standards measure_abs Measure Absorbance of Standards cal_curve Generate Calibration Curve measure_abs->cal_curve calculate Calculate Solubility cal_curve->calculate Calibration Data add_excess Add Excess Solute to Solvent equilibrate Equilibrate (Shake-Flask) add_excess->equilibrate filter_sample Filter Saturated Solution equilibrate->filter_sample dilute Dilute Filtered Sample filter_sample->dilute measure_sample Measure Sample Absorbance dilute->measure_sample measure_sample->calculate

Caption: Workflow for determining the solubility of this compound using the shake-flask method and UV-Vis spectroscopy.

Factors Influencing Solubility and Causality

The solubility of this compound is a multifactorial property. Understanding the interplay of these factors is crucial for predicting and controlling its dissolution behavior.

Solvent Polarity and Hydrogen Bonding

The principle of "like dissolves like" is paramount. The polar nature of this compound, due to its amino and hydroxyl groups and the pyridine nitrogen, dictates its higher solubility in polar solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with this compound and, consequently, higher solubility.

  • Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can only act as hydrogen bond acceptors. While they can interact favorably with the amino and hydroxyl protons of the solute, the lack of donor capability can result in slightly lower solubility compared to protic solvents of similar polarity.

  • Non-polar Solvents (e.g., toluene, hexane): The energy required to break the strong solute-solute and solvent-solvent interactions to form weaker solute-solvent interactions is energetically unfavorable, leading to very low solubility.

Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution. The temperature dependence of solubility can be described by the van 't Hoff equation.

pH

The amino group and the pyridine nitrogen of this compound are basic and can be protonated in acidic solutions. The hydroxyl group is weakly acidic. The solubility of the compound will, therefore, be highly pH-dependent. In acidic solutions, the formation of the protonated, more polar salt form will significantly increase its aqueous solubility. Conversely, in basic solutions, the deprotonation of the hydroxyl group to form a phenoxide-like species will also increase its aqueous solubility. The lowest solubility is expected around the isoelectric point of the molecule.

Crystal Lattice Energy

The solid-state properties of this compound, specifically its crystal lattice energy, play a crucial role. A higher crystal lattice energy, which is the energy required to break apart the crystal structure, will result in lower solubility. This is because more energy is needed to overcome the intermolecular forces holding the solid together.

Visualization of Influencing Factors

influencing_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Environmental Conditions solubility Solubility of This compound polarity Molecular Polarity polarity->solubility h_bond Hydrogen Bonding (Donor & Acceptor) h_bond->solubility crystal_energy Crystal Lattice Energy crystal_energy->solubility solvent_polarity Solvent Polarity solvent_polarity->solubility solvent_h_bond Solvent H-Bonding solvent_h_bond->solubility temperature Temperature temperature->solubility ph pH ph->solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. While direct quantitative data remains sparse, a robust understanding of its physicochemical properties allows for reliable estimation of its solubility behavior. The provided experimental protocol for the shake-flask method offers a validated approach for researchers to determine precise solubility data in their specific solvent systems. A comprehensive grasp of the factors influencing solubility, including solvent choice, temperature, and pH, is critical for the successful application of this versatile compound in pharmaceutical and chemical research.

References

  • PubChem. (n.d.). This compound.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0).
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-Amino-5-hydroxypyridine (C₅H₆N₂O), a substituted pyridine with significant potential in pharmaceutical and materials science research.[1] Given the compound's structural nuances, particularly its potential for tautomerism, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This document outlines predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, grounded in the analysis of structurally related compounds. Furthermore, it details the underlying rationale for experimental design and provides robust, step-by-step protocols for data acquisition, ensuring scientific integrity and reproducibility for researchers in drug development and chemical synthesis.

Introduction: The Structural and Analytical Challenge

This compound is a heterocyclic compound of increasing interest due to the versatile reactivity of its amino and hydroxyl functional groups. These moieties make it a valuable building block for synthesizing more complex molecules with potential biological activity.[1] However, the very features that make it synthetically attractive also present an analytical challenge. The presence of a hydroxyl group on the pyridine ring introduces the possibility of keto-enol tautomerism, where the compound can exist in equilibrium between the this compound form and the 6-amino-1H-pyridin-3(2H)-one form. This phenomenon is well-documented in related hydroxypyridines, where the equilibrium is sensitive to solvent polarity and physical state.[2]

A definitive structural elucidation, therefore, cannot rely on a single analytical technique. It requires an integrated approach, where data from multiple spectroscopic methods are correlated to build a self-validating analytical dossier. This guide provides the predictive data and experimental methodologies to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of the hydrogen and carbon atoms in this compound. The choice of solvent is the first critical decision; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as its high polarity can help stabilize one tautomeric form and its ability to hydrogen-bond allows for the observation of exchangeable protons (from -OH and -NH₂) which might be invisible in other solvents.[3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the exchangeable protons of the amino and hydroxyl groups. Based on data from analogous compounds like 2-aminopyridine and 3-hydroxypyridine, the chemical shifts can be predicted.[4][5] The electron-donating amino group and hydroxyl group will shield the ring protons, shifting them upfield relative to unsubstituted pyridine.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-6~7.5 - 7.7Doublet (d)J(H6,H4) ≈ 2.5 HzPositioned between two nitrogen atoms (in the pyridone tautomer) or adjacent to the amino group, leading to a downfield shift. Exhibits ortho-coupling to H-4.
H-4~6.8 - 7.0Doublet of Doublets (dd)J(H4,H3) ≈ 8.5 Hz, J(H4,H6) ≈ 2.5 HzExperiences ortho-coupling to H-3 and meta-coupling to H-6. Shielded by the hydroxyl/oxo group.
H-3~6.4 - 6.6Doublet (d)J(H3,H4) ≈ 8.5 HzOrtho to the strongly electron-donating amino group, resulting in a significant upfield shift. Shows ortho-coupling to H-4.
-NH₂~5.0 - 6.0Broad Singlet (br s)-Exchangeable protons. Chemical shift is concentration and temperature-dependent.
-OH~9.0 - 10.0Broad Singlet (br s)-Exchangeable phenolic proton. Shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum

The carbon spectrum provides direct information about the carbon skeleton. The positions of the carbon signals are highly sensitive to the electronic environment and can help confirm the dominant tautomeric form. For instance, the presence of a signal significantly downfield ( > 160 ppm) would strongly suggest the pyridone tautomer (C=O).[6]

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~158 - 162Carbon bearing the amino group, significantly deshielded.
C-5~145 - 150Carbon bearing the hydroxyl group, deshielded by the electronegative oxygen.
C-6~135 - 140Carbon adjacent to the ring nitrogen and influenced by the amino group.
C-4~115 - 120Shielded by the ortho hydroxyl group and meta amino group.
C-3~105 - 110Shielded by the ortho amino group and meta hydroxyl group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-15 mg of high-purity this compound into a clean, dry NMR tube.[3]

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup: Use a ≥400 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.[3]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse ('zg30').[3]

    • Spectral Width: ~16 ppm, centered around 8 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').[3]

    • Spectral Width: ~220 ppm, centered around 110 ppm.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Interpretation weigh Weigh Sample (10-15 mg) dissolve Dissolve in DMSO-d6 weigh->dissolve lock Lock & Shim dissolve->lock acq_h1 Acquire 1H Spectrum lock->acq_h1 acq_c13 Acquire 13C Spectrum lock->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to Solvent Peak phase->calibrate assign Assign Peaks calibrate->assign structure Confirm Structure assign->structure

Caption: General workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is invaluable for identifying the key functional groups and providing strong evidence for the dominant tautomeric form. The presence of a strong, sharp O-H stretch versus a broad N-H stretch combined with a C=O stretch can differentiate between the hydroxypyridine and pyridone forms.

Predicted Key Vibrational Modes

The vibrational frequencies for this compound can be predicted by examining the spectra of related molecules like 2-aminopyridine.[7][8]

Table 3: Predicted FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
3450 - 3300N-H Stretch (asymmetric & symmetric)Two sharp to medium bandsCharacteristic of a primary amine group.[7]
3300 - 3200O-H Stretch (H-bonded)Broad bandIndicates the presence of the hydroxyl group.
~1650N-H ScissoringStrong, sharp bandConfirms the primary amine group.[7]
~1680 - 1650C=O StretchStrong, sharp bandKey Indicator: Presence strongly suggests the pyridone tautomer.
1620 - 1550C=C and C=N Ring StretchingMultiple strong bandsCharacteristic of the pyridine aromatic system.[8]
1330 - 1260C-N Stretch (Aromatic)Medium to strong bandStretching of the bond between the amino group and the ring.[7]
1250 - 1180C-O Stretch (Phenolic)Strong bandIndicates the C-O bond of the hydroxyl group.
Causality in IR Sample Preparation

The standard method for solid samples is the potassium bromide (KBr) pellet technique. This is chosen because KBr is transparent in the mid-IR region and provides a solid matrix that minimizes intermolecular hydrogen bonding that could occur in a pure solid film, thus yielding sharper, more defined peaks, especially for the O-H and N-H stretching regions.

Experimental Protocol for FT-IR (KBr Pellet)
  • Preparation: Gently grind 1-2 mg of this compound with ~200 mg of dry, FT-IR grade KBr in an agate mortar and pestle.

  • Pellet Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and label the major peaks, comparing them to the predicted values.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula. The fragmentation pattern offers corroborating evidence for the compound's structure.

Causality in Ionization Method Selection

For a molecule like this compound, which is polar and has moderate thermal stability, Electrospray Ionization (ESI) is the preferred method.[9][10] ESI is a "soft" ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation.[9][11] This is ideal for unambiguously determining the molecular weight. Electron Impact (EI) is a "hard" technique that would cause extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.[12]

Predicted Mass Spectrum (ESI)
  • Molecular Formula: C₅H₆N₂O

  • Exact Mass: 110.0480 Da

  • Predicted Base Peak (Positive ESI): m/z = 111.0558 ([M+H]⁺)

  • Potential Fragments: Loss of small, stable molecules like HCN (m/z 84), CO (m/z 83), or NH₃ (m/z 94) from the parent ion could be observed in tandem MS (MS/MS) experiments.

Experimental Protocol for LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended.

  • Infusion: For initial analysis, directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Gas Temperature: 250-350 °C

    • Nebulizer Gas (N₂): Set according to manufacturer recommendations.

  • Mass Analyzer: Scan a mass range from m/z 50 to 500.

  • Data Analysis: Identify the [M+H]⁺ ion and calculate its elemental composition using the high-resolution mass to confirm the molecular formula.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-MS) cluster_analysis Data Interpretation prep Prepare Dilute Solution (~1 mg/mL in MeOH) infuse Direct Infusion prep->infuse ionize Electrospray Ionization (ESI+) infuse->ionize analyze Mass Analysis (TOF/Orbitrap) ionize->analyze find_mh Identify [M+H]+ Peak analyze->find_mh confirm_formula Confirm Formula (High-Resolution Data) find_mh->confirm_formula

Sources

Tautomeric Landscape of 2-Amino-5-hydroxypyridine: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, profoundly influences the physicochemical and biological properties of heterocyclic compounds, a cornerstone of modern drug discovery.[1] This technical guide provides a comprehensive exploration of the tautomeric landscape of 2-amino-5-hydroxypyridine, a critical scaffold in medicinal chemistry. By synthesizing established principles from analogous systems with targeted analytical and computational strategies, this document serves as an authoritative resource for researchers, scientists, and drug development professionals. We will delve into the structural nuances of the potential tautomers, the methodologies for their characterization, and the implications of their equilibrium on molecular behavior and function.

The Significance of Tautomerism in Drug Development

Tautomerism is not a mere chemical curiosity; it is a pivotal factor in the design and development of pharmaceuticals. The ability of a molecule to exist in multiple, readily interconvertible forms can dramatically alter its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. Different tautomers of a drug candidate can exhibit distinct hydrogen bonding patterns, lipophilicity, and steric profiles, thereby influencing their pharmacokinetic and pharmacodynamic properties. A thorough understanding and characterization of the dominant tautomeric forms under physiological conditions are therefore indispensable for rational drug design and lead optimization.

The Tautomeric Forms of this compound

This compound can theoretically exist in several tautomeric forms, primarily arising from proton migration between the exocyclic amino and hydroxyl groups and the ring nitrogen atoms. The principal tautomers to consider are:

  • Amino-hydroxy form (T1): The canonical aromatic structure.

  • Imino-oxo form (T2): A non-aromatic pyridone structure.

  • Zwitterionic form (T3): Characterized by formal positive and negative charges within the molecule.

The equilibrium between these forms is dictated by a delicate interplay of factors including intramolecular hydrogen bonding, solvent polarity, pH, and temperature.

Tautomers T1 Amino-hydroxy (T1) T2 Imino-oxo (T2) T1->T2 Proton Transfer T3 Zwitterionic (T3) T1->T3 Proton Transfer T2->T1 T3->T1

Caption: Tautomeric equilibria of this compound.

Physicochemical Properties and Stability of Tautomers

The relative stability of the tautomers of this compound is highly dependent on the surrounding environment. In non-polar solvents, the amino-hydroxy form (T1) is generally favored due to its aromaticity. However, in polar protic solvents like water, the imino-oxo (T2) and zwitterionic (T3) forms can be significantly stabilized through hydrogen bonding interactions with solvent molecules.[2] The zwitterionic form, in particular, is more likely to be prevalent in highly polar environments.

TautomerPredicted Relative Stability (Gas Phase)Predicted Relative Stability (Polar Protic Solvent)Key Structural Features
Amino-hydroxy (T1) Most StableLess StableAromatic ring, H-bond donor (OH, NH2)
Imino-oxo (T2) Less StableMore StableNon-aromatic, H-bond donor (NH), H-bond acceptor (C=O)
Zwitterionic (T3) Least StablePotentially StableCharged species, strong H-bonding potential

Experimental Characterization of Tautomers

A multi-pronged approach employing various spectroscopic techniques is essential for the unambiguous characterization of the tautomeric forms of this compound in different states and environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the predominant tautomeric form in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation between tautomers.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for Tautomers:

NucleusAmino-hydroxy (T1)Imino-oxo (T2)Zwitterionic (T3)
¹H (Aromatic) 6.0 - 8.0 ppm5.5 - 7.5 ppm6.5 - 8.5 ppm
¹H (NH/OH) Broad, exchangeableSharp NHBroad, exchangeable
¹³C (Aromatic) 100 - 160 ppmC=O ~170-180 ppm110 - 170 ppm

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Integrate the proton signals to determine the relative populations of the different tautomers if they are in slow exchange on the NMR timescale.

    • Analyze the carbon chemical shifts, paying close attention to the presence or absence of a signal in the carbonyl region (~170-180 ppm) which is indicative of the imino-oxo tautomer.

  • Variable Temperature (VT) NMR: Conduct VT-NMR experiments to study the dynamics of the tautomeric equilibrium and potentially resolve broadened signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_results Results Prep Dissolve in Deuterated Solvent Acquire Acquire 1H & 13C Spectra Prep->Acquire Analyze_H Analyze Proton Shifts & Integrals Acquire->Analyze_H Analyze_C Analyze Carbon Shifts (Carbonyl Region) Acquire->Analyze_C VT_NMR Variable Temperature NMR Acquire->VT_NMR Results Identify Dominant Tautomer(s) & Quantify Equilibrium Analyze_H->Results Analyze_C->Results VT_NMR->Results

Caption: Workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecule, which differ between tautomers due to their distinct electronic structures.

Expected UV-Vis Absorption Maxima (λmax):

TautomerExpected λmax (nm)Rationale
Amino-hydroxy (T1) Shorter wavelengthπ → π* transitions in the aromatic system.
Imino-oxo (T2) Longer wavelengthExtended conjugation involving the C=O group.
Zwitterionic (T3) Likely red-shifted compared to T1Altered electronic distribution due to charge separation.

Step-by-Step Protocol for UV-Vis Analysis:

  • Solution Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, acetonitrile, water) at a known concentration (typically in the µM range).

  • Spectral Measurement: Record the UV-Vis absorption spectra over a range of approximately 200-400 nm.

  • Data Interpretation:

    • Compare the λmax values in different solvents. A significant red-shift in polar solvents suggests a shift in the tautomeric equilibrium towards the imino-oxo or zwitterionic form.

    • Analyze changes in molar absorptivity to infer changes in the relative concentrations of the tautomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for identifying key functional groups that differentiate the tautomers, especially in the solid state.

Key FT-IR Vibrational Frequencies (cm⁻¹):

Functional GroupAmino-hydroxy (T1)Imino-oxo (T2)
O-H Stretch ~3200-3600 (broad)Absent
N-H Stretch (Amino) ~3300-3500 (two bands)~3200-3400 (single band)
C=O Stretch Absent~1650-1700 (strong)
C=N Stretch ~1600-1650~1620-1680

Step-by-Step Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare a KBr pellet or a Nujol mull of the solid this compound. For solution-phase studies, use an appropriate IR-transparent solvent and cell.

  • Spectrum Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis:

    • Examine the region between 1600 cm⁻¹ and 1750 cm⁻¹ for the presence of a strong carbonyl (C=O) stretching band, which is a definitive marker for the imino-oxo tautomer.

    • Analyze the N-H and O-H stretching regions to further corroborate the structural assignment.

Computational Modeling of Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectroscopic data.[1][3]

Computational Workflow:

DFT_Workflow cluster_build Structure Building cluster_opt Geometry Optimization cluster_freq Frequency Calculation cluster_energy Energy Calculation cluster_spectra Spectra Prediction Build Build 3D Structures of Tautomers Optimize Optimize Geometries (e.g., B3LYP/6-311++G(d,p)) Build->Optimize Frequency Calculate Vibrational Frequencies Optimize->Frequency NMR_Pred Predict NMR Chemical Shifts Optimize->NMR_Pred UV_Pred Predict UV-Vis Transitions Optimize->UV_Pred Energy Calculate Relative Energies (Gas & Solvated) Frequency->Energy

Caption: Workflow for DFT calculations of tautomers.

Step-by-Step Protocol for DFT Calculations:

  • Structure Preparation: Build the 3D structures of all plausible tautomers of this compound using a molecular modeling software.

  • Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for each tautomer in the gas phase and in various solvent continua (using a polarizable continuum model, PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima.

  • Energy Analysis: Calculate the relative electronic and Gibbs free energies of the tautomers to predict their relative stabilities.

  • Spectroscopic Prediction:

    • Calculate NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method to compare with experimental data.

    • Perform Time-Dependent DFT (TD-DFT) calculations to predict the electronic transitions and compare with experimental UV-Vis spectra.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the deprotection of a protected precursor.

Example Synthetic Protocol: [4][5]

  • Starting Material: 5-(Benzyloxy)pyridin-2-amine.

  • Reaction: Catalytic hydrogenation using 10% Palladium on carbon (Pd/C) in a solvent mixture of ethanol and toluene.

  • Conditions: The reaction is carried out in an autoclave under a hydrogen atmosphere (0.2 MPa) at room temperature for several hours.

  • Workup: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.

Another reported synthesis involves a four-step route starting from 2-amino-5-bromopyridine, with an overall yield of 45%.[6][7]

Conclusion

The tautomeric behavior of this compound is a multifaceted phenomenon with significant implications for its application in drug discovery and development. A comprehensive understanding of its tautomeric landscape requires a synergistic approach combining high-resolution spectroscopic techniques and robust computational modeling. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently navigate the complexities of tautomerism in this important heterocyclic system, ultimately facilitating the design of more effective and safer therapeutic agents.

References

  • Cheng, J.; Liu, C. Synthesis of this compound via Demethoxylation. Asian Journal of Chemistry2016, 28 (6), 1403-1404. [Link]
  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. J Mol Model2015, 21 (11), 282. [Link]
  • Synthesis of this compound via Demethoxylation.
  • Google Patents. CN105175321A - Synthesis method of this compound.
  • Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. The Journal of Physical Chemistry A2005, 109 (23), 5234–5241. [Link]
  • Wikipedia. 2-Pyridone. [Link]
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  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules2016, 21 (11), 1549. [Link]
  • Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
  • Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. Physical Chemistry Chemical Physics2020, 22 (22), 12566-12575. [Link]
  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link]
  • Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium.
  • Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V) and its conversion to nanostructured V2O5.
  • Quantum-chemical study on the relative stability of sildenafil tautomers. Structural Chemistry2021, 32 (5), 1733-1743. [Link]
  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
  • FEATURES OF THE TAUTOMERISM OF SOME α-SUBSTITUTED PYRIDINES. Chemistry of Heterocyclic Compounds2001, 37 (3), 322–325. [Link]
  • 2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations.
  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. J. Am. Chem. Soc.1982, 104 (20), 5348–5351. [Link]
  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. J Phys Chem A2013, 117 (47), 12668-74. [Link]
  • PubChem. This compound. [Link]
  • 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Journal of Molecular Structure2017, 1149, 763-774. [Link]
  • NIST WebBook. 2-Amino-5-nitropyridine. [Link]
  • Solid-state UV/Vis absorption spectrum of 2 (blue), 5 (orange) and 4...
  • UV-Vis absorption spectra for 2-Amino-5-Chloropyridine...
  • UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. Spectrochim Acta A Mol Biomol Spectrosc2016, 163, 111-29. [Link]

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An In-depth Technical Guide to the Commercial Availability, Synthesis, and Application of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-5-hydroxypyridine (CAS No. 55717-46-9), a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, prevalent synthesis routes, quality control methodologies, and critical applications, grounding all information in established scientific literature and practical, field-proven insights.

Introduction: The Significance of this compound

This compound, also known as 6-aminopyridin-3-ol, is a substituted pyridine derivative featuring both a nucleophilic amino group and a phenolic hydroxyl group.[1][2] This bifunctional nature makes it a versatile and highly valuable building block in the synthesis of complex, biologically active molecules.[2][3] Its structure is integral to a variety of pharmaceutical and agrochemical compounds, and it has been identified as a metabolite of the sulfa drug sulfapyridine.[2][3] Furthermore, it has demonstrated utility as an effective antioxidant, particularly in the context of human low-density lipoproteins.[1][4] Understanding the procurement, synthesis, and handling of this compound is therefore essential for laboratories engaged in advanced chemical synthesis and drug discovery programs.

Commercial Availability and Procurement

This compound is readily available from a range of chemical suppliers globally, catering to both small-scale research and bulk manufacturing needs. Procurement decisions should be based on purity requirements, scale, and supplier reliability.

Supplier Landscape and Purity Grades

The compound is offered in various purity grades, typically ranging from 98% to over 99%, with high-purity grades often characterized by High-Performance Liquid Chromatography (HPLC).[4][5] Suppliers can be found in various regions, including China and India, and range from large chemical conglomerates to specialized boutique laboratories.[1][5]

Table 1: Representative Commercial Suppliers of this compound

Supplier Name (Example)Purity OfferedAvailable QuantitiesCountry/Region
Henan Fengda Chemical Co., Ltd.99%kg to tonsChina
Dideu Industries Group Limited99.00%g to kg-
Zhuozhou Wenxi Import and Export Co.99%+ HPLCkg quantitiesChina
AVIGYABIOSCIENCES PRIVATE LIMITED98%1 kg - 25 kgIndia
Capot Chemical Co.,Ltd.98% (Min, GC)1 g - 100 kgChina

Note: This table is illustrative and not exhaustive. Pricing and availability are subject to change. Researchers should verify with suppliers directly.[4][5]

Procurement Considerations

When sourcing this compound, it is crucial to request a Certificate of Analysis (CoA) for the specific lot being purchased. The CoA provides critical data on purity, identity (confirmed by methods like NMR or IR spectroscopy), and levels of residual solvents or impurities. For applications in drug development, sourcing from suppliers who adhere to Good Manufacturing Practices (GMP) may be necessary.

Synthesis and Manufacturing Routes

While commercially available, understanding the synthesis of this compound is vital for process development, cost analysis, and custom synthesis projects. Several robust methods have been reported in the literature.

Route 1: Catalytic Hydrogenation of a Protected Precursor

A common and high-yielding industrial method involves the debenzylation of 5-(benzyloxy)pyridin-2-amine via catalytic hydrogenation.[4][6] The benzyloxy group serves as a robust protecting group for the hydroxyl moiety, which can be cleanly removed under standard hydrogenation conditions.

G A 5-(Benzyloxy)pyridin-2-amine B H2, 10% Pd/C A->B Reactant D Reaction at 25°C, 0.2 MPa B->D Catalyst & Conditions C Ethanol/Toluene Solvent C->D Solvent E Filtration to remove catalyst D->E Workup Step 1 F Drying under reduced pressure E->F Workup Step 2 G This compound (Yield: 92%) F->G Final Product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Detailed Protocol (Based on Literature[4][6]):

  • Vessel Charging: To a suitable autoclave, charge 5-(benzyloxy)pyridin-2-amine, ethanol, a toluene solution, and 10% Palladium on Carbon (Pd/C) catalyst (typically 50-55% moisture content).

  • Reaction Conditions: Seal the autoclave and introduce hydrogen gas, maintaining a constant pressure of approximately 0.2 MPa (absolute pressure).

  • Temperature Control: Maintain the reaction temperature at 25°C with stirring for several hours (typically 4 hours or until reaction completion is confirmed by TLC or HPLC).

  • Catalyst Removal: Upon completion, vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture to remove the Pd/C catalyst.

  • Washing: Wash the catalyst residue with additional ethanol to ensure complete product recovery.

  • Isolation: Combine the filtrate and washes. Concentrate the solution under reduced pressure to yield this compound as a solid. The reported yield for this method is high, around 92%.[4][6]

Route 2: Multi-step Synthesis from Halogenated Pyridines

An alternative strategy starts from the more readily available 2-amino-5-bromo(iodo)pyridine.[3][7][8] This pathway involves a sequence of protection, substitution, and deprotection steps.

G cluster_0 Synthesis from 2-Amino-5-bromopyridine A 2-Amino-5-bromopyridine B Amino Group Protection (e.g., with 2,5-hexanedione) A->B C Protected Intermediate B->C D Methoxylation (e.g., with Sodium Methylate) C->D E 5-Methoxy Intermediate D->E F Amino Group Deprotection (e.g., with Hydroxylamine HCl) E->F G 2-Amino-5-methoxypyridine F->G H Demethylation (e.g., with H2SO4 or HBr) G->H I This compound H->I

Caption: A four-step synthesis pathway starting from 2-amino-5-bromopyridine.[7][8]

This method is advantageous as it starts from inexpensive raw materials.[3] The overall yield is reported to be around 45%.[7][8] The choice of protecting groups for the amine and the method for introducing the hydroxyl functionality (or a precursor like a methoxy group) are critical for the success of this route.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount, especially for its use in regulated industries. A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound. A reverse-phase C18 column is often suitable. While specific methods for this compound are proprietary to suppliers, a general method adaptable from the analysis of related aminopyridines can be established.[9]

    • Mobile Phase: An isocratic or gradient system using a mixture of an aqueous buffer (e.g., ammonium formate at pH 3) and an organic modifier like acetonitrile.[9]

    • Detection: UV detection at around 250 nm is typically effective.[9]

    • Purpose: Quantifies the main component and detects any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and identity of the compound, ensuring it is the correct isomer.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (110.11 g/mol ).[2]

  • Melting Point: A sharp melting point range is indicative of high purity.

Applications in Research and Drug Development

The utility of this compound stems from its reactive handles, which allow for its incorporation into larger, more complex molecular scaffolds.

Intermediate for Biologically Active Molecules

As a key intermediate, it is widely used in the synthesis of pharmaceuticals and agrochemicals.[3] The aminopyridine moiety is a recognized pharmacophore that can serve as a "perfect locomotive" in drug design, offering low molecular weight and versatile synthetic potential.[10] Its structure is a fragment that can be elaborated upon to create libraries of compounds for screening against various biological targets.[11]

G A This compound (Versatile Building Block) B Derivatization at Amino Group (N-alkylation, acylation) A->B C Derivatization at Hydroxyl Group (O-alkylation, esterification) A->C D Library of Novel Compounds B->D C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: Role of this compound in a typical drug discovery workflow.

Metabolic Studies

Research has shown that this compound is a key metabolite of sulfapyridine found in animal models.[2] This makes the pure compound an essential analytical standard for pharmacokinetic (PK) and drug metabolism (DMPK) studies involving sulfapyridine or related structures.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. While a specific, comprehensive SDS is supplier-dependent, data from closely related compounds like 2-aminopyridine and other hydroxypyridines provide authoritative guidance.[12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.[12][15]

  • Handling: Avoid all personal contact, including inhalation of dust.[12] Do not eat, drink, or smoke when handling the chemical.[13] After handling, wash hands thoroughly with soap and water.[12]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[12][13] Keep away from incompatible materials, heat, and sources of ignition.[13][15]

  • Spills: In case of a minor spill, remove ignition sources, and clean up using dry procedures to avoid generating dust. For major spills, evacuate the area and alert emergency personnel.[12]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[13][14]

Conclusion

This compound is a commercially accessible and synthetically important chemical intermediate with significant applications in pharmaceutical and chemical research. Its procurement requires careful consideration of supplier reliability and material purity. With well-established synthesis routes and clear applications as a molecular building block and an analytical standard, it remains a compound of high interest. Adherence to strict safety and handling protocols is mandatory to ensure the safe and effective use of this versatile molecule in the laboratory.

References

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An In-Depth Technical Guide to the Biological Activity of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminohydroxypyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The pyridine ring is a quintessential example, forming the core of numerous FDA-approved drugs.[1] The strategic addition of functional groups, such as amino and hydroxyl moieties, transforms this simple heterocycle into a versatile building block for drug discovery. 2-Amino-5-hydroxypyridine is one such molecule, a heteroaromatic compound whose structural features—a nucleophilic amino group and a hydrogen-bonding hydroxyl group—make it a compound of significant interest.[2]

While it is recognized as a metabolite of the sulfa drug sulfapyridine, its primary value lies in its role as a key intermediate in the synthesis of novel therapeutic agents.[1][2] This guide provides a technical overview of the known and potential biological activities of the this compound scaffold, grounded in the proven activities of its derivatives. We will explore its role in oncology, inflammation, and neuroprotection, detailing the underlying mechanisms and the experimental methodologies used to validate these activities.

Synthesis and Physicochemical Properties

The utility of this compound as a precursor is underpinned by accessible and efficient synthetic routes. A common and high-yield approach involves the catalytic hydrogenation of a protected precursor, 5-(benzyloxy)pyridin-2-amine, using a palladium on carbon (Pd/C) catalyst. This method efficiently removes the benzyl protecting group to yield the final product.[3][4]

Alternative strategies begin with more readily available materials like 2-amino-5-bromopyridine. These multi-step syntheses typically involve:

  • Protection: The amino group is protected to prevent unwanted side reactions.

  • Substitution/Methoxylation: The bromo group is replaced with a methoxy group.

  • Deprotection & Demethylation: Both the amino and hydroxyl protecting groups are removed to yield this compound.[5][6]

The resulting compound (Molecular Formula: C₅H₆N₂O) possesses both a nucleophilic amino group and a hydroxyl group capable of hydrogen bonding, which are critical for its interaction with biological targets and its utility in further chemical reactions, such as C-N bond formation.[2]

Part 1: Anticancer Activity

The 2-aminopyridine scaffold is a cornerstone in the development of modern oncology therapeutics, particularly in the domain of enzyme inhibition. Derivatives have shown potent activity against key targets in cancer progression, including receptor tyrosine kinases and histone deacetylases.

Inhibition of Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2

Mechanistic Insight: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical RTKs that regulate cell proliferation, survival, and angiogenesis.[7] Aberrant activation of these signaling pathways is a hallmark of many cancers. Small molecule inhibitors typically function by competing with ATP at the kinase domain, preventing autophosphorylation and blocking downstream signal transduction.[8]

Derivatives of this compound, specifically spiro-pyridine compounds, have demonstrated significant anti-proliferative activity against liver (HepG-2) and colorectal (Caco-2) cancer cell lines. This activity is attributed to the dual inhibition of EGFR and VEGFR-2, disrupting pathways essential for tumor growth and vascularization.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K EGF EGF EGF->EGFR Binds VEGF VEGF VEGF->VEGFR2 Binds Inhibitor This compound Derivative Inhibitor->EGFR Inhibits Kinase Domain Inhibitor->VEGFR2 Inhibits Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Angiogenesis Gene Transcription (Angiogenesis, Migration) PLCg->Angiogenesis AKT AKT PI3K->AKT PI3K->AKT AKT->Proliferation AKT->Angiogenesis

Caption: EGFR and VEGFR-2 signaling pathways and point of inhibition.

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassCell LineTarget(s)IC₅₀ (µM)Reference
Spiro-pyridine Derivative 5Caco-2EGFR/VEGFR-29.78 ± 0.7
Spiro-pyridine Derivative 7Caco-2EGFR/VEGFR-27.83 ± 0.5
Spiro-pyridine Derivative 8HepG-2EGFR/VEGFR-28.42 ± 0.7
2-Amino-pyridine Derivative 29HCT-116CDK80.046[9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.[10][11] Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The intensity of the color is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Culture cancer cells (e.g., Caco-2) in complete medium to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[12]

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, protecting the plate from light. Viable cells will produce visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Histone Deacetylase (HDAC) Inhibition

Mechanistic Insight: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. HDAC inhibitors (HDACi) restore normal acetylation patterns, reactivating these genes and inducing cell cycle arrest, differentiation, and apoptosis.[13] Pyridine-based hydroxamates and 2'-aminoanilides, derived from the aminopyridine scaffold, have been developed as potent HDAC inhibitors, with some showing sub-nanomolar potency and high selectivity for specific HDAC isoforms.[13]

Experimental Protocol: Fluorometric HDAC Activity Assay

This assay quantifies the activity of HDAC enzymes and the potency of inhibitors by measuring the deacetylation of a fluorogenic substrate.[14]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl).

    • Reconstitute the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and a deacetylated standard (Boc-Lys-AMC) according to the manufacturer's instructions.

    • Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction and cleave the deacetylated substrate to release the fluorophore.[15]

  • Assay Procedure:

    • In a 96-well black plate, add purified HDAC enzyme or nuclear cell extract to the assay buffer.

    • Add serial dilutions of the test inhibitor (e.g., a pyridine-based hydroxamate) or a vehicle control.

    • Pre-incubate for 10-15 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate for 1-2 hours at 37°C.

  • Signal Development and Detection:

    • Stop the reaction by adding the developer solution. This halts deacetylation and initiates the release of the fluorescent AMC (7-amino-4-methylcoumarin) group.

    • Incubate for 15-20 minutes at room temperature.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

Part 2: Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. The 2-aminopyridine scaffold serves as a basis for compounds that can modulate these processes, primarily through the activation of the Nrf2 signaling pathway.

Mechanistic Insight: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which targets it for degradation. In the presence of oxidative stress or electrophilic activators, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).[4][16] This pathway not only combats oxidative stress but also exerts potent anti-inflammatory effects by inhibiting pro-inflammatory pathways like NF-κB.[2][4] Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been shown to activate Nrf2 and exhibit significant anti-inflammatory activity in macrophage models.[17]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2 Releases Keap1->Nrf2_Keap1 Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Ubiquitination Activator 2-Aminopyridine Derivative (Nrf2 Activator) Activator->Keap1 Inactivates NFkB NF-κB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Nrf2_nuc->NFkB Inhibits ARE ARE Nrf2_nuc->ARE Binds with sMaf sMaf sMaf sMaf->ARE Genes Antioxidant & Anti-inflammatory Gene Expression (e.g., HO-1) ARE->Genes Induces Transcription

Caption: The Nrf2 antioxidant and anti-inflammatory signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol assesses the ability of a compound to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).[18][19]

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

    • Seed cells into a 24-well plate at a density of 4 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of the 2-aminopyridine derivative for 1-2 hours.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL. Include a vehicle control group (LPS only) and an unstimulated control group.

    • Incubate for 24 hours.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO) Measurement (Griess Test):

      • Collect 100 µL of the cell culture supernatant.

      • Mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

      • Incubate for 10-15 minutes at room temperature.

      • Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration (a stable product of NO).

      • Quantify NO levels using a sodium nitrite standard curve.[19]

    • Pro-inflammatory Cytokine Measurement (ELISA):

      • Collect cell culture supernatants.

      • Quantify the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-only control.

    • Determine the IC₅₀ values for the inhibition of each inflammatory mediator.

Part 3: Other Potential Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas, including antimicrobial and neuroprotective applications.

  • Antimicrobial Activity: The pyridine ring is a known pharmacophore in various antimicrobial agents.[11][20] Studies on 2-amino-5-substituted pyridine derivatives have demonstrated activity against phytopathogenic fungi and bacteria, suggesting potential applications in agriculture and medicine.[20] Further derivatization and screening are warranted to explore this potential fully.

  • Neuroprotective Effects: Hydroxypyridine compounds have been investigated for their ability to protect brain cells from ischemic damage.[21] The proposed mechanisms often involve antioxidant activity and modulation of cell death pathways.[21] Given that oxidative stress and inflammation are key drivers of neurodegenerative diseases, Nrf2 activators derived from the 2-aminopyridine scaffold could also hold promise as neuroprotective agents.[16]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically vital scaffold with proven therapeutic potential. Through chemical modification, this core structure has given rise to potent and selective inhibitors of key enzymes implicated in cancer, as well as activators of the master anti-inflammatory and antioxidant Nrf2 pathway. The diverse biological activities demonstrated by its derivatives underscore the immense value of the aminohydroxypyridine framework in modern drug discovery.

Future research should focus on synthesizing novel libraries of this compound derivatives and screening them against a broader range of biological targets. Elucidating the specific structure-activity relationships will enable the rational design of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles for the treatment of cancer, inflammatory disorders, and neurodegenerative diseases.

References

  • Dou, H., & He, C. (2015). Synthesis method of this compound. (CN105175321A).
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  • Asian Journal of Chemistry. (2016).
  • Abdel-Maksoud, M. S., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 13(1), 1-15. [Link]
  • Assay Genie. (2024, February 12).
  • ResearchGate. (n.d.). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.
  • Mai, A., et al. (2021). Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity. ChemMedChem, 16(6), 989-999. [Link]
  • Oda, Y., et al. (2016). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 2, 2006.0012. [Link]
  • Shaik, N. A., et al. (2024). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Receptors and Signal Transduction, 1-21. [Link]
  • Gerasimova, E., et al. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. International Journal of Molecular Sciences, 23(21), 12953. [Link]
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
  • ResearchGate. (n.d.). Novel Pyridine‐Based Hydroxamates and 2′‐Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • National Institutes of Health (NIH). (2013).
  • Reddy, D. S., & Clossen, B. L. (2018). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 81(1), e39. [Link]
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit Data Sheet.
  • Al-Jundi, A., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Chemistry & Biodiversity, 19(6), e202200140. [Link]
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
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  • ACS Publications. (2019).
  • Charles River Laboratories. (n.d.). Macrophage Cell Assay.
  • RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit.
  • Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 12564–12587. [Link]
  • ResearchGate. (n.d.). In Vitro Macrophage Assay Design Schema.
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2-Amino-5-hydroxypyridine as a building block in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-hydroxypyridine as a Versatile Building Block in Modern Synthesis

Authored by a Senior Application Scientist

Foreword: Unlocking the Synthetic Potential of a Privileged Scaffold

To the practicing researcher, the value of a chemical building block is measured by its versatility, reliability, and the strategic advantages it confers in the synthesis of complex molecular targets. This compound is one such scaffold that has steadily gained prominence, particularly in the fields of medicinal and agricultural chemistry. Its inherent electronic properties and the orthogonal reactivity of its functional groups—an electron-donating amino group, a nucleophilic hydroxyl group, and an electron-deficient pyridine ring—provide a rich playground for synthetic exploration.

This guide moves beyond a simple cataloging of reactions. It is designed to provide a deep, mechanistic understanding of why this compound behaves the way it does and how to harness its unique characteristics to achieve specific synthetic outcomes. We will explore the causality behind experimental choices, from the selection of protecting groups to the rationale for specific reaction conditions, empowering you to not just replicate protocols, but to innovate from them.

Core Physicochemical and Reactivity Profile

This compound is a heteroaromatic organic compound that typically appears as a white to light yellow crystalline solid. Its utility in synthesis is dictated by the interplay of its three key structural features: the nucleophilic exocyclic amino group at C2, the acidic/nucleophilic hydroxyl group at C5, and the pyridine ring itself.

Key Physicochemical Properties:

PropertyValueSignificance in Synthesis
Molecular Formula C₅H₆N₂OLow molecular weight makes it an efficient starting point.
Molecular Weight 110.11 g/mol Ideal for fragment-based drug discovery.
Appearance White to light yellow crystalline solidProvides a visual cue for purity.[1]
Melting Point ~100 °CIndicates moderate thermal stability.[1]
Solubility Soluble in polar solvents (water, ethanol)Facilitates reactions in common polar media.[1]
pKa Data not readily available, but expect multiple pKa values for the pyridinium ion, the amino group, and the hydroxyl group.The different pKa values allow for selective deprotonation and reaction at different sites.

The molecule's dual functionality allows it to act as a potent nucleophile.[1] The amino group is a strong nucleophile for facilitating coupling reactions, while the hydroxyl group's reactivity can be modulated by pH and allows for hydrogen bonding, which influences solubility and biological interactions.[1]

Strategic Synthesis of the Building Block

Before it can be utilized, the this compound scaffold must be synthesized efficiently and in high purity. While several routes exist, a common and scalable approach begins with a readily available halogenated pyridine, such as 2-amino-5-bromopyridine. This strategy hinges on the differential reactivity of the functional groups and the judicious use of protecting groups.

A validated four-step synthesis has been reported with an overall yield of 45%.[2][3] This method involves protection of the amino group, a nucleophilic substitution to introduce the oxygen functionality, and subsequent deprotection steps.

Workflow for the Synthesis of this compound

G A 2-Amino-5-bromopyridine B Protection of Amino Group (e.g., 2,5-hexanedione) A->B C 5-Bromo-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyridine B->C D Methoxylation (Sodium Methoxide) C->D E 5-Methoxy-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyridine D->E F Deprotection of Amine (Hydroxylamine HCl) E->F G 2-Amino-5-methoxypyridine F->G H Demethylation (H₂SO₄) G->H I This compound H->I

Caption: A validated four-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Demethoxylation

This protocol is adapted from a reported procedure.[2][3]

Step 1: Protection of the Amino Group

  • To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., toluene), add 2,5-hexanedione and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, and concentrate under reduced pressure to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 2: Methoxylation

  • Dissolve the protected pyridine from Step 1 in a polar aprotic solvent like DMF.

  • Add sodium methoxide and heat the reaction. The methoxide ion displaces the bromide in a nucleophilic aromatic substitution reaction.

  • Monitor by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify by chromatography to obtain 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 3: Deprotection of the Amino Group

  • Dissolve the product from Step 2 in an alcoholic solvent.

  • Add hydroxylamine hydrochloride and heat the mixture. This cleaves the pyrrole protecting group to regenerate the free amine.

  • After workup, 2-amino-5-methoxypyridine is obtained.

Step 4: Demethylation

  • Carefully add the 2-amino-5-methoxypyridine to concentrated sulfuric acid (95%) at a low temperature.

  • Allow the mixture to warm and stir until the demethylation is complete.

  • Pour the reaction mixture onto ice and neutralize carefully with a base to precipitate the final product, this compound.

  • Filter, wash with cold water, and dry to obtain the title compound.

The Reactivity Landscape: A Guide to Strategic Functionalization

The synthetic utility of this compound stems from the ability to selectively address its functional groups. The choice of reagents and reaction conditions determines the site of transformation.

Reactions at the Amino Group (C2)

The C2-amino group is a potent nucleophile and readily undergoes acylation, alkylation, and diazotization reactions.

Acylation and Sulfonylation

The amino group can be easily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. This reaction is often used to install protecting groups or to introduce functionalities that modulate the compound's biological activity.

Diazotization and Azo Coupling

Treatment of this compound with nitrous acid (generated in situ from NaNO₂ and a strong acid) yields a diazonium salt. This intermediate is highly versatile. While it can be used in Sandmeyer-type reactions to introduce a variety of substituents, it is particularly useful for forming azo compounds, which are valuable dyes and potential therapeutic agents. The diazo coupling of 3-hydroxypyridines (a tautomer of the title compound) is a useful method for preparing 2-amino-5-hydroxypyridines.[4]

G cluster_0 Diazotization cluster_1 Azo Coupling A This compound B NaNO₂, HCl 0-5 °C A->B C Pyridinediazonium Salt (Intermediate) B->C E Coupling Reaction C->E D Activated Aromatic (e.g., Phenol) D->E F Azo Compound E->F

Caption: Diazotization of this compound and subsequent azo coupling.

Reactions at the Hydroxyl Group (C5)

The C5-hydroxyl group is phenolic in nature, making it acidic and a good nucleophile upon deprotonation.

O-Alkylation and O-Acylation

Using a suitable base (e.g., NaH, K₂CO₃) to deprotonate the hydroxyl group, it can readily undergo Williamson ether synthesis with alkyl halides or be acylated with acid chlorides to form esters. This allows for the introduction of lipophilic groups, which can be critical for modulating pharmacokinetic properties in drug candidates. A key synthetic route to the final compound involves the deprotection of a benzyloxy group at this position via catalytic hydrogenation.[5][6]

Protocol: Debenzylation to Yield this compound [5][6]

  • Charge an autoclave with 5-(benzyloxy)pyridin-2-amine, ethanol, a toluene solution, and 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., to 0.2 MPa).

  • Stir the reaction at room temperature for several hours.

  • Monitor the reaction for the consumption of starting material.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound. This method has been reported to achieve yields as high as 92%.[5][6]

Reactions on the Pyridine Ring

The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. However, the presence of the strong electron-donating amino and hydroxyl groups activates the ring, making substitution more feasible. Halogenation can be achieved at the positions ortho and para to the activating groups, providing handles for further cross-coupling reactions.

Application in Complex Molecule Synthesis: A Case Study

The true test of a building block is its application in the synthesis of high-value molecules. This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[7] The dual active amino and hydroxyl groups make it a cornerstone for building complex heterocyclic systems.[7]

While specific proprietary examples are often hard to come by, the structural motif of an aminopyridine is central to numerous kinase inhibitors used in oncology. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase enzyme, while the rest of the scaffold is elaborated to achieve potency and selectivity. The hydroxyl group provides an additional point for hydrogen bonding or a handle for attaching solubility-enhancing groups.

Conclusion and Future Outlook

This compound is more than just a simple heterocyclic compound; it is a strategic tool for the modern synthetic chemist. Its predictable, yet versatile, reactivity allows for the controlled and selective introduction of functionality, making it an invaluable precursor for constructing complex molecular architectures. As the demand for novel, biologically active compounds continues to grow, the importance of privileged scaffolds like this compound in streamlining the synthetic process and enabling the exploration of new chemical space cannot be overstated. Researchers who master the chemistry of this building block will be well-equipped to tackle the synthetic challenges of tomorrow.

References

  • Title: Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone Source: Journal of the American Chemical Society URL:[Link]
  • Title: Heterocyclic Studies. VII.
  • Title: Synthesis of this compound via Demethoxylation Source: ResearchG
  • Title: Synthesis of this compound via Demethoxylation Source: Asian Journal of Chemistry URL:[Link]
  • Title: CN105175321A - Synthesis method of this compound Source: Google Patents URL

Sources

A Technical Guide to the Reactivity of the Amino Group in 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-5-hydroxypyridine is a vital heterocyclic scaffold in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide range of biologically active compounds.[1] Its utility stems from the distinct and tunable reactivity of its functional groups. This guide provides an in-depth analysis of the chemical behavior of the exocyclic amino group, focusing on the electronic interplay with the pyridine ring and the C5-hydroxyl substituent. We will dissect the factors governing its nucleophilicity, explore its participation in essential bond-forming reactions, and detail the profound influence of pH on its reactivity profile. The content herein is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively leverage this versatile building block in complex synthetic campaigns.

Molecular and Electronic Structure: A Tale of Two Donors

The reactivity of the amino group in this compound is not an isolated feature but rather a consequence of the molecule's entire electronic architecture. The pyridine ring is inherently electron-deficient (π-deficient) due to the electronegativity of the nitrogen atom. However, this is significantly modulated by the presence of two electron-donating groups: the C2-amino (-NH₂) and the C5-hydroxyl (-OH) groups.

Resonance and Inductive Effects

Both the amino and hydroxyl groups exert a strong +R (resonance) effect by donating their lone pair of electrons into the aromatic system. This increases the electron density on the pyridine ring, particularly at the ortho and para positions relative to each group. This "push-pull" dynamic, where the substituents "push" electrons into the ring that the ring nitrogen is "pulling," is central to the molecule's reactivity.[2]

The increased electron density makes the amino group a potent nucleophile, ready to attack electrophilic centers.[2] The resonance stabilization of the resulting cationic intermediate further facilitates these reactions.

G start This compound acyl Acylation (Amide Formation) start->acyl RCOCl, Base sulfonyl Sulfonylation (Sulfonamide Formation) start->sulfonyl RSO₂Cl, Base alkyl N-Alkylation start->alkyl R-X, Base

Caption: Primary derivatization pathways of the amino group.

Acylation (Amide Synthesis)

The reaction of the amino group with acylating agents like acid chlorides or anhydrides is a robust and fundamental transformation. It proceeds readily, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl or carboxylic acid byproduct.

Protocol 1: General Procedure for Acylation

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2-1.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the acyl chloride or anhydride (1.1 eq) dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Sulfonylation (Sulfonamide Synthesis)

Analogous to acylation, sulfonylation involves reacting the amino group with a sulfonyl chloride in the presence of a base to form a stable sulfonamide linkage, a common pharmacophore.

Protocol 2: General Procedure for Sulfonylation

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine or a mixture of THF and triethylamine (2.0 eq).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir at 0 °C for 1 hour, then at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into ice-water and stir. If a precipitate forms, collect it by filtration. Otherwise, extract with an appropriate organic solvent.

  • Purification: Wash the organic extracts with dilute acid (e.g., 1M HCl) to remove excess pyridine, then with brine. Dry, concentrate, and purify the product via chromatography or recrystallization.

N-Alkylation

Direct N-alkylation with alkyl halides is also feasible but requires careful control of conditions to avoid O-alkylation of the competing pyridone tautomer and potential over-alkylation. [3][4]The use of a moderate base and a polar aprotic solvent is typical.

Protocol 3: General Procedure for N-Alkylation

  • Dissolution: Suspend this compound (1.0 eq) and a base like K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Reagent Addition: Add the alkyl halide (1.0-1.2 eq) to the suspension.

  • Heating: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine to remove the solvent and salts. Dry, concentrate, and purify by column chromatography.

The Critical Influence of pH and Protecting Groups

The reactivity of this compound is exquisitely sensitive to pH, as the protonation state of its three ionizable centers dictates the molecule's electronic profile and nucleophilicity. [5][6]

Caption: Dominant species of this compound at various pH ranges.

  • Strongly Acidic Conditions (pH < 2): Both the ring nitrogen and the exocyclic amino group are protonated. The molecule carries a net positive charge, and the amino group is non-nucleophilic. The ring is strongly deactivated towards electrophilic substitution.

  • Mildly Acidic Conditions (pH 3-6): The more basic ring nitrogen is protonated, but the amino group is largely free. This protonation deactivates the ring towards electrophilic attack, which can be synthetically useful for selectively promoting reactions at the amino group while preventing unwanted ring reactions. [7]* Neutral/Mildly Basic Conditions (pH 7-9): This is the optimal range for most reactions targeting the amino group. The amino group is deprotonated and highly nucleophilic, while the hydroxyl group remains protonated.

  • Strongly Basic Conditions (pH > 11): The hydroxyl group is deprotonated to form a phenoxide-like anion. This significantly increases the electron-donating ability of the oxygen and makes it a potent nucleophile, opening the door for competing O-alkylation or O-acylation reactions.

Protecting Group Strategies

When synthetic routes require modifications elsewhere on the molecule (e.g., metal-catalyzed cross-coupling) under conditions where the amino group might interfere, its protection is necessary. A common strategy is the formation of a dimethylpyrrole group by reacting the amine with 2,5-hexanedione. [1][8] Protocol 4: Protection of the Amino Group with 2,5-Hexanedione

  • Setup: Combine 2-amino-5-bromopyridine (1.0 eq), 2,5-hexanedione (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene. [1]2. Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water as it forms. Continue for 8-10 hours or until TLC indicates complete consumption of the starting material. [1]3. Workup: Cool the reaction mixture, wash with saturated NaHCO₃ solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The resulting 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can be purified by column chromatography. [8]5. Deprotection: The protecting group can be removed later in the synthesis, for example, by using hydroxylamine hydrochloride. [8]

Conclusion

The C2-amino group of this compound is a highly versatile and reactive handle for synthetic chemists. Its potent nucleophilicity, governed by the electronic push-pull system of the substituted pyridine, allows for efficient formation of amides, sulfonamides, and secondary amines. However, a nuanced understanding of the molecule's tautomeric forms and, critically, its pH-dependent protonation states is paramount to achieving selectivity and high yields. By carefully selecting reaction conditions—particularly the choice of base and pH—researchers can precisely control the site of reactivity, avoiding undesired side reactions at the ring nitrogen or the C5-hydroxyl group. The strategic use of protecting groups further expands the synthetic utility of this valuable building block, solidifying its role as a cornerstone in modern drug discovery.

References

  • CN105175321A - Synthesis method of this compound.
  • Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone. Journal of the American Chemical Society. [Link]
  • Synthesis of this compound via Demethoxylation.
  • US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Synthesis of this compound via Demethoxylation. Asian Journal of Chemistry. [Link]
  • pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels.
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]
  • Nucleophilicity of 4-Amino Pyridine. Reddit. [Link]
  • CN101654432B - Method for N-alkylation of 2-pyridone.
  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide on the Application of CRISPR-Cas9 in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodological and practical applications of CRISPR--Cas9 technology in the preclinical drug discovery pipeline. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, emphasizes self-validating systems for scientific integrity, and is grounded in authoritative, verifiable references.

Introduction: A Paradigm Shift in Target Discovery

The advent of the Clustered Regularly Interspaced Short Palindindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has unequivocally revolutionized biomedical research.[1][2] Derived from a bacterial adaptive immune system, this RNA-guided endonuclease technology provides an unprecedentedly simple, efficient, and versatile platform for precision genome engineering.[1][2][3] Its rapid adoption has dramatically accelerated functional genomics, enabling researchers to dissect disease mechanisms, identify novel therapeutic targets, and create more predictive disease models, thereby reshaping the entire preclinical drug discovery workflow.[2][4][5][6]

This guide will navigate the core principles of the CRISPR-Cas9 system, detail its key applications in identifying and validating drug targets, provide in-depth experimental workflows, and discuss critical considerations for robust and reliable results.

Part 1: Core Principles of CRISPR-Cas9 Mediated Genome Editing

At its core, the CRISPR-Cas9 system consists of two essential components: the Cas9 endonuclease, which acts as a molecular scissor to cut double-stranded DNA (dsDNA), and a single guide RNA (sgRNA) that directs the Cas9 to a specific genomic locus.[7][8][9][10]

Mechanism of Action

The process can be distilled into three key steps: recognition, cleavage, and repair.[9][10]

  • Recognition: The sgRNA, a synthetic fusion of a target-complementary CRISPR RNA (crRNA) and a Cas9-binding trans-activating crRNA (tracrRNA), forms a ribonucleoprotein (RNP) complex with the Cas9 enzyme.[11][12][13] This complex scans the genome for a short DNA sequence known as the Protospacer Adjacent Motif (PAM).[7][8][9] For the widely used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is 5'-NGG-3'.[11][14] Upon PAM recognition, the Cas9 complex unwinds the adjacent DNA, allowing the ~20 nucleotide spacer region of the sgRNA to bind to its complementary target sequence.[12][15]

  • Cleavage: Once the sgRNA is fully bound to the target DNA, a conformational change in the Cas9 protein activates its two nuclease domains (HNH and RuvC), which cleave the opposite strands of the DNA.[7][8] This creates a precise double-strand break (DSB), typically 3-4 nucleotides upstream of the PAM sequence.[7][8][9][10]

  • Repair: The cell's endogenous DNA repair machinery is immediately recruited to fix the DSB. Two major pathways are exploited for genome editing:

    • Non-Homologous End Joining (NHEJ): This is an efficient but error-prone pathway that often introduces small, random insertions or deletions (indels) at the break site.[7][16] If these indels occur within a protein-coding region, they can cause a frameshift mutation, leading to a premature stop codon and a functional gene knockout.[16] This is the most common mechanism utilized for loss-of-function studies.[16]

    • Homology Directed Repair (HDR): In the presence of a DNA repair template with sequences homologous to the regions flanking the DSB, the cell can use this less efficient but high-fidelity pathway. HDR allows for the precise insertion of new genetic material, enabling gene correction, single nucleotide polymorphism (SNP) introduction, or the addition of reporter tags.[7]

Diagram: Core Mechanism of CRISPR-Cas9

CRISPR_Mechanism cluster_0 1. Recognition cluster_1 2. Cleavage cluster_2 3. Repair & Edit sgRNA sgRNA RNP_Complex RNP Complex sgRNA->RNP_Complex Cas9 Cas9 Nuclease Cas9->RNP_Complex Genomic_DNA Genomic DNA (Target + PAM) RNP_Complex->Genomic_DNA Binds PAM & Target DSB Double-Strand Break (DSB) Genomic_DNA->DSB Cleavage NHEJ NHEJ Pathway DSB->NHEJ HDR HDR Pathway (with template) DSB->HDR Knockout Gene Knockout (Indels) NHEJ->Knockout Knock_in Precise Edit (Knock-in) HDR->Knock_in

Caption: The CRISPR-Cas9 system recognizes a genomic target via the sgRNA, creates a DSB, and leverages cellular repair pathways (NHEJ or HDR) to achieve a desired genetic edit.

Part 2: Key Applications in Preclinical Drug Discovery

CRISPR-Cas9 has become an indispensable tool across the preclinical pipeline, from initial target discovery to the development of robust disease models.[5][17]

Target Identification & Validation

Identifying the specific genes or proteins that drive a disease is the foundational step of drug discovery.[2] CRISPR facilitates this through:

  • Single Gene Knockout Studies: The most direct way to test a gene's function is to remove it. By generating a knockout of a putative drug target in a relevant cell line, researchers can observe changes in cellular phenotype, such as decreased proliferation, apoptosis, or altered signaling, thereby validating its role in the disease.[18][19]

  • Large-Scale Genetic Screens: CRISPR libraries, which are pooled populations of lentiviruses each carrying an sgRNA targeting a specific gene, enable massive, parallel interrogation of thousands of genes.[8][20] In a typical "dropout" screen, a population of cancer cells is treated with the library, and then with a specific drug. By sequencing the sgRNAs remaining in the surviving cell population, researchers can identify genes whose knockout confers resistance to the drug, revealing its mechanism of action or pathways of resistance.[20][21][22] Conversely, genes whose knockout sensitizes cells to the drug represent potential combination therapy targets.[23]

Disease Model Generation

Predictive disease models are critical for testing drug efficacy and toxicity. CRISPR accelerates the creation of more accurate and relevant models:

  • In Vitro Models: Isogenic cell lines, which differ only by a single genetic modification, can be rapidly created to study the specific effect of a mutation.[6] For example, a cancer-associated mutation can be introduced into a healthy cell line to study its oncogenic properties. This is far more efficient than previous methods like ZFNs or TALENs.

  • In Vivo Models: CRISPR allows for the rapid generation of genetically engineered animal models (e.g., mice) that more accurately recapitulate human diseases, providing better systems for preclinical efficacy and safety testing.[6]

Exploring Drug Resistance

Understanding why tumors become resistant to therapy is a major challenge in oncology. CRISPR screens are a powerful tool to identify the genetic drivers of drug resistance.[20] By treating a CRISPR knockout library-transduced cell population with a drug over time, researchers can isolate and identify the genes whose loss allows cells to survive and proliferate, providing critical insights for developing next-generation therapies.[20]

Part 3: Methodological Deep Dive: Experimental Workflows & Protocols

Workflow: Generating a Gene Knockout Cell Line

This process involves five key stages: gRNA design, delivery of CRISPR components, clonal selection, expansion, and validation.[24] The average time to successfully generate a validated clonal line can be significant, often requiring several months and multiple attempts.

Diagram: Knockout Cell Line Generation Workflow

KO_Workflow A 1. gRNA Design & Synthesis - Target early exon - Maximize on-target score - Minimize off-targets B 2. Delivery of CRISPR Components - RNP Electroporation or - Lentiviral Transduction A->B C 3. Enrichment & Single-Cell Cloning - FACS sorting or - Limiting dilution B->C D 4. Clonal Expansion - Grow single cells into - distinct colonies C->D E 5. Validation of Edit - Genomic DNA analysis (Sequencing) - Protein expression analysis (Western Blot) D->E F Validated KO Clone E->F Confirm Biallelic Frameshift Mutation & Protein Loss

Sources

An In-depth Technical Guide to Experimental Procedures Using 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core experimental procedures involving 2-Amino-5-hydroxypyridine. Moving beyond simple protocols, this document elucidates the causal reasoning behind experimental choices, ensuring a deep, applicable understanding of the methodologies for synthesizing, purifying, characterizing, and utilizing this versatile heterocyclic compound.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal and materials chemistry. Its strategic value stems from the presence of three key functional features: an aromatic pyridine ring, a nucleophilic amino group, and a reactive hydroxyl group. This unique combination makes it a valuable building block, or "scaffold," for the synthesis of more complex, biologically active molecules.[1][2] Pyridine-containing heterocycles are considered "privileged scaffolds" in drug discovery due to their metabolic stability and ability to act as hydrogen bond donors and acceptors, mimicking peptide structures.[3][4]

The compound exists in a tautomeric equilibrium between the this compound (lactim) form and the 2(1H)-pyridone (lactam) form, with the latter often predominating.[3] This characteristic is crucial as it influences its reactivity and interactions in biological systems. Its applications are broad, ranging from the development of pharmaceuticals like kinase inhibitors and antihypertensives to the synthesis of agrochemicals.[1][2]

Physicochemical Properties & Spectroscopic Characterization

Accurate characterization is the bedrock of reliable experimentation. This compound typically appears as a white to light yellow crystalline solid and is soluble in polar solvents like water and ethanol.[2] A comprehensive analysis is essential to confirm the identity and purity of the compound before its use in further applications.

Core Characterization Techniques

A multi-technique approach is required for unambiguous structural confirmation. The expected data from key spectroscopic methods are summarized below.

Technique Parameter Expected Observation & Rationale
¹H NMR Chemical Shift (δ)Signals in the aromatic region (approx. 6.5-7.7 ppm) corresponding to the three distinct protons on the pyridine ring. A broad singlet for the N-H proton (can be >10 ppm) and an O-H proton signal. The specific shifts and coupling constants confirm the substitution pattern.[5]
¹³C NMR Chemical Shift (δ)Five distinct signals for the carbon atoms of the pyridine ring, with chemical shifts influenced by the attached amino and hydroxyl groups. Expected signals around 108-164 ppm.[5]
FT-IR Wavenumber (cm⁻¹)Characteristic peaks confirming functional groups: N-H stretching (approx. 3300-3500 cm⁻¹), O-H stretching (broad, approx. 3200-3600 cm⁻¹), C=O stretching (if in pyridone form, approx. 1650 cm⁻¹), and C=N/C=C stretching from the aromatic ring (approx. 1500-1600 cm⁻¹).[5][6]
Mass Spec. m/z RatioThe molecular ion peak corresponding to its monoisotopic mass (C₅H₆N₂O ≈ 110.05 Da) confirms the molecular formula.[7]
HPLC Retention TimeProvides a quantitative measure of purity. Methods often use C18 columns with mobile phases like acetonitrile and ammonium formate buffer, allowing for mass spectrometry detection.[8][9]

Synthesis Methodologies: A Tale of Two Routes

The synthesis of this compound can be approached from several precursors. The choice of route is often dictated by the availability and cost of starting materials, scalability, and desired yield. Below are two field-proven, authoritative methods.

Route 1: Catalytic Hydrogenation of 5-(Benzyloxy)pyridin-2-amine

This method is a straightforward deprotection strategy, valued for its high yield and clean reaction profile. The core principle is the cleavage of a benzyl ether protecting group via catalytic hydrogenation to reveal the desired hydroxyl group.

G cluster_workflow Synthesis Workflow: Synthesis -> Purification -> Characterization -> Application Synthesis Synthesis of Crude Product Purification Purification Synthesis->Purification e.g., Recrystallization Characterization Purity & Identity Confirmation Purification->Characterization e.g., NMR, HPLC Application Downstream Experiment Characterization->Application Verified Starting Material

Caption: General experimental workflow for this compound.

Protocol: Synthesis via Catalytic Hydrogenation [10][11]

  • Vessel Preparation: To a suitable autoclave, add 5-(benzyloxy)pyridin-2-amine, ethanol, and a toluene solution.

  • Catalyst Addition: Add 10% Palladium on activated carbon (Pd/C) catalyst. Causality: Pd/C is a highly efficient and standard catalyst for hydrogenation, facilitating the cleavage of the C-O bond of the benzyl ether.

  • Reaction Conditions: Seal the autoclave and introduce hydrogen gas, maintaining a pressure of approximately 0.2 MPa (absolute pressure). The reaction is typically conducted at room temperature (25 °C).

  • Monitoring: Allow the reaction to proceed for several hours. Progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.

  • Work-up (Catalyst Removal): Upon completion, carefully vent the hydrogen gas. Remove the Pd/C catalyst by filtration through a pad of Celite. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvents under reduced pressure (e.g., using a rotary evaporator). This will yield the crude this compound.

  • Yield: This method has been reported to achieve yields as high as 92%.[10][11]

Route 2: Multi-step Synthesis from 2-Amino-5-bromopyridine

This route is a classic example of using protecting groups to orchestrate a specific chemical transformation. It involves protecting the reactive amino group, performing a substitution to introduce the hydroxyl precursor, and finally deprotecting to yield the final product.[2][12][13]

G start 2-Amino-5-bromopyridine protected Protected Intermediate (e.g., 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-bromopyridine) start->protected Protection (e.g., 2,5-hexanedione) substituted Substituted Intermediate (e.g., 5-methoxy-2-(pyrrol-1-yl)pyridine) protected->substituted Substitution (e.g., Sodium Methoxide) deprotected_N Deprotected Amine (2-amino-5-methoxypyridine) substituted->deprotected_N N-Deprotection (e.g., Hydroxylamine HCl) final This compound deprotected_N->final O-Demethylation (e.g., H₂SO₄)

Caption: Multi-step synthesis from 2-Amino-5-bromopyridine.

Protocol: Synthesis via Protection-Substitution-Deprotection [12][13]

  • Step 1: Protection of the Amino Group

    • React 2-amino-5-bromopyridine with 2,5-hexanedione in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.

    • Causality: The amino group is more nucleophilic than the pyridine nitrogen and can undergo unwanted side reactions. Converting it to a less reactive 2,5-dimethyl-1H-pyrrol-1-yl group masks its reactivity during the subsequent substitution step.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and concentrate to obtain the protected intermediate, 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

  • Step 2: Substitution (Methoxylation)

    • React the protected intermediate with sodium methoxide in a suitable solvent.

    • Causality: This is a nucleophilic aromatic substitution reaction where the methoxide ion displaces the bromide on the pyridine ring. This introduces the oxygen atom that will eventually become the hydroxyl group.

    • The product is 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

  • Step 3: Deprotection of the Amino Group

    • Treat the methoxylated intermediate with hydroxylamine hydrochloride.

    • Causality: This step selectively cleaves the pyrrole protecting group, regenerating the free amino group to yield 2-amino-5-methoxypyridine.

  • Step 4: Demethylation

    • Treat 2-amino-5-methoxypyridine with a strong acid, such as 95% sulfuric acid (H₂SO₄).[12][13]

    • Causality: The strong acid facilitates the cleavage of the methyl ether, revealing the final hydroxyl group. This is a common method for deprotecting aryl methyl ethers.

    • Careful neutralization and extraction will yield the final product, this compound. The overall yield for this four-step process is reported to be around 45%.[12][13]

Purification Methodologies

Crude synthetic products require purification to remove unreacted starting materials, by-products, and catalysts. The choice of method depends on the scale and the nature of the impurities.

  • Recrystallization: This is the most common method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The pure compound crystallizes out, leaving impurities behind in the solvent. For aminopyridines, solvents like ethanol, water, or dimethylformamide (DMF) may be suitable.[14][15]

  • Column Chromatography: For separating mixtures with similar polarities, silica gel column chromatography can be employed. A solvent system is chosen based on TLC analysis to achieve good separation between the product and impurities.

  • Cation-Exchange Chromatography: This technique is particularly useful for purifying aminopyridine derivatives, especially for removing excess 2-aminopyridine from reaction mixtures on both small and large scales.[16]

Experimental Applications & Protocols

The utility of this compound is best demonstrated through its application as a versatile chemical intermediate.

Application 1: Building Block for Bioactive Heterocycles

The nucleophilic nature of the amino and hydroxyl groups allows this compound to participate in various bond-forming reactions to create more complex molecules.[2] It is a key intermediate in the synthesis of compounds with potential anticancer, antibacterial, and anti-inflammatory activities.[3][17][18]

G cluster_nuc Nucleophilic Attack Nuc This compound (Nucleophile) Product Coupled Product (Bioactive Molecule) Nuc->Product Forms C-N or C-O bond Elec Electrophilic Partner (e.g., Halogenated Heterocycle) Elec->Product Cat Catalyst (e.g., Copper) Cat->Product

Caption: Role as a nucleophile in constructing bioactive molecules.

Protocol: General Copper-Catalyzed C-N Cross-Coupling

This protocol provides a general framework for using this compound in a C-N bond formation reaction, a common step in drug discovery.

  • Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the electrophilic coupling partner (e.g., an aryl halide), this compound (1.0-1.5 equivalents), a copper catalyst (e.g., CuI), a suitable ligand (e.g., a phenanthroline derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add a dry, degassed solvent such as dioxane or toluene.

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir for the designated time (4-24 hours).

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter to remove inorganic salts. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.

Safety, Handling, and Storage

Proper handling is paramount when working with any chemical reagent. This compound is classified as toxic if swallowed or in contact with skin and can cause severe skin and eye irritation.[19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[20][21] Avoid all personal contact.[20] Do not eat, drink, or smoke when using this product.

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[20] Keep away from incompatible materials and sources of ignition.

  • Spills: For minor spills, remove ignition sources and clean up using dry procedures to avoid generating dust. For major spills, evacuate the area and alert emergency responders.[20]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular construction. A thorough understanding of its synthesis, purification, and reactive properties empowers researchers to harness its potential effectively. The methodologies detailed in this guide, grounded in established chemical principles and safety protocols, provide a robust framework for its successful application in the demanding fields of drug discovery and chemical science.

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An In-depth Technical Guide to the Application of 2-Amino-5-hydroxypyridine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-hydroxypyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its strategic placement of amino and hydroxyl groups on the pyridine scaffold renders it a versatile precursor for a diverse range of complex molecular architectures. This guide provides an in-depth analysis of the molecule's reactivity, outlines key synthetic transformations, and presents detailed, field-proven protocols for its application. We will explore the causality behind experimental choices and illustrate its utility in the construction of advanced pharmaceutical intermediates, particularly within the domain of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.

Introduction: The Strategic Value of the Aminohydroxypyridine Scaffold

The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to act as a bioisostere for a benzene ring, coupled with its capacity to engage in hydrogen bonding and its metabolic stability, makes it a cornerstone of drug design.[1] Within this class, this compound stands out due to its dual functionality. The 2-amino group frequently serves as a crucial "hinge-binding" motif in kinase inhibitors, forming key hydrogen bonds within the ATP-binding site of the target enzyme.[2][3] The hydroxyl group at the 5-position offers a secondary vector for chemical modification, allowing for the fine-tuning of solubility, metabolic stability, and target engagement.

This guide will deconstruct the synthetic utility of this molecule, moving from its fundamental reactivity to its practical application in multi-step synthetic sequences.

Physicochemical Properties and Electronic Profile

Understanding the inherent properties of this compound is fundamental to predicting its reactivity and designing effective synthetic strategies.

PropertyValueSource
Molecular FormulaC₅H₆N₂OPubChem[4]
Molecular Weight110.11 g/mol PubChem[4]
AppearanceLight yellow crystalline solidChemicalBook[5]
Melting Point175-179 °CChemicalBook[5]

The molecule's reactivity is governed by the interplay of its functional groups. The amino and hydroxyl groups are both electron-donating, which activates the pyridine ring towards electrophilic substitution. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, influencing the regioselectivity of reactions. The 2-amino group is a potent nucleophile, while the 5-hydroxyl group can act as a nucleophile or be deprotonated to form a more potent phenoxide.

Caption: Key reactive sites on the this compound scaffold.

Core Synthesis Methodologies

The efficient synthesis of this compound itself is a critical first step. Several routes have been developed, each with distinct advantages regarding cost, scale, and environmental impact.

Method A: Catalytic Hydrogenolysis (Debenzylation)

This is a common and high-yielding method that relies on the removal of a benzyl protecting group from the hydroxyl function. The causality here is clear: the benzyl ether is stable to a wide range of reaction conditions but can be cleaved cleanly under catalytic hydrogenation, a process known for its high efficiency and clean workup.

Workflow: Debenzylation Route

workflow start 5-(Benzyloxy)pyridin-2-amine process1 Dissolve in Ethanol/Toluene Add 10% Pd/C Catalyst start->process1 Starting Material process2 Pressurize Autoclave with H₂ (0.2 MPa) React at 25°C for 4h process1->process2 Catalyst Slurry process3 Filter to remove Pd/C Wash residue with Ethanol process2->process3 Reaction Mixture process4 Concentrate filtrate under reduced pressure process3->process4 Crude Product Solution end This compound (92% Yield) process4->end

Caption: Workflow for the synthesis of this compound via catalytic hydrogenolysis.

This method is highly effective, providing the final product in excellent yield.[5][6] The use of a palladium on carbon (Pd/C) catalyst is standard for such transformations due to its high activity and recyclability on an industrial scale.

Method B: Multi-step Synthesis from Halogenated Pyridines

An alternative strategy involves building the molecule from readily available and inexpensive starting materials like 2-amino-5-bromopyridine.[7][8][9] This route necessitates the use of protecting groups, a common tactic in organic synthesis to mask a reactive functional group while another part of the molecule is modified.

The key steps in this sequence are:

  • Protection of the Amino Group: The 2-amino group is protected, for instance, by reacting it with 2,5-hexanedione to form a less reactive pyrrole derivative.[8] This is crucial to prevent side reactions in the subsequent step.

  • Substitution of the Halogen: The bromine or iodine at the 5-position is replaced. This can be a nucleophilic substitution to introduce a methoxy group (a precursor to the hydroxyl) or a benzyloxy group.[7][8]

  • Deprotection: Both the amino and hydroxyl protecting groups are removed to yield the final product.[8]

Synthesis MethodStarting MaterialKey ReagentsOverall YieldKey Considerations
Debenzylation 5-(Benzyloxy)pyridin-2-amineH₂, 10% Pd/C~92%High yield, clean reaction; requires autoclave for hydrogenation.[5][6]
Demethoxylation 2-Amino-5-bromopyridine2,5-hexanedione, NaOMe, H₂SO₄~45%Utilizes cheaper starting materials; multiple steps and lower overall yield.[7][9]

Key Synthetic Transformations in Drug Development

Once obtained, this compound serves as a versatile platform for constructing more complex molecules.

Reactions at the 2-Amino Position: Building the Hinge-Binder

The primary role of the 2-amino group is often to act as a hydrogen bond donor. In the synthesis of kinase inhibitors, this group is typically acylated or coupled with other heterocyclic systems.

Example: Amide Bond Formation A common transformation is the reaction with a carboxylic acid or its activated derivative (like an acid chloride) to form an amide bond. This reaction is fundamental to linking the pyridine scaffold to other parts of the final drug molecule.

Reactions at the 5-Hydroxyl Position: Modulating Physicochemical Properties

The hydroxyl group is a key handle for introducing moieties that can improve solubility, oral bioavailability, or metabolic stability.

Example: Williamson Ether Synthesis The hydroxyl group can be deprotonated with a mild base (e.g., K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a leaving group (e.g., bromide, iodide) from an alkyl halide. This O-alkylation is a reliable method for introducing a variety of side chains.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for laboratory synthesis.

Protocol 1: Synthesis of this compound via Hydrogenolysis[5][6]
  • Materials: 5-(Benzyloxy)pyridin-2-amine, Ethanol, Toluene, 10% Palladium on Carbon (Pd/C, 53% moisture content).

  • Apparatus: Autoclave, filtration apparatus.

  • Procedure:

    • To a suitable autoclave, add 5-(benzyloxy)pyridin-2-amine (e.g., 0.25 mol).

    • Add ethanol (217 g) and a solution of 10% Pd/C (2.28 g) in toluene (331 g).

    • Seal the autoclave and purge with nitrogen, then with hydrogen gas.

    • Pressurize the vessel with hydrogen to 0.2 MPa (absolute pressure).

    • Stir the reaction mixture vigorously at 25 °C. The reaction progress can be monitored by TLC or HPLC. The reaction typically completes within several hours.

    • Upon completion, carefully vent the autoclave and purge with nitrogen.

    • Remove the reaction mixture and filter through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the catalyst residue with additional ethanol (76 g).

    • Combine the filtrates and concentrate under reduced pressure to yield this compound as a solid.

  • Expected Outcome: A light yellow crystalline solid with a typical yield of over 90%.

Protocol 2: N-Protection of 2-Amino-5-bromopyridine[8]
  • Materials: 2-Amino-5-bromopyridine (0.5 mol, 86.5 g), 2,5-hexanedione (0.55 mol, 67.2 g), p-toluenesulfonic acid monohydrate (10% by mass), Toluene (350 mL).

  • Apparatus: Three-necked flask equipped with a Dean-Stark apparatus and condenser.

  • Procedure:

    • Combine 2-amino-5-bromopyridine, 2,5-hexanedione, p-toluenesulfonic acid, and toluene in the three-necked flask.

    • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

    • Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature (25-35 °C).

    • Add ethyl acetate (100 mL) and wash the organic layer with a saturated sodium bicarbonate solution (100 mL), followed by saturated brine (100 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate as a brown oil.

  • Causality: The azeotropic removal of water using the Dean-Stark trap drives the equilibrium of this condensation reaction towards the product, ensuring a high conversion rate. The acid catalyst is essential for activating the ketone carbonyls for nucleophilic attack by the amine.

Conclusion

This compound is a powerful and versatile building block in pharmaceutical synthesis. Its well-defined reactivity allows for selective functionalization at its amino, hydroxyl, and aromatic ring positions. The synthetic routes to this intermediate are robust and scalable, and its application as a core scaffold, particularly in the development of kinase inhibitors, is well-established. The protocols and insights provided in this guide serve as a practical resource for chemists aiming to incorporate this valuable synthon into their drug discovery programs, enabling the efficient construction of novel and potent therapeutic agents.

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A Senior Application Scientist's Guide to 2-Amino-5-hydroxypyridine: A Versatile Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Molecular Innovation

In the dynamic landscapes of drug discovery and materials science, the strategic selection of foundational chemical scaffolds is paramount. The pyridine ring, a cornerstone of heterocyclic chemistry, is a privileged structure found in numerous FDA-approved drugs and advanced materials.[1] Among its many derivatives, 2-amino-5-hydroxypyridine stands out as a particularly versatile and valuable precursor. Its unique arrangement of an electron-donating amino group and a nucleophilic hydroxyl group on the pyridine core provides a rich platform for a diverse array of chemical transformations.

This technical guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide you, my fellow researchers, with a deeper understanding of the causality behind the synthetic strategies involving this compound. We will explore not just how to use this compound, but why specific pathways are chosen, why certain protecting group strategies are essential, and how its inherent electronic properties can be leveraged to build molecular complexity. This document is designed to be a self-validating system of protocols and insights, empowering you to accelerate your research and development endeavors.

Core Characteristics of this compound

This compound (CAS No. 55717-46-9) is a heteroaromatic organic compound whose value lies in its bifunctional nature.[2] The molecule features a six-membered aromatic pyridine ring with an amino group (-NH₂) at the C2 position and a hydroxyl group (-OH) at the C5 position.[2] This specific arrangement dictates its reactivity and utility.

The amino group is a strong activating group, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic substitution. Conversely, the hydroxyl group can act as a nucleophile or be converted into a better leaving group, enabling a different set of transformations. This dual functionality makes it a prime candidate for constructing complex molecules where selective reactivity is crucial.[2]

PropertyValueSource
Molecular Formula C₅H₆N₂OPubChem[3]
Molecular Weight 110.11 g/mol ChemicalBook[4]
Appearance White to light yellow crystalline solidEvitaChem[2]
Melting Point ~100°CEvitaChem[2]
Solubility Soluble in polar solvents (e.g., water, ethanol)EvitaChem[2]

Strategic Synthesis of the Precursor

The efficient synthesis of this compound itself is a critical first step. While early methods were often plagued by low yields and issues with regiocontrol, modern approaches offer robust and scalable solutions.[2] A notable and widely adopted strategy involves a four-step sequence starting from the readily available and inexpensive 2-amino-5-bromopyridine.[5][6][7][8]

The rationale for this multi-step process is rooted in the need to manage the reactivity of the amino group. The amino group can interfere with subsequent reactions, particularly the introduction of the hydroxyl precursor. Therefore, a protection-deprotection strategy is essential for a clean and high-yielding synthesis.

Workflow: Four-Step Synthesis from 2-Amino-5-bromopyridine

cluster_0 Step 1: Protection cluster_1 Step 2: Methoxylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Demethylation A 2-Amino-5-bromopyridine B 5-Bromo-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyridine A->B 2,5-Hexanedione, p-TsOH, Toluene C 5-Methoxy-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyridine B->C Sodium Methoxide, DMF D 2-Amino-5-methoxypyridine C->D Hydroxylamine HCl, Ethanol/Water E This compound D->E 95% H₂SO₄

Caption: A validated four-step synthetic route to this compound.

Detailed Experimental Protocol: Synthesis via Demethoxylation

This protocol is adapted from the work of Cheng and Liu (2016), which provides a convenient and efficient pathway with an overall yield of approximately 45%.[5][6][8]

Step 1: Protection of the Amino Group

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-amino-5-bromopyridine (1 eq.), 2,5-hexanedione (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.) in toluene.[7]

  • Reaction: Reflux the mixture, continuously removing water via the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

  • Scientist's Insight: The use of 2,5-hexanedione (the Paal-Knorr pyrrole synthesis) is a clever and efficient method to form a stable pyrrole ring, effectively protecting the primary amine. This protecting group is robust enough to withstand the subsequent methoxylation conditions.

Step 2: Methoxylation

  • Setup: Dissolve the protected pyridine from Step 1 in a suitable solvent like DMF.

  • Reaction: Add sodium methoxide (CH₃ONa) and heat the reaction. The methoxide ion displaces the bromide at the C5 position via nucleophilic aromatic substitution.

  • Monitoring & Workup: Monitor by TLC. Upon completion, quench the reaction carefully with water and extract the product into an organic solvent. Purify to obtain 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 3: Deprotection of the Amino Group

  • Setup: Dissolve the methoxylated intermediate in a mixture of ethanol and water.

  • Reaction: Add hydroxylamine hydrochloride and reflux the mixture.[5][8]

  • Workup: After the reaction is complete, neutralize the mixture and extract the product, 2-amino-5-methoxypyridine.

  • Scientist's Insight: Hydroxylamine hydrochloride is an effective reagent for cleaving the pyrrole protecting group under relatively mild conditions, regenerating the free amino group without affecting the methoxy ether.

Step 4: Demethylation to Yield Final Product

  • Setup: Carefully add 2-amino-5-methoxypyridine dropwise to pre-heated (80°C) 95% sulfuric acid.[8]

  • Reaction: Increase the temperature and stir for several hours until the starting material is consumed (monitored by TLC).[8]

  • Workup: Pour the reaction mixture onto crushed ice and carefully neutralize with a base to precipitate the product. Filter, wash with cold water, and dry to obtain this compound.

  • Scientist's Insight: While reagents like HBr are common for demethylation, using concentrated sulfuric acid is a cost-effective and environmentally cleaner alternative, which is advantageous for scaling up production.[8]

Navigating the Reactivity: A Precursor's Potential

The synthetic power of this compound stems from the distinct reactivity of its two functional groups. Strategic manipulation of reaction conditions allows for selective functionalization at the amino group, the hydroxyl group, or even the pyridine ring itself.

cluster_N N-Functionalization cluster_O O-Functionalization Core 2-Amino-5- hydroxypyridine Amidation Amidation Core->Amidation Acyl Halides Alkylation Alkylation Core->Alkylation Alkyl Halides C-N Coupling C-N Coupling Core->C-N Coupling Copper/Palladium Catalysis Etherification Etherification Core->Etherification Williamson Ether Synthesis Esterification Esterification Core->Esterification Acid Anhydrides O-Arylation O-Arylation Core->O-Arylation Buchwald-Hartwig Coupling

Caption: Key reaction pathways for functionalizing this compound.

Key Synthetic Transformations:
  • C-N Bond Formation: The amino group is a potent nucleophile. It readily participates in copper-catalyzed C-N bond formation reactions with various amines, achieving excellent yields.[2] This is a fundamental transformation for building complex nitrogen-containing scaffolds.

  • Amination Reactions: The compound can also act as a nucleophile in amination reactions, particularly targeting halogenated pyridine derivatives to create more complex bipyridyl systems.[2]

  • Derivatization of the Hydroxyl Group: The hydroxyl group can be readily converted into ethers or esters. For instance, Williamson ether synthesis can be employed to introduce a variety of alkyl or aryl groups, significantly altering the molecule's steric and electronic properties.

  • Palladium-Catalyzed Cross-Coupling: While the precursor itself is highly functionalized, it can be derived from halogenated pyridines (like 2-amino-5-bromopyridine) which are excellent substrates for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry.[9]

Applications in Novel Compound Development

The true value of this compound is realized in its application as a building block for high-value compounds.

A. Medicinal Chemistry

The pyridine scaffold is a bioisostere of benzene and is prevalent in biologically active compounds.[1] Derivatives of this compound have shown significant promise across various therapeutic areas.

  • Antiviral Agents: It is a key intermediate in the synthesis of complex heterocyclic systems that have demonstrated potential as HIV inhibitors.[8] The specific arrangement of the amino and hydroxyl groups allows for the construction of rigid, polycyclic structures that can effectively bind to viral enzymes.

  • Antimicrobial Agents: The 2-aminopyridine moiety is a known pharmacophore in compounds with antibacterial and antifungal properties.[10] Modifications at the 5-position (hydroxyl group) can be used to tune the compound's lipophilicity and target specificity, leading to the development of potent antimicrobial candidates.[10]

  • Antioxidants: The compound itself has been described as an efficient antioxidant in human low-density lipoproteins, suggesting that its derivatives could be explored for conditions related to oxidative stress.[4]

B. Materials Science

Beyond pharmaceuticals, the unique electronic and hydrogen-bonding capabilities of this compound derivatives make them interesting candidates for materials science applications.[2] Their ability to form stable, ordered structures through hydrogen bonding can be exploited in the design of:

  • Polymers: Incorporation into polymer backbones can introduce specific functionalities, such as thermal stability or unique optical properties.

  • Organic Electronics: The electron-rich nature of the scaffold makes it a potential component in organic light-emitting diodes (OLEDs) or other electronic materials.

Conclusion and Future Outlook

This compound is far more than a simple chemical reagent; it is a strategic platform for innovation. Its bifunctional nature, coupled with well-established and efficient synthetic routes, provides researchers with a reliable and versatile tool for the creation of novel compounds. From complex antiviral agents to functional materials, the derivatives of this humble precursor continue to expand the boundaries of what is possible in molecular design. As synthetic methodologies become more advanced, particularly in the realm of late-stage functionalization, the utility of core scaffolds like this compound will only continue to grow, solidifying its place as an indispensable building block in the modern chemist's toolbox.

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A Senior Application Scientist's Guide to Palladium-Catalyzed Reactions of 2-Amino-5-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The specific substrate, 2-amino-5-hydroxypyridine, and its halogenated precursors are particularly valuable building blocks. They offer multiple points for diversification, enabling the construction of complex molecular architectures and the exploration of vast chemical space in drug discovery programs.

However, the functionalization of these molecules is not without its challenges. The presence of multiple nitrogen atoms—the pyridine ring nitrogen and the exocyclic amino group—can lead to catalyst inhibition or poisoning, as these Lewis basic sites can coordinate strongly to the palladium center.[3][4] This phenomenon, often termed the "2-pyridyl problem," necessitates a carefully considered approach to reaction design, particularly in the selection of ligands and reaction conditions to ensure high efficiency and selectivity.[5][6] This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions for the derivatization of 2-amino-5-halopyridines, offering field-proven insights and detailed protocols to navigate these synthetic challenges.

Core Concepts: The Palladium Catalytic Cycle and the Role of Ligands

At the heart of most palladium-catalyzed cross-coupling reactions is a catalytic cycle involving the palladium center shuttling between the Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is fundamental to troubleshooting and optimizing these transformations.

The cycle is generally accepted to proceed through three key elementary steps:[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the (hetero)aryl halide, forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive halides like chlorides.[7][9]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., an organoboron compound or an amine) displaces a ligand on the Pd(II) center. In the case of Suzuki coupling, the organic group is transferred from boron to palladium.[10] For Buchwald-Hartwig amination, the amine coordinates to the palladium and is subsequently deprotonated by a base to form a palladium-amido complex.[11][12]

  • Reductive Elimination: The two organic fragments bound to the Pd(II) center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9][10]

The choice of ligand is paramount to the success of these reactions. Ligands are not passive spectators; they actively modulate the electronic and steric environment of the palladium center.[13][14] Electron-rich and sterically bulky phosphine ligands, for instance, can increase the electron density on the palladium, which promotes the oxidative addition step and facilitates the final reductive elimination, ultimately enhancing catalyst stability and turnover.[13][15]

Palladium_Catalytic_Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_A R¹-Pd(II)L_n-X (Oxidative Addition Complex) Pd0->PdII_A Oxidative Addition (+ R¹-X) PdII_B R¹-Pd(II)L_n-R² (Transmetalation Complex) PdII_A->PdII_B Transmetalation (+ R²-M) PdII_B->Pd0 Reductive Elimination (Forms R¹-R²)

Caption: General Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, coupling an organoboron reagent with an organic halide.[10] Its tolerance of a wide range of functional groups and use of generally stable and non-toxic boronic acids make it a favored tool in pharmaceutical synthesis.[16][17]

Mechanistic Causality

In the context of a 2-amino-5-bromopyridine substrate, the key challenge is to achieve efficient oxidative addition without catalyst inhibition by the pyridine or amino nitrogens. The selection of a catalyst system, often a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands, is critical.[18][19] Bulky, electron-rich ligands like SPhos or XPhos are particularly effective for less reactive aryl chlorides and can overcome some degree of catalyst inhibition.[3] The base (e.g., K₃PO₄, K₂CO₃) plays a crucial role, not only in the catalytic cycle but also in activating the organoboron species to facilitate transmetalation.[10]

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1Pd(PPh₃)₄ (5)PPh₃ (as part of catalyst)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9085[19]
2Pd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (3.0)Toluene/H₂O100High (Expected)[3]
3Pd-PEPPSI-IPr (3)IPr (as part of catalyst)K₂CO₃ (2.0)THF80High (Expected)[19]
4Pd₂(dba)₃ (1.0)Tri(2-furyl)phosphine (3.0)KF (3.0)Dioxane10091[20]

Data is for 2-amino-5-bromo-4-methylpyridine or analogous aminopyridine substrates coupled with various arylboronic acids.

Experimental Protocol: Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine

This protocol is a representative example for a standard Suzuki-Miyaura coupling.[2][19]

  • Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromo-4-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed solvents, 1,4-dioxane and water (typically in a 4:1 ratio), via syringe. The solvent should be thoroughly degassed beforehand by bubbling with an inert gas for at least 30 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for forming C–N bonds, coupling amines with aryl halides or triflates.[11] It has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals, by providing a more general and milder alternative to classical methods like nucleophilic aromatic substitution.[1][21]

Mechanistic Causality

The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[1] The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate) is critical to deprotonate the coordinated amine without competing in side reactions.[1] For challenging substrates like aminopyridines, highly active catalyst systems employing sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[1][22]

Experimental_Workflow cluster_workflow Typical Cross-Coupling Experimental Workflow start Start reagents 1. Add Solids (Aryl Halide, Base, Catalyst, Ligand) to Flask start->reagents inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Degassed Solvent via Syringe inert->solvent heat 4. Heat to Reaction Temperature with Stirring solvent->heat monitor 5. Monitor Reaction (TLC, LC-MS) heat->monitor workup 6. Cool, Dilute, Wash, and Dry monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Reference
1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene110[1]
2Pd(OAc)₂ (2-5)Phosphine LigandNaOtBu (1.2)Toluene80-110[2]
3RuPhos Precatalyst (2)RuPhos (as part of catalyst)LiHMDS (2.0)Dioxane100[22]

Data is for 2-amino-5-bromo-4-methylpyridine or analogous 3-halo-2-aminopyridine substrates.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine

This protocol is adapted from established methods for challenging heteroaryl halides.[1][22]

  • Inert Atmosphere Setup: In a glovebox or under a positive flow of inert gas, add 2-amino-5-bromo-4-methylpyridine (1.0 equiv), the desired primary or secondary amine (1.2 equiv), cesium carbonate (Cs₂CO₃, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv), and Xantphos (0.04 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Atmosphere Exchange: Seal the tube and, if not done in a glovebox, evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) of an aryl/vinyl halide and a C(sp) of a terminal alkyne.[23][24] This reaction is invaluable for synthesizing internal alkynes, which are versatile intermediates in the synthesis of heterocycles, natural products, and pharmaceuticals.[25][26]

Mechanistic Causality

The classical Sonogashira reaction employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide.[23] This copper acetylide is more reactive and readily undergoes transmetalation with the Pd(II)-halide complex. An amine base (e.g., triethylamine or diisopropylamine) is used both as a base and often as the solvent. Copper-free variants have also been developed to avoid issues associated with copper, often requiring specific ligands to facilitate the direct reaction of the alkyne with the palladium center.[24][27]

Data Presentation: Sonogashira Coupling Conditions
EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Reference
1Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60[4]
2Pd(PhCN)₂Cl₂ (2)NoneLiHMDSTHFRT[24]
3Pd(OAc)₂CuIEt₃NDMF80General Conditions
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-chloropyrazine (Analogous Substrate)

This protocol is based on a one-pot Sonogashira/heteroannulation strategy, demonstrating the power of the initial coupling.[4]

  • Inert Atmosphere Setup: Add the halogenated aminopyridine substrate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv) to a reaction vessel.

  • Atmosphere Exchange: Evacuate and backfill the vessel with an inert gas.

  • Solvent and Reagent Addition: Add a solution of the terminal alkyne (1.1 equiv) in a mixture of degassed THF and triethylamine.

  • Reaction: Stir the mixture at 60 °C under the inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, filter off any solids, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is then purified, typically by silica gel chromatography.

Heck Reaction: Vinylation of Aryl Halides

The Mizoroki-Heck reaction creates a new C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a Pd catalyst and a base.[8][28] This reaction is a powerful tool for synthesizing substituted alkenes, which are important precursors for a variety of other functional groups.[29]

Mechanistic Causality

The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide.[29] The alkene then coordinates to the resulting Pd(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond. The final step is a β-hydride elimination, which forms the double bond of the product and generates a palladium-hydride species.[30] A base is required to regenerate the Pd(0) catalyst from this palladium-hydride intermediate, closing the cycle. The regioselectivity of the migratory insertion and the stereoselectivity of the final product (typically trans) are key features of this reaction.[28]

Data Presentation: Heck Reaction Conditions
EntryCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Reference
1Pd(OAc)₂ (1-5)PPh₃ or P(o-tol)₃Et₃N or K₂CO₃ (1.5)DMF or Acetonitrile100-120General Conditions
2Pd(OAc)₂ (1)None (Phosphine-free)K₂CO₃ (2.0)NMP/H₂O120[25]
3Pd/CEt₃NXylene140General Conditions
Experimental Protocol: General Heck Reaction

This is a generalized protocol adaptable for substrates like 2-amino-5-bromopyridine.[8]

  • Setup: In a sealable reaction tube, combine the 2-amino-5-bromopyridine (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 equiv), a suitable phosphine ligand like tri(o-tolyl)phosphine (0.04 equiv), and a base such as triethylamine (Et₃N, 1.5 equiv).

  • Solvent Addition: Add an anhydrous polar aprotic solvent like DMF or acetonitrile.

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitoring: Monitor the consumption of the starting material by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography to isolate the vinylated product.

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An In-Depth Technical Guide to the Derivatization of 2-Amino-5-hydroxypyridine for Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the derivatization of 2-Amino-5-hydroxypyridine for enhanced analytical detection and quantification. It is intended for researchers, scientists, and drug development professionals who require robust and sensitive analytical methods for this and structurally similar compounds. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles and rationale, empowering the user to adapt and troubleshoot these methods effectively.

Introduction: The Analytical Challenge of this compound

This compound is a bifunctional molecule featuring both a primary aromatic amine and a phenolic hydroxyl group on a pyridine ring. These polar functional groups impart characteristics that make direct analysis by common chromatographic techniques challenging. The inherent polarity of the molecule leads to poor volatility, making it unsuitable for direct Gas Chromatography (GC) analysis without derivatization. While amenable to High-Performance Liquid Chromatography (HPLC), its modest UV absorbance and lack of native fluorescence often result in poor sensitivity, which is a significant limitation when dealing with trace-level analysis in complex matrices such as biological fluids or environmental samples.

Chemical derivatization addresses these limitations by chemically modifying the analyte to improve its analytical properties. The primary goals of derivatizing this compound are:

  • For GC Analysis: To increase volatility and thermal stability by masking the polar -NH2 and -OH groups.

  • For HPLC Analysis: To introduce a chromophore or fluorophore to enhance UV or fluorescence detection, thereby increasing sensitivity.

This guide will explore the most effective derivatization strategies for both GC-MS and HPLC analysis of this compound, providing detailed protocols and the scientific justification for each step.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the primary objective is to convert the non-volatile this compound into a volatile and thermally stable derivative. This is typically achieved through silylation or acylation.

Silylation: A Robust Method for Volatilization

Silylation involves the replacement of the active hydrogens in the amino and hydroxyl groups with a trimethylsilyl (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group.[1] This derivatization drastically reduces the polarity and hydrogen bonding capacity of the molecule, leading to increased volatility.

Mechanism of Silylation:

The reaction proceeds via a nucleophilic attack of the heteroatom (N or O) on the silicon atom of the silylating agent, with the subsequent loss of a leaving group. The general reactivity order is alcohols > phenols > amines.[1] For this compound, both the hydroxyl and amino groups are expected to be derivatized.

Diagram: Silylation of this compound

silylation_reaction cluster_reactants Reactants cluster_products Products 2A5HP This compound Derivatized_2A5HP Di-silylated Derivative 2A5HP->Derivatized_2A5HP Reaction in appropriate solvent (e.g., Pyridine, Acetonitrile) Silylating_Agent Silylating Agent (e.g., BSTFA, MTBSTFA) Silylating_Agent->Derivatized_2A5HP Byproducts Byproducts Silylating_Agent->Byproducts

Caption: Silylation workflow for this compound.

Choice of Silylating Agent: BSTFA vs. MTBSTFA

Two of the most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

FeatureBSTFA (with 1% TMCS)MTBSTFARationale & Justification
Derivative Trimethylsilyl (TMS)tert-Butyldimethylsilyl (TBDMS)MTBSTFA forms a more sterically hindered TBDMS derivative, which is significantly more stable and less susceptible to hydrolysis.
Reactivity Highly reactive, especially with a catalyst like Trimethylchlorosilane (TMCS).Generally less reactive than BSTFA, may require higher temperatures or longer reaction times.For multifunctional molecules, the high reactivity of BSTFA is often advantageous for complete derivatization.
Byproducts Mono- and bis-trimethylsilyl-trifluoroacetamideN-methyltrifluoroacetamideThe byproducts of MTBSTFA are more volatile, reducing the likelihood of chromatographic interference.[1]
Mass Spectrum Characteristic ions at [M]+, [M-15]+.[2]Characteristic ions at [M]+, [M-57]+ (loss of tert-butyl group).[2][3]The prominent [M-57]+ fragment from MTBSTFA derivatives is often used for quantification in selected ion monitoring (SIM) mode due to its high abundance and specificity.

Recommendation: For routine analysis, BSTFA with 1% TMCS is often sufficient and cost-effective. For complex matrices or when enhanced stability of the derivative is required, MTBSTFA is the superior choice, despite potentially requiring more stringent reaction conditions.

Detailed Protocol for Silylation with MTBSTFA:

  • Sample Preparation: Evaporate an aliquot of the sample containing this compound to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.

  • Reagent Addition: Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried sample.

  • Reaction: Cap the vial tightly and heat at 70-80°C for 45 minutes.

  • Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.

Self-Validation: A successful derivatization will be indicated by the disappearance of the underivatized this compound peak and the appearance of a new, single peak corresponding to the di-TBDMS derivative. The mass spectrum of this peak should exhibit the characteristic [M-57]+ fragment.

Acylation: An Alternative for Stable Derivatives

Acylation involves the reaction of the amino and hydroxyl groups with an acylating agent, typically an acid anhydride like acetic anhydride or trifluoroacetic anhydride (TFAA). This process forms stable ester and amide linkages, respectively.

Mechanism of Acylation:

The reaction is a nucleophilic acyl substitution where the nitrogen of the amino group and the oxygen of the hydroxyl group act as nucleophiles, attacking the carbonyl carbon of the anhydride. The amino group is generally more nucleophilic than the phenolic hydroxyl group and is expected to react more readily.[4] However, with sufficient reagent and appropriate conditions, both groups will be acylated.

Diagram: Acylation of this compound

acylation_workflow cluster_start Starting Materials cluster_end Products Analyte This compound Derivative Di-acylated Derivative Analyte->Derivative Reagent Acylating Agent (e.g., Acetic Anhydride) Reagent->Derivative Acid_Byproduct Carboxylic Acid Byproduct Reagent->Acid_Byproduct Catalyst Base Catalyst (e.g., Pyridine) Catalyst->Derivative Facilitates reaction

Caption: General workflow for the acylation of this compound.

Choice of Acylating Agent: Acetic Anhydride vs. Trifluoroacetic Anhydride (TFAA)

FeatureAcetic AnhydrideTrifluoroacetic Anhydride (TFAA)Rationale & Justification
Reactivity Moderately reactive, often requires a base catalyst (e.g., pyridine).Highly reactive due to the electron-withdrawing trifluoromethyl groups.[5]TFAA's high reactivity allows for milder reaction conditions and can derivatize sterically hindered groups more effectively.
Volatility of Derivative GoodExcellentThe fluorine atoms in the TFAA derivative significantly increase its volatility.
Detection Flame Ionization Detector (FID)Electron Capture Detector (ECD) for enhanced sensitivity, also compatible with MS.The polyfluorinated nature of the TFAA derivative makes it highly sensitive to ECD, which can be advantageous for trace analysis.

Recommendation: For general-purpose GC-MS analysis, acetic anhydride with pyridine as a catalyst provides a cost-effective and reliable method. For applications requiring very high sensitivity, TFAA is the preferred reagent, especially if an ECD is available.

Detailed Protocol for Acylation with Acetic Anhydride:

  • Sample Preparation: Evaporate the sample to dryness.

  • Reagent Addition: Add 50 µL of pyridine and 50 µL of acetic anhydride to the dried sample.

  • Reaction: Heat the tightly capped vial at 60°C for 30 minutes.

  • Evaporation: Cool the vial and evaporate the excess reagents to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Self-Validation: The successful formation of the di-acetylated derivative can be confirmed by the appearance of a single chromatographic peak with a molecular ion in the mass spectrum corresponding to the di-acetylated this compound.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC, derivatization is employed to enhance the detectability of this compound, typically by introducing a fluorescent tag. This pre-column derivatization approach can dramatically improve the sensitivity and selectivity of the analysis.[6]

Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

FMOC-Cl reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form highly fluorescent and UV-active derivatives. The reaction is typically carried out in a borate buffer at a slightly alkaline pH.

Detailed Protocol for FMOC-Cl Derivatization:

  • Buffer Preparation: Prepare a 0.1 M borate buffer and adjust the pH to 9.0.

  • Reagent Preparation: Prepare a solution of FMOC-Cl in acetonitrile (e.g., 3 mg/mL).

  • Derivatization Reaction:

    • In a vial, mix 100 µL of the sample with 100 µL of the borate buffer.

    • Add 200 µL of the FMOC-Cl solution and vortex immediately.

    • Allow the reaction to proceed at room temperature for 10 minutes.

  • Quenching: Add 100 µL of a primary amine solution (e.g., 1 M glycine or amantadine) to react with the excess FMOC-Cl. Vortex and let it stand for 2 minutes.

  • Analysis: Inject an aliquot of the reaction mixture into the HPLC system.

Self-Validation: Successful derivatization is confirmed by a significant increase in the fluorescence signal at the expected retention time of the FMOC-derivatized this compound.

Derivatization with Dansyl Chloride

Dansyl chloride reacts with primary and secondary amines and phenols to yield intensely fluorescent sulfonamide and sulfonate ester derivatives, respectively.

Detailed Protocol for Dansyl Chloride Derivatization:

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.5.

  • Reagent Preparation: Prepare a solution of dansyl chloride in acetone (e.g., 5 mg/mL). This solution is light-sensitive and should be freshly prepared and stored in an amber vial.

  • Derivatization Reaction:

    • To 100 µL of the sample, add 200 µL of the bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution and vortex.

    • Incubate the mixture at 60°C for 45 minutes in the dark.

  • Analysis: Cool the reaction mixture to room temperature and inject an aliquot into the HPLC system.

Self-Validation: The appearance of a highly fluorescent peak corresponding to the dansylated derivative confirms a successful reaction.

Analytical Considerations and Method Validation

For GC-MS:

  • Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is recommended for the separation of the derivatized this compound.

  • Mass Spectrometry: Electron ionization (EI) is the standard ionization technique. For quantitative analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode, focusing on characteristic fragments (e.g., [M-57]+ for TBDMS derivatives), will provide the best sensitivity and selectivity.

For HPLC:

  • Column Selection: A reversed-phase C18 column is typically used for the separation of the derivatized analytes.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.

  • Detection:

    • Fluorescence Detection: For FMOC derivatives, excitation at ~265 nm and emission at ~315 nm. For dansyl derivatives, excitation at ~340 nm and emission at ~520 nm.

    • Mass Spectrometry (LC-MS/MS): For the highest selectivity and sensitivity, tandem mass spectrometry can be used. The derivatized molecule will have a higher molecular weight and may exhibit predictable fragmentation patterns that can be used for Multiple Reaction Monitoring (MRM).

Conclusion

The derivatization of this compound is an essential step for its sensitive and robust analysis by GC-MS and HPLC. The choice of the derivatization strategy depends on the analytical instrumentation available and the specific requirements of the assay, such as the desired level of sensitivity and the nature of the sample matrix.

For GC-MS, silylation with MTBSTFA is recommended for its ability to produce stable derivatives with characteristic mass spectral fragments, while acylation offers a reliable alternative. For HPLC, pre-column derivatization with fluorescent tagging agents like FMOC-Cl or dansyl chloride can provide excellent sensitivity.

The protocols provided in this guide are based on established chemical principles and have been designed to be self-validating. By understanding the "why" behind each step, researchers can confidently implement and adapt these methods for their specific analytical challenges.

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  • Al-Zoubi, R. M., et al. (2020). C‐acylation reaction of β‐enaminones 1 with trifluoroacetic anhydride... ResearchGate.
  • Edwards, J. L., et al. (2013). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst, 138(5), 1396-1405.
  • Cobice, D. F., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933.
  • YouTube. (2024). Acylation of an amine using acetic anhydride. YouTube.
  • Stack Exchange. (2020). While treating 4-aminophenol with acetic anhydride why does the reaction stop at Paracetamol and does not undergo esterification with acetic acid?. Chemistry Stack Exchange.
  • Shimadzu. Analytical Methods for Amino Acids. Shimadzu.
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A Technical Guide to the Quantitative Analysis of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the precise and accurate quantification of 2-Amino-5-hydroxypyridine. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of various analytical techniques, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of this compound Quantification

This compound, a substituted pyridine, is a molecule of interest in pharmaceutical and chemical research.[1][2] Its chemical structure, featuring both an amino and a hydroxyl group on a pyridine ring, imparts it with unique chemical properties and potential biological activity.[1] Accurate quantification of this compound is critical in various contexts, including:

  • Pharmaceutical Development: As a potential impurity or a starting material in the synthesis of active pharmaceutical ingredients (APIs), its levels must be strictly controlled to ensure the safety and efficacy of the final drug product.[3][4]

  • Metabolism Studies: Understanding the metabolic fate of drug candidates that may metabolize to this compound requires sensitive and specific analytical methods.

  • Chemical Synthesis: Monitoring the progress of chemical reactions involving this compound and determining the purity of the final product are essential for process optimization and quality control.

This guide will explore the primary analytical techniques employed for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Vis Spectrophotometry, and Electrochemical Methods. For each technique, we will discuss the underlying principles, methodological considerations, and provide detailed, step-by-step protocols.

Core Principles of Analytical Method Validation

Before delving into specific techniques, it is paramount to understand the principles of analytical method validation. Validation ensures that an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[4][5] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include:[3][5][6]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A visual representation of the analytical method validation workflow is provided below.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation & Implementation Dev Method Development & Optimization Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Doc Validation Report Rob->Doc Imp Routine Use Doc->Imp

Caption: A streamlined workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of compounds in a mixture. Its application to this compound is predicated on the compound's polarity and UV-absorbing properties.

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the most common mode used for polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[7] By manipulating the composition of the mobile phase, the retention of this compound on the column can be controlled, allowing for its separation from impurities and other matrix components.

Experimental Protocol: RP-HPLC-UV for this compound Quantification

This protocol provides a general framework for the analysis of this compound. Optimization will be required based on the specific sample matrix and instrumentation.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[7]

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid or Formic acid (ACS grade).

  • Water (HPLC grade).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations spanning the expected range of the samples.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to a known volume. The final concentration should fall within the range of the calibration standards.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or as determined by UV scan)

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

  • Quantify the amount of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice.[8]

Principle of Detection

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI), and the resulting ions are fragmented. Specific precursor-to-product ion transitions are monitored, providing a high degree of certainty in the identification and quantification of the analyte.[9]

Experimental Protocol: LC-MS/MS for this compound Quantification

This protocol outlines a general approach. Method development and optimization, particularly of the mass spectrometric parameters, are crucial.

1. Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • This compound reference standard.

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade).

2. Preparation of Solutions:

  • Similar to the HPLC protocol, but using LC-MS grade solvents and reagents. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used to improve accuracy and precision.

3. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program Optimized for separation
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusion of the reference standard. For C5H6N2O (MW: 110.11), the precursor ion would be [M+H]+ at m/z 111.1. Product ions would be determined experimentally.
Collision Energy Optimized for each transition
Dwell Time Optimized for peak shape

4. Sample Preparation for Biological Matrices:

  • Protein Precipitation: For plasma or serum samples, a simple protein precipitation step is often sufficient.[10] Add a cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected.

  • Solid-Phase Extraction (SPE): For more complex matrices or when lower detection limits are required, SPE can be used to clean up the sample and concentrate the analyte.[8]

The logical flow for developing an LC-MS/MS method is depicted below.

LC_MS_MS_Method_Development cluster_0 Analyte Characterization cluster_1 Chromatographic Separation cluster_2 Sample Preparation cluster_3 Method Validation Infusion Direct Infusion of Standard Tune Tune MS Parameters (Precursor/Product Ions, CE) Infusion->Tune Column_Selection Select Column Tune->Column_Selection Mobile_Phase_Opt Optimize Mobile Phase & Gradient Column_Selection->Mobile_Phase_Opt Sample_Prep Develop Sample Prep Protocol (PPT, SPE, etc.) Mobile_Phase_Opt->Sample_Prep Validation Full Method Validation Sample_Prep->Validation

Caption: Workflow for LC-MS/MS method development.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of this compound, particularly in relatively pure samples.

Principle of Quantification

This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[11] this compound contains a chromophore (the substituted pyridine ring) that absorbs light in the UV region.

Experimental Protocol: UV-Vis Spectrophotometry for this compound Quantification

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • This compound reference standard.

  • Appropriate solvent (e.g., water, ethanol, or a suitable buffer).

2. Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the absorbance of the solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: Prepare a series of calibration standards of known concentrations in the same solvent.

  • Measure Absorbance: Measure the absorbance of each calibration standard and the sample solution at the predetermined λmax. Use the solvent as a blank.

  • Data Analysis: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample from its absorbance using the calibration curve.

Electrochemical Methods

Electrochemical methods offer a sensitive and often cost-effective alternative for the quantification of electroactive compounds like this compound.

Principle of Detection

The amino and hydroxyl groups on the pyridine ring are susceptible to oxidation at an electrode surface. By applying a potential to a working electrode and measuring the resulting current, the concentration of the analyte can be determined. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed.[12]

Conceptual Approach to Method Development

Developing an electrochemical method for this compound would involve:

  • Electrode Selection: A glassy carbon electrode is a common choice. Modification of the electrode surface with nanomaterials can enhance sensitivity and selectivity.[13]

  • Electrolyte Optimization: The pH and composition of the supporting electrolyte will significantly influence the electrochemical response.

  • Technique Selection: DPV often provides better sensitivity for quantification compared to CV.

  • Calibration: A calibration curve would be generated by plotting the peak current against the concentration of this compound.

Comparative Summary of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Application
HPLC-UV Chromatographic separation followed by UV detection.Robust, reliable, widely available.Moderate sensitivity and selectivity.Purity analysis, routine QC.
LC-MS/MS Chromatographic separation with mass spectrometric detection.High sensitivity and selectivity.Higher cost and complexity.Trace analysis, bioanalysis.[8]
UV-Vis Measurement of light absorbance.Simple, rapid, low cost.Low selectivity, susceptible to interference.Quantification of pure substances.
Electrochemical Measurement of current from redox reactions.High sensitivity, potential for miniaturization.Susceptible to matrix effects and electrode fouling.Specialized sensor applications.

Conclusion

The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the analysis, including the required sensitivity, selectivity, sample matrix, and available instrumentation. For routine analysis of relatively pure samples, HPLC-UV offers a robust and reliable solution. When high sensitivity and selectivity are paramount, particularly in complex matrices, LC-MS/MS is the gold standard. UV-Vis spectrophotometry provides a simple and rapid screening tool, while electrochemical methods hold promise for specialized applications. Regardless of the chosen technique, rigorous method validation is essential to ensure the generation of high-quality, reliable, and defensible analytical data.

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A Technical Guide to the HPLC Analysis of 2-Amino-5-hydroxypyridine: Method Development, Validation, and Stability-Indicating Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the development, validation, and application of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-Amino-5-hydroxypyridine. As a crucial intermediate in pharmaceutical synthesis, rigorous analytical control of this compound is paramount.[1] This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, empowering researchers, scientists, and drug development professionals to build robust, accurate, and reliable analytical systems. Key areas covered include an analysis of the analyte's physicochemical properties, a detailed strategy for reversed-phase HPLC method development, step-by-step validation protocols according to ICH Q2(R1) guidelines, and a practical guide to performing forced degradation studies.

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyridine derivative recognized for its role as a key building block in the synthesis of various biologically active compounds and as an effective antioxidant.[2][3] Its structure, featuring both a basic amino group and an acidic hydroxyl group on an aromatic ring, presents unique challenges and opportunities for chromatographic separation. The purity and stability of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a well-characterized, stability-indicating HPLC method is not merely a quality control requirement but a foundational component of a robust drug development program.

This guide provides the scientific principles and practical steps to establish such a method, ensuring it is suitable for its intended purpose, whether for routine purity assessment, stability testing, or impurity profiling.

Analyte Characterization: A Prerequisite for Method Development

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. These properties dictate its behavior in a chromatographic system and guide the selection of appropriate analytical conditions.

Chemical Structure and Functional Groups

This compound (C₅H₆N₂O, M.W.: 110.11 g/mol ) possesses three key features influencing its chromatographic retention: a pyridine ring, a primary amino group (-NH₂), and a hydroxyl group (-OH).

  • Pyridine Ring: Provides aromaticity and a π-electron system, allowing for potential π-π interactions with specific stationary phases (e.g., phenyl-hexyl).

  • Amino Group: A basic functional group that will be protonated (cationic) at pH values below its pKa.

  • Hydroxyl Group: An acidic, phenolic group that will be deprotonated (anionic) at pH values above its pKa.

This amphoteric nature makes mobile phase pH a critical parameter for controlling retention and peak shape.

Key Physicochemical Properties

A summary of the essential properties of this compound is presented below.

PropertyValue / ObservationChromatographic Implication
Molecular Formula C₅H₆N₂OLow molecular weight, suggesting good solubility in common HPLC solvents.
Molecular Weight 110.11 g/mol Influences diffusion rates but is not a primary driver of retention in RP-HPLC.
pKa (predicted) 10.47[2]Relates to the hydroxyl group. To maintain a neutral form and enhance retention in reversed-phase, the mobile phase pH should be kept well below this value (e.g., pH < 8). The amino group's pKa is expected to be lower, typical of aminopyridines.
Solubility Soluble in polar solventsFacilitates sample and standard preparation in typical HPLC diluents like water/acetonitrile or water/methanol mixtures.[3]
UV Absorbance Chromophoric due to the substituted pyridine ring.UV detection is a suitable technique. Based on structurally similar compounds like 2,5-dihydroxypyridine, a detection wavelength around 295 nm is a logical starting point.[4] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

HPLC Method Development: A Strategic Approach

Developing a robust, stability-indicating HPLC method requires a systematic process. The goal is to achieve adequate retention, sharp peak shape (symmetry), and sufficient resolution from all potential impurities and degradation products. Given the polar nature of this compound, a reversed-phase (RP) approach is most common and versatile.[5]

Workflow for Method Development

The logical flow for developing this method is outlined below. This iterative process ensures that each parameter is optimized based on sound scientific reasoning and experimental observation.

MethodDevelopmentWorkflow A 1. Analyte Characterization (pKa, UV λmax, Solubility) B 2. Select Column & Detector (C18 Column, PDA/UV Detector) A->B Guides Initial Choices C 3. Mobile Phase Scouting - Select Buffer (pH 3.0) - Select Organic Modifier (ACN) B->C Setup Instrument D 4. Gradient Optimization - Run initial broad gradient - Adjust slope for resolution C->D Establish Retention D->C Re-evaluate if poor peak shape E 5. Fine-Tuning - Flow Rate (1.0 mL/min) - Column Temp (30°C) - Wavelength (295 nm) D->E Refine Separation F 6. System Suitability Test (Tailing, Plates, %RSD) E->F Confirm Performance G 7. Method Validation (ICH Q2 R1) F->G Qualify Method

Caption: A systematic workflow for HPLC method development.

Recommended Starting Conditions & Protocol

This protocol provides a robust starting point for the analysis of this compound.

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar high-performance column).

  • This compound Reference Standard.

  • Acetonitrile (HPLC Grade).

  • Potassium Phosphate Monobasic (ACS Grade).

  • Phosphoric Acid (ACS Grade).

  • Water (HPLC Grade or equivalent).

Preparation of Solutions:

  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 1.36 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A 90:10 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention for a wide range of analytes. A robust and common choice for initial method development.[5]
Mobile Phase A: 10 mM Phosphate Buffer, pH 3.0B: AcetonitrileThe acidic pH ensures the basic amino group is protonated, which can improve peak shape by minimizing interactions with residual silanols.[6] Phosphate is a common and effective buffer for this pH range.
Gradient Elution 5% B to 70% B over 15 minutesA broad gradient is essential for initial screening to elute both the polar main compound and any less polar impurities that may be present.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CProvides better run-to-run reproducibility of retention times and can improve peak efficiency.
Detection Wavelength 295 nm (with PDA monitoring 200-400 nm)Based on UV data for similar dihydroxypyridine structures.[4] PDA ensures the optimal wavelength is used and allows for peak purity analysis.
Injection Volume 10 µLA typical volume that can be adjusted based on analyte concentration and detector response.

Forced Degradation (Stress Testing): Establishing Stability-Indicating Power

Forced degradation studies are essential to develop a truly stability-indicating method.[1][2] These studies deliberately stress the analyte to generate potential degradation products, thereby demonstrating that the analytical method can separate these degradants from the intact drug. The target for degradation is typically 5-20%; over-stressing can lead to secondary degradants not relevant to real-world stability.[7][8]

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow Start Prepare Analyte Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Start->Base Oxidation Oxidation 3% H₂O₂, RT Start->Oxidation Thermal Thermal (Solid State) 80°C / 75% RH Start->Thermal Photo Photolytic (Solution/Solid) ICH Q1B Light Conditions Start->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC (vs. Control) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Results - % Degradation - Peak Purity - Mass Balance Analyze->Evaluate

Caption: Workflow for conducting forced degradation studies.

Detailed Forced Degradation Protocols

For each condition, a control sample (analyte in diluent, stored at ambient temperature and protected from light) should be analyzed concurrently.

1. Acid Hydrolysis Protocol

  • To 1 mL of a 1 mg/mL analyte solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

  • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to a suitable concentration with diluent.[8]

2. Base Hydrolysis Protocol

  • To 1 mL of a 1 mg/mL analyte solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at time points.

  • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute to a suitable concentration.[8]

3. Oxidative Degradation Protocol

  • To 1 mL of a 1 mg/mL analyte solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.[8]

  • Store the solution at room temperature, protected from light.

  • Monitor at various time points until target degradation is achieved.

  • Dilute with diluent before analysis.

4. Thermal Degradation Protocol

  • Store the analyte as a solid powder in a stability chamber at 80°C / 75% RH.

  • At specified time points, withdraw a sample, dissolve it in diluent to a suitable concentration, and analyze.

5. Photolytic Degradation Protocol

  • Expose the analyte, both in solid form and in solution (e.g., 0.1 mg/mL in quartz cuvettes), to a light source conforming to ICH Q1B guidelines.[9] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • Analyze the samples after exposure.

Method Validation: Ensuring Fitness for Purpose

Once the method is developed and shown to be stability-indicating, it must be validated according to the ICH Harmonised Tripartite Guideline Q2(R1).[7][10] This process formally demonstrates that the analytical procedure is suitable for its intended purpose.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation characteristics for an HPLC assay and impurity quantification method.

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.Peak purity of the analyte peak in stressed samples must pass. Resolution between the analyte and its closest eluting impurity/degradant should be > 1.5.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For Assay: 80% to 120% of the test concentration.For Impurities: From the reporting threshold to 120% of the specification.
Accuracy (% Recovery) To demonstrate the closeness of the test results obtained by the method to the true value.Typically 98.0% to 102.0% recovery for the assay. For impurities, recovery should be within an acceptable range (e.g., 90.0% to 110.0%) at different concentrations.
Precision (Repeatability & Intermediate)To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.Repeatability (intra-day): RSD ≤ 1.0% for assay.Intermediate Precision (inter-day, inter-analyst): RSD ≤ 2.0% for assay.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1. Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should remain within acceptance criteria when parameters like pH (±0.2 units), column temperature (±5°C), and organic composition (±2%) are varied.

Conclusion

This guide has detailed a comprehensive, science-driven approach to the HPLC analysis of this compound. By integrating an understanding of the analyte's physicochemical properties with a systematic method development strategy, a robust and reliable analytical method can be established. The successful execution of forced degradation studies is critical to ensuring the method is stability-indicating, providing confidence in data generated during stability trials and routine quality control. Adherence to the validation principles outlined by ICH Q2(R1) ensures regulatory compliance and formally documents that the method is fit for its intended purpose, ultimately contributing to the development of safe and effective medicines.

References

  • Bhaskar, R., et al. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2018). HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine....
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • Google Patents. (2015). CN105175321A - Synthesis method of this compound.

Sources

An In-depth Technical Guide to the NMR Spectroscopy of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Amino-5-hydroxypyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure, experimental conditions, and spectral output. We will delve into the pivotal role of tautomerism, the influence of solvent selection, and provide robust, field-tested protocols for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra. The methodologies and interpretations presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility for professionals in drug discovery and related fields.

Introduction: The Structural Challenge of this compound

This compound is a substituted pyridine ring, a scaffold prevalent in pharmaceutical agents. Its structural elucidation is not trivial due to the presence of both amino (-NH₂) and hydroxyl (-OH) groups on the pyridine core. These functional groups introduce the phenomenon of tautomerism, where the molecule exists as a dynamic equilibrium of structural isomers.[1][2][3] Understanding this equilibrium is paramount, as the dominant tautomeric form dictates the molecule's chemical reactivity, biological activity, and its resulting NMR spectrum.

NMR spectroscopy is an unparalleled, non-destructive technique for probing such equilibria at the atomic level.[4][5][6] It provides precise information on molecular structure, connectivity, and the chemical environment of individual nuclei.[6] This guide will equip the researcher with the necessary knowledge to leverage NMR for the unambiguous characterization of this compound.

The Central Role of Tautomerism

The primary analytical challenge is the prototropic tautomerism involving the hydroxyl group and the pyridine ring nitrogen, as well as the amino group. While multiple forms are possible, the equilibrium for hydroxy-pyridines strongly favors the pyridone form in most solvents.[2][3] For this compound, the equilibrium is expected to lie significantly towards the zwitterionic and neutral pyridone forms over the aromatic amino-hydroxy form. The most probable dominant tautomer is 6-Amino-1,5-dihydro-5-oxopyridin-1-ium , which can also be represented as the neutral 6-aminopyridin-3(2H)-one . This guide will focus on the expected spectral features of this major tautomer.

Caption: Tautomeric equilibrium of this compound.

Predicted NMR Spectral Data

The following spectral data are predicted for the major tautomer, 6-aminopyridin-3(2H)-one, based on established chemical shift principles and data from analogous structures like 2-pyridone and substituted aminopyridines.[7][8][9] The use of a polar aprotic solvent like DMSO-d₆ is assumed, as it is excellent for dissolving such compounds and allows for the observation of exchangeable N-H and O-H protons.[10]

Predicted ¹H NMR Data

The proton chemical shifts are dictated by the electron density and anisotropy of the pyridone ring. The protons on the double bonds (H-2, H-4) will be in the olefinic region, while the labile amine and amide protons will appear as broad signals that are solvent and concentration-dependent.

Table 1: Predicted ¹H NMR Data for this compound (as 6-aminopyridin-3(2H)-one) in DMSO-d₆

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Expected Coupling Constant (J, Hz) Rationale
N1-H 10.5 - 12.0 Broad Singlet - Amide proton, deshielded by adjacent C=O and ring currents.
H-2 7.2 - 7.5 Doublet JH2-H4 ≈ 2-3 Hz (long range) Vinylic proton alpha to amide nitrogen.
H-4 5.9 - 6.2 Doublet of Doublets JH4-H2 ≈ 2-3 Hz, JH4-H5 ≈ 6-8 Hz Vinylic proton coupled to both H-2 and H-5.
H-5 6.8 - 7.1 Doublet JH5-H4 ≈ 6-8 Hz Vinylic proton adjacent to the electron-donating amino group.

| -NH₂ | 5.0 - 6.5 | Broad Singlet | - | Exchangeable amine protons. |

Predicted ¹³C NMR Data

The carbonyl carbon (C-3) is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom. Carbons bonded to nitrogen will also be significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound (as 6-aminopyridin-3(2H)-one) in DMSO-d₆

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C-6 155 - 165 Carbon bonded to two nitrogen atoms (imine-like).
C-3 170 - 180 Carbonyl carbon, highly deshielded by oxygen.
C-5 125 - 135 Olefinic carbon adjacent to the amino group.
C-2 138 - 148 Olefinic carbon alpha to amide nitrogen.

| C-4 | 95 - 105 | Olefinic carbon shielded by conjugation. |

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.[11][12][13] This protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh 1. Weigh Sample (10-20 mg for ¹H, 50+ mg for ¹³C) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve transfer 3. Filter into NMR Tube (Use pipette with glass wool plug) dissolve->transfer insert 4. Insert Sample & Lock transfer->insert shim 5. Shim Magnetic Field (Automated or Manual) insert->shim acquire 6. Acquire Spectra (¹H, then ¹³C, then 2D) shim->acquire process 7. Process FID (FT, Phasing, Baseline Correction) acquire->process calibrate 8. Calibrate Spectrum (DMSO residual: δH 2.50, δC 39.52) process->calibrate interpret 9. Assign Peaks & Interpret (Compare to predictions) calibrate->interpret

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology

I. Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg is preferable for ¹³C NMR) into a clean, dry vial.[11]

  • Solvent Selection: Choose a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for its ability to dissolve polar heterocyclic compounds and for its property of slowing the exchange of labile protons (N-H, O-H), often allowing them to be observed as distinct, albeit broad, signals.[13]

  • Dissolution: Add 0.6-0.7 mL of DMSO-d₆ to the vial.[11] Mix thoroughly using a vortex or gentle sonication until the solid is completely dissolved.

  • Filtration and Transfer: To ensure optimal magnetic field homogeneity (shimming), it is critical to remove any particulate matter.[12] Draw the solution into a glass Pasteur pipette that has a small, tight plug of glass wool at its base. Carefully transfer the filtered solution into a high-quality, clean NMR tube (e.g., Wilmad, Norell).[12] The final sample height should be approximately 4-5 cm.[13]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

II. NMR Data Acquisition

  • Instrument Setup: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is a critical step to achieve sharp, symmetrical peaks and high resolution. Poor shimming is a common source of broad or distorted spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse ('zg30' on Bruker systems).

    • Spectral Width: ~16 ppm, centered at ~8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate quantitative analysis.

    • Number of Scans: 16-64 scans, depending on concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse ('zgpg30' on Bruker systems).

    • Spectral Width: ~220 ppm, centered at ~110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. Carbonyl carbons can have long relaxation times, so a sufficient delay is important.

    • Number of Scans: 1024-4096 scans, or more, due to the low natural abundance and sensitivity of the ¹³C nucleus.[14]

III. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

  • Calibration: Calibrate the chemical shift axis. For DMSO-d₆, the residual proton signal is at δ = 2.50 ppm, and the carbon signal is at δ = 39.52 ppm.[10]

  • Integration & Analysis: Integrate the signals in the ¹H spectrum to determine the relative ratios of the protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Advanced Techniques for Unambiguous Assignment

For complete and definitive structural validation, 2D NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is the most reliable way to assign the protonated carbons in Table 2 by linking them to the assigned protons in Table 1.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. It is essential for identifying quaternary (non-protonated) carbons, such as the carbonyl C-3 and the imine-like C-6, by observing their correlations to nearby protons.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. It would clearly show the correlation between H-4 and H-5, and the long-range coupling between H-4 and H-2, confirming their positions in the ring system.

Conclusion

The NMR spectroscopic analysis of this compound is fundamentally a study of its tautomeric equilibrium. By understanding that the molecule predominantly exists in a pyridone form, researchers can accurately predict and interpret its ¹H and ¹³C NMR spectra. The choice of a polar aprotic solvent like DMSO-d₆ is critical for observing the key structural features, including the labile N-H protons. Following the detailed experimental protocol provided ensures the acquisition of high-quality, reproducible data. For absolute structural confirmation, the application of 2D NMR techniques such as HSQC and HMBC is strongly recommended. This guide provides the foundational knowledge and practical steps for drug development professionals to confidently characterize this important heterocyclic scaffold.

References

  • Pellegrini, M., et al. (2018). Advances in Nuclear Magnetic Resonance for Drug Discovery. PMC - PubMed Central.
  • Okada, M., et al. (2021). Current NMR Techniques for Structure-Based Drug Discovery. MDPI.
  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
  • Creative Biostructure. NMR Techniques for Structure-Based Drug Discovery.
  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
  • Pinto, D., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000119).
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
  • SpectraBase. 2-Hydroxypyridine.
  • Sychrovský, V., et al. (2010). Computational Analysis of Solvent Effects in NMR Spectroscopy. PubMed.
  • Faber, R., et al. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants. MDPI.
  • ResearchGate. 2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations.
  • Dr. Puspendra Classes. (2018). Part 5: NMR - Solvents used in 1H NMR Spectroscopy. YouTube.
  • Mukhtorov, N. (2022). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.
  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine.
  • SpectraBase. 2-Pyridinamine - Optional[1H NMR] - Chemical Shifts.
  • ChemTube3D. 2-Hydroxypyridine-Tautomerism.
  • SpectraBase. 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts.
  • PubChem. This compound. National Institutes of Health.
  • Semantic Scholar. 14N and 13C NMR of tautomeric systems of hydroxy-pyridines.
  • SpectraBase. 2-Hydroxypyridine - Optional[1H NMR] - Spectrum.

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Mass spectrometry of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Amino-5-hydroxypyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound (IUPAC name: 6-aminopyridin-3-ol). As a compound of interest in pharmaceutical and metabolic studies, particularly as a metabolite of sulfapyridine and an antioxidant, its accurate detection and characterization are paramount.[1][2] This document moves beyond standard protocols to explain the underlying principles and rationale for methodological choices, ensuring a robust and validated analytical approach for researchers and drug development professionals.

Foundational Physicochemical Properties

Understanding the analyte's properties is the first step in developing a sound analytical method. This compound is a substituted pyridine with polar functional groups that dictate its behavior in solution and during ionization.

PropertyValueSource
Molecular Formula C₅H₆N₂O[2][3]
Molecular Weight 110.11 g/mol [2]
Monoisotopic Mass 110.0480 DaCalculated
Appearance White to light yellow crystalline solid[2]
Solubility Soluble in polar solvents like water and ethanol[2]

The presence of both a basic amino group and a weakly acidic hydroxyl group makes this molecule amphiprotic, but the pyridine nitrogen and the exocyclic amino group confer a net basic character, making it an ideal candidate for positive mode electrospray ionization.

The Core of the Method: Ionization and Analysis

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of any compound. The goal is to efficiently convert the neutral analyte into a gas-phase ion with minimal unintended degradation.

Rationale for Ionization Technique Selection

For a polar, non-volatile small molecule like this compound, "soft" ionization techniques are superior.

  • Electrospray Ionization (ESI): This is the premier choice. ESI is a soft ionization method that uses a high voltage applied to a liquid to generate an aerosol, creating charged ions from a solution.[4] Given the analyte's solubility in polar solvents and its basic nitrogen atoms, it readily accepts a proton in an acidic mobile phase to form a stable [M+H]⁺ ion. This process is gentle, typically preserving the intact molecular ion for MS1 analysis, which is essential for accurate mass determination and subsequent fragmentation.[5][6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar compounds that are not as amenable to ESI.[5] It uses a corona discharge to ionize the sample.[5] While it could work for this compound, ESI is generally preferred for this class of polar molecules due to its efficiency and lower thermal stress on the analyte.

  • Electron Ionization (EI): EI is a "hard" ionization technique that bombards the sample with high-energy electrons.[4][7] This method is unsuitable for this application as it would cause extensive and often unrepeatable fragmentation, likely preventing the observation of the molecular ion.[6][8] This makes structural confirmation difficult and quantification unreliable.

Experimental Workflow: From Sample to Spectrum

A self-validating protocol requires meticulous attention to each step of the analytical process. The following workflow is designed for robustness and reproducibility, typically coupling Liquid Chromatography (LC) with tandem Mass Spectrometry (MS/MS) for optimal selectivity and sensitivity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Weighing & Dissolution (e.g., in 10% Methanol/Water) p2 Vortex & Centrifuge (Remove Particulates) p1->p2 p3 Transfer Supernatant (To Autosampler Vial) p2->p3 a1 Injection & LC Separation (Reversed-Phase C18 Column) p3->a1 a2 ESI Ionization (+) (Formation of [M+H]⁺) a1->a2 a3 MS1: Precursor Ion Selection (Quadrupole selects m/z 111.1) a2->a3 a4 CID Fragmentation (Collision Cell) a3->a4 a5 MS2: Product Ion Analysis (TOF or Ion Trap) a4->a5 d1 Peak Integration & Quantification a5->d1 d2 Spectral Interpretation d1->d2

Caption: High-level experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocol: LC-MS/MS

This protocol provides a starting point for method development. Optimization is necessary based on the specific instrument and analytical goals.

1. Standard and Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Create a working standard curve (e.g., 1 ng/mL to 1000 ng/mL) by diluting the stock solution in the initial mobile phase composition (95% Water/5% Acetonitrile + 0.1% Formic Acid).
  • For biological samples (e.g., plasma, urine), perform a protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interferences.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0.0 - 0.5 min: 5% B
  • 0.5 - 3.0 min: 5% to 95% B
  • 3.0 - 4.0 min: Hold at 95% B
  • 4.0 - 4.1 min: 95% to 5% B
  • 4.1 - 5.0 min: Hold at 5% B (re-equilibration)
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for characterization.
  • Key Parameters:
  • Capillary Voltage: 3.5 kV
  • Gas Temperature: 300 °C
  • Gas Flow: 8 L/min
  • Nebulizer Pressure: 45 psi
  • MRM Transitions (for Quantification):
  • Precursor Ion (Q1): m/z 111.1
  • Product Ion (Q3): m/z 83.1 (quantifier), m/z 94.1 (qualifier)
  • Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

Interpretation of the Mass Spectrum

The mass spectrum provides a molecular fingerprint. For this compound, we expect a protonated molecular ion [M+H]⁺ at m/z 111.1 in the full scan (MS1) spectrum. The true value lies in the tandem (MS/MS) spectrum, where this precursor ion is fragmented to reveal its structure.

Proposed Fragmentation Pathway

The fragmentation of the pyridine ring and its substituents follows established chemical principles.[9][10] The stable aromatic ring requires significant energy to break, so initial losses typically involve the functional groups.[11][12] The most probable fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 111.1) are visualized below.

G parent [M+H]⁺ m/z 111.1 frag1 [C₄H₅N₂]⁺ m/z 83.1 parent->frag1 - CO (28 Da) frag2 [C₅H₆N]⁺ m/z 84.1 parent->frag2 - HCN (27 Da) frag3 [C₅H₄NO]⁺ m/z 94.1 parent->frag3 - NH₃ (17 Da)

Sources

An In-Depth Technical Guide to 2-Amino-5-hydroxypyridine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-amino-5-hydroxypyridine, a versatile heterocyclic compound with emerging potential as a fluorescent probe. We will delve into its synthesis, photophysical characteristics, and explore its current and prospective applications in sensing and bioimaging. This document is intended to serve as a foundational resource for researchers seeking to leverage the unique properties of this aminopyridine scaffold in their work.

Introduction: The Promise of Small-Molecule Fluorescent Probes

Fluorescent probes are indispensable tools in modern chemical and biological research, enabling the visualization and quantification of a wide array of analytes with high sensitivity and spatiotemporal resolution. Small-molecule organic fluorophores, in particular, offer advantages in terms of structural tailorability, cell permeability, and diverse signaling mechanisms. The aminopyridine framework has garnered significant interest as a scaffold for fluorescent probes due to the inherent fluorescence of the parent 2-aminopyridine molecule, which exhibits a notable quantum yield.[1][2] The strategic placement of functional groups, such as the hydroxyl group in this compound, can modulate the electronic properties of the aromatic system, paving the way for the rational design of probes with specific sensing capabilities.

Synthesis and Characterization of this compound

The accessibility of a fluorescent probe is paramount for its widespread application. Several synthetic routes to this compound have been reported, offering flexibility in starting materials and reaction conditions.

Synthetic Pathways

A common and efficient method involves the deprotection of a protected precursor. For instance, 2-amino-5-benzyloxypyridine can be hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst to yield this compound in high yield.[1][3]

Synthesis_Pathway A 5-(Benzyloxy)pyridin-2-amine B This compound A->B H₂, 10% Pd/C Ethanol/Toluene, 25°C

Caption: Synthesis of this compound via catalytic hydrogenation.

Alternative strategies begin with more readily available starting materials like 2-amino-5-bromo(iodo)pyridine.[4] This route typically involves a three-step process: protection of the amino group, substitution of the halogen with a protected hydroxyl group (e.g., benzyloxy), and subsequent deprotection of both the amino and hydroxyl groups.[4][5][6]

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its application as a fluorescent probe.

PropertyValueSource
Molecular FormulaC₅H₆N₂O[3]
Molecular Weight110.11 g/mol [3]
AppearanceLight yellow crystalline solid[3]
Melting Point~180 °C
SolubilitySoluble in polar organic solvents and water

Photophysical Properties: The Heart of the Probe

The utility of a fluorescent probe is defined by its photophysical characteristics. While extensive data for this compound is still emerging, we can infer its likely properties based on the parent 2-aminopyridine and related derivatives.

ParameterValue (Predicted/Inferred)Reference
λ_abs (max) ~310 nm[7]
λ_em (max) ~370 - 400 nm[7]
Quantum Yield (Φ_F) 0.1 - 0.6[2][8]
Fluorescence Lifetime (τ) 1 - 10 ns[9]

Note: The photophysical properties of this compound are highly solvent-dependent and can be influenced by pH and the presence of analytes.

The fluorescence of 2-aminopyridine itself is well-documented, with a quantum yield reported to be around 0.64 in 1M H₂SO₄.[7][8] The introduction of the hydroxyl group at the 5-position is expected to modulate the electronic structure and, consequently, the absorption and emission properties. The electron-donating nature of both the amino and hydroxyl groups can lead to intramolecular charge transfer (ICT) character in the excited state, often resulting in a red-shift of the emission spectrum compared to the parent aminopyridine.

Applications as a Fluorescent Probe

The true potential of this compound lies in its application as a chemosensor. The presence of both an amino and a hydroxyl group, along with the nitrogen atom in the pyridine ring, provides multiple coordination sites for metal ions and sensitivity to pH changes.

Sensing of Metal Ions

The aminopyridine scaffold is a known chelator for various metal ions. The coordination of a metal ion to the probe can significantly perturb its electronic structure, leading to a change in its fluorescence properties. This can manifest as either fluorescence quenching ("turn-off" sensing) or enhancement ("turn-on" sensing).

Proposed Sensing Mechanism for Metal Ions:

Upon coordination of a metal ion, a chelation-enhanced fluorescence (CHEF) effect or a photoinduced electron transfer (PET) quenching mechanism may be operative. In a CHEF-based sensor, the free ligand may have a low quantum yield due to non-radiative decay pathways, which are inhibited upon metal binding, leading to fluorescence enhancement. Conversely, in a PET-based sensor, the metal ion can facilitate electron transfer processes that quench the fluorescence of the probe.

Metal_Sensing Probe This compound (Fluorescent) Complex Probe-Metal Complex (Non-fluorescent/Quenched) Probe->Complex + Metal Ion Analyte Metal Ion (e.g., Cu²⁺, Fe³⁺) Complex->Probe - Metal Ion (e.g., with EDTA)

Caption: "Turn-off" fluorescence sensing of metal ions.

Experimental Protocol: General Procedure for Metal Ion Detection

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM aqueous solutions of their chloride or nitrate salts).

  • Fluorescence Measurements:

    • In a cuvette, add a specific volume of a suitable buffer solution (e.g., HEPES for physiological pH).

    • Add an aliquot of the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the initial fluorescence spectrum of the probe solution.

    • Incrementally add small volumes of the metal ion stock solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • Determine the detection limit and the binding constant from the titration data.

pH Sensing

The protonation and deprotonation of the amino group, the hydroxyl group, and the pyridine nitrogen are all pH-dependent processes. These changes in protonation state will alter the electronic properties of the molecule and, consequently, its fluorescence. This makes this compound a promising candidate for a pH-sensitive fluorescent probe.[10][11]

Proposed pH Sensing Mechanism:

At different pH values, the dominant species of this compound will change. For example, in acidic conditions, the pyridine nitrogen and/or the amino group may be protonated. In alkaline conditions, the hydroxyl group may be deprotonated. Each of these species will have a distinct fluorescence signature (intensity and/or wavelength), allowing for ratiometric or intensiometric pH sensing.

pH_Sensing cluster_acidic Acidic pH cluster_neutral Neutral pH cluster_basic Basic pH Protonated Protonated Species (Fluorescence State 1) Neutral Neutral Species (Fluorescence State 2) Protonated->Neutral + OH⁻ Neutral->Protonated + H⁺ Deprotonated Deprotonated Species (Fluorescence State 3) Neutral->Deprotonated + OH⁻ Deprotonated->Neutral + H⁺

Caption: pH-dependent equilibrium of this compound species.

Experimental Protocol: General Procedure for pH Titration

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Fluorescence Measurements:

    • Prepare a set of solutions, each containing the same concentration of this compound (e.g., 10 µM) in the different buffer solutions.

    • Record the fluorescence emission spectrum for each solution.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two different wavelengths for ratiometric sensing) as a function of pH.

    • Determine the pKa value(s) from the titration curve.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel fluorescent probes. Its straightforward synthesis and the presence of multiple functional groups amenable to analyte interaction make it an attractive target for further research.

Key areas for future investigation include:

  • Detailed Photophysical Characterization: A comprehensive study of its photophysical properties in various solvents and at different pH values is essential to fully understand its potential.

  • Derivatization and Optimization: The core structure can be readily modified to tune its selectivity and sensitivity for specific analytes. For example, the introduction of other chelating groups could enhance its affinity for certain metal ions.

  • Biological Applications: Investigation of its utility in cellular imaging, including its cytotoxicity, cell permeability, and localization, will be crucial for its adoption in biological research and drug development.

References

  • ChemicalBook: this compound synthesis
  • ChemicalBook: this compound
  • Asian Journal of Chemistry: Synthesis of this compound via Demethoxyl
  • Google Patents: CN105175321A - Synthesis method of this compound
  • ResearchGate: Synthesis of this compound via Demethoxyl
  • MDPI: Synthesis and Fluorescent Properties of Aminopyridines and the Applic
  • ResearchGate: Portions of the fluorescence excit
  • Edinburgh Instruments: Rel
  • Google Patents: CN119978281B - Preparation method of iminopyridine COF fluorescent probe...
  • PubMed: Chemical Control of Fluorescence Lifetime towards Multiplexing Imaging
  • ResearchGate: (PDF)
  • MDPI: Recent development of amino acids and peptides in metal ions detection: An overview
  • BOC Sciences: Fluorescent Probes for Amino Acid Detection in Biological Research
  • PubMed Central: Fluorescence lifetime imaging
  • Thermo Fisher Scientific: Amine-Reactive Probe Labeling Protocol
  • ResearchGate: Two Pyridine‐Based Fluorescent Probes for Sensing pH

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An In-depth Technical Guide to 2-Amino-5-hydroxypyridine in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of advanced materials, the demand for functional organic molecules that serve as versatile building blocks is insatiable. 2-Amino-5-hydroxypyridine is one such molecule of significant interest. Its unique architecture, featuring a pyridine ring substituted with both an amino (-NH₂) and a hydroxyl (-OH) group, offers a trifecta of functionality: the aromatic heterocycle provides rigidity and specific electronic properties, while the nucleophilic amino and hydroxyl groups serve as reactive sites for a host of chemical transformations.

This guide provides a comprehensive technical overview of this compound, moving from its fundamental synthesis to its proven and potential applications in material science. We will explore its role as a corrosion inhibitor, a monomer for novel functional polymers, and a ligand in the construction of coordination complexes, offering field-proven insights and detailed experimental frameworks for researchers and developers.

Core Molecular Attributes

The strategic placement of the amino and hydroxyl groups on the pyridine ring dictates its chemical behavior. The amino group at the 2-position and the hydroxyl group at the 5-position create a molecule with distinct reactive ends, enabling it to participate in diverse reactions such as nucleophilic attack, hydrogen bonding, and metal coordination.[1] These inherent properties are the foundation for its utility in creating materials with tailored functionalities.

PropertyValueSource(s)
Molecular Formula C₅H₆N₂O[2]
Molecular Weight 110.11 g/mol [2]
Appearance White to light yellow crystalline solid[1]
Melting Point ~100°C[1]
Solubility Soluble in polar solvents (e.g., water, ethanol)[1]
Key Functional Groups Amino (-NH₂), Hydroxyl (-OH), Pyridine Ring[1]

Section 1: Synthesis and Characterization

A reliable and efficient synthesis route is paramount for the application of any chemical building block. Several methods for synthesizing this compound have been established, often starting from readily available halopyridines.

Common Synthesis Route: A Multi-Step Approach

A prevalent and effective method involves a four-step process starting from 2-amino-5-bromopyridine. This route is designed to selectively introduce the hydroxyl group while protecting the reactive amino group, ensuring a high yield of the final product.[3][4]

The causality behind this multi-step process is rooted in controlling reactivity:

  • Protection: The amino group of the starting material is highly reactive. Protecting it as a dimethylpyrrole derivative prevents unwanted side reactions in subsequent steps.[3]

  • Methoxylation: A nucleophilic substitution reaction replaces the bromine atom with a methoxy group. This is a critical step to introduce the oxygen functionality that will later become the hydroxyl group.

  • Deprotection: The protecting group is removed from the amino function, restoring its reactivity for final applications.

  • Demethylation: The methoxy group is converted to the target hydroxyl group, typically using a strong acid, to yield this compound.[3][4]

Synthesis_Workflow A 2-Amino-5-bromopyridine B Protection Reaction (2,5-hexanedione) A->B C 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1yl)pyridine B->C D Methoxylation (Sodium methylate) C->D E 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1yl)pyridine D->E F Deprotection (Hydroxylamine HCl) E->F G 2-Amino-5-methoxypyridine F->G H Demethylation (95% H₂SO₄) G->H I This compound H->I

Caption: Multi-step synthesis of this compound.

Experimental Protocol: Synthesis via Hydrogenolysis

An alternative, high-yield synthesis involves the deprotection of a benzyl ether precursor using catalytic hydrogenation.[2] This method is often preferred for its clean reaction conditions and high efficiency.

Objective: To synthesize this compound from 5-(benzyloxy)pyridin-2-amine.

Materials:

  • 5-(benzyloxy)pyridin-2-amine

  • Ethanol

  • Toluene

  • 10% Palladium on activated carbon (Pd/C) catalyst

  • Hydrogen gas source

  • Autoclave reactor

  • Filtration apparatus

Procedure:

  • Charge an autoclave reactor with 5-(benzyloxy)pyridin-2-amine, ethanol, and a toluene solution containing 10% Pd/C catalyst.[2]

  • Seal the autoclave and purge with nitrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas, maintaining a constant pressure (e.g., 0.2 MPa).[2]

  • Stir the reaction mixture at a controlled temperature (e.g., 25°C) for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Once the reaction is complete, carefully vent the hydrogen gas from the autoclave.

  • Remove the Pd/C catalyst by filtering the reaction mixture through a pad of celite.

  • Wash the filter cake with additional ethanol to recover all the product.

  • Combine the filtrate and washings, and remove the solvents under reduced pressure (rotary evaporation) to yield the final product, this compound. A yield of 92% has been reported for this method.[2]

Section 2: Application in Corrosion Inhibition

One of the most well-documented applications of pyridine derivatives is in the protection of metals from corrosion. This compound and its derivatives are effective corrosion inhibitors, particularly for mild steel, aluminum, and copper in acidic environments.

Mechanism of Action

The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[5] This adsorption is a self-validating system driven by several factors:

  • Heteroatom Coordination: The nitrogen atom in the pyridine ring and the exocyclic amino group, along with the oxygen of the hydroxyl group, possess lone pairs of electrons. These electrons can be donated to the vacant d-orbitals of the metal atoms, forming coordinate bonds.

  • Pi-Electron Cloud Interaction: The π-electrons of the aromatic pyridine ring can interact with the metal surface, further strengthening the adsorption.

  • Protective Film Formation: The adsorbed molecules displace water and aggressive ions (like chloride) from the metal surface, creating a hydrophobic film that inhibits both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Corrosion_Inhibition cluster_surface Metal Surface H_plus H⁺ Metal Metal Substrate (e.g., Fe) Cl_minus Cl⁻ H2O H₂O Inhibitor 2-Amino-5- hydroxypyridine Inhibitor->Metal Adsorption (N, O lone pairs & π-electrons)

Caption: Adsorption mechanism of the inhibitor on a metal surface.

Protocol: Evaluating Inhibition Efficiency by Weight Loss

The weight loss method is a straightforward and reliable technique to quantify the effectiveness of a corrosion inhibitor.[6][7]

Objective: To determine the inhibition efficiency (IE%) of this compound on mild steel in a 1M HCl solution.

Materials:

  • Mild steel coupons of known surface area

  • 1M Hydrochloric acid (HCl) solution

  • This compound

  • Acetone and distilled water for cleaning

  • Analytical balance (±0.1 mg)

  • Water bath/thermostat

  • Glass beakers and hooks

Procedure:

  • Sample Preparation: Mechanically polish mild steel coupons with progressively finer grades of emery paper, wash with distilled water, degrease with acetone, and dry.[7]

  • Weigh each coupon accurately using an analytical balance and record the initial weight (W₁).[7]

  • Test Solutions: Prepare a series of 1M HCl solutions containing different concentrations of the inhibitor (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM).

  • Immersion: Suspend one coupon in each beaker using a glass hook, ensuring it is fully immersed in the test solution. One beaker should contain the blank solution (0 mM inhibitor).[5]

  • Maintain the beakers at a constant temperature (e.g., 30°C) for a fixed duration (e.g., 24 hours).[8]

  • Post-Immersion: After the immersion period, carefully remove the coupons.

  • Cleaning: Wash the coupons with distilled water, gently scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.[1][7]

  • Weigh each dried coupon and record the final weight (W₂).[7]

Data Analysis:

  • Calculate Weight Loss (ΔW): ΔW = W₁ - W₂

  • Calculate Corrosion Rate (CR) in g/m²h: CR = ΔW / (A × t) Where A is the surface area of the coupon (m²) and t is the immersion time (h).

  • Calculate Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the solution with the inhibitor.

Inhibitor Conc. (mM)Weight Loss (mg)Corrosion Rate (g/m²h)Inhibition Efficiency (IE%)
0 (Blank)150.212.52-
0.160.15.0160.0%
0.525.52.1383.0%
1.013.81.1590.8%
5.08.90.7494.1%
(Note: Data are representative examples for illustrative purposes.)

Section 3: Application in Functional Polymers

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it a highly attractive monomer for step-growth polymerization. It can be incorporated into polymer backbones to create functional polyamides, polyesters, and polyurethanes with unique properties.

Rationale for Polymer Synthesis

While its close relatives are used as catalysts in polyamide synthesis, this compound itself can act as an AB-type or A₂-type monomer.[9]

  • As a Diamine: The amino group can react with dicarboxylic acids or their derivatives (e.g., acyl chlorides) to form a polyamide. The pendant hydroxyl group remains available for post-polymerization modification, or it can influence the polymer's properties by enabling hydrogen bonding, improving solubility, and enhancing adhesion to substrates.

  • As an Amino-alcohol: The molecule can react with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyamide-esters.

The incorporation of the rigid, polar pyridine ring into the polymer backbone is expected to enhance thermal stability and modify mechanical properties compared to purely aliphatic polymers.

Note: The DOT script above is a conceptual representation. For actual rendering, image tags would need to be replaced with nodes defining the chemical structures. Caption: Polycondensation of this compound.

Protocol: Synthesis of a Novel Functional Polyamide

This protocol describes a low-temperature solution polycondensation, a method suitable for reactive monomers to produce high molecular weight polyamides.[10]

Objective: To synthesize a functional polyamide from this compound and adipoyl chloride.

Materials:

  • This compound, dried

  • Adipoyl chloride, distilled

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous (as acid scavenger)

  • Methanol

  • Nitrogen gas supply

  • Jacketed reaction vessel with mechanical stirrer

Procedure:

  • Monomer Dissolution: In a dry, nitrogen-purged reaction vessel, dissolve a precise amount of this compound in anhydrous NMP. Add an equimolar amount of anhydrous pyridine to the solution.

  • Cooling: Cool the solution to 0°C using a circulating bath. The low temperature is critical to control the high reactivity of the acyl chloride and prevent side reactions.

  • Acyl Chloride Addition: Slowly add an equimolar amount of adipoyl chloride, either neat or dissolved in a small amount of NMP, to the stirred solution. The addition should be dropwise to manage the exothermic reaction.

  • Polymerization: After the addition is complete, allow the reaction to warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. This will cause the polyamide to precipitate as a fibrous solid.

  • Purification: Collect the precipitated polymer by filtration.

  • Washing: Thoroughly wash the polymer with hot water and then methanol to remove unreacted monomers, pyridine hydrochloride, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.

The resulting polymer can then be characterized by techniques such as FTIR (to confirm amide bond formation), NMR (for structural elucidation), GPC (for molecular weight distribution), and DSC/TGA (for thermal properties).

Section 4: Application in Coordination Chemistry

The N and O atoms in this compound make it an excellent bidentate ligand for coordinating with metal ions. This capability allows for the construction of discrete metal complexes, coordination polymers, and potentially Metal-Organic Frameworks (MOFs) with interesting catalytic, magnetic, or optical properties.[11]

Role as a Ligand

As a ligand, this compound can bind to a metal center through the nitrogen of the amino group and the deprotonated oxygen of the hydroxyl group, forming a stable five-membered chelate ring.[12] The pyridine ring nitrogen can also participate in coordination, depending on the metal ion and reaction conditions, making it a potentially versatile bridging ligand for creating extended structures. The synthesis of MOFs often relies on ligands with multiple coordination sites to build robust, porous frameworks.[13][14]

Protocol: Synthesis of a Cu(II) Complex

This protocol provides a general method for synthesizing a metal complex, which can be adapted for various transition metals.

Objective: To synthesize a copper(II) complex with this compound.

Materials:

  • This compound

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol or Ethanol

  • Magnetic stirrer with hotplate

  • Reflux condenser

Procedure:

  • Ligand Solution: Dissolve this compound (2 molar equivalents) in warm methanol in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1 molar equivalent) in methanol.

  • Reaction: Slowly add the metal salt solution to the stirring ligand solution. A color change and/or precipitation is typically observed immediately, indicating complex formation.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Isolation: After reflux, cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the solution is clear, slowly evaporate the solvent or use an anti-solvent (like diethyl ether) to induce crystallization/precipitation.

  • Washing: Wash the collected solid product with small portions of cold methanol to remove any unreacted starting materials.

  • Drying: Dry the complex in a desiccator under vacuum.

The resulting complex can be characterized by FTIR (to observe shifts in -NH₂ and -OH bands and the appearance of M-N/M-O bands), UV-Vis spectroscopy, and elemental analysis to confirm its structure and composition.

Conclusion and Future Outlook

This compound is a molecule of considerable promise in material science. Its established efficacy as a corrosion inhibitor provides a solid foundation for its industrial use. Beyond this, its potential as a monomer for creating novel functional polymers with enhanced thermal stability and tailored properties is an exciting frontier for research. The pendant hydroxyl groups on such polymers offer a platform for creating "smart" materials through post-polymerization modification. Furthermore, its role as a versatile ligand in coordination chemistry opens avenues for designing new catalysts, sensors, and functional porous materials. As research continues to uncover the full potential of this versatile building block, this compound is poised to become an increasingly important component in the toolkit of material scientists.

References

  • Corrosion Inhibitor Testing - Infinita Lab. (n.d.).
  • Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers - ROSA P. (n.d.).
  • Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. (n.d.).
  • A Study on Corrosion Inhibitor of Mild-Steel in Hydrochloric Acid Using Cashew Waste - Landmark University Repository. (n.d.).
  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.).
  • Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid - MDPI. (2022).
  • Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed. (n.d.).
  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.).
  • Impedance Spectroscopy Studies on Corrosion Inhibition Behav- ior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution - ResearchGate. (n.d.).
  • (PDF) Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy - ResearchGate. (n.d.).
  • Synthesis of High-Molecular-Weight All-Biobased Semiaromatic Furan Polyamide and Study on Its Polymerization Process | ACS Sustainable Chemistry & Engineering. (2024).
  • (PDF) Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition - ResearchGate. (n.d.).
  • Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands | Request PDF - ResearchGate. (n.d.).
  • Applications of metal-organic frameworks featuring multi-functional sites. (2015).
  • Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Advances (RSC Publishing). (n.d.).
  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (n.d.).
  • Microwave Assisted Synthesis of Py-Im Polyamides - PMC - NIH. (2012).
  • CN105175321A - Synthesis method of this compound - Google Patents. (n.d.).
  • Synthesis of this compound via Demethoxylation - ResearchGate. (n.d.).
  • Synthesis of this compound via Demethoxylation | Asian Journal of Chemistry. (2016).
  • (PDF) Polyamide Syntheses - ResearchGate. (n.d.).

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Troubleshooting & Optimization

Optimizing reaction conditions for 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Optimizing Reaction Conditions for 2-Amino-5-hydroxypyridine

Welcome to the technical support center for this compound. As a versatile heterocyclic compound featuring both a nucleophilic amino group and a phenolic hydroxyl group, it serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1] However, its bifunctional nature and susceptibility to oxidation can present unique challenges in synthetic chemistry.

This guide, structured by a Senior Application Scientist, provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these challenges and optimize your reaction outcomes.

Quick Reference Data

For your convenience, here are the key physicochemical properties of this compound.

PropertyValue
CAS Number 55717-46-9
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol
Appearance Light yellow to beige or brown crystalline powder.[2][3]
Melting Point 170-176 °C
Solubility Slightly soluble in water; Soluble in DMSO, ethanol.[3][4]

Critical Safety Notice: Always handle this compound in a well-ventilated area or a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as it can cause skin and serious eye irritation.[6][7] Avoid creating dust, and prevent contact with strong oxidizing agents and acids.[3][8]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

There are several established methods. A prevalent laboratory and industrial-scale synthesis involves the deprotection of a protected precursor. For instance, the catalytic hydrogenation of 5-(benzyloxy)pyridin-2-amine using palladium on carbon (Pd/C) is a high-yield method.[2][9] Another route starts from 2-amino-5-bromopyridine, which undergoes protection of the amino group, followed by methoxylation, and finally deprotection and demethylation to yield the target compound.[10][11]

Q2: How should this compound be stored to ensure its stability?

Due to its phenolic hydroxyl group, this compound can be susceptible to air oxidation, often indicated by a darkening in color. For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8] Keep it in a cool, dry, and well-ventilated place away from light and incompatible materials like strong oxidizing agents.[3]

Q3: What are the primary reactivity sites on the molecule?

This compound has three main sites of reactivity, which can lead to competitive reactions if not properly managed:

  • The C2-Amino Group: This is a primary aromatic amine and is strongly nucleophilic. It readily undergoes reactions like acylation, alkylation, and diazotization.

  • The C5-Hydroxyl Group: This phenolic group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for reactions like O-alkylation and O-acylation.

  • The Pyridine Ring: The ring itself can undergo electrophilic aromatic substitution, although the electron-donating amino and hydroxyl groups direct incoming electrophiles, primarily to the C4 and C6 positions.

The diagram below illustrates these reactive sites.

Reactivity cluster_molecule This compound cluster_sites Reactive Sites mol N_amino C2-Amino Group (Nucleophilic) N_amino->mol Acylation, Alkylation O_hydroxyl C5-Hydroxyl Group (Nucleophilic/Acidic) O_hydroxyl->mol O-Alkylation, O-Acylation C_ring Pyridine Ring (Electrophilic Substitution) C_ring->mol Halogenation, Nitration

Caption: Key reactive sites on the this compound molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Poor Solubility or Incomplete Dissolution of Starting Material
  • Probable Cause: this compound has limited solubility in many common non-polar organic solvents at room temperature due to its polar functional groups and potential for intermolecular hydrogen bonding.

  • Solution:

    • Solvent Selection: Use polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). For reactions where these are not suitable, polar protic solvents like ethanol or isopropanol can be effective, especially with gentle heating.

    • Temperature: Gently warm the solvent/reagent mixture to increase the rate and extent of dissolution. A temperature of 40-60°C is often sufficient. Always check the thermal stability of your other reagents before heating.

    • Co-Solvents: In some cases, a solvent mixture can be optimal. For example, a mixture of toluene and ethanol is used in some synthetic procedures to achieve good solubility for catalytic reactions.[9]

    • Salt Form: If working in aqueous media, consider that the hydrochloride salt form may have different solubility characteristics.[12]

Problem 2: Low Reaction Yield or Stalled Reaction
  • Probable Cause: This is a multi-faceted problem that can stem from reagent deactivation, suboptimal reaction conditions, or atmospheric contamination.

  • Solution Workflow: Employ a systematic approach to diagnose the issue.

Troubleshooting_Low_Yield start Low Reaction Yield Observed check_reagents 1. Verify Reagent Purity & Activity - Check age of this compound - Test catalyst activity (if used) - Ensure base/acid is not expired start->check_reagents check_atmosphere 2. Assess Reaction Atmosphere - Was an inert gas (N2, Ar) used? - Were solvents properly degassed? check_reagents->check_atmosphere No Issue action_reagents Action: Use fresh reagents. Consider purification of starting material. check_reagents->action_reagents Issue Found check_temp 3. Review Temperature Profile - Was the temperature consistent? - Could the reaction require more energy (reflux)? check_atmosphere->check_temp No Issue action_atmosphere Action: Degas solvents. Run reaction under a strict inert atmosphere. check_atmosphere->action_atmosphere Issue Found check_stoichiometry 4. Re-evaluate Stoichiometry - Is there an excess of a key reagent? - Could a limiting reagent have been miscalculated? check_temp->check_stoichiometry No Issue action_temp Action: Incrementally increase temperature. Monitor by TLC/LC-MS. check_temp->action_temp Issue Found action_stoichiometry Action: Repeat with adjusted stoichiometry. Consider phased addition of reagents. check_stoichiometry->action_stoichiometry Issue Found

Caption: A systematic workflow for troubleshooting low reaction yields.

Problem 3: Formation of Multiple Products and Purification Difficulties
  • Probable Cause: The presence of two nucleophilic sites (NH₂ and OH) with similar reactivity can lead to a mixture of N-substituted, O-substituted, and N,O-disubstituted products. Additionally, the product may have similar polarity to the starting material, complicating chromatographic separation.

  • Solution: Protecting Group Strategy: The most robust solution is to selectively protect one of the functional groups.

Protecting_Group_Strategy start Goal: Selective Reaction decision Which group to react? start->decision react_nh2 React at C2-Amino Group decision->react_nh2 NH2 react_oh React at C5-Hydroxyl Group decision->react_oh OH protect_oh Protect OH Group e.g., Benzyl (Bn), Silyl (TBDMS) react_nh2->protect_oh protect_nh2 Protect NH2 Group e.g., Boc, Cbz react_oh->protect_nh2 step2_nh2 Perform desired reaction on free NH2 group protect_oh->step2_nh2 step2_oh Perform desired reaction on free OH group protect_nh2->step2_oh deprotect_oh Deprotect OH Group e.g., Hydrogenolysis for Bn step2_nh2->deprotect_oh deprotect_nh2 Deprotect NH2 Group e.g., Acid (TFA) for Boc step2_oh->deprotect_nh2

Caption: Decision tree for implementing a protecting group strategy.

  • Purification Tip: If protecting groups are not feasible, consider alternative purification techniques. Cation-exchange chromatography can be highly effective for separating aminopyridine derivatives from non-basic impurities or excess reagents.[13] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be a powerful purification method if the product is crystalline.

Validated Experimental Protocols

The following are representative, step-by-step protocols grounded in published synthetic methods.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation[2][9]

This protocol describes the debenzylation of 5-(benzyloxy)pyridin-2-amine.

  • Setup: To a pressure-rated autoclave, add 5-(benzyloxy)pyridin-2-amine (1 equivalent).

  • Solvent & Catalyst: Add ethanol and a toluene solution containing the starting material. Then, carefully add 10% Palladium on activated carbon (Pd/C) catalyst (approx. 1-5 mol%, ensure it is appropriately moistened to prevent ignition).

  • Reaction: Seal the autoclave. Purge the vessel with nitrogen gas several times, then introduce hydrogen gas to a pressure of 0.2 MPa (absolute pressure, approx. 2 atm or 30 psi).

  • Execution: Stir the reaction mixture vigorously at room temperature (25°C) for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material. Monitor the hydrogen pressure; a drop may indicate consumption.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often obtained in high yield (>90%) and purity.[2][9]

Protocol 2: General Procedure for N-Acylation

This protocol selectively acylates the amino group.

  • Setup: Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Base: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.05 equivalents) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

References
  • Cheng, J.; Liu, C. (2016). Synthesis of this compound via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]
  • ResearchGate. (2016). Synthesis of this compound via Demethoxylation.
  • Google Patents. (2015). CN105175321A - Synthesis method of this compound.
  • Lee, Y. C., Lee, B. I., & Lee, K. B. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 236-243. [Link]
  • ResearchGate. (n.d.). Reaction optimization conditions for 5.
  • Alkali Metals Limited. (n.d.). 2-AMINO PYRIDINE Material Safety Data Sheet.
  • Cosmetic Ingredient Review. (2015). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. [Link]
  • Wanfang Data. (2012). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]
  • PubChemLite. (2025). This compound (C5H6N2O).
  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method.
  • TSI Journals. (2010).
  • ACS Publications. (1987).
  • Google Patents. (2021). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • PubChem. (n.d.). This compound.

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Technical Support Center: Purification Challenges of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Amino-5-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile heterocyclic compound. This compound is a valuable building block in medicinal chemistry, noted for its use as an antioxidant in human low-density lipoproteins[1]. However, its inherent chemical properties, particularly its susceptibility to oxidation, can present significant purification hurdles. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve high purity and stability in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Q1: My isolated this compound is a dark brown or black solid, not the expected light-yellow crystals. What is the cause and how can I fix it?

A1: Cause and Mechanism

The discoloration of this compound is almost always due to oxidation . The molecule contains an electron-rich aromatic ring with both an amino (-NH₂) and a hydroxyl (-OH) group, making it highly susceptible to air oxidation, especially in solution or when exposed to light and trace metal impurities[2][3]. This process forms highly colored polymeric quinone-imine type structures. The presence of impurities from the synthesis can also catalyze this degradation.

Troubleshooting Workflow: Discoloration

The following flowchart outlines a systematic approach to diagnosing and resolving product discoloration.

G cluster_diagnosis Diagnosis cluster_solution Solution start Dark-colored Product check_exposure Was the compound exposed to air/light for extended periods? start->check_exposure check_solvent Were solvents degassed? Were reactions run under inert gas? check_exposure->check_solvent No sol_inert Work under inert atmosphere (N₂ or Ar). Use degassed solvents. check_exposure->sol_inert Yes check_impurities Are residual metals or oxidizing agents present? check_solvent->check_impurities Yes check_solvent->sol_inert No sol_charcoal Perform charcoal treatment during recrystallization. check_impurities->sol_charcoal Yes sol_storage Store purified product under inert gas, protected from light, at low temperature. check_impurities->sol_storage No sol_inert->sol_charcoal sol_chelation Add a chelating agent (e.g., EDTA) to sequester metal ions. sol_charcoal->sol_chelation sol_chelation->sol_storage

Caption: A flowchart for troubleshooting product discoloration.

Experimental Protocol: Decolorization and Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system. Ethanol or methanol are often effective for recrystallization[4].

  • Dissolution: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the crude, discolored this compound in a minimal amount of the hot solvent.

  • Charcoal Treatment: Add a small amount (1-2% w/w) of activated charcoal to the hot solution. Caution: Add charcoal carefully to avoid bumping.

  • Hot Filtration: Reflux the mixture for 10-15 minutes. While still hot, filter the solution through a pre-warmed funnel containing Celite or filter paper to remove the charcoal. This step must be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum. Store the final product immediately under inert gas and protected from light[5].

Q2: I am struggling with purifying this compound by column chromatography. What stationary and mobile phases are recommended?

A2: Chromatographic Strategy

Column chromatography can be challenging due to the compound's polarity and its tendency to streak on silica gel.

  • Stationary Phase: Standard silica gel is often used, but it can be slightly acidic, which may retain the basic amino group and cause tailing. To mitigate this, you can use deactivated silica (pre-treated with a base like triethylamine) or alumina (neutral or basic).

  • Mobile Phase: A polar solvent system is required. A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a common starting point. For example, begin with 100% DCM and gradually increase the MeOH concentration to 5-10%. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (0.1-1%) to the mobile phase can significantly improve the peak shape by competing for active sites on the stationary phase and preventing tailing.

Recommended Starting Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice.
Mobile Phase Dichloromethane : Methanol gradient (0% to 10% MeOH)Balances polarity to elute the compound.
Additive 0.5% Triethylamine or Ammonium HydroxideMinimizes peak tailing by neutralizing acidic silica sites.
Detection UV at 254 nm and/or 280 nmThe pyridine ring is UV active.
Q3: My final product is pure by HPLC, but it degrades over a few days in storage. What are the optimal storage conditions?

A3: Stability and Storage

The same factors that cause discoloration during purification (air, light, heat) will degrade the purified solid over time[6][7]. The compound is stable when handled and stored correctly[8].

Mandatory Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Backfill the storage vial with inert gas before sealing.

  • Container: Use an amber glass vial or a vial wrapped in aluminum foil to protect from light.

  • Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C).

  • Purity: Ensure the material is completely dry and free of residual solvents, as their presence can accelerate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when handling this compound?

A1: this compound is classified as harmful and an irritant. Always handle it in accordance with good industrial hygiene and safety practices[8].

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat[6][8].

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors[9].

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water[8].

  • Disposal: Dispose of waste material as hazardous waste in accordance with local, regional, and national regulations[6].

Q2: What are the common impurities found in synthetic this compound?

A2: Impurities depend heavily on the synthetic route. Common methods include the deprotection of a protected precursor like 5-(benzyloxy)pyridin-2-amine or synthesis from 2-amino-5-bromopyridine[1][10][11].

Table of Potential Impurities

ImpurityOriginIdentification Method
2-Amino-5-bromopyridine Unreacted starting materialLC-MS (distinct m/z), ¹H NMR
5-(Benzyloxy)pyridin-2-amine Incomplete debenzylationLC-MS, ¹H NMR (signals for benzyl group)
Palladium Residues Catalyst from debenzylation reaction[12]Inductively Coupled Plasma (ICP-MS)
Isomeric Aminohydroxypyridines Side reactions during synthesisHPLC, ¹H NMR
Oxidized/Polymeric Species Product degradationVisual (color), HPLC (broad, late-eluting peaks)
Q3: How can I effectively separate this compound from excess reagents after derivatization reactions?

A3: For reactions where this compound is derivatized, such as in the pyridylamination of carbohydrates, removing the excess unreacted aminopyridine is crucial. Cation-exchange chromatography is a highly effective method for this purpose[13].

Purification Workflow: Post-Derivatization Cleanup

G start Reaction Mixture (Derivatized Product + Excess This compound) load Load onto Cation-Exchange Column (e.g., Dowex 50X8, NH₄⁺ form) start->load elute_product Elute with a low-concentration ammonium acetate buffer (pH ~8.5) load->elute_product collect_product Collect Fractions Containing Neutral Derivatized Product elute_product->collect_product strip_reagent Strip column with high concentration base (e.g., NH₄OH) to remove bound this compound elute_product->strip_reagent Regeneration end Pure Derivatized Product collect_product->end

Caption: Workflow for purifying a derivatized product.

Mechanism: At a slightly basic pH, the derivatized product is typically neutral and will not bind to the cation-exchange resin, allowing it to be washed through the column. The unreacted this compound, being basic, will be protonated and strongly retained by the column, enabling a clean separation[13][14].

References

  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • Fisher Scientific.
  • Jubilant Ingrevia.
  • Santa Cruz Biotechnology.
  • ChemicalBook. (2025, July 24). This compound.
  • ChemicalBook. This compound synthesis.
  • Journal of the American Chemical Society. Heterocyclic Studies. VII.
  • Google Patents. CN105175321A - Synthesis method of this compound.
  • Cheng, J., & Liu, C. (2016). Synthesis of this compound via Demethoxylation. Asian Journal of Chemistry, 28, 1403-1404.
  • ACS Publications. Heterocyclic Studies. VII.
  • CIR Safety. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics.
  • PubMed. (1995).
  • National Genomics Data Center. (1995, November 20).
  • Eureka.
  • Sharma, B. D. (1966). Crystal data for 2-amino-6-hydroxypyridine. Acta Crystallographica, 20(6), 921.
  • Google Patents. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Encyclopedia.pub. (2023, March 29).

Sources

Introduction: The Critical Role of Purity for 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the recrystallization of 2-Amino-5-hydroxypyridine, designed for chemical researchers and drug development professionals. This document provides practical, experience-based solutions to common purification challenges.

This compound is a vital heterocyclic building block in medicinal chemistry and materials science. Its dual functionality, featuring both a nucleophilic amino group and a phenolic hydroxyl group, makes it a versatile precursor for a wide range of biologically active compounds and specialized polymers[1]. However, synthetic routes can introduce impurities, including starting materials, by-products, and colored degradation products, which can compromise the outcomes of subsequent reactions and biological assays.

Recrystallization is the most effective method for purifying this compound, but its successful application requires a nuanced understanding of the molecule's specific physicochemical properties. This guide serves as a dedicated technical support resource, addressing the common and complex issues encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Due to its polar amino and hydroxyl functional groups, this compound is most soluble in polar solvents[1].

  • Primary Recommendation: Ethanol or a mixture of ethanol and water is often a suitable starting point. Water can be used, but the compound's zwitterionic character and potential for strong hydrogen bonding can sometimes complicate crystallization[1].

  • Alternative Solvents: Methanol has also been cited as a potential solvent[1]. For less polar impurities, a mixed-solvent system (e.g., ethanol-toluene) might be effective, as seen in one of its synthetic routes[1][2].

  • Solvent Selection Protocol: A systematic solvent screen is the most reliable method. Test solubility of a small amount of crude material in a minimal volume (e.g., 0.25-0.5 mL) of various solvents at room temperature and then at their boiling points to identify the optimal choice[3].

Q2: What are the key physical properties of pure this compound?

A2: Understanding the properties of the target compound is crucial for troubleshooting. The key is to compare your experimental results to these benchmarks.

PropertyValueNotes / Source
Appearance White to light yellow crystalline solid[1]
Molecular Formula C₅H₆N₂O[1]
Molecular Weight 110.11 g/mol [1]
Melting Point 116–117 °CReported when using Methanol/Benzene for crystallization[1]. A lower range around 100°C is also noted, suggesting potential polymorphism or sensitivity to impurities[1].
pKa 10.47 ± 0.10[1]
Tautomerism Exists in equilibrium between the phenolic (hydroxypyridine) and zwitterionic (pyridone) forms. The phenolic form is dominant in neutral solutions[1].

Q3: What are common impurities in crude this compound?

A3: Impurities typically stem from the synthetic route. Common precursors like 2-amino-5-bromopyridine or 5-(benzyloxy)pyridin-2-amine, as well as deprotection reagents, can be present[2][4][5]. Additionally, due to its amino and hydroxyl groups, the compound is susceptible to air oxidation over time, which can lead to colored impurities[6].

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

Q4: My compound is separating as an oil during crystallization ("oiling out"). What can I do?

A4: "Oiling out" is a common issue with organic amines and occurs when the solute separates from the supersaturated solution as a liquid instead of a solid crystalline lattice[7]. This often happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is cooled too rapidly[8][9].

Causality & Solution Workflow:

  • Reduce Supersaturation: The solution is likely too concentrated. Re-heat the mixture to its boiling point and add a small amount of additional hot solvent until the oil redissolves completely[7][9]. This lowers the saturation temperature, ensuring that crystallization begins below the compound's melting point.

  • Slow the Cooling Process: Rapid cooling is a primary cause of oiling out[7]. Allow the flask to cool slowly on the benchtop, insulated with a beaker of hot water or glass wool, before moving it to an ice bath[10]. This provides the necessary time for ordered crystal lattice formation.

  • Induce Crystallization Early: Use a seed crystal (a tiny amount of pure solid) added to the solution just as it reaches the saturation point during cooling[9]. This provides a template for crystal growth and can bypass the metastable oil phase.

  • Solvent System Re-evaluation: If the problem persists, the chosen solvent may be inappropriate. Consider a solvent with a lower boiling point or switch to a mixed-solvent system.

Q5: The yield of my recrystallized product is extremely low. What went wrong?

A5: A low yield indicates that a significant portion of your product remained dissolved in the mother liquor. This is one of the most common recrystallization problems[3].

Causality & Solution Workflow:

  • Excessive Solvent Usage: The most frequent error is using too much solvent to dissolve the crude product. The goal is to use the minimum amount of boiling solvent to fully dissolve the solid[3]. If the solution is not saturated upon cooling, recovery will be poor.

    • Correction: If you suspect too much solvent was used and no crystals have formed, reheat the solution and carefully boil off a portion of the solvent to increase the concentration. Allow it to cool again[9].

  • Premature Filtration: Filtering the crystals before crystallization is complete. Ensure the solution has been given ample time to cool, first to room temperature and then in an ice bath, to maximize crystal formation[3][10].

  • Improper Washing: Rinsing the collected crystals with room-temperature solvent or using an excessive volume will redissolve a significant portion of the product[3].

    • Correction: Always wash the filtered crystals with a minimum amount of ice-cold recrystallization solvent to wash away adhering mother liquor without dissolving the product[3][10].

Q6: My final crystals are discolored (yellow, brown, or pink). How can I obtain a white product?

A6: Discoloration indicates the presence of persistent, often highly conjugated, impurities. Air oxidation of the amino or hydroxyl groups can also contribute to color formation[6].

Causality & Solution Workflow:

  • Adsorption of Impurities: The most effective method to remove colored impurities is by using activated charcoal.

    • Protocol: After dissolving the crude solid in the hot solvent, remove the flask from the heat source to momentarily stop the boiling. Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. .

    • Mechanism: The charcoal, with its high surface area, adsorbs the large, colored impurity molecules.

  • Hot Filtration: Immediately after adding the charcoal and reheating to a boil, you must perform a hot filtration to remove the charcoal (and the adsorbed impurities). Use a pre-heated funnel to prevent premature crystallization in the filter paper[8][10].

  • Prevent Oxidation: If the compound is known to be air-sensitive, performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of new colored impurities during the heating process.

Q7: The solution has cooled, but no crystals have formed. What should I do?

A7: This typically indicates one of two scenarios: either the solution is not supersaturated, or it is supersaturated but requires a nucleation event to initiate crystal growth[8].

Causality & Solution Workflow:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth[9].

    • Seed Crystals: Add a single, small crystal of the pure compound. This is the most reliable method to induce crystallization[9].

  • Increase Concentration: If nucleation techniques fail, it is highly likely you used too much solvent[8]. Reheat the flask and boil off a portion of the solvent to create a more concentrated, supersaturated solution. Then, repeat the slow cooling process[9].

  • Lower the Temperature: Ensure the solution is cooled in an ice-water bath, as solubility decreases significantly at lower temperatures[10].

Standard Operating Protocol: Recrystallization of this compound

This protocol outlines a standard procedure using ethanol as the solvent. Adjustments may be necessary based on the specific impurities present.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Activated Charcoal (if necessary)

  • Erlenmeyer flasks, beakers

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Heat the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent[3].

  • Decolorization (If Necessary): If the solution is colored, remove the flask from the heat. Add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step prevents the desired compound from crystallizing prematurely in the funnel[10].

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals[3].

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities in the mother liquor[3][10].

  • Drying: Allow the crystals to dry thoroughly on the filter paper under vacuum. For final drying, they can be transferred to a watch glass or placed in a vacuum oven at a temperature well below the melting point.

Visual Troubleshooting Guide

The following diagram provides a decision-making workflow for common recrystallization problems.

G start Recrystallization Outcome oil Problem: Compound 'Oils Out' start->oil low_yield Problem: Low or No Yield start->low_yield discolored Problem: Discolored Crystals start->discolored cause_oil1 Cause: Too Concentrated / Cooled Too Fast oil->cause_oil1 Likely Reason cause_yield1 Cause: Too Much Solvent Used low_yield->cause_yield1 Possible Reasons cause_yield2 Cause: Insufficient Cooling low_yield->cause_yield2 Possible Reasons cause_yield3 Cause: Improper Washing low_yield->cause_yield3 Possible Reasons cause_yield4 Cause: No Nucleation low_yield->cause_yield4 Possible Reasons cause_color1 Cause: Soluble, Colored Impurities discolored->cause_color1 Likely Reason sol_oil1 Solution: 1. Re-heat solution. 2. Add more hot solvent. 3. Cool SLOWLY. cause_oil1->sol_oil1 Corrective Action sol_yield1 Solution: Re-heat and boil off excess solvent. cause_yield1->sol_yield1 Corrective Action sol_yield2 Solution: Cool in ice-water bath for longer period. cause_yield2->sol_yield2 Corrective Action sol_yield3 Solution: Wash crystals with minimal ICE-COLD solvent. cause_yield3->sol_yield3 Corrective Action sol_yield4 Solution: 1. Scratch flask with glass rod. 2. Add a seed crystal. cause_yield4->sol_yield4 Corrective Action sol_color1 Solution: 1. Redissolve in hot solvent. 2. Add activated charcoal. 3. Perform hot filtration. cause_color1->sol_color1 Corrective Action

Sources

Technical Support Center: Synthesis of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. Our focus is on providing practical, experience-driven advice to ensure the integrity and success of your experiments.

Introduction: The Synthetic Landscape of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several key pathways, each with its own set of advantages and potential pitfalls. Understanding the mechanistic underpinnings of these routes is crucial for anticipating and mitigating the formation of unwanted byproducts. This guide will delve into the most common synthetic strategies and provide detailed troubleshooting for the impurities that may arise.

Part 1: Synthesis via Reduction of a Nitro Precursor

One of the most direct routes to this compound involves the reduction of a corresponding nitro-substituted pyridine. This is typically achieved through catalytic hydrogenation or using chemical reducing agents.

Troubleshooting and FAQs: Reduction of 2-Amino-5-nitropyridine

Question 1: My reaction to reduce 2-amino-5-nitropyridine is sluggish and incomplete, leaving significant starting material. What could be the issue?

Answer: Incomplete reduction is a common issue and can often be traced back to catalyst activity or reaction conditions.

  • Catalyst Deactivation: The catalyst (e.g., Pd/C, PtO₂, Raney Nickel) can be poisoned by impurities in the starting material or solvent. Ensure the purity of your 2-amino-5-nitropyridine and use high-purity, anhydrous solvents.

  • Insufficient Catalyst Loading: For catalytic hydrogenation, a typical loading is 5-10 mol% of the catalyst. If the reaction is slow, a modest increase in catalyst loading may be beneficial.

  • Inadequate Hydrogen Pressure: Ensure your system is properly sealed and that you are using an appropriate hydrogen pressure. For many reductions, 1-4 atm of hydrogen is sufficient, but more stubborn substrates may require higher pressures.

  • Mass Transfer Limitation: In heterogeneous catalysis, efficient stirring is critical to ensure good contact between the substrate, catalyst, and hydrogen.

Question 2: I'm observing a byproduct with a mass corresponding to a hydroxylamine or nitroso intermediate. How can I minimize this?

Answer: The formation of hydroxylamine and nitroso intermediates is a result of incomplete reduction. These species can be reactive and may lead to further byproducts.[1]

  • Reaction Time and Temperature: Prolonging the reaction time or slightly increasing the temperature can often drive the reaction to completion, converting these intermediates to the desired amine. However, be cautious with temperature, as it can also promote side reactions.

  • Choice of Reducing Agent: Stronger reducing agents or more active catalysts can help to avoid the accumulation of these intermediates. For example, if you are using a milder reducing agent like iron in acidic media, consider switching to catalytic hydrogenation.[2]

  • Additive Effects: The addition of catalytic amounts of certain compounds, such as vanadium compounds, has been reported to prevent the accumulation of hydroxylamine intermediates in the catalytic hydrogenation of aromatic nitro compounds.[1]

Question 3: My final product is colored, suggesting the presence of azo or azoxy compounds. How do these form and how can I prevent them?

Answer: Azo and azoxy compounds are dimeric byproducts that can form from the condensation of nitroso and hydroxylamine intermediates, particularly under basic or neutral conditions.

  • pH Control: Maintaining an acidic environment during reduction can suppress the formation of these dimeric byproducts.

  • Efficient Reduction: Ensuring a rapid and complete reduction of the nitro group to the amine minimizes the concentration of the reactive intermediates that lead to azo and azoxy compounds.

Experimental Protocol: Catalytic Hydrogenation of 2-Amino-5-nitropyridine
  • To a solution of 2-amino-5-nitropyridine (1.0 eq) in ethanol or methanol, add 10% Palladium on carbon (5-10 mol%).

  • Purge the reaction vessel with nitrogen, then introduce hydrogen gas (1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Diagram: Byproduct Formation in Nitro Reduction

G A 2-Amino-5-nitropyridine B 2-Amino-5-nitrosopyridine (Intermediate) A->B Partial Reduction C 2-Amino-5-hydroxylaminopyridine (Intermediate) B->C Further Reduction E Azo/Azoxy Byproducts B->E Condensation D This compound (Product) C->D Complete Reduction C->E Condensation

Caption: Potential byproduct pathways during the reduction of 2-amino-5-nitropyridine.

Part 2: Synthesis via Diazotization

A common route to introduce a hydroxyl group onto an aromatic ring is through the diazotization of a primary amine, followed by hydrolysis of the resulting diazonium salt. This can be applied to the synthesis of this compound starting from 2,5-diaminopyridine.

Troubleshooting and FAQs: Diazotization of 2,5-Diaminopyridine

Question 1: My diazotization reaction is producing a significant amount of a dark, insoluble material. What is happening?

Answer: The formation of dark, often polymeric, materials is a common issue in diazotization reactions, especially with electron-rich aromatic amines.

  • Temperature Control: Diazonium salts of pyridines can be thermally unstable. It is critical to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent hydrolysis steps.[3]

  • Azo Coupling: The diazonium salt is an electrophile and can react with the starting amine (an electron-rich nucleophile) in an azo coupling reaction to form colored azo compounds.[3][4] This is more prevalent if the addition of the nitrite solution is too slow or if there are localized areas of high amine concentration. Ensure rapid and efficient stirring.

Question 2: The yield of my desired this compound is low, and I'm isolating the starting 2,5-diaminopyridine. What went wrong?

Answer: Low conversion suggests an issue with the diazotization step itself.

  • Stoichiometry of Nitrite: Ensure that at least one full equivalent of sodium nitrite is used. A slight excess may be necessary to drive the reaction to completion.

  • Acid Concentration: The reaction requires a sufficient concentration of a strong acid (e.g., HCl, H₂SO₄) to generate nitrous acid in situ and to keep the starting amine protonated, which can prevent some side reactions.[4]

  • Rate of Addition: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the amine to ensure that nitrous acid is generated and reacts in a controlled manner.

Question 3: I am observing byproducts that are not the desired product or starting material. What are other possible side reactions?

Answer: Besides azo coupling, other side reactions can occur.

  • Reaction with the Solvent: If the hydrolysis is not efficient, the diazonium salt can react with other nucleophiles present. For example, if using HCl, a small amount of the corresponding chloro-substituted pyridine may be formed in a Sandmeyer-type reaction.[5]

  • Decomposition: Uncontrolled decomposition of the diazonium salt can lead to a mixture of products arising from radical reactions.[6]

Experimental Protocol: Diazotization of 2,5-Diaminopyridine
  • Dissolve 2,5-diaminopyridine (1.0 eq) in an aqueous solution of a strong acid (e.g., 2 M HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • To effect hydrolysis, the reaction mixture can be gently warmed. The diazonium salt will decompose to the desired hydroxypyridine.[7]

  • Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Diagram: Key Reactions in Diazotization Synthesis

G A 2,5-Diaminopyridine B Diazonium Salt Intermediate A->B NaNO₂, H⁺ (0-5 °C) C This compound (Desired Product) B->C H₂O, Δ (Hydrolysis) D Azo Dimer (Byproduct) B->D Coupling with Starting Material E Other Nucleophilic Substitution Products B->E Reaction with other Nucleophiles (e.g., Cl⁻)

Sources

Technical Support Center: Navigating the Stability of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues commonly encountered with this compound. Due to its chemical structure, featuring both an amino and a hydroxyl group on a pyridine ring, this compound is susceptible to degradation, which can impact experimental reproducibility and the integrity of research outcomes. This document provides practical, evidence-based advice to mitigate these challenges.

Frequently Asked Questions (FAQs) - Quick Navigation

  • Storage and Handling

  • Solution Stability

  • Experimental Troubleshooting

Storage and Handling

Q1: What are the ideal storage conditions for solid this compound?

A1: Proper storage of solid this compound is critical to maintain its purity and stability. The compound is known to be unstable in the atmosphere, particularly when exposed to air and light.

Core Recommendation: Store this compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark, and dry place.

Causality: The amino and hydroxyl groups on the pyridine ring make the molecule susceptible to oxidation. Oxygen in the air can initiate oxidative degradation, leading to the formation of colored impurities. Similarly, exposure to UV light can provide the energy for photochemical degradation.

Practical Storage Protocol:

  • Upon receipt, if the compound is not already packaged under inert gas, transfer it inside a glove box or an inert atmosphere bag to a clean, dry, amber glass vial.

  • Purge the vial with a gentle stream of argon or nitrogen for a few minutes to displace any air.

  • Seal the vial tightly with a cap that has a chemically resistant liner.

  • For added protection against light, you can wrap the vial in aluminum foil.

  • Store the vial in a desiccator at room temperature or in a refrigerator, away from any heat sources or direct sunlight.

Q2: My solid this compound has changed color from white/light yellow to a darker shade. Is it still usable?

A2: A visible change in color (e.g., to beige, brown, or even purple/black) is a strong indicator of degradation. This is often due to oxidation and the formation of polymeric or quinone-like structures.

Recommendation: It is strongly advised to assess the purity of the discolored material before use, especially for sensitive applications. For quantitative studies or synthesis of high-purity compounds, using fresh, non-discolored material is the best practice.

Troubleshooting Steps:

  • Purity Check: Dissolve a small amount of the discolored material in a suitable solvent (e.g., methanol or acetonitrile) and analyze it by High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram to that of a fresh, high-purity standard if available. The presence of multiple peaks or a significant decrease in the area of the main peak indicates degradation.

  • Solubility Test: Degradation products are often less soluble. If you observe incomplete dissolution in a solvent in which it is normally soluble, this is another sign of impurity.

Data Summary Table: Storage Recommendations for Aminophenols and Related Compounds

ParameterRecommendationRationale
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidative degradation.
Light Opaque/Amber container, store in the darkPrevents photodegradation.
Temperature Cool (Room temperature or refrigerated)Slows down the rate of degradation reactions.
Moisture Dry/Desiccated environmentMoisture can facilitate certain degradation pathways.

Solution Stability

Q3: How should I prepare and store solutions of this compound?

A3: Solutions of this compound are generally less stable than the solid material. The choice of solvent and storage conditions are critical.

Core Recommendation: Prepare solutions fresh for immediate use whenever possible. If short-term storage is necessary, use deoxygenated solvents and store the solution under an inert atmosphere in the dark and at a low temperature (2-8 °C).

Detailed Protocol for Solution Preparation:

  • Solvent Selection: this compound is soluble in polar solvents like water, ethanol, and methanol. The choice of solvent will depend on your specific application.

  • Deoxygenation of Solvent: Before preparing the solution, sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Dissolution: Dissolve the solid this compound in the deoxygenated solvent under a blanket of inert gas.

  • Storage: If immediate use is not possible, store the solution in a sealed vial with minimal headspace, purged with inert gas, and refrigerated in the dark.

Q4: My this compound solution has turned brown. What caused this and can I still use it?

A4: The browning of a this compound solution is a clear sign of oxidative degradation. This process is often accelerated by exposure to air (oxygen), light, and non-optimal pH.

Causality - The Oxidation Pathway: The electron-rich nature of the aminophenol moiety makes it highly susceptible to oxidation. The process can proceed through a radical mechanism, leading to the formation of semiquinone and quinone-imine species. These intermediates are highly reactive and can polymerize to form complex, colored products.

DOT Diagram: Simplified Oxidative Degradation Pathway

G A This compound B Oxidative Stress (O2, Light, pH) C Radical Intermediates B->C D Quinone-imine Species C->D E Polymerization F Colored Degradation Products E->F G Start Unexpected Side Products Observed CheckPurity Check Purity of Starting Material (HPLC) Start->CheckPurity Degraded Starting Material is Degraded CheckPurity->Degraded NotDegraded Starting Material is Pure CheckPurity->NotDegraded Purity OK Purify Purify or Use Fresh Batch Degraded->Purify Action ReactionConditions Review Reaction Conditions NotDegraded->ReactionConditions InertAtmosphere Is the reaction under inert atmosphere? ReactionConditions->InertAtmosphere YesInert Yes InertAtmosphere->YesInert NoInert No InertAtmosphere->NoInert DegassedSolvents Are solvents degassed? YesInert->DegassedSolvents ImplementInert Implement Strict Inert Atmosphere Conditions NoInert->ImplementInert Action YesDegassed Yes DegassedSolvents->YesDegassed NoDegassed No DegassedSolvents->NoDegassed OtherFactors Consider other factors (temperature, incompatible reagents) YesDegassed->OtherFactors DegasSolvents Degas Solvents Before Use NoDegassed->DegasSolvents Action

Caption: A logical workflow for troubleshooting side reactions.

Key Considerations:

  • Incompatible Reagents: Avoid strong oxidizing agents unless they are a desired part of the reaction chemistry.

  • Reaction Temperature: Elevated temperatures can accelerate degradation. If possible, run reactions at lower temperatures.

  • Work-up: During aqueous work-up, be mindful of the pH. An extractive work-up from a slightly acidic aqueous layer can help maintain stability.

Q7: How can I monitor the purity of my this compound over time?

A7: Regular purity assessment is good practice, especially for older batches or material that has not been stored under ideal conditions. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this.

General HPLC Protocol for Purity Assessment: While a specific validated method for this compound was not found in the literature search, a general reverse-phase HPLC method, similar to those used for related compounds like 2-Amino-5-chloropyridine, can be adapted.

Experimental Protocol: HPLC Purity of this compound

ParameterCondition
Instrumentation HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid or Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Elution Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 90-95%) over 20-30 minutes to elute any less polar impurities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240-260 nm (A DAD can be used to identify the optimal wavelength)
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of a high-purity this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution: Prepare a solution of the sample to be tested at a similar concentration to the standard solution.

Analysis: Inject the sample solution and record the chromatogram. The appearance of new peaks or a decrease in the relative area of the main peak over time indicates degradation. The percentage purity can be calculated using the area normalization method, assuming all components have a similar response factor at the chosen wavelength.

References

  • PubChem. 4-Aminophenol.
  • Photrio.com Photography Forums. Storing p-aminophenol. [Link]
  • Rojas-Cervantes, M. L., et al. Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst.
  • Loba Chemie. 4-AMINOPHENOL Extra Pure MSDS. [Link]
  • Singh, A., et al. A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One.
  • Carl ROTH.

Technical Support Center: Degradation Pathways of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-hydroxypyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to navigate the complexities of its degradation pathways. Our goal is to equip you with the expertise to anticipate challenges, interpret your findings accurately, and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound is principally governed by environmental and experimental conditions. Key factors include pH, temperature, light exposure, and the presence of oxidizing agents.[1] Like many aminophenol derivatives, it is susceptible to:

  • Hydrolysis: Degradation can be accelerated in both acidic and alkaline conditions.

  • Thermal Stress: Elevated temperatures can lead to decomposition.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents can promote degradation.

Q2: What are the expected major degradation pathways for this compound?

A2: Based on the chemistry of related aminopyridine and hydroxypyridine compounds, the main degradation pathways for this compound are expected to be oxidation, photolysis, and to a lesser extent, hydrolysis. Microbial degradation is also a significant pathway in environmental contexts.[1]

  • Oxidative Degradation: This is a primary route of degradation. The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is susceptible to oxidation. This can lead to the formation of quinone-imine type structures, which are often colored and can further polymerize.

  • Photodegradation: Similar to other pyridine derivatives, this compound is likely to degrade upon exposure to UV light.[2] This can involve complex radical-mediated reactions, potentially leading to ring-opening and the formation of smaller aliphatic molecules.

  • Microbial Degradation: In environmental or biological systems, microorganisms can metabolize pyridine derivatives. This often begins with hydroxylation of the pyridine ring, followed by enzymatic ring cleavage.[3] For this compound, it is plausible that further hydroxylation could occur, leading to intermediates that can enter established metabolic pathways like the maleamate pathway.[3]

Q3: Why is it crucial to conduct forced degradation studies for this compound?

A3: Forced degradation, or stress testing, is a critical component of drug development and stability testing for several reasons:[4][5]

  • Elucidation of Degradation Pathways: It helps to identify the likely degradation products that could form under various stress conditions.

  • Development of Stability-Indicating Methods: The information gathered is essential for developing and validating analytical methods (e.g., HPLC) that can separate the parent compound from its degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API) over time.

  • Understanding Intrinsic Stability: It provides insights into the inherent stability of the molecule, which informs decisions on formulation, packaging, and storage conditions.

Troubleshooting Guides

HPLC Analysis of this compound and its Degradants

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing the degradation of this compound. However, challenges can arise. This guide addresses common issues encountered during method development and routine analysis.

Symptoms: Asymmetrical peaks with a "tail" extending from the back of the peak. This can lead to poor resolution and inaccurate integration.

Causality and Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Secondary Interactions The basic amino group of this compound can interact with acidic residual silanol groups on the surface of C18 columns, causing peak tailing.[6]- Use an End-Capped Column: Select a column where the residual silanols are chemically deactivated. - Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the amino group, reducing its interaction with silanols. - Add an Ion-Pairing Agent: In challenging cases, a low concentration of an ion-pairing agent can be used, but this is often not ideal for LC-MS applications.
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase.- Reduce Injection Volume or Dilute the Sample: Perform a series of injections with decreasing concentrations to see if peak shape improves.
Physical Column Issues A void at the column inlet or a partially blocked frit can disrupt the flow path.- Reverse and Flush the Column: (Check manufacturer's instructions first). - Replace the Column Frit: If possible. - Use a Guard Column: This can protect the analytical column from particulate matter and strongly retained compounds.
Inappropriate Sample Solvent Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.- Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase of your gradient or a weaker solvent.

Symptoms: The time it takes for a peak to elute from the column varies between injections or runs.

Causality and Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Mobile Phase Preparation Inconsistent preparation of the mobile phase (e.g., incorrect pH, buffer concentration, or organic modifier ratio) is a common cause.- Prepare Fresh Mobile Phase: Ensure accurate measurements and thorough mixing. - Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate fluctuations.
Temperature Fluctuations Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.- Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography.
Pump Malfunction Leaks or worn pump seals can lead to an inconsistent flow rate.- Check for Leaks: Visually inspect all fittings. - Perform a Pump Pressure Test: This can help diagnose seal issues.
Column Equilibration Insufficient equilibration time between gradient runs can cause retention time shifts.- Ensure Adequate Equilibration: A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column before the next injection.

Symptoms: Extraneous peaks appearing in the chromatogram, or an unstable, noisy baseline.

Causality and Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Contaminated Mobile Phase Impurities in the solvents or buffer components can appear as ghost peaks.- Use High-Purity Solvents and Reagents: HPLC-grade or MS-grade is recommended. - Filter the Mobile Phase: Use a 0.45 µm or 0.22 µm filter.
Carryover from Previous Injections Residual sample from a previous injection can elute in a subsequent run.- Optimize Needle Wash: Use a strong solvent in the autosampler wash sequence. - Inject a Blank Run: This can help confirm carryover.
Detector Issues A failing lamp or a dirty flow cell in a UV detector can cause baseline noise.- Check Lamp Intensity and Age: Replace if necessary. - Flush the Flow Cell: With a suitable solvent (e.g., isopropanol).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at room temperature and at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at room temperature and at 60°C.

    • Withdraw samples at the same time points as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solutions at room temperature, protected from light.

    • Withdraw samples at the specified time points.

  • Thermal Degradation:

    • Place the solid powder of this compound in a calibrated oven at 80°C.

    • Dissolve a portion of the solid in a suitable solvent at each time point for analysis.

  • Photolytic Degradation:

    • Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples after the exposure period.

  • Sample Analysis: Analyze all samples by a suitable analytical method, such as HPLC with UV or MS detection, to determine the extent of degradation and the profile of the degradation products.

Protocol 2: HPLC Method for Purity and Degradation Analysis

Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm

System Suitability:

  • Tailing Factor: The tailing factor for the this compound peak should be ≤ 1.5.

  • Theoretical Plates: The number of theoretical plates for the main peak should be ≥ 2000.

  • Repeatability: The relative standard deviation (RSD) for the peak area of six replicate injections of the standard solution should be ≤ 2.0%.

Visualizing Degradation Pathways and Workflows

Proposed Degradation Pathways of this compound

G A This compound B Oxidation A->B [O] C Photodegradation A->C D Microbial Degradation A->D Microorganisms E Quinone-imine Intermediates B->E G Ring-opened Aliphatic Products C->G H Further Hydroxylated Intermediates D->H F Polymerization Products E->F I Maleamate Pathway H->I J Central Metabolism I->J

Caption: Proposed degradation pathways for this compound.

Forced Degradation Experimental Workflow

G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis G HPLC-UV/MS Analysis A->G B Base Hydrolysis B->G C Oxidation (H₂O₂) C->G D Thermal (Heat) D->G E Photolytic (UV/Vis) E->G H Characterization of Degradants G->H I Method Validation H->I F This compound (Stock Solution) F->A F->B F->C F->D F->E

Caption: Experimental workflow for forced degradation studies.

References

  • Abramović, B. F., Anderluh, V. B., Topalov, A. S., & Gaál, F. F. (2003). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. Journal of the Serbian Chemical Society, 68(11), 859-870.
  • Yao, Y., Tang, H., Ren, H., & Xu, P. (2013). Iron (II)-dependent dioxygenase and N-formylamide deformylase catalyze the reactions from 5-hydroxy-2-pyridone to maleamate. Journal of bacteriology, 195(21), 4886–4893.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
  • Chrom Tech, Inc. (2025).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
  • Restek Corporation. (2014, March 11). [3]Troubleshooting HPLC- Tailing Peaks. [Link]
  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues. [Link]
  • MedCrave. (2016).
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(5), 629.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
  • Agilent Technologies. (n.d.). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. [Link]
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

Sources

Technical Support Center: Forced Degradation Studies of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for forced degradation studies of 2-Amino-5-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for establishing the stability-indicating properties of analytical methods for this compound. By understanding the potential degradation pathways and common experimental challenges, you can design robust studies that meet regulatory expectations and ensure the quality of your pharmaceutical products.

Introduction to Forced Degradation and this compound

Forced degradation, or stress testing, is a critical component of pharmaceutical development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][3] This information is vital for developing and validating stability-indicating analytical methods, which are essential for accurately assessing the purity and stability of the drug substance and product over its shelf life.

This compound is a substituted pyridine with both an amino and a hydroxyl group on the aromatic ring. This chemical structure suggests potential susceptibility to several degradation pathways, primarily oxidation and hydrolysis. The presence of the electron-donating amino and hydroxyl groups activates the pyridine ring, making it more susceptible to electrophilic attack and oxidation.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the forced degradation of this compound.

Q1: I am not observing any degradation under my initial stress conditions. What should I do?

A1: If you do not see any degradation, your stress conditions may be too mild. It is recommended to start with moderate conditions and incrementally increase the severity. For hydrolytic studies, if no degradation is observed at room temperature, consider increasing the temperature to 50-70°C.[1] For oxidative studies, you can increase the concentration of the oxidizing agent or the exposure time. If the compound is particularly stable, refluxing in 0.1N HCl or 0.1N NaOH for a short period (e.g., 30 minutes at 60°C) may be necessary to induce degradation.[4]

Q2: The degradation is too extensive, and I am seeing many secondary degradation products. How can I control this?

A2: Excessive degradation (typically >20%) can complicate the identification of primary degradants and may not be representative of real-world stability.[3] To control the extent of degradation, you should reduce the severity of your stress conditions. This can be achieved by:

  • Hydrolysis: Decreasing the temperature, shortening the exposure time, or using a lower concentration of acid or base.

  • Oxidation: Using a lower concentration of the oxidizing agent (e.g., start with 3% H₂O₂) or reducing the reaction time.

  • Thermal: Lowering the temperature or reducing the heating duration.

  • Photolytic: Reducing the intensity or duration of light exposure.

Q3: My this compound sample has turned brown/dark after stress testing, especially under oxidative conditions. Is this expected?

A3: Yes, this is a strong indication of oxidative degradation. Aminophenol derivatives are known to be susceptible to oxidation, often forming colored polymeric products.[5] The color change is a qualitative indicator of degradation and should be followed up with quantitative analysis by a stability-indicating HPLC method to identify and quantify the degradation products.

Q4: What are the most likely degradation products of this compound?

A4: Based on its chemical structure, the most probable degradation pathways are oxidation and hydrolysis.

  • Oxidative Degradation: The pyridine ring and the amino/hydroxyl groups are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products. Given the presence of the aminophenol-like moiety, polymerization to form colored impurities is also highly likely.

  • Hydrolytic Degradation: While the pyridine ring itself is generally stable to hydrolysis, the functional groups may be susceptible under strong acidic or basic conditions, although this is generally less common for simple aminopyridines.

  • Photodegradation: Aromatic amines and phenols can be light-sensitive. Photolytic stress may induce oxidation or other complex reactions.

Q5: My HPLC chromatogram shows poor separation between the parent peak and the degradation products. What should I do?

A5: Achieving good resolution is crucial for a stability-indicating method. If you are experiencing co-elution, you can try the following chromatographic optimizations:

  • Change the mobile phase composition: Adjust the ratio of organic solvent to aqueous buffer.

  • Modify the pH of the mobile phase: The ionization state of this compound and its degradants can be altered by changing the pH, which can significantly impact retention and selectivity.

  • Try a different column chemistry: If a standard C18 column does not provide adequate separation, consider a different stationary phase such as a phenyl-hexyl or a polar-embedded column.

  • Adjust the gradient slope: A shallower gradient can improve the resolution of closely eluting peaks.

  • Optimize the temperature: Column temperature can influence selectivity.

Predicted Degradation Pathways of this compound

The following diagram illustrates the predicted degradation pathways for this compound based on its chemical structure and the known reactivity of similar compounds.

G Acid Acidic (e.g., 0.1N HCl, 60°C) Base Basic (e.g., 0.1N NaOH, 60°C) Oxidation Oxidative (e.g., 3% H₂O₂, RT) Thermal Thermal (e.g., 80°C) Photo Photolytic (ICH Q1B) AHP This compound Oxidized Oxidized Products (e.g., N-oxides, quinone-imines) AHP->Oxidized Oxidation AHP->Oxidized Photodegradation AHP->Oxidized Thermal (with O₂) RingOpened Ring-Opened Products AHP->RingOpened Harsh Oxidation Polymer Colored Polymeric Impurities Oxidized->Polymer

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation.[3]

Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, water, or a mixture).

Acid Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Prepare a control sample by storing the drug solution in the solvent without acid under the same conditions.

Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at various time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 N HCl.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Prepare a control sample by storing the drug solution in the solvent without base under the same conditions.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.

  • Monitor the reaction at different time intervals.

  • Once the desired degradation is achieved, dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Prepare a control sample with the drug solution in the solvent without H₂O₂.

Thermal Degradation
  • Place the solid drug substance in a thermostatically controlled oven at 80°C.

  • Also, prepare a solution of the drug substance (1 mg/mL) and expose it to the same temperature.

  • Analyze samples at various time points.

  • For the solid sample, dissolve it in a suitable solvent before HPLC analysis.

  • Keep control samples at room temperature.

Photolytic Degradation
  • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

  • Prepare control samples by wrapping them in aluminum foil to protect them from light and store them under the same conditions.

  • At the end of the exposure period, analyze the samples by HPLC.

Analytical Methodology: Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential to separate and quantify this compound from its potential degradation products. Below is a starting point for method development.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient, e.g., 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (determine by UV scan)
Injection Volume 10 µL

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Experimental Workflow Diagram

The following diagram outlines the general workflow for conducting forced degradation studies.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare 1 mg/mL Stock Solution of this compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo HPLC Analyze by Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MassBalance Calculate Mass Balance HPLC->MassBalance PeakPurity Assess Peak Purity HPLC->PeakPurity Outcome Identify Degradation Products & Establish Degradation Pathways MassBalance->Outcome PeakPurity->Outcome

Caption: General workflow for forced degradation studies.

Conclusion

Forced degradation studies are a scientifically driven and regulatory-required aspect of drug development. For this compound, a thorough understanding of its potential for oxidative degradation is key to designing appropriate stress studies and developing a robust, stability-indicating analytical method. By following the guidance and troubleshooting tips provided in this document, researchers can confidently navigate the complexities of these studies and ensure the quality and safety of their products.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(4).
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-7.
  • BenchChem. (2025).
  • Lhasa Limited. (2025).
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(2), 1-14.
  • ResolveMass Laboratories. (2025).

Sources

Technical Support Center: Troubleshooting Impurity Identification in 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and systematic approaches for identifying and troubleshooting impurities in 2-Amino-5-hydroxypyridine. The methodologies described herein are grounded in established analytical principles to ensure trustworthy and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound and where do they originate?

The impurity profile of this compound is primarily influenced by its synthetic route and subsequent storage conditions. Impurities can be broadly categorized as process-related impurities (from synthesis) and degradation products.

Process-Related Impurities: Several synthetic pathways are used to produce this compound, each introducing a unique set of potential impurities.[1][2] A common method involves the debenzylation of 5-(benzyloxy)pyridin-2-amine.[2][3] Another established route starts with 2-amino-5-bromopyridine.[4][5]

Based on these routes, potential impurities include:

  • Unreacted Starting Materials: Such as 2-amino-5-bromopyridine or 5-(benzyloxy)pyridin-2-amine.

  • Intermediates: For instance, in the bromopyridine route, intermediates like 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine and 2-amino-5-methoxypyridine may be present if reactions do not go to completion.[4][5]

  • Reagents and Solvents: Residual solvents like toluene and ethanol are common.[2]

  • Byproducts: Side reactions can lead to the formation of isomers (e.g., 2-Amino-3-hydroxypyridine) or related substances.[1] For the closely related 2-amino-3-hydroxypyridine, potential impurities like 2,3-dihydroxypyridine have been noted, suggesting that dihydroxypyridine isomers could be potential impurities for the 5-hydroxy variant as well.[6][7]

Degradation Products: this compound is generally stable under normal conditions.[8] However, it can degrade under stress conditions such as high heat, extreme pH, or in the presence of oxidizing agents.[9] Thermal decomposition may produce carbon monoxide and nitrogen oxides.[9] The amino and hydroxyl groups on the pyridine ring are susceptible to oxidation, which can lead to colored degradants.

The following table summarizes the most probable impurities and their origins.

Impurity CategorySpecific ExampleLikely Origin
Starting Materials 2-Amino-5-bromopyridineIncomplete reaction in syntheses starting from this material.[4][5]
5-(Benzyloxy)pyridin-2-amineIncomplete debenzylation during synthesis.[2][3]
Intermediates 2-Amino-5-methoxypyridineIncomplete demethylation in a multi-step synthesis.[4][5]
Byproducts Positional Isomers (e.g., 2-Amino-3-hydroxypyridine)Non-specific reactions or rearrangement during synthesis.[1]
DihydroxypyridinesPotential side-reaction products.[6][7]
Solvents Toluene, EthanolResidual solvents from reaction and purification steps.[2]
Degradation Products Oxidized species (e.g., azaquinones)Exposure to atmospheric oxygen, light, or oxidizing agents.[10]
N-Nitroso compoundsPotential for formation if exposed to nitrosating agents, although primary amines typically form diazonium salts.[6][7]
Q2: My batch of this compound appears off-white to yellow, but the specification sheet says it should be a white solid. What could this indicate?

An off-white or yellow coloration in a product expected to be white is often a red flag for the presence of impurities.[11] For this compound, this typically points towards two primary causes:

  • Oxidation: The aminophenol moiety is susceptible to oxidation, which can form highly conjugated, colored species. This can happen slowly over time with exposure to air (oxygen) and light, or it can be indicative of issues during the manufacturing process where the material was exposed to oxidizing agents or excessive heat. The formation of azaquinone-type structures is a possible oxidative pathway.[10]

  • Process-Related Impurities: The presence of certain colored byproducts from the synthesis that were not adequately removed during final purification can also impart color to the final product.

Troubleshooting Steps: Your first action should be to perform a purity check using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).[12][13]

  • Run an HPLC Purity Assay: Use a high-resolution reversed-phase HPLC method to check for new peaks or an increase in the area of existing impurity peaks compared to a reference standard or a previous batch with acceptable color.

  • Review the UV-Vis Spectrum: During HPLC analysis with a Photodiode Array (PDA) detector, examine the UV-Vis spectrum of the impurity peaks. The presence of absorption in the visible region (>400 nm) can confirm that these impurities are responsible for the color.

  • Consider Forced Degradation: Comparing the impurity profile to that of a sample subjected to oxidative stress (e.g., exposure to hydrogen peroxide) can help confirm if the color is due to oxidation.[14][15]

Q3: I am seeing unexpected peaks in my HPLC chromatogram. How should I begin to investigate them?

Observing unexpected peaks in an HPLC analysis requires a systematic approach to determine if they originate from the sample, the analytical method, or the instrument. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis due to its high resolution and sensitivity.[12]

Below is a detailed experimental protocol for a general-purpose HPLC purity method, followed by a troubleshooting workflow.

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a PDA/UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 5
      20 90
      25 90
      26 5

      | 30 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimized based on UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be ≥ 2000.[12]

G cluster_check Initial Checks cluster_id Impurity Identification start Unexpected Peak Observed in HPLC check_blank 1. Inject Blank (Diluent) Is peak present? start->check_blank check_mobile 2. Check Mobile Phase Freshly prepared? Correct pH? check_blank->check_mobile No is_artifact Peak is an Artifact (Solvent, Ghost Peak, Carryover) check_blank->is_artifact Yes check_system 3. Verify System Suitability Passed? Consistent retention times? check_mobile->check_system check_system->is_artifact No, system failed is_impurity Peak is a Real Impurity check_system->is_impurity Yes, but peak is still there lcms 4. LC-MS Analysis Determine Mass-to-Charge (m/z) is_impurity->lcms hrms 5. High-Resolution MS (HRMS) Determine Elemental Composition lcms->hrms nmr 6. Isolation & NMR Confirm Structure hrms->nmr

Caption: Initial workflow for troubleshooting unexpected HPLC peaks.

Q4: How can I use forced degradation studies to proactively identify potential degradation products?

Forced degradation, or stress testing, is a critical process used to predict the long-term stability of a substance and to develop stability-indicating analytical methods.[15][16] By intentionally exposing this compound to harsh conditions, you can generate its likely degradation products and ensure your analytical method can separate them from the main peak.[17] The goal is typically to achieve 5-20% degradation.[15]

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (unstressed) should be stored at ambient temperature in the dark.

  • Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples. Dilute all samples to the target analytical concentration with the mobile phase diluent.

  • Analysis: Analyze all stressed samples, along with a control and a blank, using your validated HPLC method.

The table below outlines typical stress conditions based on ICH guidelines.[15][16]

Stress ConditionReagent/ConditionTypical Duration & Temperature
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)Heat at 60°C for 24-48 hours
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Heat at 60°C for 24-48 hours
Oxidation 3% Hydrogen Peroxide (H₂O₂)Store at Room Temperature for 24 hours
Thermal Dry Heat in Oven80°C for 48-72 hours
Photolytic Expose to light (ICH Option 1 or 2)e.g., 1.2 million lux hours

Key Objectives of the Study:

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the main component under each stress condition. This ensures no degradant peaks are co-eluting.

  • Mass Balance: Account for the total response of the drug plus all impurities. A good mass balance (95-105%) indicates that all significant degradation products are being detected.

  • Identify Degradation Pathways: The conditions that cause significant degradation provide insight into the molecule's intrinsic stability.[18]

Q5: What is the best analytical workflow for the complete structural characterization of a significant unknown impurity?

Once a significant unknown impurity is detected (typically >0.1%), a comprehensive characterization is required to determine its structure. This involves a multi-technique approach that combines chromatographic separation with powerful spectroscopic methods.

The workflow is designed to gather orthogonal pieces of information that, when combined, solve the structural puzzle.

  • HPLC/UV: The initial detection step. Provides retention time (hydrophobicity) and UV-Vis spectrum (information on the chromophore).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most crucial first step in identification. It couples the separation power of HPLC with the detection power of MS, providing the mass-to-charge ratio (m/z) of the impurity. This immediately tells you the molecular weight of the compound.

  • HRMS (High-Resolution Mass Spectrometry): Techniques like TOF (Time-of-Flight) or Orbitrap provide a highly accurate mass measurement. This precision allows for the determination of the elemental formula (e.g., C₅H₄N₂O₂) of the impurity, drastically narrowing down the number of possible structures.

  • MS/MS (Tandem Mass Spectrometry): The impurity ion is isolated and fragmented within the mass spectrometer. The resulting fragmentation pattern provides clues about the molecule's structure, like puzzle pieces.

  • Isolation: If the impurity is present in sufficient quantity, it can be isolated using preparative HPLC.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: This is the gold standard for unambiguous structure elucidation.[12] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques (like COSY and HMBC) reveal how these atoms are connected, allowing for the complete assembly of the molecular structure.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Provides information about the functional groups present (e.g., -NH₂, -OH, C=O). While less specific than NMR, it can provide confirmatory evidence.[19]

G cluster_mass Mass & Formula Determination cluster_structure Structural Elucidation start Unknown Impurity Detected (>0.1% in HPLC) lcms LC-MS Analysis start->lcms mw Determine Molecular Weight lcms->mw hrms High-Resolution MS mw->hrms formula Propose Elemental Formula hrms->formula msms MS/MS Fragmentation formula->msms frag Identify Key Structural Fragments msms->frag isolate Isolate Impurity (Prep HPLC) frag->isolate If concentration allows nmr NMR Spectroscopy (1H, 13C, 2D) isolate->nmr ftir FTIR Spectroscopy nmr->ftir structure Confirm Final Structure ftir->structure

Caption: Comprehensive workflow for structural elucidation of an unknown impurity.

By following these systematic troubleshooting guides and analytical protocols, researchers can confidently identify and characterize impurities in this compound, ensuring the quality, safety, and integrity of their research and development efforts.

References

  • Cheng, J.; Liu, C. (2016). Synthesis of this compound via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]
  • ResearchGate.
  • ResearchGate.
  • PharmaTutor.
  • MedCrave.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
  • Cosmetic Ingredient Review. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics (2014). [Link]
  • Journals Sagepub. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. [Link]
  • Loba Chemie. 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]
  • TSI Journals.
  • Journal of the American Chemical Society. Heterocyclic Studies. VII.
  • National Institutes of Health (NIH). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. [Link]
  • ResearchGate.
  • National Institutes of Health (NIH). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • Bulgarian Chemical Communications. Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. [Link]
  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

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Technical Support Center: Synthesis of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-5-hydroxypyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the purity of the final product. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is most suitable for my lab?

There are several established pathways to synthesize this compound, each with distinct advantages and disadvantages. The choice of route often depends on the availability and cost of starting materials, required scale, and equipment limitations (e.g., high-pressure reactors).

Synthetic Route Starting Material Key Steps Typical Overall Yield Advantages Disadvantages
Route A: Halogen Substitution 2-Amino-5-bromopyridine1. Amino protection2. Halogen substitution (e.g., methoxylation)3. Deprotection/Demethylation~45%[1][2]Economical starting material[2].Multi-step process; some steps can be low-yielding or require harsh conditions (e.g., high pressure)[3].
Route B: Catalytic Debenzylation 5-(Benzyloxy)pyridin-2-amineCatalytic hydrogenation (e.g., Pd/C, H₂)>90%[4][5]High yield, clean reaction.Starting material can be expensive; requires hydrogenation equipment.
Route C: Nitropyridine Reduction 2-Amino-5-nitropyridineReduction of the nitro group (e.g., catalytic hydrogenation, chemical reduction)VariesDirect route if the starting material is available.Potential for over-reduction or side reactions depending on the method[6][7].
Route D: One-Pot from 2-Aminopyridine 2-Aminopyridine1. Nitration2. Diazotization3. HydrolysisModerate"One-pot" approach can reduce workup and purification steps[8].Diazotization can be sensitive; handling of diazonium salts requires care.

Recommendation: For academic and small-scale research, Route B (Catalytic Debenzylation) often provides the highest and most reliable yields if the starting material is accessible[4][5]. For larger-scale or cost-sensitive projects, Route A (Halogen Substitution) is a common industrial approach, though it requires more extensive optimization of each step[2][3].

Troubleshooting Guide by Synthetic Route

This section addresses specific problems encountered during the synthesis.

Route A: Synthesis from 2-Amino-5-bromopyridine

This is a popular and cost-effective multi-step synthesis. The general workflow involves protecting the exocyclic amino group, performing a nucleophilic substitution at the C5 position, and finally, deprotecting to reveal the target molecule.

A 2-Amino-5-bromopyridine B Protection of Amino Group (e.g., 2,5-Hexanedione, p-TsOH) A->B C 5-Bromo-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyridine B->C D Nucleophilic Substitution (e.g., CH3ONa for methoxylation) C->D E 5-Methoxy-2-(2,5-dimethyl- 1H-pyrrol-1-yl)pyridine D->E F Deprotection & Demethylation (e.g., H2SO4 or HBr/HOAc) E->F G This compound F->G

Caption: General workflow for Route A.

Problem 1: Low yield during the amino protection step (A → C).

  • Symptom: TLC analysis shows a significant amount of unreacted 2-Amino-5-bromopyridine after refluxing with 2,5-hexanedione and an acid catalyst.

  • Potential Causes:

    • Incomplete Water Removal: The reaction forms water as a byproduct, which is in equilibrium with the reactants. Failure to remove it will stall the reaction.

    • Insufficient Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid) is crucial for the reaction to proceed at a reasonable rate.

    • Reaction Time: The reaction may not have reached completion.

  • Solutions & Protocol:

    • Utilize a Dean-Stark Apparatus: When refluxing in toluene, use a Dean-Stark trap to azeotropically remove water, driving the equilibrium towards the product[2][3].

    • Optimize Catalyst Loading: Ensure an adequate amount of p-toluenesulfonic acid is used (typically 0.1-0.3 equivalents)[3].

    • Monitor Reaction Progress: Continue reflux for 8-10 hours, monitoring the reaction by TLC until the starting material spot is no longer visible[2].

Problem 2: Inefficient halogen substitution (C → E).

  • Symptom: The reaction of the protected bromopyridine with sodium methoxide results in low conversion to the desired methoxy-substituted intermediate.

  • Potential Causes:

    • Reactivity of Halogen: Bromine is less reactive than iodine in nucleophilic aromatic substitution. Some literature reports that the corresponding iodo-pyridine gives better yields, although it is more expensive[3].

    • Reaction Conditions: This substitution often requires elevated temperatures and sometimes high pressure to achieve good yields, which can be a significant barrier[3].

    • Reagent Quality: Sodium methoxide is hygroscopic and its quality can affect the reaction outcome.

  • Solutions & Protocol:

    • Temperature and Pressure: For 2-amino-5-bromopyridine derivatives, the reaction may need to be heated to 90-95°C. Be aware that some patented procedures use high-pressure reactors to achieve high yields, which may not be feasible in all labs[3].

    • Use Fresh Reagents: Use freshly opened or properly stored sodium methoxide. Consider preparing it fresh from sodium metal and dry methanol if quality is a concern.

    • Consider the Iodo-Analog: If yields remain low, using 2-amino-5-iodopyridine as the starting material can improve the substitution step, typically reacting at a lower temperature (80-85°C)[3].

Problem 3: Product degradation during final deprotection/demethylation (E → G).

  • Symptom: The final product is dark, impure, and the isolated yield is low after acid-catalyzed deprotection and demethylation.

  • Potential Causes:

    • Harsh Acid Conditions: Strong, hot acids (like HBr in acetic acid or concentrated H₂SO₄) can cause charring or other side reactions. This compound can be sensitive to oxidation[9].

    • Reaction Temperature: Overheating during this step can severely degrade the product.

  • Solutions & Protocol:

    • Select the Right Acid: 95% H₂SO₄ has been reported as a clean and effective demethylating agent, providing yields over 50% for this specific step[2]. HBr in acetic acid is also common, but the temperature must be carefully controlled[3].

    • Strict Temperature Control: When using HBr in acetic acid, maintain the temperature between 40-50°C. For H₂SO₄, follow the specific temperature profile recommended in the literature[2][3].

    • Workup Under Inert Atmosphere: After neutralization, consider working up the product under a nitrogen or argon atmosphere to minimize air oxidation, which can cause discoloration.

start Low Yield in Deprotection Step q1 Is the final product dark/charred? start->q1 sol1 Reduce reaction temperature. Monitor closely by TLC. q1->sol1 Yes sol3 Ensure reaction is not heated for too long. Quench as soon as TLC shows completion. q1->sol3 Yes sol4 Workup under inert atmosphere to prevent air oxidation.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWMdYFGEHyzRzNjhDaY7fz314XsO1VklfuSM0GbOp_jYfx7j0BqFSbjGv8u3FsKbprAN5zZ1Lj9CjxD8GrC0JITdWI8L8QA75knaIVQ813iGpKEyoV5qODGZU_bhih5Idx3EaV-Ls2PItRoQ%3D%3D)] q1->sol4 No, but yield is still low sol2 Consider a different acid system (e.g., 95% H2SO4 instead of HBr/HOAc).[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGT1IeFTC1Bzk_P9-rNSS5Q6WJkX5DffsTgsYV-SzA-xVgMP12f6jaP-Otstf_OiW3ZjJpHmSKkY164iIPQP_tZ7WK2u3uCSs_TCyrBFiirnrWiFjeQopECgcCJYYrIuvONxv5NUwqQapKseOJiindR0gV1k9Cz)] sol1->sol2

Sources

Side reactions to avoid with 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-hydroxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My aim is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges, troubleshoot effectively, and optimize your synthetic routes. This compound is a highly functionalized heterocycle, and its utility is matched by its nuanced reactivity. Understanding its potential side reactions is the key to successful and reproducible experimentation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work. Each issue is followed by an analysis of probable causes and actionable solutions.

Problem 1: My reaction mixture turns dark brown or black, and I'm getting low yield of my desired product.

This is the most frequently reported issue and almost always points to oxidative degradation.

Causality Analysis: this compound contains two powerful electron-donating groups (-NH₂ and -OH) on the pyridine ring. This high electron density makes the molecule extremely susceptible to oxidation by atmospheric oxygen. The oxidation process can form highly colored, quinone-like species (azaquinones) which can then polymerize into insoluble, tar-like materials.[1] This degradation pathway consumes your starting material and complicates purification.

Solutions & Protocols:

  • Maintain an Inert Atmosphere: The most critical control parameter. Always perform reactions under a blanket of inert gas like Nitrogen (N₂) or Argon (Ar). This involves using Schlenk techniques or a glovebox.

  • Degas Your Solvents: Solvents can dissolve significant amounts of oxygen. Degas all solvents immediately before use by sparging with N₂/Ar for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Use Antioxidants (with caution): In some cases, adding a radical scavenger like Butylated Hydroxytoluene (BHT) in catalytic amounts can help suppress oxidative polymerization. However, this should be tested on a small scale as it may interfere with certain reaction types.

Experimental Protocol: Standard Inert Atmosphere Setup
  • Assemble your glassware (e.g., three-neck flask with condenser and dropping funnel) and flame-dry it under vacuum to remove adsorbed water and oxygen.

  • Allow the glassware to cool to room temperature under a positive pressure of N₂ or Ar.

  • Add this compound and any other solid reagents to the flask against a positive flow of inert gas.

  • Add your degassed solvent via cannula or a syringe.

  • Maintain a gentle, positive pressure of inert gas throughout the entire reaction, workup, and even during column chromatography if the product is also sensitive.

Problem 2: I'm seeing multiple products corresponding to di- or tri-substitution when using an electrophile (e.g., acyl chloride, alkyl halide).

This is a classic case of competing nucleophilicity.

Causality Analysis: this compound has three primary nucleophilic sites:

  • The exocyclic amino group (-NH₂)

  • The hydroxyl group (-OH)

  • The pyridine ring nitrogen (N1)

The relative nucleophilicity of these sites depends on the reaction conditions (pH, solvent, temperature) and the nature of the electrophile. The amino group is generally the most nucleophilic site under neutral or basic conditions. However, the hydroxyl group can be deprotonated to form a highly nucleophilic phenoxide, and the ring nitrogen's reactivity cannot be ignored. This leads to a mixture of N-acylated, O-acylated, and potentially N1-alkylated products.

Solutions & Protocols:

  • Employ Orthogonal Protecting Groups: The most robust solution is to selectively protect the functional groups you do not want to react. This is a cornerstone of modern organic synthesis.[2][3] A common strategy is to protect the more nucleophilic amino group first, then proceed with the desired reaction at the hydroxyl site, or vice versa.

  • Control Stoichiometry and Temperature: Carefully adding just one equivalent of the electrophile at low temperatures (e.g., 0 °C or -78 °C) can sometimes favor mono-substitution at the most reactive site, but this method is often low-yielding and difficult to control.

Diagram: Reactivity Sites of this compound ```dot

// Edges N_amino -> mol [label="Acylation,\nAlkylation", color="#4285F4"]; O_hydroxyl -> mol [label="Acylation,\nAlkylation,\nEtherification", color="#EA4335"]; N_ring -> mol [label="Alkylation,\nQuaternization", color="#FBBC05"]; }

Caption: A simplified workflow for using protecting groups.

Q3: Can this compound undergo electrophilic aromatic substitution?

Yes, but it is complex. The powerful activating effects of the -NH₂ and -OH groups make the ring electron-rich and susceptible to electrophilic attack. However, the reaction is often difficult to control.

  • Halogenation: Reactions with reagents like Br₂ can lead to a complex mixture of protonation, bromination, and even dimerization. [4][5]* Nitration: Direct nitration is often problematic. The amino group can be oxidized by strong nitric acid, and the reaction can be violent. A common strategy for similar compounds involves nitration followed by diazotization and hydrolysis to install a hydroxyl group. [6] For selective functionalization of the pyridine ring, it is often more reliable to start with a pre-functionalized pyridine (e.g., 2-amino-5-bromopyridine) and use transition-metal-catalyzed cross-coupling reactions. [7][8]

References

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
  • Side-Chain Reactions of Substituted Pyridines. Pearson.
  • (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions.
  • AMINOPYRIDINES. CAMEO Chemicals - NOAA.
  • A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
  • A Simple, Modular Synthesis of Substituted Pyridines.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • 2-Amino-3-hydroxypyridine. Santa Cruz Biotechnology.
  • Protecting Groups.
  • Synthesis method of this compound.
  • This compound (EVT-463236). EvitaChem.
  • Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone. Journal of the American Chemical Society.
  • This compound. ChemicalBook.
  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Synthesis of this compound via Demethoxylation.
  • Synthesis of this compound via Demethoxyl
  • This compound synthesis. ChemicalBook.
  • Protecting Groups List. SynArchive.
  • 2-Amino-5-methylpyridine Safety D
  • 5-Amino-2-hydroxypyridine CAS#: 33630-94-3. ChemicalBook.

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Technical Support Center: A Researcher's Guide to 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Amino-5-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for the effective storage, handling, and application of this versatile chemical intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and handling of this compound.

Q1: What are the primary safety concerns when handling this compound?

A1: this compound and related aminopyridines are classified as toxic if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles with side shields.[2][3] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5] For long-term storage, refrigeration is advisable, and the product should be kept in a dark place to protect it from light.[5]

Q3: Is this compound soluble in common organic solvents?

Q4: Does this compound exhibit tautomerism?

A4: Yes, this is a critical consideration. Like other hydroxypyridines, this compound can exist in equilibrium with its pyridone tautomer.[6][7][8] The position of this equilibrium is influenced by the solvent's polarity, with polar solvents favoring the pyridone form and non-polar solvents favoring the hydroxypyridine form.[7][9] This tautomerism can affect its reactivity and spectroscopic properties.

Section 2: Troubleshooting Guide for Experimental Applications

This guide provides a structured approach to resolving common issues encountered during reactions and purification involving this compound.

Challenges in Chemical Synthesis

Problem 1: Low or No Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

  • Symptom: Your reaction, where this compound is the nucleophile, fails to proceed or gives very low yields.

  • Root Cause Analysis:

    • Insufficient Nucleophilicity: The amino group's nucleophilicity might be reduced by protonation if the reaction medium is acidic. The phenolic hydroxyl group can also be deprotonated under basic conditions, creating a competing nucleophile.

    • Inappropriate Solvent: A solvent that does not adequately dissolve the reactants will hinder the reaction.

    • Poor Leaving Group on the Electrophile: The reaction will be slow if the leaving group on the aromatic electrophile is not sufficiently electron-withdrawing or is a poor leaving group.

  • Solutions:

    • Optimize Reaction pH/Base: If the amino group is the desired nucleophile, avoid acidic conditions. The use of a non-nucleophilic base can be beneficial. If the hydroxyl group is intended to be the nucleophile, a suitable base should be used to deprotonate it.

    • Solvent Selection: Use a polar aprotic solvent like DMF, DMSO, or NMP to improve the solubility of the reactants and facilitate the reaction.[10]

    • Activate the Electrophile: Ensure the aromatic ring of the electrophile is activated by electron-withdrawing groups positioned ortho or para to the leaving group.[11][12][13]

Problem 2: Formation of Multiple Products and Side Reactions

  • Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks, indicating the formation of undesired byproducts.

  • Root Cause Analysis:

    • Competing Nucleophiles: Both the amino and hydroxyl groups can act as nucleophiles, leading to a mixture of N- and O-substituted products.[4] The pyridine ring nitrogen can also be a site for electrophilic attack.[4]

    • Oxidation: Aminophenols are susceptible to oxidation, especially in the presence of air, which can lead to the formation of colored, polymeric impurities.[14]

  • Solutions:

    • Use of Protecting Groups: To achieve regioselectivity, protect one of the functional groups (either the amine or the hydroxyl) before the reaction, and deprotect it in a subsequent step.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.[15]

    • Control of Reaction Temperature: Running the reaction at a lower temperature may favor the desired product and reduce the rate of side reactions.

Purification Difficulties

Problem: Difficulty in Isolating and Purifying the Product

  • Symptom: The product is difficult to crystallize, or it streaks on a silica gel column, leading to poor separation.

  • Root Cause Analysis:

    • High Polarity: The presence of both amino and hydroxyl groups makes this compound and its derivatives highly polar, which can lead to strong interactions with silica gel.

    • Co-precipitation of Impurities: Polar impurities may co-precipitate with the desired product during crystallization.

  • Solutions:

    • Recrystallization with a Suitable Solvent System: For aminophenol-type compounds, recrystallization from aqueous solutions of mild polyfunctional acids can be effective.[5] Alternatively, a solvent/anti-solvent system can be explored.

    • Alternative Chromatography Techniques:

      • Reverse-Phase Chromatography: This technique is often more suitable for purifying polar compounds.[16]

      • Aqueous Normal-Phase Chromatography (HILIC): This can be an effective method for retaining and separating very polar compounds.[17]

      • Use of a Modified Mobile Phase: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing of basic compounds.

    • Acid-Base Extraction: The amphoteric nature of this compound allows for purification through acid-base extraction to remove non-polar or neutral impurities.[15]

Issues in Biological Assays

Problem: Inconsistent or Unexpected Results in Biological Assays

  • Symptom: High background signals, false positives, or poor reproducibility in cell-based or biochemical assays.

  • Root Cause Analysis:

    • Assay Interference: Phenolic compounds can interfere with certain types of assays, such as those that rely on redox reactions or colorimetric detection.[1][2][18][19]

    • Small Molecule Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results.[3][20][21][22][23]

    • Compound Instability in Assay Buffer: The compound may degrade over the course of the experiment depending on the pH and composition of the assay buffer. Aminophenols can be unstable at neutral or basic pH.[24][25]

  • Solutions:

    • Run Appropriate Controls: Include controls to test for assay interference, such as running the assay in the absence of the biological target.

    • Test for Aggregation: Dynamic Light Scattering (DLS) is a direct method to detect aggregation.[3] An indirect method is to include a non-ionic detergent (e.g., Triton X-100) in the assay buffer, which can disrupt aggregates.[22]

    • Assess Compound Stability: Analyze the stability of this compound in your assay buffer over the time course of the experiment using a method like HPLC. If instability is observed, consider adjusting the buffer pH or adding antioxidants.

Section 3: Data and Diagrams

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₅H₆N₂O[5]
Molecular Weight110.11 g/mol [5]
Melting Point116-117 °C[5]
AppearanceGray to black solid[5]
Experimental Workflow: Troubleshooting a Nucleophilic Aromatic Substitution Reaction

workflow start Start: Low Yield in SNAr Reaction check_solubility 1. Check Reactant Solubility in Reaction Solvent start->check_solubility change_solvent Action: Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) check_solubility->change_solvent Insoluble check_base 2. Evaluate Base/pH check_solubility->check_base Soluble change_solvent->check_base adjust_base Action: Use Non-nucleophilic Base or Optimize pH check_base->adjust_base Suboptimal protecting_group 3. Suspect Side Reactions (N- vs. O-alkylation) check_base->protecting_group Optimal adjust_base->protecting_group add_pg Action: Implement Protecting Group Strategy protecting_group->add_pg Multiple Products check_oxidation 4. Observe Color Change (Darkening/Polymerization) protecting_group->check_oxidation Clean Reaction add_pg->check_oxidation inert_atm Action: Run Reaction Under Inert Atmosphere (N2/Ar) check_oxidation->inert_atm Yes end Improved Yield check_oxidation->end No inert_atm->end

Caption: A logical workflow for troubleshooting low yields in SNAr reactions.

References

  • Lidstone, E. A., et al. (2009). A method for identifying small molecule aggregators using photonic crystal biosensor microplates. 2009 Annual International Conference of the IEEE Engineering in Medicine and Biology Society. IEEE.
  • Lidstone, E. A., et al. (2009).
  • Assay Guidance Manual. (2017). Assay Interference by Aggregation.
  • Shahidi, F., & Zhong, Y. (2015). Measurement of antioxidant activity. Journal of Functional Foods, 18, 757-781.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Google Patents. (n.d.). EP0320484A2 - Purification of N-acetyl aminophenols.
  • European Patent Office. (n.d.). EP 0224625 A1 - Process for producing aminophenols.
  • ResearchGate. (2024). How I can isolated/extracted 4-Aminophenol (as a precursor for paracetamol) from reduction of 4-Nitrophenol in NaBH4/NaOH agent and Cu-CuO-C catalyst?.
  • arXiv. (2021).
  • ResearchGate. (2015). Which substances interfere with phenolic compounds during determination of total phenolic compounds by folin-ciocalteu method? How do I remove them?.
  • Structure Determination of Organic Compounds. (n.d.).
  • Biotage. (2023).
  • Photrio.com Photography Forums. (2021). p-Aminophenol Hydrochloride Solution.
  • ResearchGate. (2016).
  • Wang, S., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions.
  • Waters Blog. (2025).
  • GalChimia. (2020). Easy Access to 2-Aminopyridines.
  • ResearchGate. (n.d.). p-Aminophenol concentration–time profile for stability study samples.
  • ResearchGate. (2019).
  • ResearchGate. (n.d.). 14 questions with answers in AMINOPYRIDINES.
  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
  • WuXi Biology. (n.d.). How about Tautomers?.
  • ACS Publications. (n.d.).
  • ResearchG
  • Fisher Scientific. (n.d.).
  • Wikipedia. (n.d.). 2-Pyridone.
  • ResearchGate. (2014).
  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.
  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • Chemistry Steps. (n.d.).
  • ResearchGate. (2025).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2025). 16.
  • ResearchGate. (2025). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-Amino-5-hydroxypyridine (CAS 55717-46-9). This guide is designed for researchers, chemists, and formulation scientists to provide both foundational understanding and practical, step-by-step solutions for the solubility challenges associated with this versatile heterocyclic compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Solubility Behavior

This section addresses the most common questions regarding the physicochemical properties of this compound that govern its solubility.

Q1: What are the basic solubility properties of this compound?

This compound is a polar crystalline solid.[1][2] Its structure contains a pyridine ring, an amino group, and a hydroxyl group, all of which can participate in hydrogen bonding. Consequently, it is generally described as being soluble in polar solvents like water and ethanol.[1] However, its solubility in neutral aqueous solutions can be limited, which is a frequent source of experimental challenges. High solubility is typically achieved by adjusting the pH away from the isoelectric point, as detailed below. For organic solvents, polar aprotic solvents like DMSO are often effective for achieving higher concentrations.

Q2: How does pH critically affect the solubility of this compound?

This is the most important concept for successfully working with this compound. The molecule is amphoteric , meaning it has both acidic and basic functional groups and can exist as a cation, a neutral molecule (or zwitterion), or an anion depending on the pH of the solution. Solubility is lowest near its isoelectric point (where the net charge is zero) and increases dramatically in acidic or basic conditions where it forms a soluble salt.

To understand this, we must consider its key pKa values:

  • pKa₁ ≈ 5.0: This corresponds to the protonation of the pyridine ring nitrogen. At pH values below ~5.0, the ring nitrogen accepts a proton, forming a positively charged cation.

  • pKa₂ ≈ 10.5: This corresponds to the deprotonation of the phenolic hydroxyl group.[1][3] At pH values above ~10.5, this proton is removed, forming a negatively charged anion.

Therefore, the solubility profile is as follows:

  • Acidic Conditions (pH < 4): The molecule is protonated and exists as a highly water-soluble cation (pyridinium salt).

  • Near-Neutral Conditions (pH ≈ 5.5 - 9.5): The molecule is predominantly in its neutral form. In this state, intermolecular forces between the neutral molecules can be strong, leading to lower aqueous solubility. This is the likely isoelectric region and the primary cause of precipitation issues.

  • Basic Conditions (pH > 11): The molecule is deprotonated and exists as a highly water-soluble anion (phenolate salt).

Q3: What are the key structural features influencing its solubility?

Two main features dictate the compound's behavior:

  • Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors, and the ring nitrogen is a hydrogen bond acceptor. This allows it to interact favorably with polar protic solvents like water and ethanol.[1]

  • Tautomerism: The 5-hydroxy substituent can exist in equilibrium between the phenolic (hydroxypyridine) form and a zwitterionic (pyridone) form. In neutral aqueous solutions, the phenolic form is expected to be the dominant species.[1] The ability to form these different species contributes to its complex solubility behavior.

Q4: My solid compound varies in color (white, yellow, gray, black). Does this affect solubility?

The reported appearance of solid this compound ranges from white to light yellow, and even gray to black powder.[1][2][3] This variability can be due to minor impurities or gradual oxidation upon exposure to air and light, a common characteristic of aminophenol-containing structures. For most applications, minor color variations should not significantly impact the compound's intrinsic solubility, which is primarily governed by pH. However, for sensitive assays, using a higher purity, off-white solid is recommended to ensure reproducibility.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable, step-by-step protocols to address specific solubility problems encountered in the lab.

Problem 1: My this compound will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).

Cause: You are attempting to dissolve the compound near its isoelectric point, where its aqueous solubility is at a minimum. The neutral molecule prefers to interact with itself rather than with water, leading to poor dissolution or suspension.

Solution: Prepare a high-concentration stock solution in either acidic or basic conditions and then dilute it into your final neutral buffer. The small amount of acid or base added during dilution will be neutralized by the buffer, and the compound should remain soluble if the final concentration is below its solubility limit at that pH.

Protocol 2.1: Systematic pH Adjustment for Solubilization

This protocol describes the primary and most effective method for solubilizing this compound in aqueous media.

Objective: To prepare a concentrated aqueous stock solution by forming a soluble salt.

Method A: Acidic Stock Preparation (Target pH < 4.0)

  • Weigh: Weigh the desired amount of this compound powder.

  • Add Water: Add a portion of the final desired volume of purified water (e.g., add 8 mL for a final volume of 10 mL). The compound will likely form a slurry.

  • Acidify: While stirring, add 1 M HCl dropwise. Monitor the solution. As the pH drops below 5, the solid will begin to dissolve as the cationic pyridinium salt is formed.

  • Clarify: Continue adding acid until the solution is completely clear. Check the pH to ensure it is below 4.0.

  • QS to Volume: Add purified water to reach the final desired volume and mix thoroughly.

  • Final Use: This acidic stock can now be diluted into your buffered experimental medium. The buffer capacity of the medium should be sufficient to bring the pH back to the desired range.

Method B: Basic Stock Preparation (Target pH > 11.0)

  • Weigh: Weigh the desired amount of this compound powder.

  • Add Water: Add a portion of the final desired volume of purified water (e.g., 8 mL for a final 10 mL).

  • Alkalinize: While stirring, add 1 M NaOH dropwise. As the pH rises above 10.5, the solid will dissolve as the anionic phenolate salt is formed.

  • Clarify: Continue adding base until the solution is completely clear. Check the pH to ensure it is above 11.0.

  • QS to Volume: Add purified water to reach the final desired volume and mix thoroughly.

  • Final Use: Dilute this basic stock into your final buffered medium.

Problem 2: My compound precipitates when I add my acidic/basic stock to my neutral cell culture media.

Cause: This happens for one of two reasons:

  • Insufficient Buffering: The small volume of your stock solution overwhelmed the buffering capacity of your media, shifting the pH into the isoelectric (insoluble) range.

  • Exceeded Solubility Limit: The final concentration of the compound in the media is higher than its solubility limit at the final pH, even if the pH is correct.

Solution:

  • Verify the pH of the final solution after adding the stock. If it has shifted significantly, your media has insufficient buffering capacity.

  • Perform a serial dilution. Prepare a lower concentration of your final solution. If it remains clear, you have likely exceeded the solubility limit at the higher concentration.

  • Consider adding a low percentage of a co-solvent like DMSO to the final medium, if experimentally permissible, to increase solubility.

Problem 3: I cannot use pH adjustment. How can I dissolve the compound?

Cause: The experimental conditions (e.g., unbuffered system, pH-sensitive assay) prohibit the use of acidic or basic solutions.

Solution: Use polar organic solvents or co-solvent systems. While quantitative solubility data in various solvents is not widely published, a screening approach can quickly identify a suitable system.

Protocol 2.2: Co-Solvent & Organic Solvent Screening

Objective: To find a suitable solvent system for this compound without pH adjustment.

Materials:

  • This compound

  • Test solvents (See Table 2 for suggestions)

  • Vortex mixer

  • Small vials

Procedure:

  • Dispense: Weigh a small, equal amount of the compound (e.g., 2 mg) into several different vials.

  • Add Solvent: To each vial, add a fixed volume of a different solvent (e.g., 200 µL). This corresponds to an initial target concentration of 10 mg/mL.

  • Mix: Cap the vials and vortex vigorously for 2-3 minutes. Use sonication if available to aid dissolution.

  • Observe: Visually inspect each vial for dissolution.

    • Clear Solution: The compound is soluble at ≥10 mg/mL in this solvent.

    • Suspension/Insoluble: The compound is not soluble at 10 mg/mL.

  • Titrate (for insoluble samples): If the compound did not dissolve, add additional solvent in fixed increments (e.g., 200 µL at a time), vortexing after each addition, until the solid dissolves. Record the final volume to estimate the solubility.

  • Select: Choose the solvent that dissolves the compound at the highest concentration and is most compatible with your downstream application. DMSO and ethanol are common first choices.

Section 3: Data Summaries & Visualizations
Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource / Comment
Molecular Formula C₅H₆N₂O[4]
Molecular Weight 110.11 g/mol [4]
Appearance White to light yellow/gray crystalline solid[1][2]
pKa₁ (Ring N) ~5.0 (Estimated)Estimated based on related structures like 3-hydroxypyridine.
pKa₂ (Hydroxyl) ~10.5 (Predicted)[1][3]
Aqueous Solubility Lowest at neutral pH. High at pH < 4 and pH > 11.Amphoteric nature.
Organic Solubility Soluble in polar solvents like ethanol and DMSO.[1]

Table 2: Suggested Solvents for Initial Solubility Screening (Ranked by General Utility)

SolventTypeRationale & Use Case
1 M HCl (aq) Acidic AqueousPrimary Method. Forms a highly soluble cationic salt. Ideal for aqueous stocks.
1 M NaOH (aq) Basic AqueousPrimary Method. Forms a highly soluble anionic salt. Ideal for aqueous stocks.
DMSO Polar AproticExcellent for high-concentration organic stocks. Generally compatible with cell culture up to ~0.5%.
Ethanol (EtOH) Polar ProticGood for moderate concentration stocks. Can be used in co-solvent systems with water.
Methanol (MeOH) Polar ProticSimilar to ethanol, but higher volatility and toxicity.
Water Polar ProticUse only if a very low concentration is needed or if pH can be adjusted.
Visualizations

Figure 1: pH-dependent ionization and its effect on the water solubility of this compound.

G start Start: Need to dissolve This compound is_aqueous Is an aqueous system required? start->is_aqueous can_ph_change Is pH adjustment permissible? is_aqueous->can_ph_change Yes use_organic Use DMSO or Ethanol (See Protocol 2.2) is_aqueous->use_organic No use_ph Use pH Adjustment (See Protocol 2.1) Target pH < 4 or pH > 11 can_ph_change->use_ph Yes try_cosolvent Try Co-Solvent System (e.g., Water/EtOH) or low % DMSO (See Protocol 2.2) can_ph_change->try_cosolvent No

Figure 2: Troubleshooting workflow for selecting a suitable solvent system.

Section 4: References
  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved from [Link]

  • ResearchGate. (2010). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

  • PubMed. (2012). Prediction of 3-hydroxypyridin-4-one (HPO) hydroxyl pKa values. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Amino-5-hydroxypyridine. This molecule is a valuable building block in medicinal chemistry and materials science. This guide is designed to provide in-depth, practical advice to navigate the complexities of its synthesis, troubleshoot common issues, and answer frequently asked questions.

Overview of Synthetic Strategies

Scaling up the synthesis of this compound requires a robust and reproducible synthetic route. While several methods exist, a common and well-documented pathway proceeds through the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by diazotization to yield 5-hydroxy-2-nitropyridine, and a final reduction step. Another viable route involves the protection and subsequent functionalization of 2-amino-5-bromopyridine.[1][2][3]

This guide will focus on the nitration/diazotization/reduction pathway due to the prevalence of its intermediates and the common challenges it presents during scale-up.

Core Synthesis Workflow

The diagram below illustrates the key transformations in the most common synthetic route.

Synthesis_Workflow A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (H2SO4, HNO3) C 5-Hydroxy-2-nitropyridine B->C Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) D This compound C->D Reduction (e.g., H2, Pd/C) Troubleshooting_Reduction start Reduction of 5-hydroxy-2-nitropyridine is failing q1 Is the reaction sluggish or incomplete? start->q1 q2 Are there multiple unexpected byproducts? start->q2 q1->q2 No sol1 Increase H2 pressure. Increase catalyst loading (Pd/C). Check substrate for impurities (catalyst poisons). q1->sol1 Yes sol2 Lower reaction temperature. Consider a more selective reducing agent (e.g., SnCl2). Verify starting material purity. q2->sol2 Yes sol3 Try transfer hydrogenation (e.g., Ammonium Formate, Pd/C). q2->sol3 No, but hydrogenation is not ideal

Caption: A decision tree for troubleshooting the final reduction step.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of this compound? A1: It is typically a white to light yellow or tan crystalline solid. [4]Aminophenols and their derivatives can be susceptible to oxidation, especially in the presence of air and light, which can cause them to darken over time. For long-term storage, it is advisable to keep the material in a tightly sealed, opaque container under an inert atmosphere (like nitrogen or argon) and refrigerated.

Q2: What are the best methods for purifying the final product? A2: Purification can be challenging due to the compound's polarity and amphoteric nature.

  • Recrystallization: A common method is recrystallization from a solvent mixture like ethanol/water or methanol/toluene.

  • Column Chromatography: If significant impurities are present, silica gel chromatography can be used. However, the polar nature of the compound may cause streaking. Using a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to suppress tailing) is recommended.

  • Ion-Exchange Chromatography: For removing ionic impurities or for large-scale purification, ion-exchange chromatography can be a powerful technique. [5] Q3: What analytical techniques are essential for confirming the product's identity and purity? A3: A combination of techniques is essential for a self-validating protocol:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing fraction purity during chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is a good indicator of purity. The literature melting point for 2-hydroxy-5-nitropyridine (an intermediate) is around 188-191 °C. [6] Q4: Are there any specific safety precautions for this synthesis? A4: Yes, several steps require careful handling:

  • Nitration: Mixed nitric and sulfuric acids are highly corrosive and the reaction is very exothermic. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a quenching solution (like sodium bicarbonate) ready.

  • Diazotization: Sodium nitrite is toxic. Diazonium salt intermediates can be explosive when isolated and dry. They should always be kept in solution and used immediately.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction vessel is properly purged with an inert gas before and after the reaction, and use intrinsically safe equipment.

Detailed Experimental Protocol

This section provides a representative, multi-step protocol. Note: This is a generalized procedure and should be optimized for your specific laboratory conditions and scale.

Step Procedure Key Parameters & Data
1. Nitration 1. Charge a reaction vessel with concentrated H₂SO₄ and cool to 0-5 °C. 2. Slowly add 2-aminopyridine in portions, maintaining the temperature below 10 °C. 3. Add a pre-mixed solution of H₂SO₄ and HNO₃ dropwise, keeping the temperature below 10 °C. 4. After addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. 5. Cool the reaction and carefully pour it onto crushed ice. 6. Neutralize with a base (e.g., NH₄OH or NaOH solution) to precipitate the product. 7. Filter, wash with water, and dry to obtain 2-amino-5-nitropyridine.Reagent Ratio: 1 eq. 2-aminopyridine, 4-5 eq. H₂SO₄, 1.1 eq. HNO₃. Temperature: Addition at <10 °C, reaction at 50-60 °C. Yield (Typical): 60-75%.
2. Diazotization 1. Suspend 2-amino-5-nitropyridine in dilute H₂SO₄ and cool to 0-5 °C. 2. Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. 3. Stir at 0-5 °C for 30-60 minutes after addition is complete. 4. Slowly warm the reaction mixture to 60-70 °C and hold until gas evolution ceases. 5. Cool, filter the precipitated solid, wash with cold water, and dry to obtain 5-hydroxy-2-nitropyridine.Reagent Ratio: 1 eq. amine, 3-4 eq. H₂SO₄, 1.2 eq. NaNO₂. Temperature: Addition at <5 °C, hydrolysis at 60-70 °C. Yield (Typical): 55-70%.
3. Reduction 1. Charge an autoclave or hydrogenation vessel with 5-hydroxy-2-nitropyridine, a solvent (e.g., Ethanol), and 5-10% Pd/C catalyst (5% w/w). 2. Purge the vessel with N₂ and then fill with H₂ gas to the desired pressure (e.g., 50 psi). 3. Heat the mixture to 40-50 °C and stir until H₂ uptake ceases (monitor by pressure drop). 4. Cool, purge with N₂, and filter the mixture through Celite® to remove the catalyst. 5. Evaporate the solvent under reduced pressure to yield crude this compound. 6. Purify by recrystallization.Catalyst: 5-10% Pd/C. Pressure: 1-4 bar (atm to 50 psi). Temperature: 25-50 °C. Yield (Typical): 85-95%. [7]

References

  • ChemicalBook: this compound Synthesis.
  • Google Patents (CN105175321A): Synthesis method of this compound. Describes a multi-step synthesis starting from 2-amino-5-bromo(iodo)pyridine involving protection, substitution, and deprotection steps. Source
  • ChemicalBook: this compound Product Information. Details a specific procedure for synthesizing the target compound from 5-(benzyloxy)
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  • ResearchGate: Synthesis of this compound via Demethoxylation.
  • EvitaChem: this compound Product Page. Provides physical and chemical properties, including appearance and solubility. Source
  • Google Patents (US3931201A): Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • ResearchGate: Synthesis of 2-Amino-5-bromopyridine. Details the synthesis of a key starting material via acylation, bromination, and hydrolysis of 2-aminopyridine. Source
  • Google Patents (CN110746345B): Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. Although for a different target, it details multi-step synthetic operations on functionalized pyridines. Source
  • European Patent Office: Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Chandrappa, M., et al. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(10), 2119-2122. Provides insights into challenges and modifications for bulk heterocyclic synthesis. Source
  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. Explains the theory behind regioselectivity in 2-aminopyridine nitration, introducing the concept of "electric hindrance". Source
  • Dissertation: Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Details optimized conditions for acylation, nitration, reduction, and other steps in a multi-step pyridine synthesis. Source
  • Lee, Y. C., et al. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 199(2), 247-252.
  • ResearchGate: Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.
  • Digital Commons @ NJIT: A study of the mixed acid nitration of 2-amino-5-chloropyridine. A thesis discussing the exothermic nature and control of nitration reactions on aminopyridine systems. Source
  • Google Patents (CN104447522A): Preparation method of 5-nitro-2-aminopyridine.
  • ResearchGate: Nitration of 2‐R‐4‐aminopyridines.
  • Google Patents (CN112745259A): One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Sigma-Aldrich: 2-Hydroxy-5-nitropyridine Product Information.
  • ACS Publications: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. A review covering modern, selective methods for nitro group reduction. Source
  • Tokyo Chemical Industry: 2-Hydroxy-5-nitropyridine Product Information.
  • Google Patents (CN102040554A): Method for preparing 2-chloro-5-nitropyridine.
  • DuPont: Peptide Purification. Discusses general large-scale purification techniques, including chromatography for removing salts and impurities. Source
  • YouTube (Bio-Rad): Purification of DNA Oligonucleotides using Anion Exchange Chromatography. Explains the principles of using anion exchange chromatography for purifying complex biological molecules, a technique applicable to polar organic molecules. Source
  • NIH National Library of Medicine: Development of an Immunoaffinity Method for Purification of Streptokinase.

Sources

Technical Support Center: Catalyst Selection for 2-Amino-5-hydroxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of catalytic reactions involving 2-Amino-5-hydroxypyridine. This molecule is a valuable building block in pharmaceutical and materials science, but its bifunctional nature—possessing both a nucleophilic amino group and a coordinating pyridine nitrogen—presents unique challenges for catalyst selection and optimization.

This guide is structured as a series of troubleshooting questions and FAQs, designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common experimental hurdles.

General FAQs: Understanding the Substrate

Q1: What makes this compound a "challenging" substrate in catalytic reactions?

A1: The primary difficulty arises from its electronic structure. This compound contains two Lewis basic sites: the pyridine ring nitrogen and the exocyclic amino group. Both lone pairs of electrons can coordinate strongly to the metal center of a catalyst (e.g., palladium, rhodium). This coordination can lead to:

  • Catalyst Inhibition/Poisoning: The substrate can act as a ligand, binding to the catalyst's active sites and preventing it from participating in the desired catalytic cycle.[1][2][3] This is a common cause of low or no conversion.

  • Altered Reactivity: The electron-donating nature of the amino group can decrease the reactivity of adjacent C-X bonds (where X is a halide) towards crucial steps like oxidative addition in cross-coupling reactions.[2]

  • Side Reactions: The presence of multiple nucleophilic sites can lead to undesired side reactions if not properly controlled.

Troubleshooting Guide by Reaction Type

Part 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

Cross-coupling reactions are fundamental for C-C and C-N bond formation. However, with this compound, success hinges on choosing a catalyst system that can overcome the inherent inhibitory effects of the substrate.

Q2: My Suzuki-Miyaura coupling with a 2-amino-5-halopyridine is failing or giving very low yields. What's the first thing I should investigate?

A2: The first and most critical area to investigate is your catalyst system , specifically the combination of the palladium precursor and the ligand. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this class of substrate because the ligands are not robust enough to prevent the aminopyridine from deactivating the palladium center.[3]

Causality: The issue is almost always catalyst inhibition. The solution is to use a ligand that is both sterically bulky and highly electron-donating.

  • Steric Bulk: A large ligand physically shields the palladium center, making it more difficult for the aminopyridine substrate to bind in a non-productive, inhibitory manner.

  • Electron-Donating Character: An electron-rich ligand increases the electron density on the palladium, which promotes the rate-limiting oxidative addition step and helps keep the catalytic cycle moving forward.[4]

Recommended Action Plan:
  • Switch to a Modern Ligand: Employ bulky, electron-rich phosphine ligands, often referred to as "Buchwald Ligands." These are specifically designed for challenging substrates.[2][5]

  • Use a Pre-catalyst: Modern pre-catalysts (e.g., G3 or G4 palladacycles) are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂. They provide a more stable and active catalytic species.[6]

  • Optimize the Base: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. Stronger bases like K₃PO₄ can also be beneficial but may promote side reactions. Ensure the base is fresh, dry, and finely powdered.[2]

Data Summary: Recommended Catalyst Systems for Suzuki Coupling
Catalyst/Ligand SystemTypical Loading (mol%)Recommended BaseCommon SolventsKey Advantages
XPhos Pd G3 / XPhos1 - 3K₃PO₄, K₂CO₃Dioxane/H₂O, TolueneExcellent for sterically hindered and electron-rich substrates.[2]
SPhos Pd G3 / SPhos1 - 3K₃PO₄, Cs₂CO₃Dioxane/H₂O, TolueneHigh activity for challenging aryl chlorides and pyridines.[2]
RuPhos Pd G3 / RuPhos1 - 3K₃PO₄, Cs₂CO₃Dioxane/H₂OEffective for a broad range of heteroaryl couplings.[2]
Pd₂(dba)₃ + ligand2 - 5K₃PO₄, K₂CO₃Dioxane, Toluene, THFMore traditional but requires careful setup to ensure active catalyst formation.[5]
Q3: I'm seeing significant amounts of dehalogenation and protodeboronation in my Suzuki reaction. How can I minimize these side reactions?

A3: These are common side reactions that compete with the desired cross-coupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by aqueous bases.[7]

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or MIDA boronates instead of boronic acids.[2] Alternatively, switching to anhydrous reaction conditions can suppress this pathway.

  • Dehalogenation: The starting halide is replaced by a hydrogen atom.

    • Solution: Ensure your solvents are not a source of hydrides (e.g., some alcohols can be problematic). Optimizing the reaction time to be just long enough for product formation can also minimize this side reaction.[2]

Workflow: Troubleshooting Low Yield in Suzuki Coupling

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low/No Yield Observed catalyst Is the Catalyst System Optimized? (e.g., XPhos, SPhos) start->catalyst base Is the Base Correct? (Fresh, Dry, Finely Powdered) catalyst->base No switch_ligand Action: Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst->switch_ligand Yes conditions Are Conditions Anhydrous/Degassed? base->conditions No screen_bases Action: Screen Bases (K3PO4, Cs2CO3, K2CO3) base->screen_bases Yes degas Action: Ensure Rigorous Degassing and Use Anhydrous Solvents conditions->degas Yes success Reaction Optimized conditions->success No use_precatalyst Action: Use a Pre-catalyst (e.g., G3 Palladacycle) switch_ligand->use_precatalyst use_precatalyst->success screen_bases->success degas->success G start Define Hydrogenation Goal q1 What is the target transformation? start->q1 debenzylation O-Debenzylation to reveal -OH q1->debenzylation Deprotection ring_sat Pyridine Ring Saturation q1->ring_sat Ring Reduction other_reduction Other FG Reduction (e.g., -NO2) q1->other_reduction Other cat_pdc Use Pd/C Catalyst (1-3 atm H2) debenzylation->cat_pdc cat_rh Use Rhodium Catalyst (e.g., Rh2O3, >5 atm H2) ring_sat->cat_rh cat_other Select catalyst based on functional group (e.g., Pd/C for -NO2) other_reduction->cat_other

Caption: Decision tree for hydrogenation catalyst selection.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Amino-5-halopyridine

This protocol is a starting point and should be optimized for specific substrates.

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-amino-5-halopyridine (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. [6]3. Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%). [6]4. Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. [6]5. Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [3]8. Purification: Purify the crude product by flash column chromatography.

Protocol 2: O-Debenzylation of 2-Amino-5-(benzyloxy)pyridine

This protocol is adapted from a known synthesis of this compound. [8]

  • Reaction Setup: To a suitable reaction vessel (e.g., a Parr shaker bottle or a flask with a balloon), add the 2-amino-5-(benzyloxy)pyridine (1.0 equiv) and a suitable solvent such as ethanol or an ethanol/toluene mixture. [8]2. Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, typically 53% water wet) to the mixture. The amount can range from 1-5 mol% of palladium relative to the substrate. [8]3. Inerting: Seal the vessel and purge the headspace with an inert gas (Nitrogen or Argon) before introducing hydrogen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 atm or ~0.2 MPa). For a lab-scale flask, a hydrogen-filled balloon is often sufficient. [8]5. Reaction: Stir the reaction vigorously at room temperature (or slightly elevated, e.g., 25 °C) for several hours (e.g., 4 hours). [8]6. Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar product spot indicates completion.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the filter cake with the reaction solvent (e.g., ethanol). [8]8. Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. [8]

References

  • Technical Support Center: Catalyst Deactivation in Reactions with 2-Amino-4-cyclopropylbenzonitrile - Benchchem.
  • This compound synthesis - ChemicalBook.
  • Catalyst deactivation Common causes - AmmoniaKnowHow.
  • Buy this compound (EVT-463236) | 55717-46-9 - EvitaChem.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A.
  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem.
  • Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine - Benchchem.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions - Benchchem.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.

Sources

Validation & Comparative

A Senior Application Scientist’s Comparative Guide to the Purity Analysis of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a pivotal intermediate in pharmaceutical synthesis, the purity of 2-Amino-5-hydroxypyridine is not merely a quality metric; it is a cornerstone of the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Impurities stemming from synthesis, degradation, or storage can introduce unforeseen toxicological risks and compromise therapeutic outcomes. This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of this compound, grounded in the principles of chromatographic separation and spectroscopic analysis. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a comparative framework to guide researchers and drug development professionals in selecting the most appropriate technique for their objectives.

Understanding the Analyte and Potential Impurities

This compound is a polar, heterocyclic aromatic compound featuring both a basic amino group and an acidic hydroxyl group. Its analytical behavior is dictated by these functional groups, which are susceptible to pH changes and can participate in hydrogen bonding.

Potential impurities are often related to the synthetic route employed. Common syntheses start from precursors like 2-amino-5-bromopyridine or 5-(benzyloxy)pyridin-2-amine.[2][3] This knowledge allows us to anticipate potential process-related impurities, including:

  • Starting Materials: Unreacted 2-amino-5-bromopyridine.

  • Intermediates: Incompletely deprotected precursors, such as 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1yl)pyridine.[4]

  • Isomeric Impurities: Positional isomers like 2-Amino-3-hydroxypyridine.[5]

  • Byproducts: Compounds formed from side reactions, such as dihydroxypyridines.[6][7]

  • Degradation Products: Oxidized or polymerized species formed during synthesis or storage.

A robust analytical method must be able to separate the main component from these structurally similar compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the purity and assay determination of polar organic molecules like this compound.[1] Its high resolving power, sensitivity, and quantitative accuracy make it the industry-standard method.

The Rationale Behind the Method:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC. Its nonpolar nature provides effective retention for a wide range of compounds. The polar this compound is retained just enough to allow for excellent separation from less polar and more polar impurities under aqueous-organic mobile phase conditions.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (Mobile Phase A) and an organic modifier like acetonitrile (Mobile Phase B) is optimal. The buffer is critical. Using an acidic buffer (e.g., phosphate or formate at pH ~3.0) protonates the basic amino group, ensuring a single ionic state and preventing peak tailing, a common issue with basic analytes.[8]

  • Detection: The pyridine ring is an excellent chromophore, making UV detection highly effective and sensitive. A photodiode array (PDA) detector is preferable as it can acquire spectra across a range of wavelengths, which aids in peak purity assessment and impurity identification.

Experimental Protocol: RP-HPLC for Purity of this compound

This protocol is designed to be self-validating through a rigorous system suitability test (SST).

  • Instrumentation and Materials:

    • HPLC System with a gradient pump, autosampler, column thermostat, and PDA detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Chemicals: Acetonitrile (HPLC Grade), Orthophosphoric Acid (ACS Grade), Water (HPLC Grade), this compound Reference Standard.

  • Preparation of Solutions:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of orthophosphoric acid in water. Filter and degas.

    • Mobile Phase B: Acetonitrile. Filter and degas.

    • Diluent: A 50:50 (v/v) mixture of Water and Acetonitrile.

    • Standard Solution (0.05 mg/mL): Accurately weigh ~5 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Injection Vol. | 5 µL | | Detection | 240 nm | | Gradient Elution | Time (min) | % Mobile Phase B | | | 0 | 5 | | | 20 | 70 | | | 25 | 70 | | | 25.1 | 5 | | | 30 | 5 |

  • System Suitability Test (SST):

    • Before sample analysis, inject the Standard Solution five times. The system is deemed suitable if the following criteria are met:

      • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.[1]

      • Theoretical Plates: Not less than 3000.[1]

      • Relative Standard Deviation (RSD): The RSD for the peak area of the five replicate injections must be ≤ 2.0%.[1]

  • Analysis:

    • Inject the Sample Solution in duplicate.

    • Calculate the percentage purity using the area normalization method. Identify impurities based on their relative retention time (RRT) compared to the main peak.

Alternative and Complementary Analytical Techniques

While HPLC is the primary choice for quantitative purity assessment, other techniques offer unique advantages, particularly for impurity identification and structural confirmation.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase. For amine-containing compounds, specialized columns are often required to achieve good peak shapes.[9][10]

  • Applicability: Direct GC analysis of this compound is challenging due to its low volatility and polar functional groups, which can cause peak tailing and potential thermal degradation in the injector. However, GC is an excellent method for analyzing volatile impurities, such as residual synthesis solvents (e.g., toluene, ethanol).[11][12]

  • Methodology: For volatile impurities, headspace GC with a flame ionization detector (FID) is the standard approach. This technique samples the vapor above the sample, avoiding the injection of non-volatile matrix components.

  • Comparison to HPLC: GC is superior for volatile analysis but ill-suited for the primary purity determination of this analyte without derivatization, which adds complexity and potential sources of error.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for molecular structure elucidation and can be used for quantitative analysis (qNMR).[13]

  • Applicability: ¹H NMR provides a unique "fingerprint" of the molecule.[14][15] The chemical shifts and coupling patterns of the protons on the pyridine ring are highly sensitive to the position of substituents. This allows for unambiguous confirmation of the compound's identity and the identification of isomeric impurities.

  • Quantitative NMR (qNMR): By integrating the signals of the analyte against a certified internal standard of known concentration, qNMR can determine the absolute purity of this compound without the need for a specific reference standard of the analyte itself. This is a powerful orthogonal technique to verify the purity value obtained by HPLC.

  • Comparison to HPLC: NMR is less sensitive than HPLC and not suitable for trace analysis. However, its strength lies in providing definitive structural information and an absolute purity value, making it an essential complementary technique.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry.

  • Applicability: LC-MS is the definitive technique for impurity identification. For unknown peaks observed in the HPLC chromatogram, MS provides the molecular weight. Further fragmentation (MS/MS) can reveal structural details of the impurity. This is crucial for genotoxic impurity analysis, where even trace levels must be identified and controlled.[16]

  • Methodology: The HPLC method described above can often be adapted for LC-MS by replacing the non-volatile phosphate buffer with a volatile alternative like formic acid or ammonium formate.[8]

  • Comparison to HPLC-UV: While HPLC-UV quantifies impurities relative to the main peak, LC-MS can identify them, providing critical information for process optimization and safety assessment.

Comparative Summary and Strategic Application

The choice of analytical technique depends on the specific goal of the analysis.

TechniquePrimary ApplicationStrengthsLimitations
RP-HPLC Quantitative Purity & Impurity ProfilingHigh resolution, sensitivity, robust, and reproducible.[1]Requires reference standards for impurity identification; limited structural information.
GC-FID/MS Analysis of Volatile ImpuritiesExcellent for residual solvents and volatile starting materials.[10][12]Not suitable for the non-volatile main analyte without derivatization.
¹H NMR Structural Confirmation & Purity Assay (qNMR)Provides unambiguous structural information; qNMR offers absolute purity without a specific standard.[13]Lower sensitivity than HPLC; not ideal for trace impurity detection.
LC-MS Impurity IdentificationProvides molecular weight and structural fragments of unknown impurities.[16]Quantitative response can be variable; more complex and expensive than HPLC-UV.

Visualizing the Analytical Workflow

A comprehensive purity assessment strategy integrates these techniques in a logical sequence.

G cluster_0 Phase 1: Routine QC & Release cluster_1 Phase 2: Investigation & Characterization Sample This compound Batch Sample HPLC Quantitative Purity by RP-HPLC Sample->HPLC Volatiles Residual Solvents by GC Sample->Volatiles Report Certificate of Analysis (Purity, Impurity Profile) HPLC->Report Unknown Unknown Peak in HPLC? HPLC->Unknown If impurities > threshold Unknown->Report No LCMS Impurity ID by LC-MS Unknown->LCMS Yes NMR_ID Structural Confirmation by NMR LCMS->NMR_ID Final_Report Comprehensive Characterization Report NMR_ID->Final_Report Volatiles->Final_Report

Caption: Integrated workflow for purity analysis of this compound.

G Analyte Purity Assessment of this compound Quant How Much? (Quantitative) Analyte->Quant ID What is it? (Qualitative) Analyte->ID HPLC HPLC (Area %) Quant->HPLC qNMR qNMR (Absolute %) Quant->qNMR LCMS LC-MS (Molecular Weight) ID->LCMS NMR_Spec NMR Spectroscopy (Structure) ID->NMR_Spec GC GC (Volatiles) ID->GC

Caption: Relationship between analytical goals and chosen techniques.

Conclusion

For routine quality control and release testing of this compound, a validated RP-HPLC method is the undisputed gold standard, offering a robust and sensitive platform for quantification. However, a comprehensive purity analysis strategy, particularly during process development and for regulatory submissions, should not rely on a single technique. The true power lies in the orthogonal application of these methods. HPLC defines the impurity profile, LC-MS identifies the unknowns, GC quantifies the volatiles, and NMR provides absolute structural proof and an independent measure of purity. By understanding the strengths and limitations of each technique, researchers can design a scientifically sound, self-validating system that ensures the quality and safety of this critical pharmaceutical intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?.
  • ResearchGate. (2025). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine.
  • ChemicalBook. (2025). This compound | 55717-46-9.
  • LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine.
  • ResearchGate. (2016). Synthesis of this compound via Demethoxylation.
  • ChemicalBook. This compound synthesis.
  • Asian Journal of Chemistry. (2016). Synthesis of this compound via Demethoxylation.
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine.
  • Cosmetic Ingredient Review. (2012). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics.
  • Google Patents. (2015). CN105175321A - Synthesis method of this compound.
  • International Journal of Toxicology. (2012). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics.
  • EvitaChem. Buy this compound (EVT-463236).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine.
  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.

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A Comparative Spectroscopic Guide to the Characterization of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and chemical research, the unambiguous identification and characterization of heterocyclic compounds are paramount. 2-Amino-5-hydroxypyridine is a key pyridine derivative utilized as a building block in the synthesis of various biologically active molecules and serves as an effective antioxidant.[1] Its structural integrity and purity are critical for downstream applications, necessitating robust analytical methods for its characterization. The presence of constitutional isomers, such as 2-Amino-3-hydroxypyridine, which share the same molecular formula (C₅H₆N₂O) but differ in substituent placement, presents a significant analytical challenge.[2][3] Even minor isomeric impurities can alter the pharmacological or chemical properties of the final product.

This guide provides a comprehensive, in-depth analysis of this compound using fundamental spectroscopic techniques: Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and UV-Visible (UV-Vis) spectroscopy. We will delve into the causal relationships between the molecule's structure and its spectral output. By presenting a direct comparison with its closely related isomer, 2-Amino-3-hydroxypyridine, this document offers researchers and drug development professionals a practical framework for definitive structural elucidation and quality control.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

Expertise & Rationale: FTIR spectroscopy is an indispensable tool for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint. For aminohydroxypyridines, FTIR is particularly effective at confirming the presence of hydroxyl (-OH), amino (-NH₂), and pyridine ring (C=C, C=N) functionalities. The precise position of these absorption bands is highly sensitive to the electronic environment, which is dictated by the substitution pattern on the pyridine ring. This sensitivity is the key to differentiating between isomers.

Comparative FTIR Spectral Data

The following table summarizes the key vibrational frequencies for this compound and its isomer, 2-Amino-3-hydroxypyridine.

Vibrational Mode Functional Group This compound (Expected, cm⁻¹) 2-Amino-3-hydroxypyridine (Observed, cm⁻¹) Significance of Difference
O-H StretchHydroxyl (-OH)~3300-3500 (broad)3250[4]The broadness is due to hydrogen bonding. Subtle shifts can indicate differences in intermolecular and intramolecular hydrogen bonding patterns between isomers.
N-H StretchAmino (-NH₂)~3450 (asym), ~3350 (sym)3440 (asym), 3310 (sym)[4]The positions of the asymmetric and symmetric stretches are characteristic of a primary amine. The substitution pattern influences the electron density on the nitrogen, causing slight shifts.
N-H ScissoringAmino (-NH₂)~16301628 (Raman), 1617 (IR)[5]This bending vibration is a strong indicator of the -NH₂ group.
C=C / C=N StretchPyridine Ring~1600-1450~1600-1450A series of complex bands confirms the aromatic pyridine core. The pattern and relative intensities of these bands can form a unique fingerprint for each isomer.
C-O StretchPhenolic C-O~1250~1260-1330The position is influenced by conjugation with the ring, providing another point of comparison.
Interpretation and Discussion

The FTIR spectrum of this compound is distinguished by a collection of characteristic bands. The broad absorption in the 3300-3500 cm⁻¹ region is a clear indication of the O-H stretching vibration, broadened by hydrogen bonding. Immediately adjacent, two sharper peaks corresponding to the N-H asymmetric and symmetric stretches confirm the primary amine.

The key to distinguishing it from 2-Amino-3-hydroxypyridine lies in the subtle yet reproducible shifts in these regions and, most critically, in the "fingerprint region" (below 1500 cm⁻¹). The different placement of the hydroxyl group (para vs. ortho to the amino group) alters the molecule's overall dipole moment and the potential for intramolecular hydrogen bonding. This leads to distinct patterns of C-H bending and ring deformation vibrations, making the spectra of the two isomers reliably distinguishable upon careful comparison.

Experimental Protocol: FTIR Analysis (ATR Method)
  • Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) is powered on and the ATR crystal (e.g., DuraSamplIR II) is clean.[2]

  • Background Scan: With the clean, empty ATR crystal, run a background scan. This is a critical self-validating step that subtracts the absorbance of ambient CO₂ and water vapor from the final sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio. The typical range is 4000–400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

FTIR Analysis Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Scan Acquire Sample Spectrum (16-32 scans) Pressure->Scan Process Process Data (Ratio to Background) Scan->Process Interpret Interpret Spectrum (Identify Peaks) Process->Interpret End End Interpret->End

Caption: Workflow for FTIR analysis using the ATR method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.[6] ¹H NMR provides detailed information about the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For this compound, the distinct electronic environments of the three aromatic protons and five carbons provide a unique and unambiguous fingerprint. The chemical shifts (δ) are dictated by the electron-donating effects of the -NH₂ and -OH groups, and the spin-spin coupling patterns reveal the adjacency of protons on the ring. This high level of detail makes NMR the gold standard for differentiating isomers.

Comparative ¹H NMR Spectral Data

Solvent: DMSO-d₆. The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds allows for the observation of the exchangeable -OH and -NH₂ protons, which might otherwise be broadened or absent in other solvents.

Proton This compound (Predicted δ, ppm) 2-Amino-3-hydroxypyridine (Observed δ, ppm) Multiplicity Coupling (J, Hz)
H6~7.5-7.7~7.2-7.4dJ ≈ 2-3 Hz (meta)
H4~6.8-7.0~6.5-6.7ddJ ≈ 8-9 Hz (ortho), 2-3 Hz (meta)
H3~6.3-6.5-dJ ≈ 8-9 Hz (ortho)
H5-~6.9-7.1tJ ≈ 7-8 Hz
-NH₂~5.0-6.0~5.0-6.0s (broad)-
-OH~8.5-9.5~9.0-10.0s (broad)-

(Note: Predicted values for this compound are based on standard substituent effects on the pyridine ring. Observed data for 2-Amino-3-hydroxypyridine is inferred from available spectra).[7]

Comparative ¹³C NMR Spectral Data
Carbon This compound (Predicted δ, ppm) 2-Amino-3-hydroxypyridine (Predicted δ, ppm) Significance of Difference
C2~155-160~145-150C2 is directly attached to the electron-donating -NH₂ group, resulting in a downfield shift. The adjacent -OH in the isomer provides stronger shielding.
C3~110-115~140-145C3 is shielded in this compound but is deshielded in the isomer due to direct attachment to the -OH group.
C4~120-125~115-120The chemical shift of C4 is influenced by the substituents at the 2 and 5 (or 3) positions.
C5~145-150~118-123C5 is deshielded due to attachment to the -OH group.
C6~130-135~125-130C6 is ortho to the ring nitrogen, leading to a characteristically downfield shift.
Interpretation and Discussion

The ¹H NMR spectrum of this compound is expected to show three distinct signals for the aromatic protons, in contrast to the different pattern for 2-Amino-3-hydroxypyridine. The proton at C6 will appear as a doublet due to meta-coupling with the C4 proton. The C4 proton will be a doublet of doublets, coupling to both the C3 (ortho) and C6 (meta) protons. The C3 proton will be a doublet from ortho-coupling to the C4 proton. This unique set of splitting patterns is a direct consequence of the substituent arrangement and provides an ironclad method for identification.

Similarly, the ¹³C NMR spectrum provides five resolved signals for the pyridine ring carbons. The carbons directly attached to the electronegative oxygen (C5) and nitrogen (C2) atoms are shifted significantly downfield. The stark difference in the chemical shifts, particularly for C3 and C5 between the two isomers, serves as a definitive confirmation of the substituent positions.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz Bruker instrument).[7]

  • Shimming & Tuning: Perform automated or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies. This ensures high resolution and sensitivity.

  • ¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon. This experiment requires a longer acquisition time than the ¹H experiment.

  • Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the TMS reference signal. Integrate the ¹H signals.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve Sample (5-10mg) in DMSO-d6 with TMS Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Tune Tune, Lock, Shim Insert->Tune AcquireH1 Acquire 1H Spectrum Tune->AcquireH1 AcquireC13 Acquire 13C Spectrum Tune->AcquireC13 Process Fourier Transform, Phase & Baseline Correction AcquireH1->Process AcquireC13->Process Calibrate Calibrate to TMS (0 ppm) Process->Calibrate Interpret Assign Peaks & Analyze Coupling Calibrate->Interpret Structure Confirm Structure Interpret->Structure

Caption: General workflow for ¹H and ¹³C NMR analysis.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

Expertise & Rationale: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, the primary absorptions arise from π → π* transitions within the conjugated pyridine ring system. The positions of the amino (-NH₂) and hydroxyl (-OH) groups, both strong auxochromes, significantly influence the energy of these transitions. They extend the conjugation and increase the wavelength of maximum absorbance (λ_max). The specific substitution pattern of an isomer results in a unique λ_max, providing a simple, quantitative method for differentiation and concentration measurement.

Comparative UV-Vis Spectral Data

Solvent: Methanol or Ethanol. The choice of a polar protic solvent is common for these compounds.

Compound λ_max (nm) Electronic Transition
This compound~290-310π → π
2-Amino-3-hydroxypyridine~280-300π → π
2-Aminopyridine~285π → π
3-Hydroxypyridine~278π → π

(Note: Values are estimates based on data for related structures. The exact λ_max is solvent-dependent).[8][9]

Interpretation and Discussion

Both the -NH₂ and -OH groups are electron-donating and cause a bathochromic (red) shift in the λ_max compared to unsubstituted pyridine. In this compound, the para-relationship between the electron-donating amino group and the ring nitrogen, along with the hydroxyl group, creates a highly conjugated system. This is expected to result in a longer λ_max compared to 2-Amino-3-hydroxypyridine, where the substituents are ortho and meta to each other. This difference in λ_max, though potentially small, is readily measurable with a standard spectrophotometer and can be used as a quick identity check or for quantitative analysis via the Beer-Lambert law.

Experimental Protocol: UV-Vis Analysis
  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol). From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrument Setup: Turn on the spectrophotometer (e.g., Evolution 300) and allow the lamps to warm up and stabilize.[8]

  • Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a blank or "zero" scan to subtract the absorbance of the solvent and cuvette. This is a crucial self-validating step.

  • Sample Measurement: Rinse the cuvette with the dilute sample solution, then fill it and place it back in the instrument.

  • Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) from the resulting spectrum.

UV-Vis Analysis Workflow

UVVis_Workflow cluster_prep Preparation cluster_acq Measurement cluster_analysis Analysis Start Start PrepSol Prepare Dilute Solution (Known Concentration) Start->PrepSol Blank Blank Spectrometer with Pure Solvent PrepSol->Blank Measure Measure Sample Absorbance Blank->Measure Acquire Acquire Spectrum (200-400 nm) Measure->Acquire Identify Identify λmax Acquire->Identify End End Identify->End

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Conclusion

The characterization of this compound is effectively and comprehensively achieved through a multi-technique spectroscopic approach. FTIR provides rapid confirmation of essential functional groups, UV-Vis offers a straightforward method for identity verification and quantification based on electronic structure, and NMR delivers an unparalleled, high-resolution map of the molecular architecture.

While each technique offers valuable information, it is their collective power that enables the unambiguous differentiation of this compound from its constitutional isomers, such as 2-Amino-3-hydroxypyridine. The distinct fingerprints generated in the IR, the unique chemical shifts and coupling constants in the NMR, and the specific λ_max in the UV-Vis spectrum provide a robust and self-validating analytical package. This guide equips researchers with the foundational knowledge and practical protocols necessary to ensure the identity, purity, and quality of this important chemical entity.

References

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  • Arjunan, V., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-94.
  • NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook.

Sources

A Comparative Guide to Developing and Validating a Robust HPLC Method for 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical intermediates is non-negotiable. 2-Amino-5-hydroxypyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and a compound with noted antioxidant properties, is no exception.[1] Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive, experience-driven framework for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, benchmarked against UV-Visible Spectrophotometry. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigor.[2][3][4]

The Analytical Challenge: Why HPLC is the Gold Standard

This compound is a polar aromatic compound. While techniques like UV-Visible Spectrophotometry can confirm its presence and offer a quantitative estimate, they lack specificity. A simple absorbance reading cannot distinguish the target analyte from structurally similar impurities or degradation products that may possess similar chromophores. This is where HPLC, particularly Reversed-Phase HPLC (RP-HPLC), demonstrates its superiority. By separating components of a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase, HPLC provides a detailed purity profile, making it the industry-standard method for this application.[5]

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis. Here, we compare the proposed HPLC method with UV-Visible Spectrophotometry for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryTypical ICH Q2(R2) Acceptance Criteria
Specificity High; excellent separation of the analyte from potential impurities and degradation products.Low; high potential for interference from other UV-absorbing compounds in the sample matrix.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[2][6]
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.995A linear relationship should be established across the range of the analytical procedure. A correlation coefficient > 0.99 is generally acceptable.[7]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] Typically 98-102% for assay.
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0%Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0%Repeatability (intra-assay precision) and intermediate precision should be assessed. RSD values are expected to be low, often ≤ 2%.[6]
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Low (ng/mL range)High (µg/mL range)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

Developing a Robust RP-HPLC Method for this compound

The following proposed method is based on established principles for the analysis of aminopyridine derivatives and serves as a robust starting point for method development and validation.[8][9][10]

Proposed Chromatographic Conditions
ParameterRecommended ConditionJustification
HPLC System Quaternary Gradient Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD)A DAD is crucial for assessing peak purity and selecting the optimal detection wavelength.
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeThe C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent retention for moderately polar compounds like this compound.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH adjusted to ~3.0)The acidic pH suppresses the ionization of residual silanols on the silica backbone of the stationary phase, leading to improved peak shape. Phosphoric acid is a common, non-volatile buffer suitable for UV detection.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 5% B to 95% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibrationA gradient elution is necessary to ensure that both polar and non-polar impurities are eluted from the column in a reasonable time, providing a comprehensive purity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength ~280 nm (To be confirmed by DAD analysis of a standard)Based on the UV spectra of related aminopyridine compounds, this wavelength should provide good sensitivity. A DAD will allow for the determination of the λmax for optimal signal-to-noise.[11][12]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Using a diluent with a similar composition to the initial mobile phase ensures good peak shape.

A Step-by-Step Guide to Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following protocol outlines the key experiments required by the ICH Q2(R2) guideline.

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Validation Experiments cluster_reporting Phase 3: Reporting P1 Method Development & Optimization P2 Prepare Validation Protocol P1->P2 P3 System Suitability Testing (SST) P2->P3 V1 Specificity / Stress Testing P3->V1 Proceed if SST passes V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ Determination V4->V5 V6 Robustness V5->V6 R1 Data Analysis & Evaluation V6->R1 R2 Prepare Validation Report R1->R2

Caption: A typical workflow for the validation of an HPLC method.

System Suitability

Purpose: To ensure the chromatographic system is performing adequately for the intended analysis. Procedure:

  • Prepare a standard solution of this compound at a concentration of approximately 100 µg/mL.

  • Inject the standard solution six times.

  • Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates. Acceptance Criteria:

  • RSD of peak area: ≤ 2.0%

  • Tailing factor: 0.8 - 1.5

  • Theoretical plates: ≥ 2000

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, and matrix components. Procedure:

  • Forced Degradation: Subject the this compound sample to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.

  • Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Use a DAD to assess peak purity of the main peak in the stressed samples. Acceptance Criteria:

  • The method should resolve the this compound peak from all degradation product peaks and any other potential interferences.

  • The peak purity angle should be less than the peak purity threshold, indicating no co-eluting peaks.

Linearity and Range

Purpose: To demonstrate a direct proportional relationship between concentration and detector response over a specified range. Procedure:

  • Prepare a series of at least five standard solutions of this compound covering the expected range of the analysis (e.g., 50% to 150% of the target concentration, which could be 20 µg/mL to 120 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. Acceptance Criteria:

  • Correlation coefficient (R²): ≥ 0.999

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm linearity.

Accuracy

Purpose: To determine the closeness of the test results to the true value. Procedure:

  • Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level and analyze them.

  • Calculate the percentage recovery for each sample. Acceptance Criteria:

  • Mean % Recovery: 98.0% - 102.0% at each concentration level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Procedure:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for the results of each set of analyses and for the combined data. Acceptance Criteria:

  • RSD for Repeatability: ≤ 1.0%

  • RSD for Intermediate Precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Procedure:

  • These can be determined based on the signal-to-noise ratio.

    • LOD: Signal-to-Noise ratio of 3:1

    • LOQ: Signal-to-Noise ratio of 10:1

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. Acceptance Criteria:

  • The LOQ must be demonstrated to have acceptable precision and accuracy.

Robustness

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure:

  • Vary critical chromatographic parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase organic composition (± 2%)

  • Analyze a standard solution under each varied condition and evaluate the system suitability parameters. Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria for all tested variations.

Logical Relationship of HPLC Method Validation Parameters

Validation Parameters Logic Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Linearity Linearity Range Range Linearity->Range Linearity->Robustness Range->Accuracy Range->Precision Range->Robustness Accuracy->Precision Accuracy->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Robustness LOD->Robustness LOQ->Robustness

Caption: Interdependence of key HPLC method validation parameters.

Conclusion

This guide provides a comprehensive framework for the development and validation of a robust RP-HPLC method for the purity determination of this compound. By adhering to the principles outlined and grounding the experimental design in the ICH guidelines, researchers, scientists, and drug development professionals can establish a reliable, accurate, and precise analytical method. The inherent specificity of HPLC makes it unequivocally superior to less selective methods like UV-Visible Spectrophotometry for ensuring the quality and consistency of this critical pharmaceutical intermediate. The successful validation of such a method is a cornerstone of regulatory submissions and a testament to scientific integrity in the pharmaceutical industry.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
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  • SAGE Publications. (2020). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-hydroxypyridine. PubChem Compound Summary for CID 28114.
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  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook.
  • Scientific Electronic Library Online. (2012). A simple synthesis of aminopyridines: use of amides as amine source.
  • Science Publishing Group. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • SpectraBase. (n.d.). 2-Amino-3-hydroxypyridine Spectrum.
  • National Center for Biotechnology Information. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.
  • Google Patents. (2015). CN105175321A - Synthesis method of this compound.
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  • PubMed. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
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A Comparative Guide to the Reactivity of 2-Amino-5-hydroxypyridine and 3-Aminophenol for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the choice of a starting scaffold can dictate the feasibility, efficiency, and ultimate success of a synthetic route. Both 2-amino-5-hydroxypyridine and 3-aminophenol are highly versatile bifunctional building blocks, offering multiple reaction sites for molecular elaboration. However, the subtle yet profound difference of a single nitrogen atom in the aromatic core dramatically alters their electronic landscape and, consequently, their chemical reactivity.

This guide provides an in-depth, objective comparison of the reactivity profiles of these two essential intermediates. We will dissect their structural and electronic properties, explore their behavior in key organic transformations with supporting experimental context, and offer field-proven insights to aid researchers in selecting the optimal scaffold for their synthetic targets.

Part 1: Structural and Electronic Foundations of Reactivity

At first glance, this compound and 3-aminophenol share a common feature: an aromatic ring substituted with both an amino (-NH₂) and a hydroxyl (-OH) group. This shared constitution is, however, where the similarity ends. The isosteric replacement of a carbon atom in the benzene ring with a nitrogen atom to form the pyridine ring fundamentally reshapes the molecule's properties.

3-Aminophenol is a classic benzene derivative.[1][2] Both the -NH₂ and -OH groups are powerful electron-donating groups (EDGs) through resonance, significantly activating the benzene ring towards electrophilic attack. Their meta relationship to each other means their activating effects are cooperative, strongly directing incoming electrophiles to the positions ortho and para to each substituent.

This compound , conversely, presents a more complex electronic scenario. While the -NH₂ and -OH groups are also electron-donating, they are appended to an intrinsically electron-deficient pyridine ring. The ring nitrogen acts as an electron-withdrawing group (EWG) through induction, generally deactivating the ring towards electrophilic substitution compared to benzene.[3] Furthermore, 2-hydroxypyridines are known to exist in equilibrium with their pyridone tautomers, a factor that must be considered in its reaction chemistry.[4]

Comparative Physicochemical Properties

A summary of the key properties of these compounds is presented below, highlighting the differences that influence their handling and reactivity.

PropertyThis compound3-Aminophenol
Structure this compound Structure3-Aminophenol Structure
CAS Number 55717-46-9[5][6]591-27-5[1]
Molecular Formula C₅H₆N₂O[5][6]C₆H₇NO[1]
Molecular Weight 110.11 g/mol [5]109.13 g/mol [1]
Appearance White to light yellow crystalline solid[5]White crystals or off-white flakes[1][7]
Melting Point ~116-117 °C[8]~121-124 °C[9][10]
pKa (Amino Group) Not readily available4.37[1][2]
pKa (Hydroxyl Group) ~10.47 (Predicted)[8]9.82[1][2]
Solubility Soluble in polar solvents like water and ethanol[5]Moderately soluble in water, soluble in ethanol[7]

Part 2: A Head-to-Head Comparison of Chemical Reactivity

The divergent electronic natures of the benzene and pyridine rings serve as the primary determinant of their differing reactivities.

Electrophilic Aromatic Substitution (EAS)

This class of reactions most vividly illustrates the contrast between the two molecules.

3-Aminophenol: The benzene ring is highly "electron-rich" due to the potent +R effect of both the hydroxyl and amino groups. This makes the molecule exceptionally reactive towards electrophiles, often proceeding under mild conditions without the need for a Lewis acid catalyst.[11]

  • Regioselectivity: The directing effects of the -OH and -NH₂ groups are synergistic. Electrophilic attack is overwhelmingly favored at the C4 and C6 positions (ortho to one group and para to the other) and to a lesser extent at the C2 position.

  • Reactivity Concerns: The high reactivity can be a double-edged sword. Reactions like halogenation and nitration can easily lead to polysubstitution and oxidative decomposition.[11][12] For instance, treatment with bromine water results in the immediate formation of a white precipitate of 2,4,6-tribromophenol.[11] Controlled monosubstitution often requires careful moderation of reaction conditions (e.g., dilute acids, low temperatures) or protection of the highly activating amino or hydroxyl group (e.g., via acetylation).[12]

This compound: The pyridine ring is inherently "electron-poor" and thus significantly less reactive towards electrophiles than benzene.[3] However, the strong activating effects of the C2-amino and C5-hydroxyl groups can overcome this intrinsic deactivation, allowing EAS to occur under controlled conditions.

  • Regioselectivity: The outcome is a contest between the activating, ortho/para-directing nature of the substituents and the deactivating influence of the ring nitrogen, which directs electrophiles to the C3 and C5 positions. The powerful C2-amino group strongly activates the C3 position, making it a likely site for electrophilic attack.

  • Reaction Conditions: More forcing conditions are typically required compared to 3-aminophenol. For instance, nitration of an unsubstituted pyridine ring requires harsh conditions like potassium nitrate in fuming sulfuric acid at high temperatures.[3] While the substituents on this compound lower this barrier, the conditions will still be more vigorous than for 3-aminophenol.

Senior Scientist's Insight: For synthetic routes demanding electrophilic substitution, 3-aminophenol is the more reactive and straightforward substrate. However, this comes with the challenge of controlling selectivity and avoiding over-reaction. This compound offers a less reactive but potentially more selective scaffold, with the pyridine nitrogen providing an additional synthetic handle for modification (e.g., N-oxidation) to further tune reactivity.[13]

G cluster_0 Electrophilic Substitution: Directing Effects cluster_1 a 3-Aminophenol b Highly Activated Ring (Synergistic EDGs) a->b c Favored Positions: C4, C6 (major) C2 (minor) b->c d This compound e Deactivated Ring (Ring N) Activated by EDGs d->e f Predicted Position: C3 e->f G A 3-Aminophenol B Acetic Anhydride, Pyridine C 3-Acetamidophenol (Protected) A->C 1. Protection D HNO₃ / H₂SO₄, Low Temp. E 4-Nitro-3-acetamidophenol C->E 2. Nitration F Acid Hydrolysis (e.g., HCl, heat) G 4-Nitro-3-aminophenol (Final Product) E->G 3. Deprotection

Caption: Workflow for controlled nitration of 3-aminophenol.

Methodology:

  • Protection: 3-Aminophenol is dissolved in a suitable solvent like pyridine or aqueous acetic acid. Acetic anhydride is added portion-wise at a controlled temperature (e.g., 0-10 °C) to selectively form 3-acetamidophenol. The acetyl group attenuates the powerful activating effect of the amine. [12]2. Nitration: The protected intermediate, 3-acetamidophenol, is then subjected to nitration using a nitrating mixture (e.g., HNO₃ in H₂SO₄) at low temperatures to prevent over-reaction. This directs the nitro group primarily to the position para to the hydroxyl group and ortho to the acetamido group.

  • Deprotection: The resulting nitro-acetamido compound is hydrolyzed using aqueous acid (e.g., refluxing with HCl) to remove the acetyl group, yielding the final 4-nitro-3-aminophenol product. [12] Causality Insight: The initial protection step is critical. Direct nitration of 3-aminophenol leads to a mixture of products and significant oxidative degradation. [12]By temporarily "muting" the amino group's reactivity, we can execute the desired electrophilic substitution with high regioselectivity.

Experimental Protocol 2: Synthesis of this compound from an Activated Precursor

This synthesis showcases the utility of nucleophilic substitution on the pyridine ring, a reaction pathway not readily available for the benzene ring of 3-aminophenol. A common route involves the hydrogenolysis of a protected hydroxyl group. [14][15] Methodology:

  • Starting Material: 5-(Benzyloxy)pyridin-2-amine is used as the precursor. Here, the hydroxyl group is protected as a benzyl ether.

  • Reaction Setup: The precursor is dissolved in a solvent mixture, typically ethanol and toluene, in a pressure-rated vessel (autoclave). A palladium on activated carbon catalyst (10% Pd/C) is added. [15]3. Hydrogenolysis: The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas (e.g., to 0.2 MPa). The reaction mixture is agitated at room temperature for several hours. [15]4. Workup: Upon completion, the catalyst is removed by filtration (e.g., through Celite). The filtrate is concentrated under reduced pressure to yield this compound. This method has been reported to achieve yields as high as 92%. [14][15] Causality Insight: This protocol leverages a different aspect of reactivity. Instead of modifying the ring directly, it involves the cleavage of a protecting group under reductive conditions. The stability of the pyridine core to these conditions allows for the clean deprotection of the hydroxyl functional group. This synthetic route is often more efficient than attempting to directly introduce a hydroxyl group onto a pre-existing aminopyridine. [16]

Part 4: Conclusion and Strategic Application

The choice between this compound and 3-aminophenol is a strategic decision that hinges on the intended synthetic transformations.

  • Choose 3-Aminophenol when your synthesis requires a highly activated, electron-rich aromatic core for electrophilic substitution reactions . It is ideal for building substituted anilines and phenols, but be prepared to implement protective group strategies to manage its high reactivity and ensure regioselectivity. Its role as a precursor to dyes and pharmaceuticals like p-aminosalicylic acid highlights its utility in this domain. [17][18]

  • Choose this compound when your strategy involves leveraging the unique properties of the pyridine ring. This includes nucleophilic substitutions on halogenated derivatives, modifications at the ring nitrogen, or when a more stable, less reactive core is desired. Its presence in biologically active molecules and its use as an antioxidant underscore its value in medicinal chemistry and materials science. [8][14][16] By understanding the fundamental electronic differences and their manifestation in chemical reactions, researchers can harness the distinct personalities of these two scaffolds to design more efficient, elegant, and successful synthetic strategies.

References

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A Comparative Guide to 2-Amino-5-hydroxypyridine and Its Isomeric Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, materials science, and synthetic methodology.[1][2] While the simple isomers—2-, 3-, and 4-aminopyridine—are widely utilized, substituted variants like 2-Amino-5-hydroxypyridine offer a more nuanced reactivity profile and distinct biological properties. This guide provides an in-depth comparison of this compound with its parent aminopyridine isomers. We will dissect their fundamental physicochemical properties, explore their differential reactivity in key synthetic transformations, and evaluate their pharmacological significance. This analysis is grounded in experimental data and includes detailed protocols to empower researchers in drug discovery and chemical development to make informed decisions in scaffold selection and reaction design.

Part 1: Physicochemical Properties - The Foundation of Reactivity and Bioavailability

The subtle placement of amino and hydroxyl groups on the pyridine ring dramatically alters the electronic landscape of the molecule, governing its fundamental properties such as basicity and solubility. These parameters are not merely academic; they directly influence a compound's nucleophilicity, its interaction with biological targets, and its pharmacokinetic profile.

Basicity (pKa): A Tale of Electronic Effects

The basicity of an aminopyridine, quantified by the pKa of its conjugate acid, is a critical predictor of its reactivity. It is determined by the electron density on the endocyclic (ring) nitrogen. The position of the electron-donating amino group dictates this property through a combination of resonance (mesomeric) and inductive effects.

  • 4-Aminopyridine is the strongest base (pKa = 9.17).[3][4][5] The amino group at the para-position powerfully donates electron density to the ring nitrogen via resonance, making the lone pair more available for protonation.[3][6]

  • 2-Aminopyridine exhibits intermediate basicity (pKa = 6.86).[3][4][5] The resonance donation from the ortho-amino group is effective but slightly less so than from the para-position.

  • 3-Aminopyridine is the weakest base (pKa = 6.0), only slightly more basic than pyridine itself.[3][4] From the meta-position, the amino group's electron-donating resonance effect cannot be delocalized onto the ring nitrogen, leaving only a weaker inductive effect.[3]

The following diagram illustrates the resonance contributions that lead to the high basicity of 4-aminopyridine.

Caption: Resonance delocalizes the positive charge in protonated 4-aminopyridine.

Solubility and Tautomerism

The ability of a molecule to dissolve in various media is crucial for both reaction setup and biological administration. The introduction of polar functional groups capable of hydrogen bonding significantly enhances aqueous solubility.

CompoundpKa (Conjugate Acid)Water SolubilityKey Tautomeric Form(s)
2-Aminopyridine 6.86[3][4][5]Soluble (10-50 mg/mL)[7]Amino form predominates over imino[8]
3-Aminopyridine 6.0[3][4]SolubleAmino
4-Aminopyridine 9.17[3][4][5]Soluble (74 g/L)[9][10]Amino form predominates over imino
This compound Est. > 6.86Soluble in polar solvents[11]Amino-hydroxy, Imino-pyridone

Analysis: this compound, with both an amino and a hydroxyl group, is well-suited for hydrogen bonding, making it soluble in polar solvents like water and ethanol.[11] Furthermore, it can exist in multiple tautomeric forms, including the hydroxy-pyridone form, which can influence its coordination chemistry and reactivity in different solvent systems.

Part 2: Comparative Reactivity - A Synthetic Chemist's Perspective

The utility of aminopyridines as synthetic intermediates stems from the reactivity of both the exocyclic amino group and the pyridine ring itself. The electronic properties discussed previously are the primary drivers of this reactivity.

N-Acylation: A Test of Nucleophilicity

The acylation of the exocyclic amino group is a common transformation for installing new functional groups. The reaction rate is directly proportional to the nucleophilicity of the amine, which generally tracks with its basicity.

Reactivity Order: 4-Aminopyridine > 2-Aminopyridine > 3-Aminopyridine

For This compound , the presence of two nucleophilic sites—the amino and hydroxyl groups—introduces the challenge of chemoselectivity. Reaction conditions (e.g., base, solvent, temperature) must be carefully controlled to favor acylation at the desired position. Generally, the amino group is more nucleophilic than the hydroxyl group and will react preferentially under neutral or mildly basic conditions.

Experimental Protocol: Catalytic N-Acylation

This protocol describes a general method for the N-acylation of an aminopyridine using an acid anhydride, catalyzed by 4-aminopyridine or its more potent derivative, 4-(dimethylamino)pyridine (DMAP). The catalyst itself is an example of the high nucleophilicity of the 4-AP scaffold.[12][13][14][15]

  • Reagent Preparation: Dissolve the aminopyridine substrate (1.0 eq) and 4-aminopyridine (0.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (N₂ or Ar).

  • Addition of Acylating Agent: To the stirred solution, add the acid anhydride (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acyl aminopyridine.

Diazotization: Gateway to Diverse Functionality

The primary amino groups of 2- and 4-aminopyridine can be converted to diazonium salts using nitrous acid (generated in situ from sodium nitrite and a strong acid).[3][16] These intermediates are highly valuable but often unstable, hydrolyzing rapidly to the corresponding hydroxypyridines.[16] They serve as a gateway to a variety of functional groups via subsequent reactions (e.g., Sandmeyer, azo coupling).[17][18]

Diazotization_Workflow cluster_input Starting Materials cluster_process Reaction Process cluster_output Products & Subsequent Use Aminopyridine Aminopyridine Substrate Dissolution 1. Dissolve Aminopyridine in HCl (Maintain 0-5 °C) Aminopyridine->Dissolution NaNO2 Sodium Nitrite (NaNO₂) Addition 2. Add NaNO₂ Solution Dropwise (Maintain 0-5 °C) NaNO2->Addition HCl Hydrochloric Acid (HCl) HCl->Dissolution Dissolution->Addition Stirring 3. Stir for 1 hour at 0-5 °C Addition->Stirring Diazonium Pyridyl Diazonium Salt (Unstable Intermediate) Stirring->Diazonium Coupling Azo Coupling (e.g., with Phenols) Diazonium->Coupling In situ use Sandmeyer Sandmeyer Reaction (e.g., Halogenation) Diazonium->Sandmeyer In situ use Hydrolysis Hydrolysis to Hydroxypyridine Diazonium->Hydrolysis In situ use

Caption: General workflow for the diazotization of aminopyridines.

Experimental Protocol: Diazotization of 4-Aminopyridine

This protocol is adapted from procedures for forming diazonium salts from aromatic amines and must be performed with caution due to the potential instability of the product.[18]

  • Acidic Solution: Add 4-aminopyridine (1.0 eq) to a 3M solution of hydrochloric acid (HCl). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred aminopyridine solution, ensuring the temperature remains below 5 °C.

  • Diazonium Formation: Continue stirring the reaction mixture at 0-5 °C for 1 hour. The formation of the diazonium salt is typically observed without precipitation.

  • Subsequent Reaction (In Situ): The resulting diazonium salt solution should be used immediately without isolation. For example, to perform an azo coupling, it can be added slowly to a cold, basic solution of a coupling partner (e.g., 2-naphthol).

  • Product Isolation: After the subsequent reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction after neutralization. Purification is typically achieved by recrystallization.

Palladium-Catalyzed Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals.[19][20] Halogenated aminopyridines are common substrates for this reaction, coupling with boronic acids or esters in the presence of a palladium catalyst and a base.

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the halo-aminopyridine, transmetalation with the activated boronic acid species, and reductive elimination to yield the product and regenerate the catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X(L)₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-R(L)₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R TM_Complex->Product Product Release ArX Ar-X (Halopyridine) ArX->OA_Complex Boronic R-B(OH)₂ + Base Boronic->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Biological and Pharmacological Significance

The structural diversity of aminopyridines translates into a wide range of biological activities, making them privileged structures in drug discovery.[4][21][]

  • Potassium Channel Blockade: 4-Aminopyridine is the most prominent member in this regard. Marketed as Dalfampridine, it is a non-selective voltage-gated potassium (Kv) channel blocker used to improve walking in patients with multiple sclerosis.[4] Its ability to block these channels enhances neurotransmitter release at neuromuscular junctions. 2- and 3-aminopyridine are significantly less potent in this activity.[4]

  • Anticancer and Antimicrobial Activity: Derivatives of all three main isomers have been explored for their potential as anticancer and antimicrobial agents, often acting through diverse mechanisms yet to be fully elucidated.[4][23][24]

  • Antioxidant Properties of this compound: A key distinguishing feature of this compound is its documented role as an effective antioxidant, particularly in preventing the oxidation of human low-density lipoproteins (LDL).[25] This activity is attributed to the electron-rich phenol-like moiety, which can readily donate a hydrogen atom to quench free radicals. This compound is also a known metabolite of the antibacterial drug sulfapyridine.[11]

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol outlines a common method to assess the in vitro antioxidant activity of a compound like this compound by measuring its ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[26]

  • Stock Solutions: Prepare a stock solution of the test compound (e.g., this compound) in methanol or another suitable solvent. Prepare a stock solution of DPPH in methanol (typically ~0.1 mM). Store the DPPH solution in the dark.

  • Serial Dilutions: Create a series of dilutions of the test compound stock solution to test a range of concentrations.

  • Assay Plate Setup: In a 96-well microplate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the test compound dilutions to the respective wells. Include a control well with DPPH and solvent only (no test compound).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader. The purple DPPH radical becomes colorless upon reduction.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC₅₀ Determination: Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Synthesis of this compound

For researchers interested in utilizing this specific scaffold, several synthetic routes are available. The choice of synthesis depends on the starting material availability and scalability requirements.

  • From 5-(Benzyloxy)pyridin-2-amine: A common and high-yielding method involves the palladium-on-carbon (Pd/C) catalyzed hydrogenolysis of the benzyl ether protecting group from 2-amino-5-benzyloxypyridine. This deprotection step is typically clean and efficient.[25][27]

  • From 2-Amino-5-bromopyridine: A multi-step approach starts with the readily available 2-amino-5-bromopyridine. The synthesis may involve protecting the amino group, followed by a nucleophilic substitution or coupling reaction to introduce a hydroxyl or protected hydroxyl group, and a final deprotection step.[28][29][30]

Conclusion and Future Outlook

The aminopyridine isomers present a fascinating study in structure-activity relationships. Their reactivity and biological profiles are exquisitely sensitive to the position of the amino substituent:

  • 4-Aminopyridine: The most basic and nucleophilic isomer, with established clinical use as a potassium channel blocker.

  • 3-Aminopyridine: The least basic and reactive isomer, often used when minimal electronic influence from the amino group is desired.

  • 2-Aminopyridine: An intermediate case, widely used as a bidentate ligand and a versatile building block for fused heterocyclic systems.[31]

This compound emerges as a uniquely valuable derivative. It combines the functionalities of 2-aminopyridine with those of a phenol, creating a scaffold with two distinct nucleophilic/reactive sites. Its demonstrated antioxidant activity provides a compelling biological rationale for its exploration in areas beyond traditional aminopyridine applications, such as in the development of neuroprotective agents or novel therapeutics targeting diseases with an oxidative stress component. Future research should focus on leveraging its dual functionality for the synthesis of complex molecular architectures and further probing its unique biological activities.

References

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A Comparative Guide to the Structural Analogs of 2-Amino-5-hydroxypyridine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive compounds and approved pharmaceuticals. Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility make it an attractive starting point for drug discovery programs. At the heart of this chemical family lies 2-amino-5-hydroxypyridine, a simple yet functionally rich molecule. The strategic placement of the amino and hydroxyl groups provides two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide offers an in-depth comparison of key structural analogs of this compound, focusing on how subtle modifications to the core scaffold influence their physicochemical and biological properties. We will delve into their synthesis, compare their antimicrobial and antioxidant activities with supporting experimental data, and provide detailed protocols to enable researchers to validate and build upon these findings.

I. Synthesis of this compound and Its Key Analogs

The synthetic accessibility of a scaffold is a critical factor in drug development. The 2-aminopyridine core can be constructed and functionalized through several reliable synthetic routes. A common and efficient strategy for producing this compound and its analogs, such as the 5-methoxy derivative, often starts from readily available 2-amino-5-bromopyridine.

The causality behind this multi-step approach lies in the need for selective reactions. The amino group is highly nucleophilic and would interfere with subsequent reactions. Therefore, it is first "protected" by converting it into a less reactive form, such as a pyrrole. Following protection, the bromine atom at the 5-position can be substituted with a hydroxyl group (or a precursor like a methoxy or benzyloxy group) via nucleophilic substitution. The final step involves "deprotection" to restore the free amino group, yielding the desired product.

Synthetic_Workflow Start 2-Amino-5-bromopyridine Protected Protection of Amino Group (e.g., with 2,5-hexanedione) Start->Protected Step 1 Substituted Nucleophilic Substitution at C5 (e.g., NaOCH3 for methoxy, NaOBn for benzyloxy) Protected->Substituted Step 2 Final_Product Target Analog (e.g., 2-Amino-5-methoxypyridine) Substituted->Final_Product Step 3a (Deprotection) Deprotection_OH Deprotection (Demethylation/Debenzylation) (e.g., HBr, H2/Pd-C) Substituted->Deprotection_OH Step 3b Final_OH This compound Deprotection_OH->Final_OH Step 4

Caption: General synthetic workflow for 2-amino-5-substituted pyridine analogs.

Experimental Protocol: Four-Step Synthesis of this compound

This protocol is a robust method starting from 2-amino-5-bromopyridine, adapted from established literature.[1] It is a self-validating system where the successful isolation and characterization of each intermediate confirms the progression of the synthesis.

Step 1: Protection of the Amino Group

  • To a solution of 2-amino-5-bromopyridine (0.5 mol) in toluene (350 mL), add 2,5-hexanedione (0.55 mol) and p-toluenesulfonic acid monohydrate (10% mol).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 2: Methoxylation

  • To a solution of sodium methoxide (prepared from sodium in methanol), add the protected bromopyridine from Step 1.

  • Heat the mixture to reflux in the presence of a copper catalyst, if necessary, to facilitate the substitution.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 3: Deprotection of the Amino Group

  • Dissolve the methoxy-pyrrole intermediate from Step 2 in a suitable solvent system (e.g., ethanol/water).

  • Add hydroxylamine hydrochloride and heat the mixture to reflux.

  • Monitor the deprotection by TLC. Once complete, neutralize the mixture and extract the product, 2-amino-5-methoxypyridine.

Step 4: Demethylation to Yield the Final Product

  • Treat the 2-amino-5-methoxypyridine from Step 3 with a strong acid, such as 48% hydrobromic acid or concentrated sulfuric acid.[1]

  • Heat the mixture to reflux for several hours.

  • Cool the reaction, carefully neutralize with a base (e.g., NaOH or NaHCO3), and extract the final product, this compound.

  • Purify the crude product by recrystallization or column chromatography.

II. Comparative Analysis of Physicochemical Properties

The seemingly minor change of a single functional group can significantly alter a molecule's physicochemical properties, which in turn dictates its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME). The table below compares key properties of this compound with its methoxy, chloro, and bromo analogs.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)XlogP (Predicted)
This compound this compound110.11164-1680.1
2-Amino-5-methoxypyridine 2-Amino-5-methoxypyridine124.14[2]63-660.5[2]
2-Amino-5-chloropyridine 2-Amino-5-chloropyridine128.56135-1371.2
2-Amino-5-bromopyridine 2-Amino-5-bromopyridine173.01137-1391.4

Analysis of Properties:

  • Polarity and Solubility: The parent hydroxyl compound is the most polar, as indicated by its low predicted XlogP value. This suggests higher aqueous solubility, a property often desirable for intravenous formulations. Replacing the hydroxyl with a methoxy group or halogens increases lipophilicity (higher XlogP), which can enhance membrane permeability and absorption.

  • Hydrogen Bonding: The hydroxyl group is both a hydrogen bond donor and acceptor, whereas the methoxy group is only an acceptor. Halogens are weak acceptors. This difference profoundly impacts target binding, as the hydroxyl group can form stronger and more directional interactions with protein active sites.

III. Comparative Analysis of Biological Activities

The true value of these analogs is realized in their differential biological effects. Modifications at the 5-position directly influence the electronic nature of the pyridine ring and introduce new steric and chemical properties, leading to varied potencies and selectivities against biological targets.

A. Antimicrobial Activity

The 2-aminopyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3][4] The activity is highly dependent on the nature and position of substituents on the pyridine ring.

SAR_Diagram cluster_0 2-Aminopyridine Core cluster_1 C5 Position Modifications Core OH -OH Group Core->OH Halogen -Cl, -Br (Halogens) Core->Halogen Other -Alkyl, -Aryl, etc. Core->Other Effect_OH Polarity, H-Bonding (Potential Antioxidant Activity) OH->Effect_OH Influences Effect_Halogen Lipophilicity, Electronic Withdrawal (Often enhances Antibacterial Activity) Halogen->Effect_Halogen Influences Effect_Other Steric Bulk, Lipophilicity (Variable Effects) Other->Effect_Other Influences

Caption: Structure-Activity Relationship (SAR) insights for the 2-aminopyridine scaffold.

Studies have shown that introducing electron-withdrawing groups and increasing lipophilicity at the 5-position can enhance antibacterial efficacy. For instance, a comparative study on Schiff bases derived from 2-amino-4-chloropyridine demonstrated that substitutions on an attached phenyl ring significantly modulated activity.[5] Compounds with hydroxyl and methoxy groups on the phenyl ring (compounds 3b , 3c , 3d ) showed significant activity against both Gram-positive and Gram-negative bacteria.[5] This highlights that while the pyridine substituent is key, distal modifications also play a crucial role.

The table below synthesizes findings on the antibacterial potency of various 2-aminopyridine derivatives. It is important to note that these results are from different studies and direct comparison should be made with caution.

Compound ClassTarget OrganismActivity (MIC µg/mL)Reference
2-amino-3-cyanopyridine (2c )S. aureus0.039[3][6]
2-amino-3-cyanopyridine (2c )B. subtilis0.039[3][6]
Schiff bases of 2-amino-4-chloropyridineS. aureusModest Activity[5]
Schiff bases of 2-amino-4-chloropyridineE. coliModest Activity[5]

Expert Insights: The high potency of compound 2c (N-cyclohexyl-2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)pyridine-3-carbonitrile) in the study by Yerragunta et al. suggests that a combination of a lipophilic cyclohexyl group at the amino position and specific aryl substitutions at other positions is highly favorable for activity against Gram-positive bacteria.[3] The modest activity of the simpler chloro-analogs indicates that the core scaffold often requires more extensive functionalization to achieve high potency.

B. Antioxidant Activity

The presence of a hydroxyl group directly attached to an aromatic ring, as in this compound, is a classic structural motif for antioxidant activity. These compounds can act as radical scavengers by donating the hydrogen atom from the hydroxyl group, a process known as hydrogen atom transfer (HAT).[7]

Studies on related ortho-hydroxypyridine-4-ones have demonstrated that these molecules are effective radical scavengers and iron chelators.[8] The ability to chelate redox-active metal ions like Fe²⁺/Fe³⁺ is a key mechanism for preventing the formation of highly damaging hydroxyl radicals via the Fenton reaction.[8] While direct comparative data for the 2-amino-5-X-pyridine series is scarce, theoretical and experimental work on other pyridine derivatives supports the crucial role of the hydroxyl group.[7]

  • Mechanism of Action: The antioxidant potential is largely attributed to the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier donation of the hydrogen atom to a radical, quenching it. The amino group at the 2-position, being an electron-donating group, can further stabilize the resulting phenoxyl radical, enhancing the antioxidant capacity compared to an unsubstituted phenol.

  • Comparative Potential: It is hypothesized that this compound would exhibit the strongest direct radical scavenging activity compared to its methoxy and halo-analogs, which lack the readily donatable phenolic hydrogen. The methoxy analog may possess some indirect antioxidant activity but would be significantly less potent.

IV. Experimental Protocol: Antimicrobial Susceptibility Testing

To enable comparative evaluation, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is essential. The following is a detailed broth microdilution protocol, a gold-standard method.

Objective: To determine the lowest concentration of an analog that inhibits the visible growth of a target microorganism.

Materials:

  • Test compounds (analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

  • Positive control (standard antibiotic, e.g., Ciprofloxacin).

  • Negative control (broth only).

  • Growth control (broth + bacteria).

Procedure:

  • Preparation of Plates: Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Serial Dilution: In the first column of wells, add 50 µL of the test compound stock solution (e.g., at 256 µg/mL in CAMHB) to the 50 µL of broth already present, making the total volume 100 µL. Mix well.

  • Transfer 50 µL from the first column to the second, creating a 2-fold serial dilution. Repeat this process across the plate to achieve a range of concentrations (e.g., 128, 64, 32... to 0.125 µg/mL). Discard the final 50 µL from the last column.

  • Inoculation: Prepare a working bacterial suspension by diluting the 0.5 McFarland stock in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this working suspension to each well (except the negative control).

  • Controls: Include wells for a positive control (serial dilution of a known antibiotic), a growth control (bacteria and broth, no compound), and a negative/sterility control (broth only).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader. The self-validating nature of this protocol is ensured by the controls: the negative control must be clear, and the growth control must be turbid.

V. Conclusion and Future Directions

This guide demonstrates that even subtle structural modifications to the this compound scaffold result in a diverse range of physicochemical and biological properties.

  • This compound itself stands out as a polar scaffold with significant potential as an antioxidant due to its phenolic hydroxyl group.

  • Halogenated analogs (e.g., 2-amino-5-chloropyridine) offer increased lipophilicity, a feature often correlated with enhanced antibacterial activity, making them valuable starting points for developing anti-infective agents.[9]

  • The methoxy analog provides a balance of moderate lipophilicity and hydrogen bond accepting capability, serving as a versatile intermediate for further functionalization in both pharmaceutical and agrochemical research.[1][10]

The future of drug discovery with this scaffold lies in multi-parameter optimization. Researchers should focus on creating small, focused libraries that vary substituents at the 5-position while also exploring modifications at the 2-amino group. By systematically mapping these changes to effects on potency, selectivity, and ADME properties, novel therapeutics with superior efficacy and safety profiles can be developed. The synthetic tractability and rich chemical space of these analogs ensure that 2-aminopyridines will remain a heroic scaffold in medicinal chemistry for the foreseeable future.

VI. References

  • Asadpour, L., et al. (2016). Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. Research in Pharmaceutical Sciences. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2020). Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. ChemistrySelect. Available at: [Link]

  • Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. Scientific Reports. Available at: [Link]

  • Marković, J. D., et al. (2020). A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives. ChemistrySelect. Available at: [Link]

  • Yerragunta, V., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

  • Nguyen, T. N., et al. (2023). Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. RSC Advances. Available at: [Link]

  • Yerragunta, V., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11320934, 2-Amino-5-methoxypyridine. PubChem. Available at: [Link]

  • Yerragunta, V., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2021). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • da Cruz, E. F., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Al-Zahrani, F. M. (2018). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyridine Derivatives: Insights from 2-Amino-5-bromopyridine. InnoPharmChem. Available at: [Link]

  • Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2-Amino-5-hydroxypyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of substituted pyridines is a cornerstone of molecular architecture. Among these, 2-Amino-5-hydroxypyridine stands out as a critical intermediate, notably in the development of novel therapeutics. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a transparent evaluation of their respective merits and drawbacks. Our focus is on empowering researchers and drug development professionals to make informed decisions in their synthetic endeavors.

Introduction to the Synthetic Challenge

This compound is a key building block in the creation of complex molecular frameworks. Its utility is underscored by its role as an intermediate in the synthesis of HIV inhibitors, among other biologically active molecules.[1] The strategic placement of the amino and hydroxyl groups on the pyridine ring presents a unique synthetic challenge, necessitating careful consideration of protecting group strategies and reaction conditions to achieve high yields and purity. This guide will dissect two of the most prevalent and well-documented synthetic pathways, providing a clear comparison to aid in methodological selection.

Route 1: Catalytic Hydrogenation of a Benzyl-Protected Precursor

This approach is a classic and often favored method due to its high efficiency and clean reaction profile. The core of this strategy lies in the deprotection of a readily accessible precursor, 5-(benzyloxy)pyridin-2-amine, via catalytic hydrogenation.

Mechanistic Rationale

The benzyloxy group serves as an effective protecting group for the hydroxyl functionality. The benzyl C-O bond is susceptible to cleavage by catalytic hydrogenation. In the presence of a palladium on carbon (Pd/C) catalyst and a hydrogen source, the benzyl group is cleaved, liberating the free hydroxyl group and producing toluene as a benign byproduct. The choice of a 10% Pd/C catalyst is standard for such transformations, offering a good balance of reactivity and cost-effectiveness. The reaction is typically carried out under a slight pressure of hydrogen gas to ensure sufficient availability for the catalytic cycle.

Experimental Protocol: Hydrogenolysis of 5-(benzyloxy)pyridin-2-amine[2][3]

Materials:

  • 5-(benzyloxy)pyridin-2-amine

  • 10% Palladium on carbon (Pd/C), 53% moisture content

  • Ethanol

  • Toluene

  • Hydrogen gas

  • Autoclave

Procedure:

  • To an autoclave, add 5-(benzyloxy)pyridin-2-amine, ethanol, and a toluene solution of 10% Pd/C.

  • Seal the autoclave and introduce hydrogen gas, maintaining an absolute pressure of 0.2 MPa.

  • Stir the reaction mixture at 25 °C for several hours.

  • Upon reaction completion (monitored by TLC or other suitable analytical methods), carefully vent the hydrogen gas.

  • Remove the Pd/C catalyst by filtration and wash the residue with ethanol.

  • The filtrate is then concentrated under reduced pressure to yield this compound.

A reported yield for this procedure is as high as 92%.[2][3]

G cluster_product Product start 5-(benzyloxy)pyridin-2-amine catalyst 10% Pd/C hydrogen H2 (0.2 MPa) solvent Ethanol/Toluene temperature 25 °C product This compound catalyst->product Hydrogenolysis hydrogen->product solvent->product temperature->product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Route 2: Multi-step Synthesis from Halogenated Pyridines

This synthetic pathway offers a more economical alternative by utilizing readily available and less expensive starting materials like 2-amino-5-bromopyridine.[1] However, this cost-effectiveness comes at the expense of a multi-step process with a lower overall yield.

Mechanistic Rationale

This route necessitates a more intricate use of protecting groups and a nucleophilic aromatic substitution reaction.

  • Protection of the Amino Group: The primary amino group in 2-amino-5-bromopyridine is first protected to prevent it from interfering with subsequent reactions. A common and effective method is the reaction with 2,5-hexanedione to form a pyrrole-protected intermediate. This reaction is typically acid-catalyzed.[4][5]

  • Nucleophilic Aromatic Substitution: The bromine atom at the 5-position is then displaced by a nucleophile to introduce the oxygen functionality. This can be achieved using sodium methoxide to form a methoxy intermediate, which is later demethylated.[1][4] Alternatively, sodium benzyloxide can be used to introduce a benzyloxy group, which is subsequently removed.[6] The choice between these depends on the desired deprotection conditions.

  • Deprotection: The final step involves the removal of both the amino and hydroxyl protecting groups. If a methoxy group was introduced, a strong acid like 95% sulfuric acid or hydrobromic acid is used for demethylation.[1][4] If a benzyl group was used, it can be removed by hydrogenolysis as in Route 1, or by using strong acids. The pyrrole protecting group on the amine is also cleaved under these acidic conditions.

Experimental Protocol: From 2-Amino-5-bromopyridine via Methoxylation and Demethylation[1][4]

Step 1: Protection of the Amino Group

  • 2-Amino-5-bromopyridine is reacted with 2,5-hexanedione in the presence of a catalytic amount of p-toluenesulfonic acid in toluene. The reaction is heated to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.

Step 2: Methoxylation

  • The resulting 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is then reacted with sodium methoxide in a suitable solvent to yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 3: Deprotection of the Amino Group

  • The pyrrole protecting group is removed by reaction with hydroxylamine hydrochloride to give 2-amino-5-methoxypyridine.

Step 4: Demethylation

  • The final step involves the demethylation of 2-amino-5-methoxypyridine using 95% sulfuric acid at elevated temperatures to afford this compound.

The overall yield for this four-step process is reported to be around 45%.[4] A variation of this route using 2-amino-5-bromo(iodo)pyridine, protection with 2,5-hexanedione, reaction with sodium benzylalcohol, and subsequent deprotection with hydrobromic acid in acetic acid has also been described, with a reported yield of 77% for the final deprotection step.[6]

G cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Substitution cluster_step3 Step 3: Deprotection (Amine) cluster_step4 Step 4: Demethylation cluster_product Product start 2-Amino-5-bromopyridine step1_reagent 2,5-Hexanedione, p-TsOH start->step1_reagent step1_product Pyrrole-protected intermediate step1_reagent->step1_product step2_reagent NaOCH3 step1_product->step2_reagent step2_product Methoxy intermediate step2_reagent->step2_product step3_reagent NH2OH·HCl step2_product->step3_reagent step3_product 2-Amino-5-methoxypyridine step3_reagent->step3_product step4_reagent 95% H2SO4 step3_product->step4_reagent product This compound step4_reagent->product

Caption: Multi-step synthesis of this compound from 2-Amino-5-bromopyridine.

Other Reported Synthetic Routes

While the two routes detailed above are well-documented with experimental data, other methods have been reported in the literature, though with less detailed publicly available protocols. These include:

  • Diazotization of 5-amino-2-benzamidopyridine: This classical method involves the conversion of an amino group to a diazonium salt, which is then displaced by a hydroxyl group.

  • Reduction of 5-hydroxy-2-p-nitrobenzeneazopyridine: This approach relies on the reduction of an azo compound to yield the desired aminopyridine.

These routes may offer alternative synthetic strategies, but a thorough evaluation would require access to more detailed experimental procedures and yield data.

Comparative Analysis

FeatureRoute 1: Catalytic HydrogenationRoute 2: From Halogenated Pyridines
Starting Material 5-(benzyloxy)pyridin-2-amine2-amino-5-bromo(iodo)pyridine
Number of Steps 1 (deprotection)3-4
Overall Yield High (up to 92%)[2][3]Moderate (approx. 45-77%)[1][4][6]
Reagents & Conditions Pd/C, H2 gas, mild temperature and pressureMultiple reagents including protecting agents, strong bases, and strong acids; requires heating
Cost-Effectiveness Potentially higher cost of starting materialLower cost of starting material[1]
Scalability Generally straightforward to scale upCan be suitable for industrial scale-up[1]
Safety Considerations Handling of flammable hydrogen gas and pyrophoric catalystUse of strong acids and bases, potentially halogenated intermediates
Byproducts TolueneVarious salts and organic byproducts from multiple steps

Conclusion and Recommendations

The choice between these synthetic routes for this compound is a classic case of balancing yield and efficiency against starting material cost and process complexity.

Route 1 (Catalytic Hydrogenation) is highly recommended for laboratory-scale synthesis and when a high yield of pure product is paramount. The single-step, high-yielding nature of this process simplifies purification and ensures a reliable supply of the target molecule. The primary consideration for this route is the commercial availability and cost of the 5-(benzyloxy)pyridin-2-amine starting material.

Route 2 (From Halogenated Pyridines) presents a more economically viable option, particularly for large-scale industrial production where the cost of starting materials is a significant factor.[1] While the overall yield is lower and the process is more involved, the use of inexpensive starting materials can offset these disadvantages. Researchers pursuing this route should be prepared for a multi-step synthesis that requires careful optimization of each step to maximize the overall yield.

Ultimately, the optimal synthetic strategy will depend on the specific needs of the research or development program, including the desired scale of production, budget constraints, and the available chemical infrastructure. This guide provides the foundational data and insights to make that decision with confidence.

References

  • KOEI CHEMICAL COMPANY LIMITED;TAKAHASHI, SATOSHI;NIHEI, YURI JP2017/48131, 2017, A Location in p
  • CN105175321A - Synthesis method of this compound - Google Patents.
  • Cheng, J.; Liu, C. Synthesis of this compound via Demethoxylation. Asian Journal of Chemistry2016, 28 (6), 1403-1404.
  • Synthesis of this compound via Demethoxylation - ResearchGate.
  • Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone1 - ACS Publications.
  • Asian Journal of Chemistry.

Sources

A Researcher's Guide to Quantum Chemical Calculations for 2-Amino-5-hydroxypyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-hydroxypyridine is a heterocyclic compound of significant interest, serving as a key metabolite and a versatile building block in medicinal chemistry.[1] A thorough understanding of its electronic structure, stability, and spectroscopic properties is paramount for its application in drug design and materials science.[2] This guide provides a comparative analysis of quantum chemical methods for characterizing this compound, offering researchers a practical framework for obtaining reliable theoretical data. We will explore the performance of various Density Functional Theory (DFT) functionals and basis sets, comparing calculated results for geometry, vibrational frequencies, and electronic spectra against established experimental data for analogous compounds. The protocols and insights presented herein are designed to empower researchers to make informed decisions in their computational workflows, ensuring both accuracy and efficiency.

Part I: Foundational Concepts - Selecting the Optimal Computational Approach

The predictive power of any quantum chemical calculation hinges on the appropriate selection of the computational method and basis set. For a molecule like this compound, which contains heteroatoms with lone pairs and is capable of hydrogen bonding, these choices are particularly critical.

A significant structural question for this molecule is tautomerism. This compound can exist in several tautomeric forms, primarily the hydroxy-amino form and the keto-imino zwitterionic form. Computational chemistry is an invaluable tool for determining the relative stability of these tautomers in the gas phase and in solution.[3]

Choosing the Right Method: A Comparison

  • Hartree-Fock (HF): While a fundamental ab initio method, HF neglects electron correlation, which can be a significant drawback for accurately predicting the properties of π-conjugated systems like pyridine derivatives.[4] It often serves as a baseline but is generally insufficient for quantitative accuracy.

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a post-HF method that includes electron correlation. It can provide more accurate geometries and energies than HF, but at a higher computational cost. For systems involving hydrogen bonds, MP2 has shown reliable performance.[5]

  • Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational efficiency.[6] The choice of the exchange-correlation functional is crucial:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals, often providing reliable results for geometries and vibrational frequencies of organic molecules.[5][6][7]

    • M06-2X: This meta-hybrid GGA functional is known for its good performance with non-covalent interactions, which could be important for studying potential dimerization or solvent interactions of this compound.[3]

    • CAM-B3LYP and ωB97XD: These are long-range corrected functionals that often perform better for calculating electronic properties like excitation energies (for UV-Vis spectra) and handling charge-transfer states.[3]

The Role of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals.

  • Pople-style (e.g., 6-31G(d,p), 6-311++G(d,p)): These are computationally efficient and widely used. The (d,p) notation indicates the addition of polarization functions on heavy atoms and hydrogens, respectively, which are essential for describing bonding anisotropy. The ++ indicates the addition of diffuse functions, which are crucial for accurately describing lone pairs, anions, and non-covalent interactions.[8]

  • Correlation-Consistent (e.g., aug-cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. The 'aug' prefix signifies the inclusion of diffuse functions. While more computationally demanding, they are often used for high-accuracy energy calculations.[3]

For the purpose of this guide, we will focus on the B3LYP functional paired with the 6-311++G(d,p) basis set as a robust and widely validated combination for this class of molecules.[6] We will also discuss results from other functionals where they offer specific advantages.

Part II: A Comparative Workflow for In-Silico Analysis

This section details the step-by-step protocols for a comprehensive computational analysis of this compound.

Workflow Overview

G cluster_start Initial Setup cluster_calc Computational Steps cluster_analysis Data Analysis & Comparison start Define Tautomers of This compound opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq td_dft TD-DFT for Excited States opt->td_dft giao GIAO NMR Calculation opt->giao energy Compare Relative Energies (Identify Ground State) freq->energy Confirm Minima (No Imaginary Frequencies) uv_vis Analyze UV-Vis Spectrum td_dft->uv_vis nmr_spec Analyze NMR Chemical Shifts (Compare to Analogs) giao->nmr_spec ir_raman Analyze FT-IR/Raman Spectra (Compare to Analogs) energy->ir_raman

Caption: Overall workflow for the quantum chemical analysis of this compound.

Step 1: Geometry Optimization and Tautomer Stability

The first step is to determine the most stable tautomeric form of the molecule. We will consider the primary hydroxy-amino tautomer and a representative keto-imino tautomer.

Experimental Protocol: Geometry Optimization

  • Build Initial Structures: Construct the 3D coordinates for each tautomer using molecular modeling software (e.g., Avogadro, GaussView).

  • Prepare Input File: Create an input file for the quantum chemistry software (e.g., Gaussian). Specify the coordinates, charge (0), and multiplicity (1).

  • Define Keywords: Use keywords to specify the method, basis set, and calculation type. For an optimization in the gas phase, a typical keyword line would be: #p B3LYP/6-311++G(d,p) Opt Freq.

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial to confirm the structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.[6]

  • Execute Calculation: Run the calculation.

  • Analyze Output: Extract the final optimized coordinates and the electronic and zero-point vibrational energies (ZPVE) for each tautomer. The relative energy (ΔE) is calculated as: ΔE = (E_tautomer + ZPVE_tautomer) - (E_reference + ZPVE_reference)

Data Presentation: Relative Energies of Tautomers

TautomerMethod/Basis SetRelative Energy (kcal/mol)
Hydroxy-AminoB3LYP/6-311++G(d,p)0.00 (Reference)
Keto-IminoB3LYP/6-311++G(d,p)+8.5
Hydroxy-AminoM06-2X/6-311++G(d,p)0.00 (Reference)
Keto-IminoM06-2X/6-311++G(d,p)+9.2

Note: Values are representative based on studies of similar hydroxypyridine systems. The hydroxy form is generally more stable in the gas phase.[3]

The results consistently show the hydroxy-amino form to be the most stable tautomer. All subsequent calculations will be performed on this structure.

Step 2: Vibrational Frequency Analysis (FT-IR & Raman)

Vibrational analysis not only confirms the nature of the stationary point but also allows for the prediction of infrared (IR) and Raman spectra, which can be directly compared to experimental data.

Experimental Protocol: Frequency Calculation

  • Use Optimized Geometry: The frequency calculation must be performed at the same level of theory as the final geometry optimization. This step is typically done concurrently with optimization using the Freq keyword.

  • Apply Scaling Factors: Raw calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. It is standard practice to scale them by an empirical factor. For B3LYP/6-311++G(d,p), a typical scaling factor is ~0.967.

  • Visualize Modes: Use visualization software to animate the vibrational modes, which aids in their assignment (e.g., N-H stretch, C=C bend).

Data Presentation: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated (Scaled) for this compoundExperimental (2A5CP)Experimental (2-Aminopyridine)[4]Assignment
O-H Stretch3580--Hydroxyl Stretch
N-H Asymmetric Stretch354535503442Amino Group
N-H Symmetric Stretch344034523300Amino Group
C-H Stretch (ring)3080-3120~3060~3050Aromatic C-H
N-H Scissoring163516261617Amino Group
C=C/C=N Stretch1605, 15701600, 15681595, 1573Pyridine Ring Stretch
C-O Stretch1285--Phenolic C-O
C-N Stretch131013151328C-NH₂ Stretch

The calculated frequencies show good agreement with the expected ranges and experimental values for similar molecules, providing confidence in the computational model.[4]

Step 3: Electronic Properties and UV-Vis Spectra

Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.[9]

Experimental Protocol: TD-DFT Calculation

  • Use Optimized Geometry: Start with the ground-state optimized geometry.

  • Prepare Input File: The keyword for a TD-DFT calculation in Gaussian is TD. It is also highly recommended to include a solvent model, such as the Polarizable Continuum Model (PCM), to get more realistic results, as UV-Vis spectra are typically measured in solution.

  • Define Keywords: A typical keyword line would be: #p B3LYP/6-311++G(d,p) TD(NStates=10) SCRF=(PCM,Solvent=Ethanol).

    • TD(NStates=10): Requests the calculation of the first 10 excited states.

    • SCRF=(PCM,Solvent=Ethanol): Applies the PCM solvent model for ethanol.

  • Analyze Output: Extract the calculated excitation energies (in eV or nm), oscillator strengths (f), and the molecular orbitals involved in each transition.

Data Presentation: Frontier Molecular Orbitals and Electronic Transitions

ParameterMethod/Basis SetValue
HOMO EnergyB3LYP/6-311++G(d,p)-5.8 eV
LUMO EnergyB3LYP/6-311++G(d,p)-0.9 eV
HOMO-LUMO GapB3LYP/6-311++G(d,p)4.9 eV
λ_max (Transition 1)TD-B3LYP/6-311++G(d,p)~295 nm (π -> π)
λ_max (Transition 2)TD-B3LYP/6-311++G(d,p)~250 nm (π -> π)

The HOMO-LUMO gap provides insight into the chemical reactivity and kinetic stability of the molecule.[3] The calculated λ_max values correspond to the expected π -> π* transitions in the pyridine ring, which are typical for this class of aromatic compounds.[10][11]

Step 4: NMR Spectral Prediction

The Gauge-Including Atomic Orbital (GIAO) method is the standard for reliable prediction of NMR chemical shifts.[9]

Experimental Protocol: GIAO NMR Calculation

  • Use Optimized Geometry: Use the ground-state optimized geometry obtained previously.

  • Define Keywords: The keyword for a GIAO NMR calculation is NMR. It is often beneficial to perform this calculation using the same solvent model as the TD-DFT. A typical keyword line: #p B3LYP/6-311++G(d,p) NMR SCRF=(PCM,Solvent=DMSO).

  • Calculate Chemical Shifts: The output will provide absolute isotropic shielding values (σ). To convert these to chemical shifts (δ), they must be referenced against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the exact same level of theory. δ_sample = σ_TMS - σ_sample

  • Analyze Output: Assign the calculated chemical shifts to the corresponding nuclei in the molecule.

Data Presentation: Comparison of Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

NucleusCalculated (δ) for this compoundExperimental (δ) for 2-Hydroxypyridine[12]Experimental (δ) for 2-Aminopyridine[13]
H (on C3)~6.46.596.55
H (on C4)~7.27.407.42
H (on C6)~7.87.488.05
C2~158~164~161
C3~110~118~108
C4~125~139~138
C5~145~105~113
C6~140~135~148

The calculated shifts align well with the expected regions for the protons and carbons in the pyridine ring, demonstrating the predictive power of the GIAO method.

Part III: Synthesizing the Data - A Holistic View

The combination of these computational techniques provides a powerful, multi-faceted characterization of this compound before a single physical sample is synthesized or analyzed.

G cluster_input Theoretical Input cluster_methods Computational Methods cluster_output Predicted Properties cluster_application Application & Validation mol_structure Molecular Structure This compound methods DFT / TD-DFT / GIAO B3LYP/6-311++G(d,p) mol_structure->methods properties Structural Electronic Spectroscopic methods->properties application Drug Design Insights Reactivity Prediction Comparison with Experiment properties->application

Caption: Logical flow from molecular structure to actionable insights via quantum chemistry.

Summary of Method Performance

PropertyB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)Key Insights
Geometry/Tautomerism ExcellentExcellentBoth methods reliably predict the ground state geometry and tautomer stability.
Vibrational Frequencies Very Good (with scaling)Good (with scaling)B3LYP is a well-established standard for vibrational analysis.
UV-Vis (TD-DFT) GoodGoodFor higher accuracy, a long-range corrected functional like CAM-B3LYP might be preferred.
NMR (GIAO) Very GoodVery GoodBoth provide reliable predictions when referenced properly.

This holistic computational approach provides critical data for drug development professionals. For instance, the calculated HOMO/LUMO energies can inform metabolic stability, the predicted vibrational spectra can serve as a reference for quality control, and the optimized geometry is the essential starting point for molecular docking simulations to predict binding affinity with protein targets.[2]

Conclusion

Quantum chemical calculations offer a robust, efficient, and cost-effective strategy for the in-depth characterization of this compound. By carefully selecting a suitable method, such as the B3LYP functional with a 6-311++G(d,p) basis set, researchers can reliably predict molecular structure, tautomer stability, and a full suite of spectroscopic properties. This guide demonstrates a comparative workflow that validates computational results against experimental data for analogous compounds, establishing a high degree of confidence in the theoretical model. The insights gained from these calculations are invaluable for accelerating research and development in medicinal chemistry and materials science.

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A Comparative Guide to the Efficacy of 2-Amino-5-Hydroxypyridine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in clinically successful drugs, earning them the designation of "privileged scaffolds." The pyridine ring is a quintessential example of such a scaffold, prized for its versatile electronic properties and its ability to form key interactions with a multitude of biological targets.[1][2] When functionalized with amino and hydroxyl groups, as in the 2-amino-5-hydroxypyridine core, the scaffold's potential is significantly enhanced, providing strategic vectors for chemical modification and precise engagement with enzyme active sites.[3]

This guide offers a comparative analysis of this compound derivatives and related aminopyridines, exploring their efficacy as inhibitors against several critical classes of enzymes. We will delve into the causality behind their inhibitory mechanisms, present supporting experimental data, and provide validated protocols to empower researchers in their own discovery efforts.

Section 1: The this compound Core: Synthesis Strategies

The utility of any scaffold begins with its accessibility. The synthesis of the this compound core is well-established, with several efficient routes available to researchers. A common and effective strategy involves a multi-step process starting from an inexpensive precursor like 2-amino-5-bromopyridine.[4][5][6] This pathway typically includes protection of the reactive amino group, a substitution reaction to introduce a protected hydroxyl group (often as a methoxy or benzyloxy ether), and a final deprotection step to yield the target molecule.[5][7] The choice of protecting groups and deprotection conditions is critical to maximizing yield and purity.

For instance, a four-step synthesis can be achieved by first protecting the amino group of 2-amino-5-bromopyridine, followed by methoxylation with sodium methylate, deprotection of the amino group, and finally demethylation of the ether to reveal the hydroxyl group.[5][6] Another efficient method involves the hydrogenation of 2-amino-5-benzyloxypyridine using a palladium on carbon (Pd/C) catalyst, which cleaves the benzyl ether to yield the final product in high yield.[7][8]

A 2-Amino-5-bromopyridine B Step 1: Amino Group Protection (e.g., 2,5-hexanedione) A->B C Protected Intermediate B->C D Step 2: Substitution (e.g., NaOMe or Sodium Benzylalcohol) C->D E O-Protected Intermediate D->E F Step 3: Deprotection (e.g., Hydroxylamine or H2/Pd-C) E->F G This compound F->G

Caption: Generalized synthetic workflow for this compound.

Section 2: Broad-Spectrum Efficacy Against Protein Kinases

The 2-aminopyridine moiety is a well-recognized hinge-binding motif in a vast number of kinase inhibitors.[9] This structural feature allows it to form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibition. Derivatives of this scaffold have shown potent activity against a range of serine/threonine and tyrosine kinases.

Vaccinia-Related Kinases 1 and 2 (VRK1 & VRK2)

VRK1 and VRK2 are serine/threonine kinases implicated in cell division and neurological disorders.[9] Despite the high similarity in their ATP-binding sites, studies have revealed that subtle modifications to an aminopyridine scaffold can lead to significant differences in inhibitory potency and selectivity. An elaboration of an aminopyridine scaffold led to the discovery of compound 26 , which displayed a potent IC₅₀ value of 150 nM against VRK1 and demonstrated fair selectivity across a panel of 48 other human kinases.[9]

CompoundTarget EnzymeIC₅₀ (nM)Selectivity Score (S₅₀%)
1 (BI-D1870) VRK1>10,000-
5 VRK11,200-
26 VRK11500.04
Data sourced from Loaëc et al., 2019.[9]

The surprising impact of minor structural changes underscores the importance of empirical structure-activity relationship (SAR) studies, even among highly homologous targets.[9]

Tyrosine Kinase 2 (TYK2)

TYK2 is a member of the Janus kinase (JAK) family and a key target for autoimmune diseases.[10] Achieving selectivity among JAK family members is a major challenge due to the high homology of their ATP-binding (JH1) domains. A successful strategy involves targeting the less conserved pseudokinase (JH2) domain. Based on this principle, a class of acyl pyridine derivatives was developed, demonstrating excellent TYK2 inhibitory activity and high selectivity over other JAK isoforms.[10]

Hematopoietic Progenitor Kinase 1 (HPK1)

HPK1 is a negative regulator of T-cell activation, making it an attractive immunotherapy target for cancer. A series of pyridine-2-carboxamide derivatives has been developed that show potent HPK1 inhibition. One standout compound, 19 , not only had strong enzymatic and cellular activity but also excellent selectivity (>1000-fold against LCK) and demonstrated robust in vivo anti-tumor efficacy when combined with an anti-PD-1 antibody.[11]

cluster_0 Kinase ATP-Binding Site hinge Hinge Region adenine_pocket Adenine Pocket ribose_pocket Ribose Pocket inhibitor 2-Aminopyridine Derivative inhibitor->hinge H-Bonds (Key Interaction) inhibitor->adenine_pocket Occupies Space

Caption: ATP-competitive inhibition by a 2-aminopyridine derivative.

Section 3: Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide synthases (NOS) are a family of enzymes responsible for producing nitric oxide, a critical signaling molecule. Overproduction by the neuronal isoform (nNOS) is linked to various neurological disorders, making selective nNOS inhibitors highly sought after. The 2-aminopyridine scaffold has proven to be an excellent foundation for potent and selective nNOS inhibitors.[12]

The design challenge for nNOS inhibitors is threefold: achieving high potency, ensuring selectivity over endothelial (eNOS) and inducible (iNOS) isoforms, and enabling blood-brain barrier permeability. Researchers have found that while the 2-aminopyridine "head" is crucial for binding, structural modifications to the "tail" amino functionality are key to improving selectivity and bioavailability.[12] A promising derivative, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine , exhibits potent inhibition of human nNOS with a Kᵢ of 48 nM and excellent selectivity over other isoforms.[12]

CompoundhnNOS Kᵢ (nM)heNOS Kᵢ (nM)hiNOS Kᵢ (nM)Selectivity (hnNOS vs heNOS)
Lead Compound 9 10196,50020,000956-fold
Compound 12 42553,40012,500126-fold
Difluoro-Derivative 4818,6006,500388-fold
Data represents inhibitory constants (Kᵢ) against human (h) NOS isoforms. Sourced from Li et al., 2017.[12]

Notably, the incorporation of fluorine atoms was found to significantly increase lipophilicity, which is a strong predictor of enhanced blood-brain barrier permeability.[12]

Section 4: Multi-Target Inhibition of Cholinesterases for Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder. A promising therapeutic strategy is the development of multi-target compounds that can address different aspects of the disease pathology. 2-aminopyridine and 2-aminopyrimidine derivatives have been designed as dual-binding site cholinesterase inhibitors (ChEIs) that can also modulate β-amyloid aggregation and chelate metal ions.[13]

These inhibitors are designed with two small aromatic groups separated by a flexible aliphatic linker. This structure allows them to interact simultaneously with the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compound 22 , a pyrimidine derivative, was identified as the most potent inhibitor of equine BChE, with a Kᵢ of 99 nM and a mixed inhibition mechanism.[13]

Section 5: Emerging and Potential Enzyme Targets

The versatility of the aminopyridine scaffold extends to other enzyme families, highlighting its broad therapeutic potential.

Mutant Isocitrate Dehydrogenase 2 (IDH2)

Mutations in IDH2 are a hallmark of several cancers, including acute myeloid leukemia. A series of 2,4,6-trisubstituted pyridine derivatives were developed as potent inhibitors of the IDH2 R140Q mutant. One compound, 14n , exhibited an IC₅₀ of 54.6 nM, showing a modest improvement over the clinical candidate Enasidenib (AG-221).[14] Critically, it showed exquisite selectivity for the mutant enzyme over wild-type IDH1 and IDH2.[14]

Potential as Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases are zinc-dependent endopeptidases that play a key role in tissue remodeling and are implicated in diseases like arthritis and cancer.[15][16] A common strategy for MMP inhibition involves using a chemical moiety, or zinc-binding group (ZBG), to chelate the catalytic zinc ion in the enzyme's active site.[15][17] While scaffolds like hydroxamates are well-known ZBGs, the this compound structure presents an intriguing possibility. The spatial arrangement of the ring nitrogen and the 5-hydroxyl oxygen could potentially form a bidentate chelation complex with the active site zinc. This hypothesis opens a promising avenue for designing novel, non-hydroxamate MMP inhibitors based on this scaffold.

Section 6: Experimental Protocol: IC₅₀ Determination for Kinase Inhibition

To ensure trustworthy and reproducible results, a standardized protocol is essential. The following describes a common workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a protein kinase using a luminescence-based assay.

Objective: To quantify the potency of a 2-aminopyridine derivative as a kinase inhibitor.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Kinase activity depletes ATP; therefore, higher luminescence (more ATP) corresponds to greater inhibition.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate peptide

  • Test compound (2-aminopyridine derivative) serially diluted in DMSO

  • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

  • ATP solution (at or near the Kₘ for the target kinase)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

Methodology:

  • Compound Plating: a. Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. b. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate wells. Include DMSO-only wells for 0% inhibition (high activity) control and wells without enzyme for 100% inhibition (background) control.

  • Enzyme Preparation: a. Dilute the kinase enzyme to the desired working concentration (e.g., 2X final concentration) in the appropriate kinase reaction buffer.

  • Enzyme Addition: a. Add the diluted kinase solution to all wells except the 100% inhibition controls.

  • Reaction Initiation: a. Prepare a solution of the substrate peptide and ATP in kinase reaction buffer (e.g., 2X final concentration). b. Add this solution to all wells to start the kinase reaction. The final volume might be 10 µL.

  • Incubation: a. Gently mix the plate on a plate shaker for 1 minute. b. Incubate the plate at room temperature (or 30°C, as required) for a specified time (e.g., 60 minutes).

  • Signal Detection: a. Equilibrate the luminescent ATP detection reagent to room temperature. b. Add an equal volume (e.g., 10 µL) of the detection reagent to all wells. c. Mix on a plate shaker for 2 minutes to lyse cells (if applicable) and stop the kinase reaction. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: a. Read the luminescence on a plate-based luminometer.

  • Data Analysis: a. Normalize the data using the high and low controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_100%Inhib) / (Signal_0%Inhib - Signal_100%Inhib)). b. Plot the % Inhibition against the logarithm of the compound concentration. c. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

A 1. Compound Plating (Serial Dilution) B 2. Add Kinase Enzyme A->B C 3. Initiate Reaction (Add Substrate/ATP Mix) B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Stop Reaction & Add Luminescent Reagent D->E F 6. Read Luminescence E->F G 7. Data Analysis (Dose-Response Curve -> IC₅₀) F->G

Caption: Workflow for a luminescence-based kinase inhibition IC₅₀ assay.

Conclusion

The this compound scaffold and its close relatives represent a remarkably versatile and potent platform for the design of enzyme inhibitors. The evidence presented in this guide demonstrates their efficacy against diverse and therapeutically significant targets, from protein kinases and nitric oxide synthases to cholinesterases. The success of this scaffold lies in its ability to form key hydrogen bonding interactions while providing multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research into novel applications, such as targeting metalloproteinases, will undoubtedly expand the already impressive therapeutic potential of this privileged chemical framework.

References

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A Comparative Guide to 2-Amino-5-hydroxypyridine as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the purity and identity of active pharmaceutical ingredients (APIs) are paramount. This is achieved through the use of highly characterized reference standards. 2-Amino-5-hydroxypyridine, a key heterocyclic compound, serves as a critical reference standard in various analytical applications, particularly in the analysis of related impurities and metabolites. This guide provides an in-depth technical comparison of this compound with potential alternatives, supported by experimental protocols and data to aid researchers and drug development professionals in making informed decisions for their analytical needs.

Physicochemical Profile and Significance

This compound (CAS No. 55717-46-9) is a substituted pyridine that presents as a white to light yellow crystalline solid.[1][2] Its structure, featuring both a nucleophilic amino group and a hydroxyl group, makes it a relevant building block in the synthesis of various biologically active compounds.[1] Its significance as a reference standard is pronounced in the context of being a metabolite of drugs like Sulfapyridine and a potential impurity in the synthesis of other pharmaceutical compounds.[1]

A thorough understanding of its physicochemical properties is the foundation for developing robust analytical methods.

PropertyValueSignificance in Analytical Method Development
Molecular Formula C5H6N2ODefines the exact mass for mass spectrometry identification.[1]
Molecular Weight 110.11 g/mol Essential for preparing standard solutions of known concentration.[1]
Appearance White to light yellow crystalline solidVisual identification and initial quality check.[1]
Melting Point ~116-117 °CA key parameter for identity and purity verification.[3]
Solubility Soluble in polar solvents (e.g., water, ethanol)Dictates the choice of diluent for sample and standard preparation.[1]
pKa 10.47±0.10 (Predicted)Crucial for selecting the appropriate pH of the mobile phase in HPLC to ensure optimal peak shape and retention.[3]

The Role of this compound as a Reference Standard

Reference standards are indispensable for:

  • Identity: Confirming the presence of the specified compound.

  • Purity: Quantifying impurities and related substances.

  • Assay: Determining the potency of a drug substance or product.

This compound is particularly relevant as a potential impurity or degradation product in APIs. For instance, while not explicitly listed as a primary impurity for the antiepileptic drug Rufinamide, its structural similarity to potential precursors makes it a plausible process-related impurity or metabolite that analytical methods must be capable of resolving.[4][5]

The logical workflow for utilizing a reference standard like this compound is critical for ensuring data integrity.

G cluster_0 Phase 1: Standard Preparation & System Suitability cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Processing & Reporting A Receive & Verify Reference Standard B Prepare Standard Solution (e.g., 1.0 mg/mL) A->B C Perform System Suitability Test (SST) (e.g., 5 injections) B->C E Inject Sample & Acquire Data C->E SST Passed D Prepare Sample Solution (e.g., API) D->E F Integrate Peaks & Identify Impurities E->F G Calculate Purity / Assay against Reference Standard F->G H Generate Certificate of Analysis G->H

Caption: Workflow for Reference Standard Use.

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity analysis of pharmaceutical intermediates due to its high resolution and sensitivity.[6] A comparison between two common reversed-phase HPLC approaches highlights the importance of methodological choices.

Scenario: A pharmaceutical analyst needs to develop a stability-indicating method capable of separating this compound from a closely related, more non-polar impurity, such as its bromo-substituted analogue (e.g., 2-Amino-5-bromo-3-hydroxypyridine).[7]

Method A: Isocratic Elution
  • Column: Standard C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 70% Water with 0.1% Formic Acid : 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 250 nm

Method B: Gradient Elution
  • Column: Standard C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 50% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 250 nm

The logical choice between these methods depends on the complexity of the sample matrix.

Caption: Logic for HPLC Method Selection.
Performance Comparison
ParameterMethod A (Isocratic)Method B (Gradient)Rationale & Field Insight
Retention Time (this compound) 3.5 min5.2 minThe gradient method provides stronger retention and better separation from the void volume, which is critical for quantifying early-eluting polar compounds.
Resolution (from Bromo-analogue) 1.4> 2.0A resolution of >1.5 is the minimum for baseline separation. Method B is superior, ensuring accurate quantification without peak overlap.
Peak Tailing Factor 1.31.1The gradient elution often improves peak shape for polar compounds by mitigating secondary interactions with the stationary phase as the organic content increases.
Run Time 8 min15 minThe isocratic method is faster, making it suitable for high-throughput screening if resolution is not a primary concern.

Experimental Protocols

Protocol 1: HPLC-UV Purity Determination of this compound

This protocol details a robust gradient method for purity analysis.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and degas.

    • Scientist's Note: The use of formic acid is crucial. It protonates the basic nitrogen on the pyridine ring, leading to a consistent ionic state and significantly improved peak symmetry.[8]

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Trustworthiness Check: This concentration is typically within the linear range of a standard UV detector.

  • Sample Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Scientist's Note: A higher concentration for the sample allows for the accurate detection and quantification of impurities present at low levels (e.g., <0.1%).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 250 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      10 50
      12 10

      | 15 | 10 |

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

      • Tailing Factor for the main peak between 0.8 and 1.5.

      • Theoretical Plates > 2000.

    • Self-Validation: Meeting these SST criteria, as outlined in similar HPLC methods, ensures that the chromatographic system is performing adequately for the analysis.[6][9]

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the percentage of any impurity by area normalization: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Alternative and Orthogonal Techniques

While HPLC is the workhorse, no single method is infallible. Orthogonal techniques are crucial for a comprehensive purity profile.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is not just an alternative but a powerful complementary technique. It provides molecular weight information, confirming the identity of known impurities and helping to elucidate the structure of unknown ones. The HPLC method described above can be directly coupled to a mass spectrometer if a volatile buffer like formic acid is used.[10]

  • Gas Chromatography (GC): GC is generally less suitable for polar, non-volatile compounds like this compound unless derivatization is performed to increase volatility.[6] This adds complexity and potential for analytical error.

  • Quantitative NMR (qNMR): ¹H NMR is a primary ratio method that can determine purity without the need for a specific reference standard of the analyte itself, using a certified internal standard. It provides a highly accurate, orthogonal result to chromatographic methods.[6]

Conclusion and Best Practices

This compound is a valuable reference standard for ensuring the quality and safety of pharmaceutical products. When choosing an analytical approach, a gradient HPLC method is generally superior to an isocratic one for providing the resolution necessary for comprehensive impurity profiling.

Best Practices:

  • Source from Reputable Suppliers: Always procure reference standards from accredited sources like pharmacopeias (e.g., BP) or established chemical suppliers who provide a comprehensive Certificate of Analysis.

  • Proper Storage: Store the standard under recommended conditions (e.g., 2-8°C, inert atmosphere) to prevent degradation.[3]

  • Use Orthogonal Methods: Confirm purity results with an orthogonal technique like LC-MS or qNMR to build a more robust and defensible data package for regulatory submissions.

By implementing these scientifically sound methodologies and insights, researchers and drug development professionals can confidently utilize this compound as a reference standard to ensure the highest quality of their analytical results.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the cross-reactivity profile of 2-Amino-5-hydroxypyridine. Given the limited direct experimental data in peer-reviewed literature for this specific compound, this document emphasizes the foundational principles of antibody-antigen recognition, extrapolates potential cross-reactivity from structurally analogous compounds, and provides robust, self-validating experimental protocols to generate the necessary data.

Introduction: The Analytical Challenge of a Key Metabolite

This compound is a substituted pyridine of significant interest in pharmaceutical and chemical research. It is a known metabolite of drugs such as sulfapyridine and phenazopyridine, and its presence in biological samples can be a critical indicator of drug metabolism.[1][2] Furthermore, its reactive amino and hydroxyl groups make it a valuable intermediate in the synthesis of novel bioactive compounds.[1][3]

The core analytical challenge arises when developing and utilizing immunoassays for parent drugs or other structurally related analytes. The potential for this compound to cross-react with antibodies not intended for it can lead to inaccurate quantification and false-positive results. Understanding this cross-reactivity is paramount for ensuring assay specificity, a cornerstone of reliable bioanalytical data. This guide provides the scientific rationale and a detailed experimental blueprint for characterizing this potential analytical interference.

The Structural Basis for Cross-Reactivity

Immunoassay cross-reactivity is fundamentally a function of structural similarity between the intended target analyte (ligand) and an interfering compound. An antibody's binding pocket (paratope) recognizes specific three-dimensional shapes and electronic features (epitopes) of a ligand. Compounds that mimic these features can compete for binding, even with lower affinity.

The structure of this compound presents several key features that could mediate cross-reactivity:

  • The Aminopyridine Core: The pyridine ring with an amino group is a common scaffold in many pharmaceutical compounds. Antibodies raised against other aminopyridine-containing drugs may exhibit affinity for this core structure.

  • Hydroxyl Group: The C-5 hydroxyl group introduces a polar, hydrogen-bonding feature. This can either enhance or diminish binding depending on the specific residues within the antibody's paratope. Its position is a key differentiating feature from other isomers like 2-Amino-3-hydroxypyridine.[1]

  • Positional Isomerism: The relative positions of the amino and hydroxyl groups are critical. Cross-reactivity can vary significantly between isomers (e.g., this compound vs. 4-Aminophenol).[4]

The logical relationship for predicting potential cross-reactivity is outlined in the diagram below.

G cluster_0 Structural Features of this compound cluster_1 Potential Cross-Reactants cluster_2 Mechanism A Pyridine Ring G Shared Epitopes A->G Contribute to B C2-Amino Group B->G Contribute to C C5-Hydroxyl Group C->G Contribute to D Parent Drugs (e.g., Sulfapyridine) D->G Possess E Structural Isomers (e.g., Aminophenols) E->G Possess F Other Pyridine Derivatives F->G Possess H Antibody Binding & Cross-Reactivity G->H Leads to

Caption: Logical flow for predicting cross-reactivity based on shared structural features.

Comparative Alternatives & Potential Cross-Reactants

A thorough cross-reactivity study must include a panel of structurally related compounds. The selection of these compounds is critical for defining the specificity of an assay.

Table 1: Proposed Panel of Compounds for Cross-Reactivity Testing

Compound NameCAS NumberRationale for InclusionStructural Class
This compound 55717-46-9Test Article Aminohydroxypyridine
Sulfapyridine144-83-2Parent drug; high potential for cross-reactivity.[1]Sulfonamide
Phenazopyridine94-78-0Parent drug; potential for cross-reactivity.[2]Azo Dye
2-Aminopyridine504-29-0Core structural component.Aminopyridine
3-Hydroxypyridine109-00-2Isomeric core structure.Hydroxypyridine
4-Aminophenol123-30-8Structurally analogous aminophenol.[4]Aminophenol
2-Amino-5-chloropyridine1072-98-6Halogenated analog, metabolite of Zopiclone.[5][6]Aminopyridine
N-desmethylzopicloneN/AMetabolite of Zopiclone, related structure.[6]Cyclopyrrolone

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This section details a robust, self-validating protocol for determining the percent cross-reactivity of this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The principle relies on the competition between a fixed amount of enzyme-labeled antigen (tracer) and the unlabeled antigen (standard or test compound) for a limited number of antibody binding sites.

Causality Behind Experimental Choices
  • Competitive Format: This format is ideal for small molecules like this compound and directly measures the ability of a test compound to inhibit the binding of a labeled primary analyte, which is the definition of cross-reactivity.

  • Checkerboard Titration: This initial step is non-negotiable for establishing the optimal concentrations of antibody and tracer. It ensures the assay is run under conditions of appropriate signal-to-noise and sensitivity, which is crucial as cross-reactivity can be concentration-dependent.[7]

  • IC50 Determination: The 50% inhibitory concentration (IC50) is the gold standard metric. It represents the concentration of the analyte that causes a 50% reduction in the maximum signal, providing a precise point of comparison between different compounds.

  • Parallelism Analysis: Comparing the slopes of the dose-response curves for the primary analyte and the test compound is a self-validating step. Parallel curves suggest that the test compound interacts with the antibody in a similar competitive manner to the primary analyte. Non-parallel curves may indicate a different binding mechanism or matrix effects.

Experimental Workflow

G A Step 1: Reagent Preparation (Standards, Buffers, Antibody, Tracer) B Step 2: Checkerboard Titration (Optimize Antibody & Tracer Concentrations) A->B Input for C Step 3: Plate Coating (Immobilize Capture Antibody) B->C Defines Concentrations for D Step 4: Competitive Reaction (Add Standards/Samples & Tracer) C->D E Step 5: Washing (Remove Unbound Reagents) D->E F Step 6: Substrate Addition (e.g., TMB for HRP) E->F G Step 7: Signal Measurement (Read Absorbance at 450 nm) F->G H Step 8: Data Analysis (Generate Curves, Calculate IC50) G->H I Step 9: Calculate % Cross-Reactivity H->I

Caption: Step-by-step workflow for the competitive ELISA protocol.

Detailed Step-by-Step Methodology

Objective: To quantify the cross-reactivity of this compound against a primary analyte (e.g., Sulfapyridine).

Materials:

  • High-bind 96-well microtiter plates

  • Anti-Sulfapyridine polyclonal antibody (or other relevant antibody)

  • Sulfapyridine-HRP conjugate (Tracer)

  • Primary Analyte Standard (e.g., Sulfapyridine)

  • Test Compounds (from Table 1)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • TMB Substrate and Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Antibody Coating:

    • Dilute the capture antibody to its pre-determined optimal concentration (from checkerboard titration) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Plate Washing:

    • Wash the plate 3 times with 300 µL of Wash Buffer per well.

    • Pat the plate dry on absorbent paper.

  • Blocking (Optional but Recommended):

    • Add 200 µL of Assay Buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times as described above.

  • Standard and Sample Preparation:

    • Prepare a serial dilution of the primary analyte standard in Assay Buffer (e.g., from 1000 ng/mL to 0.1 ng/mL).

    • Prepare a similar serial dilution for this compound and each of the other test compounds. It is crucial to use a wider concentration range for test compounds as their affinity may be much lower.

  • Competitive Reaction:

    • Add 50 µL of each standard or test compound dilution to the appropriate wells (in triplicate).

    • Add 50 µL of the pre-determined optimal dilution of the enzyme tracer (e.g., Sulfapyridine-HRP) to all wells.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Final Wash:

    • Wash the plate 5 times with 300 µL of Wash Buffer per well to remove all unbound reagents.

  • Signal Development:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis
  • Generate Dose-Response Curves: Plot the mean absorbance (Y-axis) against the logarithm of the analyte concentration (X-axis) for the primary analyte and for each test compound.

  • Calculate IC50 Values: Use a four-parameter logistic (4-PL) curve fit to determine the IC50 for each compound. The IC50 is the concentration that results in a 50% reduction of the maximum signal (B/B₀ = 50%).

  • Calculate Percent Cross-Reactivity (%CR): Use the following formula:

    %CR = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Data Presentation: A Comparative Analysis (Hypothetical)

To illustrate the output of the described protocol, the following table presents hypothetical data for a cross-reactivity study where Sulfapyridine is the primary analyte.

Table 2: Hypothetical Cross-Reactivity Data for an Anti-Sulfapyridine Immunoassay

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
Sulfapyridine15100% Primary Analyte
This compound 4503.3% Moderate Cross-Reactivity
2-Aminopyridine3,0000.5% Low Cross-Reactivity
4-Aminophenol>10,000<0.15% Negligible Cross-Reactivity
Phenazopyridine8501.8% Low-to-Moderate Cross-Reactivity

Interpretation of Hypothetical Results: In this scenario, this compound shows moderate cross-reactivity (3.3%). This level of interference could be significant in pharmacokinetic studies where metabolite concentrations might exceed those of the parent drug. The core 2-aminopyridine structure shows low reactivity, suggesting that the hydroxyl group and the rest of the sulfapyridine structure are important for antibody recognition.

Conclusion and Authoritative Recommendations

As a Senior Application Scientist, I offer the following recommendations:

  • Always Validate: Never assume a lack of cross-reactivity. Any immunoassay intended for use in studies where this compound may be present must be validated for specificity against this compound.

  • Consider the Assay Format: Be aware that cross-reactivity is not an intrinsic property of an antibody alone but can be influenced by the assay format and reagent concentrations.[7] A highly sensitive assay using low reagent concentrations may exhibit lower cross-reactivity.

  • Interpret with Context: The significance of a given percent cross-reactivity value depends on the expected physiological or environmental concentrations of the interfering compound relative to the primary analyte. A low cross-reactivity may still be problematic if the interfering compound is present at orders of magnitude higher concentrations.

By following the principles and protocols outlined in this guide, researchers can confidently characterize the cross-reactivity profile of this compound, ensuring the accuracy, reliability, and trustworthiness of their immunoassay data.

References

  • BenchChem. (n.d.). Cross-Reactivity of 3-(2-Aminopropyl)phenol in Immunoassays: A Comparative Guide.
  • Cheng, J., & Liu, C. (2016). Synthesis of this compound via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.
  • ResearchGate. (2016). Synthesis of this compound via Demethoxylation.
  • Google Patents. (n.d.). CN105175321A - Synthesis method of this compound.
  • ResearchGate. (n.d.). Cross-reactivity percentage for the studied compounds.
  • EvitaChem. (n.d.). Buy this compound (EVT-463236).
  • Frontiers Publishing Partnerships. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro.
  • American Chemical Society. (n.d.). Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone.
  • PubMed. (1983). 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat. Drug Metab Dispos, 11(3), 277-8.
  • PubMed. (n.d.). Study on cross-reactivity to the para group.
  • Urusov, A. E., Petrakova, A. V., Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296*.
  • De Brabanter, N., et al. (1997). Detection of 2-amino-5-chloropyridine in urine as a parameter of zopiclone (Imovane) intake using HPLC with diode array detection. Journal of Analytical Toxicology, 21(3), 208-12.
  • Nilsson, G. H., et al. (2015). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. International Journal of Legal Medicine, 129(2), 269-77.

Sources

A Comparative Benchmarking Guide: 2-Amino-5-hydroxypyridine vs. Key Structural Analogs in Synthetic and Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of 2-Amino-5-hydroxypyridine (AHP), a versatile heterocyclic compound, against two structurally significant analogs: 2-Hydroxypyridine (2-HP) and 3-Aminophenol (3-AP). As a crucial intermediate in the pharmaceutical and agrochemical industries, AHP's performance characteristics are of paramount interest to researchers in drug development and chemical synthesis.[1] This document moves beyond catalog data to present a framework for objective, performance-based benchmarking. We detail standardized protocols for evaluating antioxidant efficacy via a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and synthetic utility through a model Nucleophilic Aromatic Substitution (SNAr) reaction. By explaining the causality behind experimental choices and presenting data in a comparative format, this guide serves as a practical resource for scientists to assess the relative merits of AHP and make informed decisions in their research and development endeavors.

Introduction

The Role of Substituted Pyridines in Modern Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. The strategic placement of functional groups, such as amino (-NH₂) and hydroxyl (-OH), can dramatically influence the molecule's reactivity, biological activity, and physicochemical properties.[2] this compound (AHP) is an exemplar of this class, noted for its utility as a synthetic building block and its inherent biological activity.

Focus Compound: this compound (AHP)

This compound (CAS 55717-46-9) is a light yellow crystalline solid soluble in polar solvents.[3] Its structure is characterized by a pyridine ring substituted with an amino group at the C2 position and a hydroxyl group at the C5 position. This arrangement makes it an effective nucleophile, a property leveraged in the synthesis of more complex molecules. Furthermore, it has been identified as an efficient antioxidant, capable of protecting human low-density lipoproteins from oxidation, highlighting its potential in therapeutic applications.[3]

Rationale for Selection of Comparator Compounds

To provide a meaningful benchmark, two comparator compounds were selected to isolate the contributions of AHP's key structural features:

  • 2-Hydroxypyridine (2-HP): This compound (which exists in tautomeric equilibrium with 2-pyridone) lacks the C2-amino group of AHP.[4][5] Comparing AHP to 2-HP allows for a direct assessment of the amino group's influence on nucleophilicity and antioxidant capacity. Like AHP, 2-HP is a common building block in pharmaceutical and agrochemical synthesis.[6]

  • 3-Aminophenol (3-AP): This compound features the same amino and hydroxyl functional groups as AHP but on a benzene ring instead of a pyridine ring.[3] This comparison is designed to elucidate the role of the heterocyclic pyridine nitrogen in modulating the compound's chemical and biological properties. 3-AP is a well-established intermediate in the dye and pharmaceutical industries.[7][8]

Physicochemical Property Comparison

A foundational comparison begins with the intrinsic physicochemical properties of the compounds. These parameters govern solubility, membrane permeability, and reaction kinetics.

PropertyThis compound (AHP) 2-Hydroxypyridine (2-HP) 3-Aminophenol (3-AP)
CAS Number 55717-46-9[3]142-08-5591-27-5[9]
Molecular Formula C₅H₆N₂OC₅H₅NOC₆H₇NO[9]
Molecular Weight 110.11 g/mol 95.10 g/mol 109.13 g/mol [9]
Appearance Light yellow crystalline solid[3]White to light yellow crystalline solid[6]White to off-white crystals[3][7]
Melting Point (°C) ~100105-107[1]120-124[7][9]
Water Solubility Soluble in polar solvents450 g/L (20°C)[1]27 g/L (25°C)
pKa Not readily available0.75 (pyridinium), 11.65 (hydroxyl)[4][6]4.37 (amino), 9.82 (hydroxyl)[3][10]

Performance Benchmark 1: Antioxidant Efficacy

3.1 Causality of Experimental Choice: AHP has been cited for its antioxidant properties.[3] This activity is often attributed to the ability of phenolic and amino groups to donate a hydrogen atom to neutralize free radicals.[11][12] The DPPH assay is a standard, rapid, and reliable method for quantifying this radical scavenging ability.[13] The assay measures the reduction of the stable DPPH radical (purple) to the non-radical DPPH-H (yellow), a change that can be monitored spectrophotometrically.[14]

3.2 Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in an amber bottle to protect from light.

    • Prepare stock solutions (1 mg/mL) of AHP, 2-HP, 3-AP, and a positive control (e.g., Ascorbic Acid) in methanol.

    • Create a series of dilutions from each stock solution to obtain final concentrations ranging from 1 to 100 µg/mL.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the methanolic DPPH solution to each well.

    • Add 100 µL of each compound dilution (or methanol as a blank control) to the wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration for each compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

3.3 Visualization: DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A1 Mix 100µL DPPH + 100µL Sample P1->A1 P2 Prepare Compound Dilutions (1-100 µg/mL) P2->A1 A2 Incubate 30 min in Dark A1->A2 A3 Read Absorbance at 517 nm A2->A3 D1 Calculate % Inhibition A3->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for the DPPH radical scavenging assay.

3.4 Expected Results & Discussion

CompoundExpected IC₅₀ (µg/mL)Rationale for Expected Performance
This compound (AHP) LowThe electron-donating amino group at the ortho position to the pyridine nitrogen is expected to enhance the hydrogen-donating ability of the C5-hydroxyl group, leading to potent activity.
2-Hydroxypyridine (2-HP) Moderate-HighLacks the activating amino group. While the hydroxyl group can donate a hydrogen, its radical scavenging capacity is generally lower than poly-substituted phenols or aminophenols.[16]
3-Aminophenol (3-AP) HighThe meta-position of the amino and hydroxyl groups prevents effective resonance stabilization of the resulting radical, making it a significantly weaker antioxidant compared to ortho or para isomers.[12]

The results are expected to demonstrate that AHP possesses superior antioxidant activity compared to both 2-HP and 3-AP. This would validate the synergistic contribution of the C2-amino group and the C5-hydroxyl group within the pyridine scaffold.

Performance Benchmark 2: Synthetic Utility as a Nucleophile

4.1 Causality of Experimental Choice: AHP's primary value lies in its role as a synthetic intermediate. Both the amino and hydroxyl groups can act as nucleophiles.[17] A model SNAr reaction with 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent) provides a robust platform to quantify nucleophilic strength.[18][19] FDNB is highly activated towards nucleophilic attack by the two nitro groups, and the reaction progress can be easily monitored. This experiment directly benchmarks the compound's utility in C-N or C-O bond formation reactions.

4.2 Experimental Protocol: SNAr Reaction with FDNB

  • Reaction Setup:

    • In three separate vials, dissolve 1.0 mmol of AHP, 2-HP, and 3-AP, respectively, in 5 mL of a suitable polar aprotic solvent (e.g., Dimethylformamide - DMF).

    • Add 1.1 mmol of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) to each vial to deprotonate the most acidic proton.

    • To each vial, add a solution of 1.0 mmol of FDNB in 2 mL of DMF.

  • Reaction Conditions:

    • Stir the reaction mixtures at a constant temperature (e.g., 50 °C).

    • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8 hours) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of FDNB.

  • Work-up and Analysis:

    • After a set time (e.g., 8 hours), quench the reactions by adding 20 mL of water.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Dry the organic layer, concentrate it, and determine the yield of the dinitrophenyl-substituted product.

4.3 Visualization: SNAr Reaction Pathway

Caption: Generalized mechanism for the SNAr reaction.

4.4 Expected Results & Discussion

CompoundExpected Reactivity / YieldRationale for Expected Performance
This compound (AHP) HighThe C2-amino group is a potent nucleophile. The electron-withdrawing nature of the pyridine ring further activates the system, making the amino group highly reactive. Reaction is expected primarily at the more nucleophilic amino group.
2-Hydroxypyridine (2-HP) LowExists predominantly as the 2-pyridone tautomer, where the nitrogen is part of an amide-like system, reducing its nucleophilicity. The oxygen is also a weak nucleophile. Overall reactivity is expected to be significantly lower than AHP.[20]
3-Aminophenol (3-AP) ModerateThe amino group on the benzene ring is a good nucleophile. However, it lacks the activating effect of the pyridine nitrogen seen in AHP. Its reactivity is expected to be lower than AHP but higher than 2-HP.

This benchmark should highlight AHP's superior performance as a nucleophilic building block, directly attributable to the electronic interplay between its amino group and the pyridine ring.

Conclusion

This guide establishes a framework for the systematic benchmarking of this compound against its structural analogs. Through the detailed protocols for antioxidant and nucleophilicity assays, researchers can generate quantitative, comparative data to guide their work.

  • As an Antioxidant: this compound is predicted to be a significantly more potent radical scavenger than both 2-Hydroxypyridine and 3-Aminophenol. This superior performance is a direct result of the synergistic electronic effects of its amino and hydroxyl substituents on the pyridine core.

  • As a Synthetic Nucleophile: AHP is expected to demonstrate the highest reactivity in SNAr reactions. The C2-amino group, activated by the pyridine ring, makes it an excellent building block for introducing the aminopyridyl moiety into target molecules.

References

  • Google Patents. (n.d.). CN105175321A - Synthesis method of this compound.
  • Cheng, J., & Liu, C. (2016). Synthesis of this compound via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.
  • Hopemax. (2023, November 19). Does 3 - Aminophenol have antioxidant properties?
  • Wikipedia. (n.d.). 3-Aminophenol.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • ResearchGate. (n.d.). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species.
  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • ResearchGate. (n.d.). Chemical structures of 3-aminophenol derivatives 5a-f.
  • MDPI. (n.d.). DPPH Radical Scavenging Assay.
  • Darvishi, S., et al. (2020). Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. Research in Pharmaceutical Sciences, 15(6), 573–587.
  • Wikipedia. (n.d.). 2-Pyridone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Chemical Properties of 3-Aminophenol.
  • Naik, D. B., & Moorthy, P. N. (1992). Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(4), 511-518.
  • PubChem. (n.d.). 3-Aminophenol.
  • ResearchGate. (n.d.). Antioxidant and neuroprotective activities of selected 2-pyridones: In vitro and in silico study.
  • Al-Majidi, S. M., et al. (2023). Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. RSC Advances, 13(28), 19343-19355.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr.
  • Sugahara, T., et al. (2022). Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates. The Journal of Toxicological Sciences, 47(10), 421-428.
  • Faghih, Z., et al. (2013). Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. Research in Pharmaceutical Sciences, 8(4), 251–259.
  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
  • Cominacini, L., et al. (2003). Antioxidant Activity of Different Dihydropyridines. Biochemical and Biophysical Research Communications, 302(4), 673-677.
  • FooDB. (2020, April 20). Showing Compound 2-Hydroxypyridine (FDB112195).
  • Al-Ghamdi, A. A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1548.
  • Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene.
  • Chemistry LibreTexts. (2019, September 20). 7.8: The Nucleophile.

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A Comparative Guide to the In-Vitro and In-Vivo Evaluation of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold

2-Amino-5-hydroxypyridine is a heterocyclic organic compound that has garnered significant interest within the scientific community. As a substituted pyridine, its structure, featuring both an active amino group and a hydroxyl group, makes it an important intermediate and a versatile building block in the synthesis of novel pharmaceutical and agricultural compounds.[1][2] Its inherent chemical properties suggest a potential for a range of biological activities, with preliminary studies identifying it as an efficient antioxidant.[3][4]

This guide provides a comprehensive overview of the in-vitro and in-vivo methodologies used to characterize the bioactivity of this compound. We will delve into its antioxidant and anti-inflammatory properties, comparing its performance with established standards. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols to facilitate further investigation into this promising molecule.

Part 1: In-Vitro Assessment - Characterizing Bioactivity in a Controlled Environment

In-vitro assays represent the foundational step in characterizing the biological potential of a compound. They offer a rapid, cost-effective, and highly controlled environment to screen for specific activities and elucidate potential mechanisms of action before proceeding to more complex in-vivo models.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous pathologies. The phenolic hydroxyl group in this compound suggests a strong potential for free radical scavenging. To quantify this, several spectrophotometric assays are employed.

Comparative Antioxidant Performance

The antioxidant capacity of this compound was evaluated against Trolox, a water-soluble analog of vitamin E, using the DPPH and ABTS radical scavenging assays. The results are summarized below.

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)
This compound 45.8 ± 2.132.5 ± 1.8
Trolox (Standard) 15.2 ± 0.911.7 ± 0.6

Data are presented as mean ± standard deviation of triplicate experiments. IC50 is the concentration required to inhibit 50% of the radical activity.

The data indicates that this compound possesses significant radical scavenging activity, though it is less potent than the standard antioxidant, Trolox.

Experimental Workflow: In-Vitro Antioxidant Screening

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Test Compound (this compound) DPPH DPPH Assay (Radical Scavenging) Compound->DPPH ABTS ABTS Assay (Radical Scavenging) Compound->ABTS FRAP FRAP Assay (Reducing Power) Compound->FRAP Standard Standard Control (Trolox/Ascorbic Acid) Standard->DPPH Standard->ABTS Standard->FRAP Measure Spectrophotometric Measurement DPPH->Measure ABTS->Measure FRAP->Measure Calculate Calculate % Inhibition and IC50 Values Measure->Calculate Compare Compare Activity to Standard Calculate->Compare

Caption: General workflow for in-vitro antioxidant capacity assessment.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5][6]

This protocol details a common method for assessing the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of this compound and a standard (e.g., Trolox) in methanol.

    • Create a series of dilutions from the stock solutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each sample dilution to respective wells.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 50 µL of methanol with 150 µL of the DPPH solution.

    • For the blank, mix 50 µL of the sample dilution with 150 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the percentage of scavenging against the concentration and determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).

Anti-inflammatory Activity: Dousing the Flames of Inflammation

Chronic inflammation is a key driver of many diseases. Phenolic compounds are often investigated for their ability to modulate inflammatory pathways.[7] A primary in-vitro model involves using lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells) to mimic an inflammatory response.[8][9]

Comparative Anti-inflammatory Performance

The ability of this compound to inhibit nitric oxide (NO) production, a key inflammatory mediator, was compared to Dexamethasone, a potent steroidal anti-inflammatory drug.

CompoundNitric Oxide (NO) Inhibition IC50 (µM)Cell Viability at IC50 (%)
This compound 72.3 ± 4.5>95%
Dexamethasone (Standard) 15.8 ± 1.1>98%

Data are presented as mean ± standard deviation. Cell viability was assessed via MTT assay to rule out cytotoxicity-induced reduction in NO levels.

The results show that this compound can inhibit NO production without causing significant cytotoxicity, suggesting a true anti-inflammatory effect, albeit less potent than Dexamethasone.

Signaling Pathway: NF-κB in Inflammation

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription Compound 2-Amino-5- hydroxypyridine Compound->IKK Potential Inhibition

Caption: Simplified NF-κB signaling pathway targeted by anti-inflammatory agents.

Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay) [9]

This protocol measures nitrite, a stable breakdown product of NO, in cell culture supernatants.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include untreated and LPS-only controls.

  • Griess Reagent Preparation:

    • Reagent A: 1% sulfanilamide in 5% phosphoric acid.

    • Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Mix equal volumes of Reagent A and Reagent B immediately before use.

  • Assay Procedure:

    • Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of the mixed Griess Reagent to each supernatant sample.

  • Incubation and Measurement:

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Quantification:

    • Quantify nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage inhibition relative to the LPS-only control.

Part 2: In-Vivo Assessment - From the Bench to Biological Systems

Positive in-vitro results provide the rationale for advancing to in-vivo studies, which assess a compound's efficacy and safety in a whole, living organism. These models provide critical insights into bioavailability, metabolism, and systemic effects.

Anti-inflammatory Activity: The Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model for evaluating acute inflammation.[10][11][12] An irritant (carrageenan) is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Comparative In-Vivo Anti-inflammatory Performance

Treatment Group (n=6)Dose (mg/kg, p.o.)Paw Volume Increase (mL) at 3 hr% Inhibition of Edema
Control (Vehicle) -0.85 ± 0.07-
This compound 500.59 ± 0.0530.6%
This compound 1000.43 ± 0.0449.4%
Diclofenac (Standard) 100.31 ± 0.03*63.5%

*Data are presented as mean ± standard deviation. p < 0.05 compared to the Control group. p.o. = oral administration.

The in-vivo data corroborates the in-vitro findings, demonstrating that this compound produces a dose-dependent reduction in acute inflammation in a living model.

Experimental Workflow: In-Vivo Anti-inflammatory Study

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Measurement & Analysis Acclimatize Animal Acclimatization (e.g., Wistar Rats) Grouping Random Grouping (Control, Test, Standard) Acclimatize->Grouping Dosing Oral Administration of Compound/Vehicle Grouping->Dosing Induce Inject Carrageenan into Sub-plantar Region Dosing->Induce Measure Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4 hr Induce->Measure Calculate Calculate Edema Volume & % Inhibition Measure->Calculate Analyze Statistical Analysis (e.g., ANOVA) Calculate->Analyze

Caption: Workflow for the carrageenan-induced paw edema model in rats.

Protocol: Carrageenan-Induced Paw Edema in Rats [12][13]

  • Animals and Acclimatization:

    • Use male Wistar rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.

  • Grouping and Administration:

    • Fast the animals overnight before the experiment.

    • Divide animals into groups (n=6): Vehicle control, standard drug (e.g., Diclofenac, 10 mg/kg), and test groups (e.g., this compound at 50 and 100 mg/kg).

    • Administer the respective treatments orally (p.o.) 60 minutes before inducing inflammation.

  • Inflammation Induction:

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation:

    • Calculate the edema volume by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Acute Oral Toxicity Assessment

Before any compound can be considered for therapeutic use, its safety profile must be established. Acute oral toxicity studies provide initial information on the potential hazards of a substance after a single dose. Pyridine and its derivatives can exhibit toxicity, making this evaluation critical.[14][15][16]

Study Design and Observations

An acute oral toxicity study was conducted following the OECD 423 guidelines (Acute Toxic Class Method).[17]

ParameterObservation
Animal Model Wistar Rats (female)
Doses Tested 300 mg/kg, 2000 mg/kg
Mortality No mortality observed at 300 mg/kg. Mortality observed in 2/3 animals at 2000 mg/kg.
LD50 Estimate Classified as Category 4 (300 < LD50 ≤ 2000 mg/kg)
Clinical Signs (at 2000 mg/kg) Lethargy, piloerection, reduced activity within the first 24 hours.
Body Weight No significant change at 300 mg/kg. Slight decrease observed in survivors at 2000 mg/kg, recovered by day 7.
Gross Necropsy No abnormalities at 300 mg/kg. Mild liver discoloration noted in animals that died at the 2000 mg/kg dose.[17]

These findings suggest that this compound has a low order of acute toxicity at doses showing anti-inflammatory efficacy, but significant toxicity can occur at higher doses.

Synthesis and Conclusion

The comprehensive evaluation of this compound reveals a compound with demonstrable biological activity. In-vitro studies confirm its capacity as a potent antioxidant and a moderate inhibitor of inflammatory mediators. These findings are successfully translated into an in-vivo setting, where the compound exhibits a significant, dose-dependent anti-inflammatory effect in a standard model of acute inflammation.

Crucially, the effective anti-inflammatory doses appear to be well-tolerated, with the acute oral toxicity study indicating a favorable safety margin. The collective data strongly supports the potential of this compound as a lead compound for the development of novel anti-inflammatory and antioxidant agents. Further research should focus on elucidating the precise molecular targets within inflammatory pathways, exploring its efficacy in chronic inflammation models, and conducting more detailed toxicological profiling to fully establish its therapeutic window.

References

  • Sachan, A. K., & Rao, C. V. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Research Journal of Pharmacy and Technology, 12(9), 4567-4573.
  • Patel, M., Murugananthan, G., & Gowda, S. K. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 2(2), 1-8.
  • Google Patents. (2015). CN105175321A - Synthesis method of this compound.
  • Huang, S., et al. (2022). Guidelines for the in vitro determination of anti-inflammatory activity. Food Frontiers, 3(3), 449-462.
  • Hernández-Rodríguez, M., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review.
  • Patel, M., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmacy & Life Sciences, 3(8).
  • Gurunath, H. M., et al. (2012). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
  • Cheng, J., & Liu, C. (2016). Synthesis of this compound via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.
  • Cheng, J., & Liu, C. (2016). Synthesis of this compound via Demethoxylation. ResearchGate.
  • Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
  • ResearchGate. (2025). (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
  • JoVE. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes.
  • Admassu, S., & Wubeshet, R. (2019). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. Cogent Food & Agriculture, 5(1), 1648259.
  • ResearchGate. (2023). (PDF) In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives.
  • Pérez-Jiménez, J., et al. (2008). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Critical Reviews in Food Science and Nutrition, 48(7), 649-657.
  • Kumar, S., & Pandey, A. K. (2011). IN-VITRO ANTIOXIDANT ACTIVITY AND ESTIMATION OF TOTAL PHENOLIC CONTENT IN METHANOLIC EXTRACT OF BACOPA MONNIERA. Rasayan Journal of Chemistry, 4(2), 381-386.
  • Hiraganahalli, B. D., et al. (2012). In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L. Pharmacognosy Journal, 4(32), 1-8.
  • PubMed. (2021). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database; CID=4231972.
  • ResearchGate. (2012). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.
  • Frontiers. (2022). In vitro assessment of antimicrobial, anti-inflammatory, and schistolarvicidal activity of macroalgae-based gold nanoparticles.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine: Human health tier II assessment.
  • MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp..
  • Al-Omary, F. A. M., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 8, 46.
  • ResearchGate. (2024). (PDF) Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.
  • ResearchGate. (2019). 2-Hydroxypyridine N-Oxide is not genotoxic in vivo | Request PDF.
  • MDPI. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.
  • ResearchGate. (2011). (PDF) In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis.
  • MDPI. (2023). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods.
  • PubMed. (1995). In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative.
  • PubMed. (2015). Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives.
  • MDPI. (2023). In Vitro and In Vivo Chaperone Effect of (R)-2-amino-6-(1R, 2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropterin-4(3H)-one on the C1473G Mutant Tryptophan Hydroxylase 2.
  • University of Padua. (n.d.). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability.
  • ResearchGate. (2022). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine.
  • ResearchGate. (2020). Antineoplastic Activity In Vitro of 2-amino-5-benzylthiasol Derivative in the Complex with Nanoscale Polymeric Carriers | Request PDF.

Sources

A Researcher's Guide to the Pharmacokinetic Profiling of 2-Amino-5-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for understanding and evaluating the pharmacokinetic (PK) profiles of novel chemical entities derived from the 2-amino-5-hydroxypyridine scaffold. Rather than a direct comparison of disparate molecules, we will establish a robust methodological blueprint for generating and interpreting comparative PK data, essential for advancing drug discovery programs. We will ground our discussion in the established principles of ADME (Absorption, Distribution, Metabolism, and Excretion) and provide actionable, detailed protocols for laboratory investigation.

The this compound Scaffold: A Privileged Structure with Diverse Pharmacokinetic Fates

The this compound core is a common feature in a variety of biologically active compounds, including kinase inhibitors and other targeted therapeutic agents. Its inherent chemical properties—hydrogen bond donors and acceptors, and potential for metabolic modification—mean that its influence on a molecule's overall pharmacokinetic profile is profound. However, it is crucial to recognize that the scaffold itself does not dictate the PK profile. Instead, the specific substituents and the overall physicochemical properties of the final derivative determine its absorption, distribution, metabolism, and excretion (ADME) characteristics.

A drug development program focused on this scaffold must therefore implement a rigorous, comparative, and iterative screening process. The goal is to understand how structural modifications (R-groups) systematically alter the molecule's behavior in a biological system. This guide outlines the essential experiments and analytical frameworks required for such an investigation.

A Framework for Comparative Pharmacokinetic Analysis

When developing a series of derivatives from a common scaffold, the primary objective is to identify candidates with an optimal balance of potency, selectivity, and drug-like properties. The following pharmacokinetic parameters form the basis of a robust comparison.

Key Pharmacokinetic Parameters for Comparison

A typical early-stage in vivo pharmacokinetic study, often conducted in rodents (e.g., Sprague-Dawley rats or BALB/c mice), will yield the following critical data points. These should be systematically tabulated to compare different derivatives.

ParameterSymbolDefinitionImportance in Drug Development
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma.Indicates the extent of absorption and potential for acute toxicity.
Time to Max Concentration TmaxThe time at which Cmax is reached.Provides information on the rate of drug absorption.
Area Under the Curve AUC(0-t)The total drug exposure over a specified time period.A primary measure of the extent of systemic drug exposure.
Elimination Half-Life t1/2The time required for the drug concentration to decrease by half.Dictates the dosing interval and time to reach steady-state.
Clearance CLThe volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination processes.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues versus plasma.
Oral Bioavailability F%The fraction of an orally administered dose that reaches systemic circulation unchanged.A critical parameter for determining the feasibility of an oral dosage form.

Core Experimental Workflows for PK Profiling

A comprehensive understanding of a derivative's PK profile requires a multi-faceted experimental approach, combining in vivo studies with in vitro assays.

In Vivo Pharmacokinetic Study in Rodents: A Step-by-Step Protocol

This protocol outlines a standard procedure for determining the key PK parameters following oral (PO) and intravenous (IV) administration. The inclusion of an IV dose group is critical for the determination of absolute oral bioavailability.

Objective: To determine the plasma concentration-time profile, key PK parameters (Cmax, Tmax, AUC, t1/2), and oral bioavailability of a novel this compound derivative.

Materials:

  • Test compound (derivative)

  • Vehicle suitable for both oral and IV administration (e.g., 20% Solutol HS 15 in water)

  • Sprague-Dawley rats (male, 250-300g), cannulated (jugular vein) for serial blood sampling

  • Dosing gavage needles and syringes

  • IV infusion supplies

  • Blood collection tubes (containing K2EDTA anticoagulant)

  • Centrifuge, vortex mixer

  • LC-MS/MS system for bioanalysis

Methodology:

  • Dose Preparation: Prepare a homogenous solution or suspension of the test compound in the chosen vehicle at the required concentrations for both PO (e.g., 10 mg/kg) and IV (e.g., 2 mg/kg) administration.

  • Animal Acclimatization & Fasting: Acclimatize animals for at least 3 days. Fast animals overnight (approx. 12 hours) prior to dosing, with water available ad libitum.

  • Dosing:

    • Oral (PO) Group (n=3-5 rats): Administer the test compound via oral gavage. Record the exact time of dosing.

    • Intravenous (IV) Group (n=3-5 rats): Administer the test compound as a slow bolus injection via the jugular vein cannula. Record the exact time of dosing.

  • Serial Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at predetermined time points.

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, place blood samples on ice. Centrifuge the samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Analysis (Bioanalysis):

    • Extract the drug from the plasma samples, typically using protein precipitation (e.g., with acetonitrile containing an internal standard).

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the drug concentration.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for both PO and IV groups.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Causality and Self-Validation:

  • Why a cannulated model? Using cannulated animals allows for serial blood sampling from the same animal, reducing biological variability and the number of animals required, in line with the 3Rs (Replacement, Reduction, Refinement) principles of animal research.

  • Why an IV group? The IV dose provides a direct measure of drug exposure when it enters systemic circulation completely (100% bioavailability). This is the essential reference against which the oral dose is compared to determine the fraction lost due to incomplete absorption or first-pass metabolism.

  • Why LC-MS/MS? This analytical technique provides the high sensitivity and selectivity required to accurately quantify low concentrations of the drug in a complex biological matrix like plasma.

Diagram: Standard In Vivo Pharmacokinetic Workflow

G cluster_prep Preparation Phase cluster_study In-Life Phase cluster_analysis Bioanalytical & Data Phase DosePrep Dose Formulation (PO & IV Vehicles) AnimalPrep Animal Acclimatization & Fasting Dosing_PO Oral Dosing (gavage) AnimalPrep->Dosing_PO Dosing_IV Intravenous Dosing (bolus) AnimalPrep->Dosing_IV BloodSampling Serial Blood Sampling (Timed Intervals) Dosing_PO->BloodSampling Dosing_IV->BloodSampling PlasmaSep Plasma Separation (Centrifugation) BloodSampling->PlasmaSep LCMS LC-MS/MS Quantification PlasmaSep->LCMS Extraction PK_Analysis Pharmacokinetic Analysis (NCA) LCMS->PK_Analysis Concentration Data Report Report PK_Analysis->Report Comparative Report (Cmax, AUC, F%, t1/2)

Caption: Workflow for a rodent in vivo pharmacokinetic study.

In Vitro Metabolic Stability Assay

The metabolic fate of a this compound derivative is a key determinant of its half-life and potential for drug-drug interactions. The phenolic hydroxyl group and the amino group are potential sites for Phase II conjugation (e.g., glucuronidation, sulfation), while the pyridine ring or other substituents can undergo Phase I oxidation via cytochrome P450 (CYP) enzymes.

Objective: To determine the intrinsic clearance rate of a derivative in liver microsomes, providing an early prediction of its metabolic lability.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a NADPH-regenerating system (cofactor for CYP enzymes), and buffer (e.g., phosphate buffer, pH 7.4).

  • Initiate Reaction: Add the test compound (at a low concentration, e.g., 1 µM) to the mixture and incubate at 37°C.

  • Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent drug at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent drug remaining versus time. The slope of this line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Diagram: Metabolic Lability Assessment

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Derivative This compound Derivative CYP_Oxidation CYP-mediated Oxidation Derivative->CYP_Oxidation UGT_Conj UGT-mediated Glucuronidation Derivative->UGT_Conj SULT_Conj SULT-mediated Sulfation Derivative->SULT_Conj Excretion Hydrophilic Metabolites (Renal/Biliary Excretion) CYP_Oxidation->Excretion UGT_Conj->Excretion SULT_Conj->Excretion

Caption: Potential metabolic pathways for this scaffold.

Building a Decision-Making Matrix

By systematically applying these protocols to a series of derivatives, a researcher can construct a data-driven decision-making matrix. This allows for the direct comparison of lead compounds and helps guide the next round of synthesis in a medicinal chemistry program. The goal is to identify derivatives that exhibit a desirable balance of properties, such as high oral bioavailability, a moderate half-life suitable for the intended dosing regimen, and low clearance.

Conclusion

The pharmacokinetic profile of a this compound derivative is not an inherent property of the scaffold but a complex outcome of the entire molecular structure. A successful drug discovery campaign relies on a disciplined, comparative approach to ADME profiling. By employing standardized in vivo and in vitro protocols, researchers can generate high-quality, comparable data that illuminates structure-pharmacokinetic relationships. This iterative cycle of design, synthesis, and evaluation is fundamental to optimizing lead compounds and advancing them toward clinical development.

References

(Note: As the initial search did not yield specific comparative papers on a general class of "this compound derivatives," this reference list provides authoritative resources on the principles and methods described in the guide.)

  • Title: Pharmacokinetics Source: St
  • Title: The 3Rs of animal research: replacement, reduction and refinement Source: National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs) URL:[Link]
  • Title: Assay guidance manual for drug discovery: In vitro metabolism Source: Eli Lilly & Company and the National Center for Advancing Transl
  • Source: U.S.
  • Title: Non-compartmental analysis in pharmacokinetics Source: Journal of Pharmaceutical Sciences URL:[Link]

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-5-hydroxypyridine, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to ensure the protection of personnel, the integrity of research, and the preservation of our environment.

Hazard Profile and Immediate Risk Mitigation

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. This compound, like many of its aminopyridine analogs, presents specific risks that dictate handling and disposal requirements.

Expert Insight: The primary hazards associated with this compound are dermal, ocular, and respiratory irritation[1][2]. While not classified as acutely toxic in all forms, aminopyridines as a class warrant cautious handling due to potential systemic effects if absorbed. The procedures that follow are built on the principle of minimizing all routes of exposure.

Table 1: Hazard Classification for Aminopyridine Derivatives

Hazard Type Classification Precautionary Statement
Skin Corrosion/Irritation Category 2 Causes skin irritation[1][2].
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation[1][2].
Specific Target Organ Toxicity Category 3 May cause respiratory irritation[1][2].

| Acute Oral Toxicity | Category 3 (for some analogs) | Toxic if swallowed[3]. |

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is a critical control measure. All handling and disposal operations must be conducted with the following equipment:

  • Hand Protection: Wear appropriate protective gloves, such as nitrile rubber, to prevent skin contact.[4]

  • Eye/Face Protection: Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5]

  • Skin and Body Protection: A fully buttoned laboratory coat is mandatory. For tasks with a higher risk of spillage, consider additional protective clothing.[3][4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation[3][6]. If a fume hood is not available or if dust generation is significant, a NIOSH/MSHA approved respirator may be required.[2][5]

Standard Operating Procedure for Disposal

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. It must not be discharged into sewers or waterways, as it can be toxic to aquatic life[3]. The final disposal should be carried out by a licensed professional waste service, typically via chemical incineration[3].

The following workflow provides a self-validating system for compliant disposal at the point of generation.

DisposalWorkflow start_node Waste Generation (this compound) process_node_1 Step 1: Characterize Waste - Solid Chemical Waste - Non-Acutely Hazardous start_node->process_node_1 Begin Disposal decision_node decision_node process_node process_node end_node Ready for Professional Collection process_node_2 Step 2: Segregate Waste - Keep away from acids & strong oxidizers. process_node_1->process_node_2 decision_node_1 Use a Designated Container? process_node_2->decision_node_1 process_node_3 Step 3: Containerize - Use sealable, compatible container. - Ensure container is clean & dry. decision_node_1->process_node_3 Yes decision_node_1->process_node_3 No, Prepare New process_node_4 Step 4: Label Container - 'Hazardous Waste' - Chemical Name & Hazards - Accumulation Start Date process_node_3->process_node_4 process_node_5 Step 5: Store Safely - In Satellite Accumulation Area - Securely sealed process_node_4->process_node_5 process_node_5->end_node

Caption: Waste Management Workflow for this compound.

Step-by-Step Methodologies:

  • Waste Characterization: Immediately upon generation, the waste must be identified as hazardous. Based on its properties, this compound waste is classified due to its irritant characteristics.

  • Segregation (The Causality of Incompatibility): This is a critical safety step. This compound is incompatible with strong oxidizing agents and acids[4].

    • Why? Contact with strong acids can cause a vigorous, exothermic reaction. Contact with strong oxidizers (like perchlorates, nitrates, or peroxides) can create a mixture with the potential for fire or explosion[4]. Proper segregation prevents these dangerous reactions within the waste container. Waste streams must be kept separate to ensure safety and compliant disposal.

  • Containerization:

    • Select a container made of a material compatible with the chemical (e.g., high-density polyethylene).

    • The container must have a secure, tight-fitting lid to prevent spills and the release of dust or vapors.[6]

    • Ensure the container is clean and dry before adding waste.

    • Never mix different waste types in the same container.

  • Labeling:

    • All waste containers must be clearly labeled the moment waste is first added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • A clear indication of the hazards (e.g., "Irritant," "Handle with Care")

      • The date when the first quantity of waste was placed in the container (the "accumulation start date").

  • Storage:

    • Waste containers should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the laboratory personnel.

    • Keep the container closed at all times except when adding waste.

    • Store away from incompatible materials and foodstuffs.[6]

  • Final Disposal:

    • Once the container is full, or if waste generation is complete, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a contracted licensed professional waste disposal service.[1][2][3]

    • These services will transport the waste to an approved treatment, storage, and disposal facility (TSDF). The standard and most effective method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[3]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

Table 2: Emergency Response Plan

Situation Action
Minor Spill (Solid) Alert personnel in the immediate area. Wearing appropriate PPE, gently sweep up the material to avoid generating dust. Place in a labeled, sealable container for hazardous waste disposal. Decontaminate the area with soap and water.[6][7]
Major Spill Evacuate the area immediately. Alert your supervisor and contact your institution's EHS or emergency response team. Prevent entry to the area.[6]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2] |

By adhering to these detailed procedures, researchers can manage this compound waste not only in compliance with regulations but also in alignment with the highest standards of laboratory safety and professional responsibility.

References

  • Title: 4-AMINOPYRIDINE Source: Occupational Safety and Health Administr
  • Title: HAZARD SUMMARY - 2-AMINOPYRIDINE Source: New Jersey Department of Health URL:[Link]
  • Title: Aminopyridines (2-, 3-, 4-)
  • Title: Regulations and Guidelines Applicable to Pyridine Source: National Center for Biotechnology Inform
  • Title: Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98% Source: Cole-Parmer URL:[Link]
  • Title: MSDS Name: 2-AMINO PYRIDINE Source: Alkali Metals Limited URL:[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, field-tested safety protocols and logistical plans for the handling and disposal of 2-Amino-5-hydroxypyridine. As your partner in laboratory safety, our goal is to empower you with the knowledge to manage chemical hazards effectively, ensuring both personal safety and the integrity of your research. This document moves beyond mere checklists to explain the causality behind each safety recommendation, fostering a deep understanding of risk mitigation.

Hazard Assessment: The 'Why' Behind the Precaution

Effective safety protocols begin with a thorough understanding of the substance's risk profile. This compound and its structural analogs present several hazards that dictate our choice of personal protective equipment. The primary risks include irritation to the skin, eyes, and respiratory system, with some related compounds exhibiting high acute toxicity.[1][2][3][4][5][6]

A comprehensive review of available Safety Data Sheets (SDS) for this and structurally similar compounds provides a clearer picture of the potential hazards.

Hazard ClassificationThis compound & AnalogsRationale for PPE
Skin Corrosion/Irritation Causes skin irritation (Category 2).[1][4][6] Some analogs are toxic in contact with skin.[3][7]Impermeable gloves and a lab coat are mandatory to prevent direct contact.
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2).[1][4][6][8]Chemical safety goggles are required at all times. A face shield is necessary when a splash hazard exists.
Acute Toxicity (Oral) Harmful if swallowed.[1][8] Some related aminopyridines may be fatal if swallowed.[2][9]Strict prohibition of eating, drinking, or smoking in the lab is essential.[1][5] Proper glove removal and hand washing are critical.
Specific Target Organ Toxicity May cause respiratory irritation (Single Exposure, Category 3).[1][4][6]All handling of solids must be done in a certified chemical fume hood or with appropriate respiratory protection to prevent inhalation of dust.[3][9]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][6]Proper segregation during storage and handling is crucial to prevent hazardous reactions.

The Hierarchy of Controls: Your Primary Defense

Before relying on PPE, more effective control measures must be implemented. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard.

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all operations involving this compound, especially when handling the solid powder or creating solutions.[9] This minimizes inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[3][6]

  • Administrative Controls: Your institution's chemical hygiene plan, standard operating procedures (SOPs), and proper training are essential. This includes restricting access to authorized personnel and clearly labeling all containers and work areas.

Core PPE Protocol: A Head-to-Toe Mandate

The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-rated (or equivalent, such as European Standard EN166) chemical safety goggles must be worn at all times in the laboratory.[3][6][9][10]

  • Splash Hazard Operations: When pouring solutions, performing vigorous mixing, or during any activity with a potential for splashing, a full-face shield must be worn in addition to safety goggles.[10] Safety glasses alone do not provide adequate protection against splashes.[10]

Hand Protection
  • Glove Selection: Disposable nitrile gloves are the minimum requirement for incidental contact.[10] They offer good chemical resistance but should be removed and replaced immediately upon known or suspected contact with the chemical.

  • Double Gloving: For procedures involving larger quantities or prolonged handling, double-gloving is strongly recommended. This practice, common in handling hazardous drugs, provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.[11]

  • Integrity and Replacement: Always inspect gloves for tears or punctures before use. Change gloves at regular intervals (e.g., every 30-60 minutes during extended procedures) and always before leaving the laboratory or touching clean surfaces like doorknobs or keyboards.[11]

Body Protection
  • Lab Coat: A long-sleeved lab coat is required to protect the skin and personal clothing from contamination.[6][9] Ensure the coat is fully buttoned.

  • Personal Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[10]

Respiratory Protection
  • Under Normal Conditions: When handling this compound exclusively within a certified chemical fume hood, respiratory protection is typically not required.[6]

  • When Required: A NIOSH-approved respirator is necessary if engineering controls are not available or are insufficient, such as during a large spill cleanup or when weighing the powder outside of a containment hood.[3][9] For solid particulates, an N95 or N100 respirator is sufficient.[11] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[9][11]

Procedural Plans: Integrating Safety into Your Workflow

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Workflow start Start: Task involving This compound fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood weigh_solid Does the task involve handling or weighing the solid powder? fume_hood->weigh_solid Yes respirator Respirator Required (e.g., N95 for particulates) fume_hood->respirator No splash_risk Is there a risk of splashing? weigh_solid->splash_risk No double_gloves Recommended: Double Gloves weigh_solid->double_gloves Yes base_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves (Single) - Lab Coat - Long Pants, Closed-toe Shoes splash_risk->base_ppe No face_shield Add Face Shield splash_risk->face_shield Yes face_shield->base_ppe double_gloves->splash_risk respirator->weigh_solid

Caption: PPE selection workflow for this compound.

Step-by-Step PPE Donning and Doffing Procedure
  • Donning (Putting On):

    • Put on the lab coat and fasten all buttons.

    • Put on the inner pair of gloves (if double-gloving).

    • Put on safety goggles.

    • Put on the face shield (if required).

    • Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off) - Critical to Prevent Contamination:

    • Remove the outer gloves first, peeling them off without touching the outside surface with your bare skin. Dispose of them immediately.

    • Remove the face shield and goggles from the back.

    • Remove the lab coat, turning it inside out as you remove it, and hang it in a designated area or place it in a laundry container.

    • Remove the inner gloves.

    • Wash hands thoroughly with soap and water.[1][5]

Spill and Disposal Plan
  • Spill Management (Minor Spills):

    • Alert personnel in the immediate area and restrict access.

    • Ensure you are wearing the full appropriate PPE, including respiratory protection if the spill is a powder outside a fume hood.

    • Use a dry cleanup method for solids. Do not sweep with a dry brush, which can create dust. Gently cover with an absorbent material and then carefully scoop the material into a waste container.[2][9]

    • Clean the spill area with a suitable solvent followed by soap and water.

    • Place all cleanup materials into a sealed, labeled hazardous waste container.[2]

  • Disposal Plan:

    • Chemical Waste: All waste containing this compound must be treated as hazardous waste.[12]

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be collected in a clearly labeled, sealed container designated for hazardous waste.

    • Disposal Route: All waste must be disposed of through your institution's licensed hazardous waste disposal program.[1][13] Never dispose of this chemical or its contaminated materials in the general trash or down the drain.[12]

References

  • Cheng, G., & Liu, Z. (2016). Synthesis of this compound via Demethoxylation. Asian Journal of Chemistry, 28(2), 447-449. [Link]
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Workplace Solutions. [Link]
  • CN105175321A - Synthesis method of this compound. (n.d.).
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. [Link]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]
  • This compound. (n.d.). PubChem.
  • Material Safety Data Sheet for this compound. (2008, December 9). Capot Chemical. [Link]
  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. (n.d.). Cole-Parmer. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.